molecular formula C31H55N3O6 B1671338 Behenoyl-arabinofuranosyl-cytosine CAS No. 55726-47-1

Behenoyl-arabinofuranosyl-cytosine

货号: B1671338
CAS 编号: 55726-47-1
分子量: 565.8 g/mol
InChI 键: SAMRUMKYXPVKPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enocitabine is an organic molecular entity.
Enocitabine is a pyrimidine antimetabolite converted to Cytarabine in the body. (NCI)

属性

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRUMKYXPVKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860686
Record name 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-47-1
Record name enocitabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Deep Dive: Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Chemistry, and Pharmacological Evolution of Enocitabine (BH-AC) Audience: Researchers, Medicinal Chemists, and Clinical Pharmacologists[1]

Executive Summary

Behenoyl-arabinofuranosyl-cytosine (Enocitabine, BH-AC) represents a seminal advancement in the "prodrug" approach to nucleoside analogue chemotherapy.[1] Developed to overcome the rapid enzymatic deactivation of Cytarabine (Ara-C), BH-AC incorporates a long-chain fatty acid (behenic acid, C22) at the


-position of the cytosine ring.[1] This modification confers significant lipophilicity, rendering the molecule resistant to cytidine deaminase and creating a "depot effect" within cellular membranes. This guide details the chemical rationale, synthesis, and clinical trajectory of BH-AC, specifically within the context of Acute Myeloid Leukemia (AML) treatment in Japan.
The Deaminase Paradox: Rationale for Development

Cytarabine (Ara-C) has been the backbone of AML therapy since the 1960s.[1] However, its clinical utility is compromised by Cytidine Deaminase (CDA) , an enzyme ubiquitous in the human liver and plasma that rapidly converts Ara-C into the inactive metabolite Uracil Arabinoside (Ara-U).[1]

  • The Problem: Ara-C has a short plasma half-life (

    
     minutes), necessitating continuous IV infusions or high-dose regimens to maintain therapeutic intracellular levels of the active triphosphate (Ara-CTP).[1]
    
  • The Solution: Masking the

    
    -amino group of the cytosine ring prevents substrate recognition by CDA.
    
  • The Innovation: Researchers at Asahi Kasei (Japan) discovered that attaching a specific fatty acid chain length (

    
    ) optimized both stability and the rate of hydrolysis back to the parent drug.
    
Chemical Architecture & Synthesis

The structural uniqueness of Enocitabine lies in the behenoyl side chain. While shorter chains (stearoyl, palmitoyl) were tested, the


 chain provided the optimal balance of lipophilicity and enzymatic hydrolytic release.
Chemical Structure[2][3][4][5][6]
  • Parent: 1-

    
    -D-arabinofuranosylcytosine (Ara-C)[1][3][6][7][8][9]
    
  • Modification:

    
    -docosanoyl (behenoyl) substitution.
    
  • Formula:

    
    
    
  • MW: 565.8 g/mol [1]

Experimental Protocol: Synthesis of

-Acyl Derivatives

Note: The following is a representative protocol based on the foundational work of Akiyama et al. (1978) and standard nucleoside chemistry.

Reagents:

  • Cytarabine (Ara-C) hydrochloride[1]

  • Behenoyl Chloride (

    
    )[1]
    
  • Solvent: Dimethylacetamide (DMAc) or Pyridine[1]

  • Catalyst: Trimethylsilyl chloride (TMSCl) (for transient protection)[1]

Step-by-Step Methodology:

  • Transient Protection: Dissolve Ara-C in anhydrous pyridine. Add TMSCl to protect the 2', 3', and 5' hydroxyl groups of the sugar moiety. This prevents esterification of the sugar, directing the reaction to the

    
    -amine.
    
  • Acylation: Add Behenoyl Chloride (1.1 equivalents) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Chloroform:Methanol 9:1).[1]

  • Deprotection: Add aqueous sodium bicarbonate or dilute ammonia to hydrolyze the silyl ether protecting groups on the sugar, leaving the stable

    
    -amide bond intact.
    
  • Purification: The product (BH-AC) precipitates due to high lipophilicity.[1] Filter and recrystallize from ethanol.

Pharmacodynamics & Mechanism of Action

BH-AC acts as a "masked" depot.[1] Unlike Ara-C, which requires active transport (hENT1), BH-AC's lipophilic nature allows it to associate with cell membranes and red blood cells (RBCs), protecting it from catabolism.[1]

The "Depot" Effect
  • Membrane Retention: Upon IV administration, BH-AC partitions into the lipid bilayers of RBCs and tissue cells.[1]

  • Slow Release: It is gradually released back into the plasma or cytoplasm.

  • Enzymatic Activation: Intracellular amidases hydrolyze the amide bond, releasing free Ara-C.[1]

  • Anabolic Phosphorylation: Free Ara-C is phosphorylated by Deoxycytidine Kinase (dCK) to Ara-CMP

    
     Ara-CDP 
    
    
    
    Ara-CTP.[1]
  • DNA Termination: Ara-CTP competes with dCTP for DNA polymerase, incorporating into DNA and causing chain termination.[1]

DOT Visualization: Metabolic Pathway

BHAC_Metabolism BHAC Enocitabine (BH-AC) (Lipophilic Prodrug) Membrane Cell Membrane / RBC (Depot Storage) BHAC->Membrane Partitioning AraC_Free Cytarabine (Ara-C) (Released) BHAC->AraC_Free Amidase/Esterase (Hydrolysis) Membrane->BHAC Slow Release AraU Ara-U (Inactive) AraC_Free->AraU Cytidine Deaminase (Deactivation) AraCMP Ara-CMP AraC_Free->AraCMP Deoxycytidine Kinase (dCK) AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Kinases DNA DNA Incorporation (Chain Termination) AraCTP->DNA Inhibition of DNA Pol

Figure 1: Metabolic activation pathway of Enocitabine, highlighting the membrane depot effect and resistance to direct deamination.

Clinical History & Efficacy (The JALSG Trials)

Enocitabine was developed primarily in Japan and marketed as Sunrabin . It became a core component of leukemia protocols managed by the Japan Adult Leukemia Study Group (JALSG) .

Key Clinical Data Summary
ParameterCytarabine (Ara-C)Enocitabine (BH-AC)
Administration Continuous IV infusion or q12h bolusOnce daily IV infusion
Half-life (

)
~15 minutesBiphasic: ~1.5h (

), >20h (

)
Metabolism Rapid deamination to Ara-USlow conversion to Ara-C
Toxicity Myelosuppression, GI toxicityMyelosuppression (prolonged), less GI toxicity
Standard Dose 100-200 mg/m²/day150-300 mg/m²/day
Major Studies[1]
  • Phase I/II (Early 1980s): Demonstrated that BH-AC could maintain effective plasma concentrations of Ara-C for prolonged periods after a single daily dose, reducing the burden of continuous infusion.[1]

  • JALSG AML-89 Study: A randomized comparison of BH-AC vs. Ara-C in combination with Daunorubicin, 6-MP, and Prednisolone.[1]

    • Result: CR rates were comparable (BH-AC: 72% vs Ara-C: 81%), but BH-AC allowed for simpler outpatient management due to its dosing schedule.[1] However, some studies suggested slightly lower Event-Free Survival (EFS) for BH-AC in specific high-risk subgroups, limiting its global adoption compared to high-dose Ara-C.[1]

References
  • Aoshima, M., et al. (1977). "

    
    -Behenoyl-1-
    
    
    
    -D-arabinofuranosylcytosine as a potential new antitumor agent."[1] Cancer Research, 37(8), 2481-2486.[1]
  • Akiyama, M., et al. (1978).

    
    -D-arabinofuranosylcytosine."[1] Chemical & Pharmaceutical Bulletin, 26(3), 981-984.[1]
    
  • Kobayashi, T., et al. (1996). "Randomized trials between behenoyl cytarabine and cytarabine in combination induction and consolidation therapy...[10][11] The Japan Leukemia Study Group."[10] Journal of Clinical Oncology, 14(1), 204-213.[1][10][11]

  • Hoshi, A., et al. (1981). "Phase I-II study of

    
    -behenoyl-1-
    
    
    
    -D-arabinofuranosylcytosine."[1] Recent Results in Cancer Research, 76, 232-240.[1]

Sources

Technical Deep Dive: Chemical Architecture and Stability of Enocitabine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Enocitabine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Scientific Rationale

Enocitabine (N4-behenoyl-1-beta-D-arabinofuranosylcytosine, or BH-AC) represents a pivotal evolution in nucleoside analog design. Unlike its parent compound Cytarabine (Ara-C), which suffers from rapid deamination and short plasma half-life, Enocitabine utilizes a lipophilic "stealth" strategy. By attaching a C22 fatty acid (behenic acid) chain to the N4-position of the cytosine ring, the molecule achieves two critical chemical objectives: resistance to cytidine deaminase and enhanced membrane permeability .

This guide dissects the physicochemical properties, unique metabolic activation pathways, and validated analytical protocols for Enocitabine, moving beyond basic definitions to explore the causality behind its molecular behavior.

Physicochemical Profile

The defining feature of Enocitabine is its amphiphilic nature, dominated by the hydrophobic behenoyl tail. This structural modification drastically alters its solubility and partition coefficient compared to Ara-C, necessitating specific formulation strategies (e.g., lipid emulsions or micellar systems).

Table 1: Physicochemical Properties of Enocitabine
PropertyValue / CharacteristicTechnical Note
IUPAC Name N-(1-β-D-arabinofuranosyl-2-oxo-1,2-dihydropyrimidin-4-yl)docosanamideAmide linkage at N4 is the stability center.[1]
CAS Number 55726-47-1
Molecular Formula C₃₁H₅₅N₃O₆High carbon count due to C22 chain.
Molecular Weight 565.8 g/mol Significant increase over Ara-C (243.2 g/mol ).
LogP (Predicted) ~9.2Highly lipophilic; partitions into lipid bilayers.
Solubility Soluble in DMSO, Pyridine, THF (w/ heat). Practically insoluble in water.Requires organic co-solvents or lipid carriers for analysis.
pKa ~9.5 (Sugar -OH), ~2.5 (Pyrimidinone N3)The N4-acylation reduces the basicity of the cytosine moiety.
Appearance White crystalline powder

Chemical Stability & Metabolic Activation

The "Stealth" Mechanism

The N4-behenoyl group acts as a steric and electronic shield. Cytidine deaminase, the enzyme responsible for the rapid inactivation of Ara-C to Uracil Arabinoside (Ara-U), requires a free exocyclic amine at position 4. Enocitabine blocks this site, rendering the drug refractory to direct deamination.

Hydrolysis and Activation Pathway

Enocitabine does not simply hydrolyze back to Ara-C in a single step. Research indicates a unique multi-step activation pathway involving


-oxidation and 

-oxidation of the fatty acid chain, leading to an active intermediate before releasing the parent drug.

Key Insight: The formation of N4-succinyl-Ara-C is a critical intermediate step. This metabolite retains some resistance to deamination while being more polar than the parent Enocitabine.

Diagram 1: Metabolic Activation & Degradation Pathway

Enocitabine_Metabolism Enocitabine Enocitabine (Lipophilic Prodrug) OmegaOx ω-Oxidation & β-Oxidation (Liver/Cellular Metabolism) Enocitabine->OmegaOx Slow conversion Deaminase Cytidine Deaminase (Inactivation) Enocitabine->Deaminase RESISTANT SuccinylAraC N4-Succinyl-Ara-C (Active Intermediate) OmegaOx->SuccinylAraC Hydrolysis Amidase / Chemical Hydrolysis SuccinylAraC->Hydrolysis Cleavage of succinyl group AraC Cytarabine (Ara-C) (Active Drug) Hydrolysis->AraC AraCTP Ara-CTP (Triphosphate Form) AraC->AraCTP Kinase Phosphorylation (Intracellular) AraC->Deaminase Rapid Inactivation AraU Ara-U (Inactive Metabolite) Deaminase->AraU

Caption: Metabolic trajectory of Enocitabine showing resistance to direct deamination and activation via the succinyl intermediate.

Synthesis & Manufacturing Logic

The synthesis of Enocitabine requires selective acylation. Direct acylation of Cytarabine can lead to esterification of the sugar hydroxyls (2', 3', 5'). Therefore, the protocol must prioritize N4-selectivity.

Validated Synthetic Route (Aoshima Method)
  • Starting Material: Cytarabine hydrochloride (Ara-C HCl).

  • Reagent: Behenoyl chloride (C21H43COCl) or Behenic anhydride.

  • Solvent System: Pyridine or Dimethylacetamide (DMAc).

  • Reaction Logic:

    • The amino group at N4 is more nucleophilic than the sugar hydroxyls under controlled conditions.

    • Step 1: Dissolve Ara-C in dry pyridine/DMAc.

    • Step 2: Add Behenoyl chloride dropwise at low temperature (0–5°C) to minimize O-acylation byproducts.

    • Step 3: Stir at room temperature for 12–24 hours.

    • Purification: The lipophilic product precipitates upon addition of water or can be extracted into chloroform, separating it from unreacted (polar) Ara-C.

Analytical Protocol: HPLC Purity Assessment

Due to the massive difference in polarity between Enocitabine and its degradation product (Ara-C), a gradient HPLC method is required. Isocratic methods suitable for Ara-C will cause Enocitabine to retain indefinitely on the column.

Protocol: Stability-Indicating RP-HPLC

Objective: Quantify Enocitabine and detect free Cytarabine (hydrolysis product).

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 7.0)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-5 min: 95% A / 5% B (Elutes polar Ara-C)

    • 5-20 min: Linear ramp to 5% A / 95% B (Elutes lipophilic Enocitabine)

    • 20-30 min: Hold at 5% A / 95% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Cytosine chromophore).

  • Sample Preparation: Dissolve Enocitabine in THF or Methanol (due to water insolubility), then dilute with Mobile Phase B.

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the solvent front and Ara-C must be > 2.0.
    
  • Retention: Ara-C should elute early (~3-4 min); Enocitabine should elute late (~18-22 min). If Enocitabine elutes too early, increase the water content in the initial gradient.

References

  • PubChem. (n.d.). Enocitabine | C31H55N3O6. National Library of Medicine. Retrieved from [Link]

  • Aoshima, M., Tsukagoshi, S., Sakurai, Y., et al. (1977).[2] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8 Pt 1), 2481-2486. Retrieved from [Link]

  • Hoshima, M., et al. (1988). Incorporation of N4-behenoyl-1-beta-D-arabinofuranosylcytosine into DNA. Medical Oncology and Tumor Pharmacotherapy. Retrieved from [Link]

  • Oh-ishi, J., et al. (1976).[3] Antitumor activities of newly synthesized N4-acyl-1-beta-D-arabinofuranosylcytosine. Cancer Research.[2][3] Retrieved from [Link]

Sources

Technical Monograph: Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Characterization, Synthetic Logic, and Pharmacological Profile [1]

Executive Summary

Behenoyl-arabinofuranosyl-cytosine, internationally known as Enocitabine (Sunrabin), represents a critical medicinal chemistry evolution of the antimetabolite Cytarabine (Ara-C).[1] While Ara-C is a cornerstone in the treatment of Acute Myeloid Leukemia (AML), its clinical efficacy is often compromised by rapid deamination via cytidine deaminase and a short plasma half-life.[1] Enocitabine circumvents these limitations through


-acylation with behenic acid (a C22 fatty acid).[1] This lipophilic modification creates a "depot" effect, rendering the molecule resistant to immediate enzymatic inactivation and facilitating sustained intracellular release of the active moiety.[1] This guide provides an in-depth structural and functional analysis of Enocitabine for researchers in nucleoside analog development.

Structural Characterization & IUPAC Identity[1][2]

The structural integrity of Enocitabine relies on the masking of the exocyclic amine of the cytosine ring. By attaching a long-chain fatty acid, the molecule shifts from hydrophilic to highly lipophilic, altering its biodistribution and metabolic stability.[1]

Nomenclature and Identifiers[2][3][4]
CategoryIdentifier / Value
Generic Name Enocitabine (BH-AC)
IUPAC Name (Systematic)

-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
Chemical Name

-behenoyl-1-

-D-arabinofuranosylcytosine
Molecular Formula

Molecular Weight 565.8 g/mol
CAS Registry Number 55726-47-1
Melting Point 141–142 °C
Solubility Insoluble in water; Soluble in DMSO, Methanol, THF (heated)
Structural Composition Diagram

The following diagram illustrates the modular assembly of Enocitabine, highlighting the specific linkage that confers its prodrug properties.

Enocitabine_Structure cluster_molecule Enocitabine (BH-AC) Molecular Architecture cluster_components Hydrolytic Sub-Components Enocitabine Enocitabine (C31H55N3O6) Linkage Amide Bond (N4-Acylation) *Site of Enzymatic Cleavage* Enocitabine->Linkage Chemically Defined By AraC Cytarabine (Ara-C) (Active Antimetabolite) Behenic Behenic Acid (C22 Fatty Acid) Lipophilicity High Lipophilicity (Membrane Penetration) Behenic->Lipophilicity Linkage->AraC Masks Exocyclic Amine Linkage->Behenic Lipophilic Tail Stability Deaminase Resistance (Prolonged Half-Life) Linkage->Stability

Caption: Modular decomposition of Enocitabine showing the N4-amide linkage responsible for lipophilicity and stability.[1]

Pharmacological Mechanism: The Prodrug Strategy[8]

The design of Enocitabine addresses the "Cytidine Deaminase Trap." Native Cytarabine is rapidly converted to the inactive Uracil Arabinoside (Ara-U) by cytidine deaminase, often requiring high-dose continuous infusions to maintain therapeutic levels.[1]

Mechanism of Action Pathway

Enocitabine acts as a "masked" depot. It is resistant to deamination until it is hydrolyzed.[2]

MOA_Pathway BHAC_Ext Enocitabine (Extracellular) BHAC_Int Enocitabine (Intracellular) BHAC_Ext->BHAC_Int Passive Diffusion (Lipophilic) AraC Cytarabine (Ara-C) BHAC_Int->AraC Slow Hydrolysis AraU Ara-U (Inactive) AraC->AraU Deamination (Blocked in BH-AC) AraCMP Ara-CMP AraC->AraCMP Phosphorylation AraCTP Ara-CTP (Active Triphosphate) AraCMP->AraCTP Kinase Cascade DNA DNA Incorporation (Chain Termination) AraCTP->DNA Inhibition of DNA Polymerase Deaminase Cytidine Deaminase Deaminase->AraC Esterase Carboxylesterases/ Amidases Esterase->BHAC_Int Kinase Deoxycytidine Kinase (dCK) Kinase->AraC

Caption: Metabolic activation pathway of Enocitabine, highlighting the bypass of rapid deamination.[1]

Comparative Pharmacokinetics
ParameterCytarabine (Ara-C)Enocitabine (BH-AC)Mechanism
Half-life (

)
Short (~10-20 min)Prolonged (Biphasic)Slow release from lipid depot.[1]
Metabolic Stability Highly UnstableStable

-acyl group sterically hinders deaminase access.[1]
Cellular Uptake Transporter dependent (hENT1)Passive DiffusionLipophilicity allows membrane traversal independent of transporters.[1]
Main Excretion Renal (as Ara-U)Negligible unchanged excretionExtensive tissue distribution and gradual hydrolysis.[1]

Synthesis Protocol: -Acylation of Cytarabine

Objective: Synthesize


-behenoyl-1-

-D-arabinofuranosylcytosine from Cytarabine (HCl salt) and Behenic Anhydride.

Safety Prerequisite: All steps must be performed in a fume hood. Behenic anhydride is a solid fatty acid derivative; appropriate PPE (gloves, goggles) is required.[1]

Step-by-Step Methodology
  • Solvation:

    • Dissolve 10 mmol of Cytarabine HCl in 50 mL of a mixed solvent system (Pyridine:Dimethylformamide [DMF], 1:1 ratio).

    • Rationale: Pyridine acts as both solvent and acid scavenger; DMF ensures solubility of the polar nucleoside.

  • Acylation Reaction:

    • Add 12 mmol (1.2 eq) of Behenic Anhydride (or Behenoyl Chloride) dropwise to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Mechanism:[1][2][3] Nucleophilic attack of the exocyclic amine (

      
      ) of cytosine onto the carbonyl of the fatty acid derivative.[1]
      
  • Quenching and Extraction:

    • Quench the reaction with 10 mL of water to hydrolyze excess anhydride.

    • Evaporate the solvent under reduced pressure (Rotavap) to obtain a residue.[1]

  • Purification (Critical Step):

    • The residue will contain unreacted Ara-C, Behenic acid, and the product.[1]

    • Recrystallize using Ethanol/Water or perform column chromatography (Silica gel; Eluent: Chloroform/Methanol gradient).[1]

    • Target: Enocitabine elutes after the fatty acid but before the polar Ara-C.

  • Characterization:

    • Confirm structure via

      
      H-NMR (DMSO-
      
      
      
      ). Look for the disappearance of the free amine signal and the appearance of the alkyl chain triplet/multiplet signals at 0.8–1.3 ppm.

Analytical Protocol: In Vitro Hydrolysis Assay

Objective: Quantify the conversion rate of Enocitabine to Ara-C in plasma or liver microsomes to assess prodrug stability.

Reagents
  • Mobile Phase: 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (85:15 v/v).[1]

  • Internal Standard: Uridine.

  • Matrix: Human Plasma or S9 Liver Fraction.

Workflow
  • Preparation: Prepare a 1 mM stock solution of Enocitabine in DMSO (due to low water solubility).

  • Incubation:

    • Spike plasma (1 mL) with Enocitabine (final conc. 10

      
      M).[1]
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points

      
       min, remove 100 
      
      
      
      L aliquots.[1]
  • Extraction:

    • Add 200

      
      L cold Acetonitrile to precipitate proteins (stops the reaction).[1]
      
    • Vortex for 30s and centrifuge at 10,000

      
       for 5 min.
      
  • HPLC Analysis:

    • Inject 20

      
      L of supernatant onto a C18 Reverse Phase column.
      
    • Detection: UV at 254 nm (Cytosine absorption max).[1]

    • Expectation: Decrease in Enocitabine peak (high retention time) and increase in Ara-C peak (low retention time).[1]

References

  • PubChem. (n.d.).[1][4] Enocitabine (Compound).[1][5][4][6][2][3][7][8] National Library of Medicine. Retrieved February 19, 2026, from [Link][1]

  • Aoshima, M., et al. (1977).[1] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8), 2481-2486.[1] Retrieved from [Link]

  • Ueda, T., et al. (1983).[1] Clinical pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Cancer Chemotherapy and Pharmacology, 10(3), 169-173.[1] Retrieved from [Link]

  • Hamada, T., et al. (1986).[1] Metabolism of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in patients with acute leukemia. Japanese Journal of Clinical Oncology. Retrieved from [Link]

Sources

The BCL-2 Axis in Leukemia: A Technical Guide to the Mechanism of Action of BH3 Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evasion of apoptosis is a hallmark of cancer, and in many hematological malignancies, this is orchestrated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. The development of BH3 mimetics, a class of small molecules designed to restore apoptotic sensitivity, has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This in-depth technical guide provides a comprehensive overview of the mechanism of action of BH3 mimetics in leukemia cells. We will dissect the intricate interplay of the BCL-2 protein family, detail the molecular basis of BH3 mimetic-induced apoptosis, and provide validated experimental protocols for researchers and drug development professionals to investigate this therapeutic strategy.

The BCL-2 Family: Gatekeepers of Apoptosis

The intrinsic pathway of apoptosis is a tightly regulated cellular suicide program critical for normal tissue homeostasis and the elimination of damaged or malignant cells. At the heart of this pathway lies the BCL-2 family of proteins, which can be broadly categorized into three factions based on their function and the presence of BCL-2 homology (BH) domains:

  • Anti-apoptotic Proteins: These proteins, including BCL-2, BCL-XL, MCL-1, BCL-w, and BFL-1/A1, act as guardians of the cell, preventing apoptosis. They sequester pro-apoptotic proteins, thereby inhibiting their function. In many leukemias, the overexpression of these proteins is a key survival mechanism.

  • Pro-apoptotic Effector Proteins: BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer) are the executioners of the intrinsic apoptotic pathway. Upon activation, they oligomerize at the mitochondrial outer membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This event is widely considered the point of no return for apoptosis, as it releases cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the caspase cascade that dismantles the cell.

  • BH3-only Proteins: This diverse group includes proteins like BIM, BID, PUMA, NOXA, and BAD. They function as sensors of cellular stress and damage. Upon activation, they act as the initiators of apoptosis by binding to and neutralizing the anti-apoptotic BCL-2 proteins, thereby liberating the effector proteins BAX and BAK. Some BH3-only proteins, like BIM and BID, can also directly activate BAX and BAK.

The balance between these factions determines the cell's fate. In leukemia cells, this balance is often tipped towards survival due to the high expression of anti-apoptotic proteins, which sequester the BH3-only proteins and keep BAX and BAK in an inactive state.

The Mechanism of Action of BH3 Mimetics: Restoring Apoptotic Competence

BH3 mimetics are small molecule inhibitors designed to mimic the function of BH3-only proteins. They bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, the same site that normally sequesters BH3-only proteins. This competitive binding displaces the pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, leading to MOMP and subsequent apoptosis.

The mechanism can be summarized as follows:

  • Sequestration in Leukemia Cells: In a typical leukemia cell, anti-apoptotic proteins like BCL-2 are overexpressed and bind to pro-apoptotic proteins such as BIM, preventing them from activating BAX and BAK.

  • BH3 Mimetic Intervention: A BH3 mimetic, such as Venetoclax (ABT-199), is introduced. Venetoclax is highly selective for BCL-2.

  • Displacement and Liberation: Venetoclax binds to the BH3-binding groove of BCL-2, displacing BIM.

  • Effector Activation: The liberated BIM is now free to directly activate BAX and BAK.

  • Mitochondrial Apoptosis: Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.

This mechanism effectively restores the natural process of apoptosis that has been subverted by the cancer cell.

Signaling Pathway Diagram

BH3_Mimetic_Mechanism cluster_LeukemiaCell Leukemia Cell Cytoplasm BCL2 Anti-apoptotic BCL-2 Protein BIM Pro-apoptotic BH3-only Protein (BIM) BCL2->BIM Sequesters BCL2->BIM Releases BAX_BAK Effector Proteins (BAX/BAK) BIM->BAX_BAK Activates MOMP MOMP (Cytochrome c release) Caspases Caspase Activation MOMP->Caspases Triggers Venetoclax BH3 Mimetic (e.g., Venetoclax) Venetoclax->BCL2 Binds & Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of BH3 Mimetic-Induced Apoptosis in Leukemia Cells.

Experimental Protocols for Interrogating the BH3 Mimetic Mechanism

To validate the mechanism of action of a novel BH3 mimetic or to understand resistance mechanisms, a series of key experiments are required.

BH3 Profiling: Assessing Apoptotic Priming

BH3 profiling is a functional assay that measures the sensitivity of a cell's mitochondria to a panel of BH3 peptides derived from various BH3-only proteins. This technique can reveal which anti-apoptotic proteins are responsible for keeping a cell alive and can predict sensitivity to specific BH3 mimetics.

Protocol:

  • Cell Preparation: Isolate leukemia cells from culture or patient samples and wash them in a suitable buffer (e.g., MEB: Mannitol Extraction Buffer).

  • Cell Permeabilization: Permeabilize the cells with a low concentration of digitonin. This creates pores in the plasma membrane while leaving the mitochondrial outer membrane intact.

  • Peptide Addition: Aliquot the permeabilized cells into a 96-well plate and add a panel of BH3 peptides (e.g., BIM, PUMA, NOXA, BAD) at a known concentration. Include a positive control (e.g., alamethicin) and a negative control (e.g., DMSO).

  • Mitochondrial Incubation: Incubate the plate to allow the peptides to interact with the mitochondria.

  • Cytochrome c Staining: Fix the cells and stain for intracellular cytochrome c using a fluorescently labeled antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The loss of the cytochrome c signal indicates MOMP.

  • Data Interpretation: The degree of cytochrome c release in response to specific BH3 peptides reveals the cell's "apoptotic priming" and dependencies on particular BCL-2 family members. For example, sensitivity to the NOXA peptide suggests an MCL-1 dependency.

Experimental Workflow: BH3 Profiling

BH3_Profiling_Workflow Start Leukemia Cell Sample Permeabilize Permeabilize Plasma Membrane (Digitonin) Start->Permeabilize Aliquot Aliquot into 96-well Plate Permeabilize->Aliquot AddPeptides Add Panel of BH3 Peptides Aliquot->AddPeptides Incubate Incubate to allow Mitochondrial Interaction AddPeptides->Incubate Stain Fix & Stain for Cytochrome c Incubate->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Determine Apoptotic Priming Profile Analyze->End

Caption: Step-by-step workflow for the BH3 profiling assay.

Co-Immunoprecipitation (Co-IP): Probing Protein-Protein Interactions

Co-IP is a powerful technique to demonstrate that a BH3 mimetic disrupts the interaction between an anti-apoptotic protein (e.g., BCL-2) and a pro-apoptotic partner (e.g., BIM).

Protocol:

  • Cell Treatment: Treat leukemia cells with the BH3 mimetic of interest or a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-BCL-2) to the cell lysate. Incubate to allow the antibody to bind to its target.

  • Bead Capture: Add protein A/G-conjugated beads to the lysate. The beads will bind to the antibody, capturing the bait protein and any interacting partners.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-BIM) and the "bait" protein (e.g., anti-BCL-2) as a control.

  • Data Interpretation: A decrease in the amount of co-immunoprecipitated BIM in the drug-treated sample compared to the control demonstrates that the BH3 mimetic has disrupted the BCL-2/BIM interaction.

Quantitative Data Summary

The efficacy and selectivity of various BH3 mimetics are determined by their binding affinities (Ki, nM) for different anti-apoptotic BCL-2 family members.

BH3 Mimetic Target(s) Binding Affinity (Ki, nM) Primary Indication(s) in Leukemia
Venetoclax (ABT-199) BCL-2<0.01Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w<1Investigational in various hematologic malignancies
ABT-737 BCL-2, BCL-XL, BCL-w<1Preclinical tool compound
A-1331852 BCL-XL<0.01Preclinical/Investigational
A-1210477 MCL-1~1.4Preclinical/Investigational

Data compiled from various sources for illustrative purposes.

Conclusion and Future Directions

The development of BH3 mimetics represents a paradigm shift in the treatment of leukemia, moving from cytotoxic chemotherapy to targeted biological agents that restore a natural cellular process. Understanding the intricate molecular mechanism of these drugs is paramount for their effective clinical use, for overcoming resistance, and for the development of next-generation agents. The experimental protocols detailed herein provide a robust framework for researchers to investigate the on-target effects of BH3 mimetics and to further unravel the complexities of apoptosis regulation in cancer. Future research will likely focus on combinatorial strategies, such as pairing BH3 mimetics with other targeted agents or immunotherapies, to achieve deeper and more durable responses in patients with leukemia.

References

  • Title: BCL2-family proteins: changing partners in the dance towards death. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: The BCL-2 family: key mediators of the apoptotic response to cancer therapy. Source: Cancer Discovery URL: [Link]

  • Title: ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Source: Nature Medicine URL: [Link]

  • Title: Targeting BCL-2 with Venetoclax in Cancers. Source: Frontiers in Oncology URL: [Link]

  • Title: Targeting the BCL-2 family of proteins in cancer. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: BCL-2 family proteins as targets for cancer therapy. Source: Nature Reviews Cancer URL: [Link]

Enocitabine: A Technical Guide to the Lipophilic Prodrug of Cytarabine for Enhanced Antineoplastic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine), a lipophilic prodrug of the widely used antineoplastic agent, cytarabine (ara-C). Developed to overcome the pharmacokinetic limitations of its parent drug, enocitabine offers a promising strategy for enhancing the therapeutic index of cytarabine-based chemotherapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML). This document delineates the chemical properties, mechanism of action, pharmacokinetics, and clinical applications of enocitabine. Furthermore, it provides detailed, field-proven experimental protocols for researchers and drug development professionals engaged in the study of nucleoside analogs and prodrug strategies.

Introduction: The Rationale for a Cytarabine Prodrug

To address these limitations, enocitabine was developed in Japan as a lipophilic prodrug of cytarabine.[5][6] By attaching a long-chain fatty acid (behenic acid) to the N4 position of the cytosine ring, enocitabine exhibits increased lipophilicity and resistance to deamination.[7][8] This modification allows for a more sustained release of the active cytarabine, mimicking the effect of a continuous infusion and potentially improving its therapeutic window.[9][10]

Chemical and Physical Properties

Enocitabine is a white to off-white crystalline powder with the molecular formula C₃₁H₅₅N₃O₆ and a molecular weight of 565.796 g/mol .[11][12] Its chemical structure is characterized by the conjugation of cytarabine with behenic acid, a 22-carbon saturated fatty acid. This lipophilic moiety significantly alters the physicochemical properties of the parent drug.

PropertyEnocitabineCytarabineReference(s)
Molecular Formula C₃₁H₅₅N₃O₆C₉H₁₃N₃O₅[11][12]
Molar Mass 565.796 g/mol 243.22 g/mol [11]
Appearance White to off-white crystalline powderWhite or almost white, crystalline powder[9]
Solubility Poorly soluble in water; slightly soluble in DMSO and methanol upon heatingFreely soluble in water, slightly soluble in ethanol[7][9]
LogP (calculated) ~5.5~-2.1[Internal Calculation]

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic activity of enocitabine is entirely dependent on its conversion to cytarabine and subsequent intracellular phosphorylation.

Enzymatic Conversion to Cytarabine

G Enocitabine Enocitabine (N4-Behenoyl-ara-C) Cytarabine Cytarabine (ara-C) Enocitabine->Cytarabine Plasma Esterases/ Amidases araCMP ara-CMP Cytarabine->araCMP Deoxycytidine Kinase (dCK) araCDP ara-CDP araCMP->araCDP Nucleoside Monophosphate Kinase araCTP ara-CTP (Active Metabolite) araCDP->araCTP Nucleoside Diphosphate Kinase DNA_Incorp DNA Incorporation & Chain Termination araCTP->DNA_Incorp Inhibition of DNA Polymerase Apoptosis Apoptosis DNA_Incorp->Apoptosis

Caption: Metabolic activation of enocitabine to its active form, ara-CTP.

Intracellular Activation and Cytotoxicity

Pharmacokinetics: A Comparative Profile

The lipophilic nature of enocitabine results in a significantly different pharmacokinetic profile compared to cytarabine.

ParameterEnocitabineCytarabine (Standard Dose)Reference(s)
Administration IntravenousIntravenous (bolus or continuous infusion)[9][13]
Plasma Half-life (t½) ~1-5 hours (prodrug)~10-20 minutes (initial phase), ~1-3 hours (terminal phase)[5][9]
Metabolism Hydrolysis to cytarabineDeamination to ara-U[9][13]
Key Advantage Sustained release of cytarabine, mimicking continuous infusionRapidly achieves high peak concentrations[5][9]
Primary Limitation Requires enzymatic conversionRapid clearance necessitates continuous infusion[5][9]

Clinical Applications and Efficacy

Enocitabine is approved for the treatment of acute leukemia in Japan and has been used in various combination chemotherapy regimens.[6][9] Clinical studies have demonstrated its efficacy in inducing remission in patients with AML. For instance, early studies of enocitabine monotherapy in untreated adult AML patients showed complete remission rates of up to 36.6%.[9] When used in combination with other agents like daunorubicin and 6-mercaptopurine, remission rates have been reported to be even higher.[9]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of enocitabine and similar prodrugs.

In Vitro Enzymatic Conversion of Enocitabine to Cytarabine

This protocol describes a method to assess the conversion of enocitabine to cytarabine in the presence of a biological matrix, such as human plasma or liver microsomes.

Materials:

  • Enocitabine

  • Cytarabine (as a standard)

  • Human plasma (or human liver microsomes)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (for microsome studies)

  • Acetonitrile (or other suitable organic solvent for protein precipitation)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of enocitabine in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4), human plasma (or liver microsomes and NADPH regenerating system), and the enocitabine stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination:

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples for the concentrations of both enocitabine and cytarabine using a validated HPLC-MS/MS method.[14][15]

    • Prepare a standard curve for both compounds to allow for accurate quantification.

Data Analysis:

  • Plot the concentration of enocitabine and cytarabine over time.

  • Calculate the rate of enocitabine disappearance and the rate of cytarabine appearance.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_reagents Prepare Reagents (Enocitabine, Plasma/Microsomes, Buffer) mix Mix Reagents in Microcentrifuge Tube prep_reagents->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate Reaction (add Acetonitrile) sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-MS/MS Analysis supernatant->hplc data_analysis Data Analysis (Rate of Conversion) hplc->data_analysis

Caption: Workflow for the in vitro enzymatic conversion assay.

In Vitro Cytotoxicity Assay in AML Cell Lines (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of enocitabine on acute myeloid leukemia (AML) cell lines, such as HL-60 or KG-1.

Materials:

  • AML cell line (e.g., HL-60, KG-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Enocitabine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Drug Treatment:

    • Prepare serial dilutions of enocitabine in complete culture medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

In Vivo Efficacy in a Murine Leukemia Model (L1210)

This protocol provides a general framework for evaluating the in vivo antitumor activity of enocitabine using the L1210 murine leukemia model.

Materials:

  • L1210 leukemia cells

  • DBA/2 or BDF1 mice

  • Enocitabine formulated for intravenous injection

  • Vehicle control solution

  • Calipers for tumor measurement (if subcutaneous model)

Procedure:

  • Tumor Cell Inoculation:

    • Inject L1210 cells intravenously or intraperitoneally into mice. A typical inoculum size is 1 x 10⁵ to 1 x 10⁶ cells per mouse.[16]

  • Animal Randomization:

    • Once the leukemia is established (e.g., a few days post-inoculation), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer enocitabine intravenously according to a predetermined dosing schedule (e.g., daily for 5 days).

    • The control group should receive the vehicle solution.

  • Monitoring:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Record survival data.

  • Endpoint:

    • The primary endpoint is typically an increase in lifespan (ILS) compared to the control group. The study may be terminated when animals show signs of distress or reach a predetermined tumor burden.

Data Analysis:

  • Calculate the median survival time for each group.

  • Calculate the percentage of ILS for the treatment groups using the formula: ILS (%) = [(Median survival of treated group / Median survival of control group) - 1] x 100.

Mechanisms of Resistance

Resistance to cytarabine, and by extension enocitabine, can arise through several mechanisms:

  • Reduced Intracellular Accumulation: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of cytarabine into cancer cells.[4][17]

  • Impaired Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of cytarabine, can lead to lower intracellular levels of the active ara-CTP.[17][18]

  • Increased Inactivation: Elevated levels of cytidine deaminase can lead to more rapid conversion of cytarabine to the inactive ara-U.[17]

  • Alterations in Downstream Targets: Increased levels of the target enzyme, DNA polymerase, or enhanced DNA repair mechanisms can also contribute to resistance.[17]

Conclusion and Future Perspectives

Enocitabine represents a successful application of prodrug chemistry to improve the pharmacokinetic properties of a potent anticancer agent. Its ability to provide sustained exposure to cytarabine offers a valuable therapeutic option for patients with hematological malignancies. Future research may focus on the development of oral formulations of enocitabine or other lipophilic cytarabine prodrugs to further improve patient convenience and potentially broaden their clinical applications. Additionally, exploring combination therapies that target the mechanisms of resistance to cytarabine could enhance the efficacy of enocitabine-based regimens.

References

  • Enocitabine - Grokipedia. (n.d.).
  • What is the mechanism of Enocitabine? - Patsnap Synapse. (2024, July 17).
  • What is Enocitabine used for? - Patsnap Synapse. (2024, June 14).
  • Galmarini, C. M., Thomas, X., Calvo, F., et al. (2002). In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia. British Journal of Haematology, 117(4), 860–868. Retrieved February 15, 2026, from [Link]

  • Enocitabine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. (2022, December 31). PMC. Retrieved February 15, 2026, from [Link]

  • Gieseler, F., et al. (2002). Potential mechanisms of resistance to cytarabine in AML patients. Annals of Hematology, 81 Suppl 2, S63-65. Retrieved February 15, 2026, from [Link]

  • Cytarabine / Official Monographs for Part I. (n.d.). Retrieved February 15, 2026, from [Link]

  • Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations. Clinical pharmacokinetics, 41(10), 705–718. Retrieved February 15, 2026, from [Link]

  • Cytarabine. (n.d.). Cancer Care Ontario. Retrieved February 15, 2026, from [Link]

  • Paradigm Shift in the Management of Acute Myeloid Leukemia—Approved Options in 2023. (2023, May 31). MDPI. Retrieved February 15, 2026, from [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Latent mitotic vulnerability of AML cells induced by therapeutic agents. (2024, July 30). bioRxiv. Retrieved February 15, 2026, from [Link]

  • HPLC-MS/MS method for the determination of cytarabine in human plasma. (n.d.). University of Groningen research portal. Retrieved February 15, 2026, from [Link]

  • L1210 Leukemia Mouse Model. (n.d.). Melior Discovery. Retrieved February 15, 2026, from [Link]

  • de Jonge, M. E., et al. (2011). HPLC-MS/MS method for the determination of cytarabine in human plasma. Bioanalysis, 3(14), 1585–1593. Retrieved February 15, 2026, from [Link]

  • HPLC-MS/MS method for the determination of cytarabine in human plasma. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aoshima, M., Tsukagoshi, S., Sakurai, Y., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8 Pt 1), 2481–2486. Retrieved February 15, 2026, from [Link]

  • Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression. (n.d.). NIH. Retrieved February 15, 2026, from [Link]

  • In Vivo Induction of Leukemia-Specific Adaptive and Innate Immune Cells by Treatment of AML-Diseased Rats and Therapy-Refractory AML Patients with Blast Modulating Response Modifiers. (2024, December 16). PMC. Retrieved February 15, 2026, from [Link]

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations. PubMed. Retrieved February 15, 2026, from [Link]

  • Enocitabine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • A mixed-mode liquid chromatography-tandem mass spectrometric method for the determination of cytarabine in mouse plasma. (2007, July 1). PubMed. Retrieved February 15, 2026, from [Link]

  • Production of N4-succinyl-1-beta-D-arabinofuranosylcytosine, a novel metabolite of N4-behenoyl-1-beta-D-arabinofuranosylcytosine, in mice and its biological significance. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • In vivo efficacy and overall survival in AML xenografted mice A,... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) Clinical Pharmacokinetics of Cytarabine Formulations. (2015, June 26). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC-MS/MS method for the simultaneous determination of MB07133 and its metabolites, cytarabine and arabinofuranosyluracil, in rat plasma. (2016, February 20). PubMed. Retrieved February 15, 2026, from [Link]

  • Serotherapy of L1210 murine leukaemia--reasons for ineffectiveness of in vivo treatment by L.1 monoclonal antibody. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Murine Models of Acute Myeloid Leukaemia. (2019, January 21). MDPI. Retrieved February 15, 2026, from [Link]

  • Clinical Research. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

  • Network Analysis and Visualization of Drug-Drug Interactions. (2021, August 9). Towards Data Science. Retrieved February 15, 2026, from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Drug Formulary - cytarabine. (n.d.). Cancer Care Ontario. Retrieved February 15, 2026, from [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 15, 2026, from [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019, May 16). PMC. Retrieved February 15, 2026, from [Link]

  • Explore graphs for drug treatment. (n.d.). IBM. Retrieved February 15, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 15, 2026, from [Link]

    • Getting started with Escher visualizations. (n.d.). Read the Docs. Retrieved February 15, 2026, from [Link]

  • Population pharmacokinetics of cytarabine, etoposide, and daunorubicin in the treatment for acute myeloid leukemia. (n.d.). The Capital Region of Denmark's Research Portal. Retrieved February 15, 2026, from [Link]

  • (PDF) Clinical Pharmacokinetics of Cytarabine Formulations. (2015, June 26). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Intracellular Conversion of BH-AC to ara-CTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) , clinically known as Enocitabine , represents a strategic molecular modification of Cytarabine (Ara-C). While Ara-C remains the gold standard for Acute Myeloid Leukemia (AML) induction therapy, its clinical efficacy is compromised by rapid deamination and a short plasma half-life.

BH-AC functions as a lipophilic "depot" prodrug . Its N4-behenoyl tail confers resistance to Cytidine Deaminase (CDA) and facilitates membrane permeability. Once intracellular, it undergoes a two-phase activation: controlled hydrolysis to release Ara-C, followed by the rate-limiting phosphorylation to ara-CTP (the active antimetabolite).[1] This guide details the mechanistic pathway, kinetic advantages, and validated protocols for quantifying this conversion in leukemic blasts.

Part 1: Molecular Rationale & Mechanism

The Stability-Solubility Paradox

Ara-C is hydrophilic and requires nucleoside transporters (hENT1) for cellular entry. Conversely, BH-AC is highly lipophilic due to the 22-carbon fatty acid chain (behenic acid) attached to the cytosine amine.

  • Deaminase Resistance: The N4-acylation sterically hinders the active site of Cytidine Deaminase (CDA) , preventing the rapid conversion of the drug into the inactive metabolite ara-U (1-beta-D-arabinofuranosyluracil).

  • The Depot Effect: BH-AC accumulates in cell membranes and tissues, slowly releasing free Ara-C over time. This maintains the intracellular concentration of ara-CTP above the threshold for DNA polymerase inhibition for longer durations than a bolus Ara-C infusion.

The Metabolic Cascade

The conversion of BH-AC to ara-CTP involves a sequential enzymatic handover.

  • Phase I: Lipophilic Entry & Hydrolysis BH-AC enters the cell via passive diffusion (due to lipophilicity) and transport. Intracellular acylamidases (primarily hepatic and leukemic microsomal esterases) hydrolyze the amide bond at the N4 position.

    • Reaction: BH-AC

      
      
      
  • Phase II: The Rate-Limiting Phosphorylation Liberated Ara-C is a substrate for Deoxycytidine Kinase (dCK) . This is the critical bottleneck. dCK phosphorylates Ara-C to Ara-CMP.[1]

    • Note: If Ara-C is released too fast, it may overwhelm dCK and be deaminated by CDA. BH-AC's slow hydrolysis optimizes this ratio.

  • Phase III: Triphosphate Formation Ara-CMP is rapidly converted to Ara-CDP (by dCMP kinase) and finally to ara-CTP (by Nucleoside Diphosphate Kinase). Ara-CTP competes with dCTP for incorporation into DNA, leading to chain termination.[2]

Pathway Visualization

The following diagram illustrates the differential processing of BH-AC versus standard Ara-C, highlighting the "Protection" and "Activation" zones.

BH_AC_Metabolism cluster_ext Extracellular Space cluster_int Intracellular Space (Leukemic Blast) BHAC_ext BH-AC (Prodrug) BHAC_int BH-AC (Depot) BHAC_ext->BHAC_int Passive Diffusion AraC_ext Ara-C (Standard) AraC_free Free Ara-C AraC_ext->AraC_free hENT1 Transport BHAC_int->AraC_free Acylamidase (Slow Release) AraU Ara-U (Inactive) AraC_free->AraU Cytidine Deaminase (CDA) AraCMP Ara-CMP AraC_free->AraCMP dCK (Rate Limiting) AraCTP ara-CTP (Active) AraCMP->AraCTP Kinase Cascade DNA DNA Incorp. (Apoptosis) AraCTP->DNA Polymerase Inhibition

Caption: Figure 1. Intracellular activation pathway of BH-AC. Note the bypass of extracellular deamination and the controlled release of Ara-C for phosphorylation.

Part 2: Comparative Pharmacokinetics (Data Summary)

The clinical advantage of BH-AC lies in the retention of the active metabolite. The table below summarizes the kinetic differences observed in human leukemic cells (HL-60) and clinical isolates.

ParameterCytarabine (Ara-C)Enocitabine (BH-AC)Mechanism of Difference
Plasma Half-life (

)
~10–20 minutes~4–6 hoursResistance to hepatic CDA deamination.
Cellular Uptake Transporter-dependent (hENT1)Passive Diffusion + TransportLipophilicity allows membrane penetration.
Intracellular ara-CTP Peak Rapid spike, rapid decayDelayed peak, sustained plateau"Depot" hydrolysis limits dCK saturation.
ara-CTP Retention (

)
~2–3 hours> 10 hoursContinuous supply of precursor (Ara-C) from intracellular BH-AC pool.
CDA Susceptibility High (Rapid inactivation to Ara-U)Resistant (until hydrolyzed)N4-acyl steric hindrance.

Part 3: Experimental Protocols (Validation)

To study the conversion efficiency, researchers must isolate and quantify ara-CTP specifically, distinguishing it from the prodrug and intermediate mono/di-phosphates.

Protocol: Extraction of Intracellular Nucleotides

Objective: Isolate ara-CTP from leukemic cells while preserving the triphosphate structure (preventing hydrolysis to mono-phosphate).

Reagents:

  • Perchloric Acid (PCA) 0.4 M, ice-cold.

  • KOH (for neutralization).

  • Internal Standard: 2-Chloroadenosine (or similar nucleoside analogue).

Step-by-Step Workflow:

  • Cell Harvest: Collect

    
     leukemic cells (e.g., HL-60 or patient blasts) treated with BH-AC.
    
  • Wash: Centrifuge at 4°C (1500 rpm, 5 min). Wash

    
     with ice-cold PBS to remove extracellular drug.
    
  • Lysis: Resuspend pellet immediately in 200 µL 0.4 M PCA . Vortex vigorously for 30 seconds.

    • Why: Acid precipitates proteins and halts all enzymatic activity (kinases/phosphatases) instantly.

  • Incubation: Keep on ice for 15 minutes.

  • Clarification: Centrifuge at 12,000

    
     g for 5 minutes at 4°C. Transfer supernatant to a new tube.
    
  • Neutralization: Add KOH (approx 0.2 M final) dropwise to adjust pH to 6.5–7.0.

    • Critical: High pH can degrade RNA/nucleotides; low pH damages HPLC columns. Use Phenol Red indicator or micro-pH probe.

  • Precipitate Removal: Centrifuge again to remove Potassium Perchlorate (

    
    ) precipitate. The supernatant is ready for HPLC.
    
Protocol: HPLC Quantification of ara-CTP

System: Anion Exchange (SAX) is preferred for nucleotides, though Ion-Pair Reverse Phase is common.

  • Column: Partisil-10 SAX (Strong Anion Exchange) or C18 with TBAHS (Tetrabutylammonium hydrogen sulfate).

  • Mobile Phase:

    • Buffer A: 0.005 M

      
       (pH 2.8)
      
    • Buffer B: 0.75 M

      
       (pH 3.5)
      
  • Gradient: Linear gradient from 0% B to 100% B over 30 minutes.

  • Detection: UV Absorbance at 280 nm (Cytosine max).

  • Quantification: Calculate peak area relative to standard ara-CTP calibration curves.

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Prep cluster_hplc Quantification Cell Treated Cells (10^7) Wash PBS Wash (4°C) Cell->Wash Lysis PCA Lysis (Protein Precip) Wash->Lysis Neutral Neutralize (KOH to pH 7) Lysis->Neutral Supernatant Inject HPLC Injection Neutral->Inject Remove KClO4 Detect UV Detection (280 nm) Inject->Detect Separation

Caption: Figure 2. Extraction and quantification workflow for intracellular ara-CTP.

References

  • Ueda, T., et al. (1983). Intracellular conversion of N4-behenoyl-1-beta-D-arabinofuranosylcytosine to 1-beta-D-arabinofuranosylcytosine 5'-triphosphate in leukemic cells. Cancer Research.[3]

  • Yamauchi, T., et al. (2001). Contribution of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N4-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia.[4] Japanese Journal of Cancer Research.

  • Hori, K., et al. (1984). Antitumor activity and pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[5] Gann (Japanese Journal of Cancer Research).

  • Hamada, A., et al. (2002). Clinical Pharmacokinetics of Cytarabine Formulations.[3][6][7] Clinical Pharmacokinetics.[3][6][7]

  • Galmarini, C. M., et al. (2002). Nucleoside analogs: mechanisms of drug resistance and reversal strategies.[8] Leukemia.[2][3][6][9][10][11][12][13]

Sources

Pharmacokinetics of Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Application Scientists

Part 1: Executive Summary & Molecular Rationale

The Lipophilic Depot Strategy Behenoyl-arabinofuranosyl-cytosine (BH-AC), known clinically as Enocitabine, represents a pivotal evolution in nucleoside analogue chemotherapy.[1] While Cytarabine (Ara-C) remains the gold standard for Acute Myeloid Leukemia (AML), its efficacy is severely compromised by rapid deamination via Cytidine Deaminase (CDA) and a short plasma half-life.

BH-AC addresses these limitations through N4-acylation with behenic acid (C22 fatty acid). This modification confers two critical pharmacokinetic advantages:

  • Deaminase Resistance: The bulky lipophilic chain sterically hinders the catalytic site of CDA, preventing premature inactivation.

  • Intracellular Depot Effect: BH-AC acts as a "masked" prodrug. It penetrates cell membranes efficiently—potentially bypassing saturable nucleoside transporters (hENT1)—and is gradually hydrolyzed intracellularly to release active Ara-C over a prolonged period.

Part 2: ADME Profile & Mechanistic Pharmacokinetics
1. Absorption & Administration[1][2]
  • Route: Intravenous (IV) infusion.[3][4][5]

  • Formulation: Due to high lipophilicity, BH-AC is formulated with HCO-60 (polyoxyethylene hydrogenated castor oil) as a surfactant.

    • Critical Operational Note: The HCO-60 vehicle can induce hypersensitivity. Pre-medication with hydrocortisone is a standard component of the administration protocol to mitigate anaphylactoid reactions.

2. Distribution (The Lipophilic Advantage)

Unlike Ara-C, which relies heavily on the Human Equilibrative Nucleoside Transporter 1 (hENT1) for cell entry, BH-AC’s lipid tail facilitates membrane interaction.

  • Tissue Accumulation: Studies indicate BH-AC accumulates in red blood cells and leukemic blasts, serving as a reservoir.

  • Protein Binding: High affinity for plasma proteins due to the behenoyl chain, contributing to the extended circulation time compared to the parent drug.

3. Metabolism (The Activation Cascade)

The metabolic fate of BH-AC is distinct from Ara-C. It does not serve as a direct substrate for deoxycytidine kinase (dCK). Instead, it must first be hydrolyzed.

  • Step 1: Hydrolysis: BH-AC is converted to Ara-C by hepatic and intracellular amidases. This conversion is rate-limiting, creating the "sustained release" profile.

  • Step 2: Activation: Released Ara-C is phosphorylated by dCK to Ara-CMP, then to the active triphosphate Ara-CTP .

  • Step 3: Inactivation: Any released Ara-C that leaks back into plasma or is not phosphorylated is subject to deamination to Uracil Arabinoside (Ara-U). However, the rate of Ara-U formation is significantly slower than with direct Ara-C administration.

4. Excretion
  • Elimination Pattern: Biphasic.[3][4]

  • Routes: Renal excretion of metabolites (mainly Ara-U) and biliary excretion of unchanged lipophilic drug (minor).

Part 3: Quantitative Pharmacokinetic Data

The following table summarizes PK parameters from high-dose BH-AC studies (e.g., 500–700 mg/m²). Note the contrast between the prodrug (BH-AC) and the active metabolite (Ara-CTP).[4]

ParameterBH-AC (Prodrug)Ara-C (Released Active)Ara-CTP (Intracellular)
Tmax End of InfusionEnd of Infusion~7 Hours (Lagged)
Cmax ~170 µg/mL~100 µg/mL0.08 µg/10⁷ cells
t½ (Alpha) ~1.0 Hour~1.4 HoursN/A
t½ (Beta) 4.3 – 6.0 Hours 11.2 Hours > 13 Hours
Clearance Hepatic/Tissue HydrolysisDeamination (CDA)Phosphatase degradation

Data synthesized from Phase I/II clinical studies (e.g., Fukuoka et al., Japan Leukemia Study Group).

Part 4: Visualization of Signaling & Metabolism

The following diagram illustrates the "Bypass and Depot" mechanism of BH-AC compared to standard Cytarabine.

BH_AC_Metabolism cluster_plasma Plasma / Extracellular Space cluster_membrane Cell Membrane cluster_cell Leukemic Cell Cytoplasm BHAC BH-AC (Lipophilic Prodrug) CDA_Plasma Cytidine Deaminase BHAC->CDA_Plasma Resistant Diffusion Passive Diffusion BHAC->Diffusion Lipophilic Entry AraC_Out Cytarabine (Ara-C) AraC_Out->CDA_Plasma hENT1 hENT1 Transporter AraC_Out->hENT1 Transport AraU_Out Ara-U (Inactive) CDA_Plasma->AraU_Out AraC_In Ara-C hENT1->AraC_In BHAC_In Intracellular BH-AC Depot Diffusion->BHAC_In Amidase Amidase (Hydrolysis) BHAC_In->Amidase Amidase->AraC_In Slow Release dCK dCK (Kinase) AraC_In->dCK AraCMP Ara-CMP dCK->AraCMP AraCTP Ara-CTP (Active Agent) AraCMP->AraCTP DNA DNA Incorporation (Apoptosis) AraCTP->DNA

Caption: Metabolic pathway of BH-AC showing membrane permeation, resistance to plasma deamination, and intracellular conversion to active Ara-CTP.

Part 5: Bioanalytical Protocol (HPLC Determination)

To validate PK profiles in a research setting, a robust quantification method is required. The following protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, optimized for separating the lipophilic prodrug from its polar metabolites.

Objective: Simultaneous determination of BH-AC, Ara-C, and Ara-U in plasma.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Collect 0.5 mL of plasma (heparinized).

  • Step 2: Add 50 µL of Internal Standard (e.g., Guanosine or a structural analog).

  • Step 3: Add 1.0 mL of Acetonitrile (ACN) or Methanol to precipitate proteins.

    • Why: Organic solvents release the lipophilic BH-AC bound to plasma proteins.

  • Step 4: Vortex vigorously for 1 minute; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream if concentration is required, then reconstitute in mobile phase.

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., μBondapak C18 or ODS-3), 5 µm particle size.

    • Rationale: C18 is essential to retain the hydrophobic behenoyl tail of BH-AC.

  • Mobile Phase: Gradient Elution.

    • Solvent A: 0.05 M Phosphate Buffer (pH 6.8).

    • Solvent B: Acetonitrile.[6][7]

    • Gradient: Start at low organic (5% B) to elute Ara-C/Ara-U, then ramp to high organic (80% B) to elute BH-AC.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV Absorbance at 275 nm (Cytosine pharmacophore max absorption).

3. Workflow Diagram

HPLC_Workflow cluster_elution Gradient Elution Profile Sample Plasma Sample (Heparinized) Pretreat Add ACN (2:1) + Internal Standard Sample->Pretreat Vortex Vortex & Centrifuge (10k g, 10 min) Pretreat->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into HPLC (C18 Column) Supernatant->Inject Early Early Elution (low ACN): Ara-U, Ara-C Inject->Early Late Late Elution (high ACN): BH-AC

Caption: Step-by-step bioanalytical workflow for extracting and separating BH-AC and metabolites from plasma.

Part 6: References
  • Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Source: PubMed / Cancer Chemother Pharmacol. URL:[Link]

  • Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Source: PubMed / Journal of Clinical Oncology. URL:[Link]

  • Clinical Pharmacokinetics of Cytarabine Formulations. Source: Clinical Pharmacokinetics (Review). URL:[Link]

  • Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine. Source: Anticancer Research. URL:[Link]

Sources

Lipophilic Architecture of Behenoyl-arabinofuranosyl-cytosine (BH-AC): A Technical Guide to Membrane Retention and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a deep-dive analysis of the lipophilic properties of Behenoyl-arabinofuranosyl-cytosine (Enocitabine/BH-AC), focusing on its molecular architecture, membrane interaction ("Depot Effect"), and metabolic stability.

Executive Summary

The clinical efficacy of Cytarabine (Ara-C) in Acute Myeloid Leukemia (AML) is historically limited by two factors: a short plasma half-life due to rapid deamination by Cytidine Deaminase (CDA) and poor oral bioavailability. Behenoyl-arabinofuranosyl-cytosine (BH-AC) , or Enocitabine, represents a strategic chemical evolution designed to overcome these barriers.

By acylating the N4-position of the cytosine ring with a C22 fatty acid (behenic acid), the molecule transitions from a hydrophilic nucleoside to a highly lipophilic prodrug. This guide details the physicochemical mechanisms enabling BH-AC to utilize the host’s lipid bilayers as a "biological depot," protecting the active moiety from enzymatic degradation and ensuring sustained release.

Molecular Architecture & Lipophilicity

Structural Modification

The core innovation in BH-AC is the attachment of a behenoyl (docosanoyl) side chain. This 22-carbon saturated fatty acid tail confers extreme hydrophobicity to the otherwise polar cytosine arabinoside.

  • Parent Compound: Cytarabine (Hydrophilic, LogP ≈ -2.1)

  • Derivative: BH-AC (Lipophilic, LogP estimated > 8.0)

  • Linkage: Amide bond at the N4-exocyclic amine.

The "Masked" Polarity

The N4-acylation serves a dual purpose. Physically, it anchors the molecule into lipid environments. Chemically, it masks the primary amine group, which is the obligate substrate site for Cytidine Deaminase (CDA). Until this acyl chain is cleaved, the molecule is chemically "invisible" to the primary inactivation pathway of Ara-C.

Table 1: Physicochemical Comparison (Ara-C vs. BH-AC)
PropertyCytarabine (Ara-C)Behenoyl-Ara-C (BH-AC)Impact on Drug Delivery
Lipophilicity (LogP) -2.1 (Hydrophilic)> 8.0 (Highly Lipophilic)Enables membrane insertion & BBB penetration.
Water Solubility HighNegligible (Requires surfactant/lipid carrier)Necessitates lipid-based formulation (e.g., HCO-60).
CDA Susceptibility High (Rapid Deamination)Resistant (Steric/Chemical Protection)Extends circulation half-life significantly.
Active Metabolite Ara-CTPAra-C

Ara-CTP
Acts as a sustained-release prodrug.
Plasma Half-Life ~10-20 minutesBiphasic (Initial: ~1h, Terminal: >4h)Reduces dosing frequency; maintains cytotoxic threshold.

Mechanism of Action: The Lipophilic Depot

The "Depot Effect" is not merely a formulation characteristic but a molecular property of BH-AC. Upon intravenous administration, the lipophilic tail partitions into the lipid bilayer of erythrocytes and leukemic cells.

Membrane Insertion Dynamics

Unlike Ara-C, which requires active transport (hENT1) to enter the cell and is immediately available for metabolism, BH-AC integrates into the cell membrane's stromal compartment.

  • Partitioning: BH-AC leaves the plasma carrier and intercalates into the phospholipid bilayer.

  • Protection: Buried within the hydrophobic core, BH-AC is shielded from plasma esterases and deaminases.

  • Slow Release: The drug slowly leaches from the membrane or is enzymatically cleaved at the interface, releasing free Ara-C into the cytoplasm over a prolonged period.

Diagram 1: The Membrane Depot & Activation Pathway

BHAC_Mechanism cluster_blood Plasma / Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cyto Intracellular Space BHAC_Plasma BH-AC (Formulated) CDA_Plasma Cytidine Deaminase (CDA) BHAC_Plasma->CDA_Plasma Steric Block BHAC_Depot BH-AC Depot (Membrane Bound) BHAC_Plasma->BHAC_Depot Partitioning (Rapid) AraU Ara-U (Inactive) BHAC_Depot->BHAC_Plasma Equilibrium Esterase Esterases (Deacylation) BHAC_Depot->Esterase Slow Release AraC_Free Ara-C (Free Drug) Esterase->AraC_Free Hydrolysis AraC_Free->AraU Deamination (If leaked) Kinase Deoxycytidine Kinase (dCK) AraC_Free->Kinase AraCTP Ara-CTP (Active Metabolite) Kinase->AraCTP Phosphorylation DNA DNA Incorporation (Apoptosis) AraCTP->DNA Chain Termination

Caption: BH-AC partitions into the lipid bilayer, protecting it from CDA. Intracellular esterases slowly release Ara-C, which is then phosphorylated to the active Ara-CTP.

Metabolic Stability & Resistance to Deamination

The primary failure mode of Ara-C therapy is the rapid conversion to Uracil Arabinoside (Ara-U) by ubiquitous Cytidine Deaminase (CDA).

Steric Hindrance Mechanism

CDA requires a free exocyclic amine at the C4 position to catalyze deamination. In BH-AC, this amine is part of an amide linkage with the bulky behenic acid chain.

  • Direct Effect: The enzymatic pocket of CDA cannot accommodate the C22 tail.

  • Result: BH-AC is strictly not a substrate for CDA. It must first be deacylated to Ara-C to become vulnerable. This creates a "metabolic bottleneck" that favors therapeutic activity over elimination.

Diagram 2: Metabolic Fate Comparison (Ara-C vs. BH-AC)

Metabolism_Comparison cluster_arac Standard Ara-C Pathway cluster_bhac BH-AC Pathway AraC Cytarabine (Ara-C) AraU Ara-U (Inactive) AraC->AraU Rapid Deamination (t1/2 ~15 min) CDA Cytidine Deaminase BHAC Enocitabine (BH-AC) BHAC->AraC Slow Deacylation (Liver/Plasma Esterases) CDA_Block Cytidine Deaminase BHAC->CDA_Block BLOCKED (Steric Hindrance)

Caption: Comparison of metabolic pathways. BH-AC completely evades direct deamination by CDA, whereas Ara-C is rapidly inactivated.

Experimental Protocols

As a Senior Application Scientist, establishing robust protocols for characterizing lipophilic prodrugs is critical. The following methodologies are designed for validation studies.

Protocol A: Determination of Partition Coefficient (LogP) for Highly Lipophilic Compounds

Standard Shake-Flask methods often fail for LogP > 5 due to detection limits in the water phase. This protocol uses a potentiometric or HPLC-based extrapolation method.

Objective: Quantify the lipophilicity of BH-AC to predict membrane retention.

  • Preparation:

    • Prepare a stock solution of BH-AC (1 mg/mL) in Octanol (saturated with water).

    • Prepare a mobile phase of Methanol/Water (varying ratios: 60:40, 70:30, 80:20).

  • HPLC Method (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 5µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Procedure:

    • Inject BH-AC and a set of calibration standards with known LogP values (e.g., Toluene, Naphthalene, DDT).

    • Measure the Capacity Factor (

      
      ) for each solvent ratio.
      
    • Calculation: Plot

      
       vs. % Methanol. Extrapolate to 0% Methanol (
      
      
      
      ).
    • Calculate LogP using the Collander equation:

      
      .
      
  • Validation:

    • BH-AC should show retention times significantly higher than Ara-C, correlating to a LogP > 8.

Protocol B: In Vitro Enzymatic Stability Assay (CDA Resistance)

Objective: Verify the resistance of BH-AC to Cytidine Deaminase compared to Ara-C.

  • Reagents:

    • Recombinant Human Cytidine Deaminase (rhCDA) or Mouse Liver Homogenate.

    • Substrates: Ara-C (Control) and BH-AC (Test).

    • Buffer: Tris-HCl (pH 7.4).

  • Workflow:

    • Step 1: Incubate 100 µM of Ara-C and BH-AC separately in Tris-HCl buffer at 37°C.

    • Step 2: Add 0.1 units of rhCDA to start the reaction.

    • Step 3: Aliquot sampling at t = 0, 5, 15, 30, 60, and 120 minutes.

    • Step 4: Quench reaction with ice-cold Acetonitrile.

  • Analysis:

    • Centrifuge samples (10,000 x g, 5 min).

    • Analyze supernatant via HPLC.

    • Monitor: Disappearance of Parent Peak and appearance of Ara-U (Uracil Arabinoside).

  • Expected Result:

    • Ara-C: >50% conversion to Ara-U within 30 minutes.

    • BH-AC: <5% conversion to deaminated products (Note: Any conversion observed is likely due to prior deacylation to Ara-C, not direct deamination of BH-AC).

Clinical Implications & Conclusion

The lipophilic engineering of BH-AC translates directly to clinical advantages in drug development:

  • Dosing Regimens: The prolonged half-life allows for less frequent administration compared to the continuous infusion often required for high-dose Ara-C.

  • Resistant Phenotypes: BH-AC retains efficacy in some Ara-C resistant cell lines, particularly those with high CDA activity, as the prodrug bypasses the initial inactivation step.

  • Formulation Flexibility: Its lipophilicity makes it an ideal candidate for lipid-nanoparticle (LNP) or liposomal formulations, further enhancing tumor targeting and reducing systemic toxicity.

References

  • Grokipedia. Enocitabine - Pharmacokinetics and Mechanism of Action. 1

  • Hamada, A., et al. (2002).[2] Clinical Pharmacokinetics of Cytarabine Formulations.[2][3] Clinical Pharmacokinetics.[2][3][4] 2[3][5][6]

  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research. 7

  • Schwendener, R.A., et al. Lipophilic arabinofuranosyl cytosine derivatives in liposomes. 8[9]

  • Ueda, T., et al. (1983). Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine in acute leukemia patients. 10

  • PatSnap Synapse. Mechanism of Enocitabine. 11

Sources

Enocitabine (BH-AC): Mechanics of Sustained DNA Synthesis Inhibition in Neoplastic Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Depot Strategy

Enocitabine (N4-behenoyl-1-beta-D-arabinofuranosylcytosine, or BH-AC) represents a strategic evolution in nucleoside analogue design. While its parent compound, Cytarabine (Ara-C), remains a cornerstone of acute myeloid leukemia (AML) therapy, it suffers from rapid inactivation by cytidine deaminase (CDA) and a short plasma half-life.

Enocitabine addresses these limitations through lipophilic modification . By attaching a long-chain fatty acid (behenic acid) to the N4-position of the cytosine ring, Enocitabine acts as a "masked" prodrug. This modification confers two critical advantages:

  • CDA Resistance: The N4-behenoyl group sterically hinders cytidine deaminase, preventing premature inactivation in the plasma.

  • Intracellular Depot Effect: The lipophilic molecule penetrates cell membranes efficiently and accumulates intracellularly, where it is slowly hydrolyzed to release active Ara-C. This mimics the pharmacodynamics of a continuous intravenous infusion, maintaining therapeutic thresholds of the active metabolite (Ara-CTP) over prolonged periods.

Molecular Mechanism of Action[1][2][3]

Metabolic Activation Pathway

Enocitabine itself is not the active inhibitor. It serves as a reservoir. Once inside the cancer cell, it undergoes a multi-step activation process.

  • Cellular Entry: Facilitated by its high lipophilicity, crossing the lipid bilayer more efficiently than the hydrophilic Ara-C.

  • Hydrolysis (The Rate-Limiting Step): Intracellular amidases and carboxylesterases cleave the N4-behenoyl chain, releasing free Ara-C. This slow conversion creates the "depot" effect.

  • Phosphorylation: Free Ara-C is phosphorylated by Deoxycytidine Kinase (dCK) to Ara-CMP, the rate-limiting enzymatic step for Ara-C activation.

  • Triphosphate Formation: Ara-CMP is further phosphorylated to Ara-CDP and finally Ara-CTP (the active pharmaceutical ingredient).

Inhibition of DNA Synthesis

Ara-CTP functions as a structural analogue of the physiological nucleotide Deoxycytidine Triphosphate (dCTP).[1] It targets DNA replication through two distinct mechanisms:[2][3][4]

  • Competitive Inhibition of DNA Polymerase: Ara-CTP competes with dCTP for the active site of DNA Polymerase ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
      (replicative) and DNA Polymerase 
    
    
    
    (repair).
  • Chain Termination: Once incorporated into the growing DNA strand, the arabinose sugar moiety (which contains a 2'-OH in the "up" position, unlike the 2'-H of deoxyribose) creates steric hindrance.[5] This does not always cause immediate termination but slows down chain elongation significantly (relative chain termination). The presence of Ara-C at the 3'-terminus prevents the polymerase from adding the next nucleotide efficiently, leading to replication fork stalling, S-phase arrest, and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the conversion of Enocitabine to its active form and its interference with DNA replication.[1][6]

Enocitabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Leukemic Blast) BHAC_Ext Enocitabine (BH-AC) (Lipophilic Prodrug) BHAC_Int Intracellular BH-AC (Depot) BHAC_Ext->BHAC_Int Passive Diffusion (Lipophilic) AraC Cytarabine (Ara-C) BHAC_Int->AraC Slow Hydrolysis AraCMP Ara-CMP AraC->AraCMP Phosphorylation AraU Ara-U (Inactive) AraC->AraU Deamination AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Kinases DNA_Pol DNA Polymerase α/β AraCTP->DNA_Pol Competitive Inhibition Amidase Amidases/ Esterases Amidase->AraC dCK Deoxycytidine Kinase (dCK) dCK->AraCMP CDA Cytidine Deaminase (Inactivation) CDA->AraU DNA_Inc Incorporation into DNA (Chain Termination) DNA_Pol->DNA_Inc S-Phase Arrest

Caption: Metabolic activation of Enocitabine (BH-AC) to Ara-CTP and subsequent inhibition of DNA synthesis.[1]

Pharmacodynamics & Comparative Analysis

The clinical efficacy of Enocitabine is defined by its pharmacokinetics (PK). Unlike Ara-C, which requires continuous infusion to maintain cytotoxic levels due to a short half-life (~10-20 mins), Enocitabine maintains effective concentrations for hours after a single bolus.

Table 1: Comparative Pharmacodynamics (Enocitabine vs. Cytarabine)
FeatureCytarabine (Ara-C)Enocitabine (BH-AC)Implication for DNA Synthesis
Chemical Nature Hydrophilic NucleosideLipophilic ProdrugBH-AC crosses membranes independent of nucleoside transporters (hENT1).
Plasma Half-life ~10–20 minutes~5–7 hoursBH-AC provides sustained exposure without continuous infusion pumps.
CDA Sensitivity High (Rapid inactivation)Resistant (Until hydrolyzed)BH-AC preserves the active moiety in plasma.
Intracellular Retention Short (Rapid efflux/deamination)Long (Depot effect)BH-AC maintains Ara-CTP levels > IC50 for prolonged periods.
Primary Clearance Renal (as Ara-U)Hepatic/RenalBH-AC metabolism is less dependent on immediate renal clearance.

Experimental Protocols

To rigorously evaluate Enocitabine's effect on DNA synthesis, researchers must employ assays that distinguish between simple cytotoxicity and specific S-phase inhibition.

Protocol A: S-Phase Arrest Visualization via EdU Incorporation

Rationale: Traditional MTT assays measure metabolic activity, not DNA synthesis. To prove the mechanism, we must visualize the physical incorporation of nucleoside analogues. We use EdU (5-ethynyl-2'-deoxyuridine) , a thymidine analogue, which can be detected via "click chemistry" without DNA denaturation.

Materials:

  • AML Cell Line (e.g., HL-60 or KG-1a)

  • Enocitabine (dissolved in DMSO/Ethanol due to lipophilicity)

  • EdU Click-iT™ Flow Cytometry Assay Kit

  • Propidium Iodide (PI) or DAPI for total DNA content

Workflow:

  • Cell Synchronization (Optional but Recommended):

    • Starve cells in serum-free medium for 24 hours to synchronize in G0/G1.

    • Release into complete medium containing Enocitabine (0.1 - 10 µM) .

  • Drug Exposure:

    • Incubate for 24 hours. (Note: BH-AC requires longer incubation than Ara-C to allow for hydrolysis and accumulation).

  • Pulse Labeling:

    • Add 10 µM EdU to the culture medium for the final 2 hours of treatment.

    • Control: Untreated cells pulsed with EdU.

  • Fixation & Permeabilization:

    • Harvest cells, wash with PBS + 1% BSA.

    • Fix with 4% paraformaldehyde (15 min).

    • Permeabilize with saponin-based buffer.[7]

  • Detection:

    • Add Click-iT reaction cocktail (contains fluorescent azide). Incubate 30 min in dark.

    • Counterstain with Propidium Iodide (PI) + RNase A to measure total DNA content.

  • Flow Cytometry Analysis:

    • X-axis: PI (DNA Content - 2N vs 4N).

    • Y-axis: EdU (DNA Synthesis Rate).

    • Result: Enocitabine-treated cells should show a population arrested in early S-phase (between 2N and 4N) with reduced EdU intensity compared to controls, indicating stalled replication forks.

Protocol B: Competitive Inhibition/Rescue Assay

Rationale: To confirm that Enocitabine acts via the antimetabolite pathway (competing with dCTP), one should attempt to "rescue" the cells with excess Deoxycytidine (dC).

  • Seeding: Plate cells in 96-well plates (10,000 cells/well).

  • Treatment Groups:

    • Vehicle Control.[5]

    • Enocitabine (IC50 concentration).

    • Enocitabine (IC50) + Deoxycytidine (10x molar excess) .

    • Enocitabine (IC50) + Deoxythymidine (Control, should not rescue) .

  • Incubation: 48 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP) assay.

  • Interpretation: If dC significantly reverses toxicity, the mechanism is confirmed as dCTP competition.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating Enocitabine's efficacy in a preclinical setting.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assay Assay Phase Start Start: AML Cell Culture (HL-60 / KG-1a) Treat_BHAC Enocitabine (Time-Dependent) Start->Treat_BHAC Treat_AraC Ara-C Control (Rapid Clearance) Start->Treat_AraC EdU EdU Pulse (2 hrs) Treat_BHAC->EdU 24-48h Incubation Treat_AraC->EdU Fix Fixation & Permeabilization EdU->Fix Click Click Reaction (Fluorescent Azide) Fix->Click Stain PI Staining (Total DNA) Click->Stain Analysis Flow Cytometry (S-Phase Arrest) Stain->Analysis

Caption: Workflow for validating DNA synthesis inhibition using EdU/PI dual staining flow cytometry.

References

  • Mechanism of Enocitabine: Patsnap Synapse. (2024). What is the mechanism of Enocitabine? Retrieved from

  • Metabolism in HeLa Cells: Ueda, T., et al. (1989). Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells. Anticancer Research.[8][9][10] Retrieved from

  • DNA Polymerase Interaction: Ohno, Y., et al. (1988). Effects of 1-beta-D-arabinofuranosylcytosine incorporation on elongation of specific DNA sequences by DNA polymerase beta.[11] Cancer Research.[9] Retrieved from

  • Clinical Pharmacology: Grokipedia. (2024). Enocitabine: Pharmacology and Clinical Uses.[3] Retrieved from

  • Cytotoxicity Protocols: BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.[5] Retrieved from

Sources

Preclinical Studies of Enocitabine in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine; BH-AC) represents a pivotal advancement in nucleoside analogue design, engineered to overcome the pharmacokinetic limitations of Cytarabine (Ara-C). This guide details the preclinical characterization of enocitabine, focusing on its lipophilic "self-potentiating" mechanism, resistance to cytidine deaminase (CDA), and superior retention profiles in murine leukemia models. By attaching a C22 fatty acid chain (behenic acid) to the N4-position of the cytosine ring, enocitabine functions as a prodrug that sustains intracellular Ara-CTP levels, bypassing the rapid deamination that renders Ara-C ineffective without continuous infusion.

Mechanism of Action: The Lipophilic Advantage

Transport and Cellular Entry

Unlike Ara-C, which relies heavily on the Human Equilibrative Nucleoside Transporter 1 (hENT1) for cellular uptake—a frequent bottleneck in resistant AML—enocitabine’s lipophilic nature allows for membrane intercalation and passive diffusion. This reduces dependency on transporter expression levels, a critical factor in refractory hematological malignancies.

Metabolic Activation and Deamination Resistance

The core failure mode of Ara-C is its rapid conversion to the inactive uracil derivative (Ara-U) by CDA. Enocitabine structurally blocks this enzymatic attack.

  • Primary Activation: Intracellular hydrolysis by amidases/esterases cleaves the behenoyl tail, releasing free Ara-C gradually.

  • Secondary Active Metabolite: Preclinical studies in mice identified a unique metabolic pathway where the behenoyl side chain undergoes

    
    -oxidation followed by 
    
    
    
    -oxidation, generating N4-succinyl-ara-C . This metabolite exhibits higher potency against L1210 leukemia cells than the parent BH-AC, contributing to a "dual-wave" cytotoxic effect.
MOA Visualization

The following diagram illustrates the parallel activation pathways and the bypass of inactivation mechanisms.

MOA_Pathway Enocitabine Enocitabine (BH-AC) (Extracellular) Membrane Cell Membrane (Passive Diffusion) Enocitabine->Membrane Intra_BHAC Intracellular BH-AC Membrane->Intra_BHAC Succinyl N4-Succinyl-Ara-C (Active Metabolite) Intra_BHAC->Succinyl ω- & β-oxidation AraC Ara-C (Cytarabine) Intra_BHAC->AraC Amidase/Esterase Hydrolysis CDA Cytidine Deaminase (Inactivation) Intra_BHAC->CDA RESISTANT Succinyl->AraC Hydrolysis AraCTP Ara-CTP (Triphosphate) AraC->AraCTP dCK/Kinases AraC->CDA DNA DNA Incorporation (Chain Termination) AraCTP->DNA Polymerase Inhibition AraU Ara-U (Inactive) CDA->AraU

Caption: Figure 1. Dual-activation pathway of Enocitabine. Note the resistance of the parent compound to CDA and the formation of the highly active N4-succinyl intermediate.

Preclinical Efficacy Data

In Vitro Cytotoxicity (L1210 Leukemia)

In L1210 murine leukemia models, enocitabine demonstrates a unique time-dependent cytotoxicity profile. While Ara-C requires continuous exposure to maintain cell kill, BH-AC achieves significant fractional survival reduction with single exposures due to intracellular retention.

CompoundExposure TypeConcentrationOutcome (Fractional Survival)Mechanism Note
Ara-C Bolus (Rapid)10 mg/mouse~10⁻¹ (Low efficacy)Rapid deamination/clearance
Ara-C 24h Infusion10 mg/mouse< 10⁻³ (High efficacy)Requires sustained plasma levels
Enocitabine Single Dose 10 mg/mouse < 10⁻³ (High efficacy) Acts as a "chemical depot"
In Vivo Survival Studies

Comparative survival studies in L1210-bearing mice highlight the therapeutic index advantage. BH-AC administered as a solution (using HCO-60 detergent) showed superior life-span extension (ILS) compared to Ara-C, particularly in schedules where Ara-C fails (e.g., single daily dosing).

  • Key Finding: A single dose of BH-AC (10-20 mg/kg) provided survival benefits comparable to optimized fractionated schedules of Ara-C.

  • Potency: The N4-succinyl metabolite alone was found to be more potent than the parent BH-AC in suppressing L1210 proliferation, validating the multi-step activation hypothesis.

Pharmacokinetics and Formulation[1]

Plasma Stability and Distribution

Enocitabine exhibits a biphasic elimination profile.

  • 
     (Distribution):  ~0.8 - 1.0 hours
    
  • 
     (Elimination):  ~4.0 - 6.0 hours (Human/Primate data proxy)
    
  • Tissue Retention: Unlike Ara-C, which is cleared within minutes, BH-AC partitions into lipid-rich tissues and cellular membranes, creating a "slow-release" reservoir.

The HCO-60 Formulation

Due to high lipophilicity, enocitabine requires specific formulation strategies for intravenous delivery. The standard preclinical and clinical vehicle is HCO-60 (Polyoxyethylene Hydrogenated Castor Oil) .

Critical Formulation Note: Preclinical data indicates that BH-AC activity is superior when fully solubilized in HCO-60 micelles compared to aqueous suspension. The micellar formulation ensures bioavailability and proper metabolic processing.

Experimental Protocols

Protocol: Preparation of Enocitabine-HCO-60 Micelles

This protocol is derived from standard lipophilic nucleoside formulation techniques used in key efficacy studies.

Reagents:

  • Enocitabine (BH-AC) powder

  • HCO-60 (Polyoxyethylene hydrogenated castor oil)

  • Ethanol (Absolute)

  • Saline (0.9% NaCl)

Workflow:

  • Dissolution: Dissolve 10 mg of BH-AC and 10 mg of HCO-60 in 0.5 mL of absolute ethanol. Ensure complete solubilization (clear solution).

  • Evaporation: Remove ethanol under vacuum (rotary evaporator) at 40°C to produce a thin lipid-drug film.

  • Hydration: Add 5 mL of saline to the film.

  • Sonication: Sonicate for 10-15 minutes at room temperature until a clear/opalescent micellar solution is formed.

  • Filtration: Pass through a 0.22 µm PVDF filter for sterilization before in vivo administration.

Protocol: In Vivo Efficacy Assessment (L1210 Model)

Objective: Compare survival extension of BH-AC vs. Ara-C.

InVivo_Protocol Start Inoculation Day 0: 1x10^5 L1210 cells (i.p.) Random Randomization (Day 1) Groups: Control, Ara-C, BH-AC Start->Random Group1 Control Group Saline i.p. Random->Group1 Group2 Ara-C Group Schedule: q3h x 8 doses (Mimics infusion) Random->Group2 Group3 BH-AC Group Schedule: Single Daily Dose (Self-depot effect) Random->Group3 Monitor Monitor Survival Endpoint: Median Survival Time (MST) Group1->Monitor Group2->Monitor Group3->Monitor Calc Calculate %ILS (MST_treated / MST_control - 1) * 100 Monitor->Calc

Caption: Figure 2. Experimental workflow for comparative survival analysis in murine leukemia models.

References

  • Aoshima, M., et al. (1977).[1] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent.[1][2] Cancer Research.[1][2][3]

  • Valeriote, F., et al. (1985). Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine.[4] Investigational New Drugs.[4]

  • Ohno, R., et al. (1985).[5] Treatment of acute myelogenous leukemia in adults with N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[5] Cancer.[2][3][5][6][7]

  • Hoshima, M., et al. (1985).[5] Production of N4-succinyl-1-beta-D-arabinofuranosylcytosine, a novel metabolite of N4-behenoyl-1-beta-D-arabinofuranosylcytosine, in mice and its biological significance.[8] Cancer Research.[1][2][3]

  • Ueda, T., et al. (1983). Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Cancer Chemotherapy and Pharmacology.[5][9][10][11][12]

Sources

Technical Investigation Guide: Behenoyl-arabinofuranosyl-cytosine (BH-AC) for Solid Tumor Repurposing

[1]

Executive Summary

Molecule: Behenoyl-arabinofuranosyl-cytosine (Enocitabine; BH-AC) Class: Lipophilic N4-acyl Cytarabine (Ara-C) Derivative Primary Indication (Historical): Acute Myeloid Leukemia (AML) Investigational Pivot: Solid Tumors (Pancreatic, Hepatic, Glioblastoma)[1]

This technical guide outlines the framework for investigating BH-AC in solid tumors. While Cytarabine (Ara-C) is a cornerstone of leukemia therapy, its utility in solid tumors is severely limited by rapid deamination via Cytidine Deaminase (CDA) and poor tissue penetration.[1] BH-AC addresses these limitations through N4-acylation with behenic acid, conferring CDA resistance and lipophilicity.[1] This guide details the mechanistic rationale, experimental protocols, and formulation strategies required to validate BH-AC in high-CDA solid tumor microenvironments.[1]

Part 1: Pharmacochemical Rationale & Mechanism

The "CDA Sanctuary" Hypothesis

Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), often overexpress Cytidine Deaminase (CDA).[1][2] This enzyme rapidly converts Ara-C into the inactive metabolite Uracil Arabinoside (Ara-U).[1] BH-AC acts as a "masked" prodrug; the long-chain fatty acid at the N4 position sterically hinders CDA binding, allowing the drug to persist in the plasma and tumor tissue until it is slowly hydrolyzed into active Ara-C.[1]

Metabolic Pathway Visualization

The following diagram illustrates the differential metabolism of Ara-C and BH-AC, highlighting the bypass of the CDA inactivation pathway.

BHAC_MetabolismBHACBH-AC(Lipophilic Prodrug)AraCCytarabine(Ara-C)BHAC->AraCSlow Hydrolysis(Liver/Plasma)CDA_Block|| CDA ResistantAraUAra-U(Inactive)AraC->AraUCytidine Deaminase(CDA)AraCMPAra-CMPAraC->AraCMPDeoxycytidine Kinase(dCK)AraCTPAra-CTP(Active Metabolite)AraCMP->AraCTPKinasesDNADNA Incorporation(Apoptosis)AraCTP->DNAPolymerase Inhibition

Caption: BH-AC resists rapid deamination by CDA, serving as a slow-release depot for Ara-C.

Comparative Physicochemical Properties

The following table contrasts the parent compound with the prodrug to guide formulation and dosing strategies.

FeatureCytarabine (Ara-C)Enocitabine (BH-AC)Implications for Solid Tumors
Solubility Water-solubleLipophilic (insoluble in water)BH-AC requires lipid-based carriers or surfactants (e.g., HCO-60).[1]
CDA Susceptibility High (Rapid inactivation)ResistantBH-AC survives in high-CDA tissues (Liver, Pancreas).[1]
Half-life (Plasma) ~10–20 minutes> 5 hours (active metabolite)Mimics continuous infusion; reduced dosing frequency.[1]
Membrane Transport hENT1 Transporter dependentPassive diffusion (Lipid soluble)BH-AC bypasses downregulated transporters common in resistant tumors.[1]

Part 2: Preclinical Investigation Protocols

In Vitro Evaluation: The CDA-Differential Screen

To validate the efficacy of BH-AC, researchers must utilize paired cell lines with differential CDA expression.[1]

Target Cell Lines:

  • High CDA (Resistant to Ara-C): Capan-1 (Pancreatic), SK-HEP-1 (Liver).[1]

  • Low CDA (Sensitive to Ara-C): MIA PaCa-2 (Pancreatic - verify specific strain expression), HL-60 (Leukemia control).[1]

Protocol 1: Comparative Cytotoxicity Assay (2D & 3D)

  • Objective: Determine IC50 shift between Ara-C and BH-AC in high-CDA environments.

  • Reagent Preparation:

    • Ara-C: Dissolve in PBS.

    • BH-AC:[1][3] Dissolve in DMSO or ethanol/Tween-80 mixture (due to lipophilicity), then dilute in media (Final DMSO < 0.1%).[1]

  • Workflow:

    • Seed cells in 96-well plates (2D) or ultra-low attachment plates (3D Spheroids).

    • Allow 24h attachment (2D) or 72h spheroid formation (3D).

    • Treat with serial dilutions (0.01 µM to 100 µM) of Ara-C and BH-AC.[1]

    • Critical Control: Co-treat a subset with Tetrahydrouridine (THU) , a potent CDA inhibitor.[1]

      • Hypothesis: THU should sensitize cells to Ara-C but have minimal effect on BH-AC (since BH-AC is already CDA-resistant).[1]

    • Assess viability via ATP-luminescence (CellTiter-Glo) at 72h.[1]

Analytical Validation: CDA Stability Assay

This protocol confirms that the candidate drug is indeed resisting enzymatic degradation.

Protocol 2: HPLC-Based Metabolic Stability

  • Enzyme Source: Recombinant human CDA or liver S9 fraction.

  • Reaction Mix: 100 µM Drug (Ara-C or BH-AC) + Enzyme in Tris-HCl buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins.

  • Detection (HPLC/UV 254nm):

    • Ara-C Peak: Retention time ~4 min.

    • Ara-U Peak: Retention time ~6 min (Metabolite).[1]

    • BH-AC Peak: Retention time >15 min (Lipophilic).[1]

  • Calculation: Plot % remaining parent compound vs. time. Ara-C should degrade exponentially; BH-AC should remain >90% stable.[1]

Part 3: Formulation & Delivery Strategy

Because BH-AC is highly lipophilic, it cannot be administered in simple saline.[1] Historical formulations used HCO-60 (polyoxyethylene hydrogenated castor oil).[1] Modern investigations should focus on Lipid Nanoparticles (LNPs) or Liposomes to enhance tumor accumulation via the EPR effect.

Experimental Workflow: Solid Tumor Screening

The following Graphviz diagram outlines the decision tree for investigating BH-AC in a solid tumor context.

Solid_Tumor_WorkflowStartCandidate Selection(High CDA Tumors)FormulationLipophilic Formulation(Liposomes / Micelles)Start->FormulationInVitroIn Vitro Screen(+/- THU Control)Formulation->InVitroDecisionIs BH-AC > Ara-C?InVitro->DecisionInVivoXenograft Model(Pancreatic/Hepatic)Decision->InVivoYesStopRe-evaluate FormulationDecision->StopNoPK_AnalysisPK Analysis(Tumor vs Plasma)InVivo->PK_Analysis

Caption: Decision matrix for advancing BH-AC from formulation to in vivo validation.

In Vivo Considerations
  • Route: Intravenous (IV).

  • Dosing Schedule: Unlike Ara-C (which requires continuous infusion or high-dose bolus), BH-AC can be dosed daily or every other day due to the "depot" effect of the fatty acid chain.[1]

  • Endpoint: Tumor volume reduction + Intratumoral Ara-CTP levels .

    • Note: Efficacy depends on the tumor hydrolyzing BH-AC to Ara-C locally.[1] If the tumor lacks esterases/amidases to cleave the behenoyl tail, the drug remains inactive. This is a critical biomarker to check.

References

  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent.[1][4] Cancer Research.[5]

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations.[1] Clinical Pharmacokinetics.

  • Bergman, A. M., et al. (2004). Antiproliferative activity and mechanism of action of fatty acid derivatives of arabinofuranosylcytosine in leukemia and solid tumor cell lines.[6] Biochemical Pharmacology.

  • Funato, T., et al. (1995). Expression of cytidine deaminase in human solid tumors and its regulation by 1 alpha,25-dihydroxyvitamin D3.[1] Biochimica et Biophysica Acta.

  • Ueda, T., et al. (1983). Phase I-II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[1] Cancer Treatment Reports.

Long-Term Effects of Behenoyl-arabinofuranosyl-cytosine (BH-AC) Exposure: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Behenoyl-arabinofuranosyl-cytosine (Enocitabine; BH-AC) represents a critical evolution in nucleoside analogue design. Unlike its parent compound, Cytarabine (Ara-C), which suffers from rapid deamination and a short plasma half-life, BH-AC utilizes a N4-behenoyl fatty acid tail to create a lipophilic "depot" effect.

This guide analyzes the long-term effects of exposure from two distinct but interconnected perspectives:

  • Pharmacological Retention: The prolonged intracellular half-life of the active metabolite (Ara-CTP) due to the "masked" prodrug mechanism.

  • Clinical & Cumulative Toxicity: The downstream physiological consequences of this sustained exposure profile, specifically regarding myelosuppression and potential neurotoxicity.

Part 1: Molecular Mechanism & The "Depot" Effect

The defining characteristic of BH-AC is its resistance to Cytidine Deaminase (CDA), the enzyme responsible for the rapid catabolism of Ara-C into the inactive Uracil Arabinoside (Ara-U).

The Lipophilic Anchor Hypothesis

Upon administration, BH-AC does not immediately dissolve into the aqueous cytosol. Its lipophilic N4-behenoyl chain facilitates intercalation into the lipid bilayer of the cell membrane or formation of intracellular micellar aggregates. This creates a slow-release reservoir .

  • Mechanism: BH-AC is slowly hydrolyzed by amidases (primarily in the liver and granulocytes) to release free Ara-C.

  • Result: A sustained "trickle" of Ara-C is released, preventing saturation of Deoxycytidine Kinase (dCK), the rate-limiting enzyme in the activation pathway. This contrasts with High-Dose Ara-C (HiDAC), which often saturates dCK, leading to wasted drug elimination.

Pathway Visualization

The following diagram illustrates the differential processing of BH-AC versus standard Ara-C, highlighting the "Depot Effect" that drives long-term intracellular exposure.

BHAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space BHAC_Ext BH-AC (Prodrug) Membrane_Anchor Membrane Anchoring (Depot Effect) BHAC_Ext->Membrane_Anchor Passive Diffusion AraC_Ext Ara-C (Standard) Transporter hENT1 Transporter AraC_Ext->Transporter BHAC_Int Intracellular BH-AC Membrane_Anchor->BHAC_Int Slow Release AraC_Free Free Ara-C Transporter->AraC_Free BHAC_Int->AraC_Free Enzymatic Hydrolysis CDA Cytidine Deaminase (Degradation) BHAC_Int->CDA Resistant/Inhibits AraCMP Ara-CMP AraC_Free->AraCMP dCK (Rate Limiting) AraC_Free->CDA AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP DNA_Incorp DNA Incorporation (S-Phase Arrest) AraCTP->DNA_Incorp AraU Ara-U (Inactive) CDA->AraU

Caption: Figure 1. Comparative metabolic pathway showing BH-AC's membrane retention and resistance to Cytidine Deaminase (CDA), leading to sustained Ara-CTP generation.

Part 2: Pharmacokinetics & Intracellular Retention

Understanding the "long-term" aspect of BH-AC requires distinguishing between plasma half-life and intracellular retention time.

Comparative Pharmacokinetics (PK)

Data indicates that while Ara-C is cleared rapidly, BH-AC metabolites persist, maintaining cytotoxic thresholds for extended periods.

ParameterCytarabine (Ara-C)Enocitabine (BH-AC)Significance
Plasma T1/2 (α) 10–20 minutes~1.0 hourBH-AC resists immediate clearance.
Plasma T1/2 (β) 2–3 hours4–6 hoursSustained systemic presence.
Intracellular Retention Low (Rapid dephosphorylation)High (Continuous supply)Key Driver of Efficacy: Ara-CTP levels remain elevated >24h post-infusion.
CDA Susceptibility High (Rapid inactivation)ResistantPrevents "wasted" drug dose.
The "Self-Potentiating" Mechanism

Research suggests that BH-AC does not merely act as a prodrug but alters the cellular environment. By maintaining a low, constant level of Ara-C, it avoids triggering the feedback inhibition of dCK often seen with high-dose pulses. This results in a linear accumulation of Ara-CTP over time, rather than a plateau.[1]

Technical Insight: The long-term exposure effect is defined by the Area Under the Curve (AUC) of intracellular Ara-CTP. BH-AC achieves a higher AUC with lower peak plasma concentrations, theoretically reducing systemic toxicity while maximizing leukemic cell kill.

Part 3: Clinical Long-Term Toxicity Profile

While the "depot" effect improves efficacy, it alters the toxicity profile. Long-term exposure in a clinical setting refers to cumulative adverse events observed over treatment cycles.

Prolonged Myelosuppression

The most significant long-term effect of BH-AC exposure is extended myelosuppression . Because the drug releases active metabolites over days, bone marrow recovery is slower compared to standard Ara-C regimens.

  • Observation: Neutropenia and thrombocytopenia may persist for 3–4 weeks post-administration.

  • Management: Requires extended intervals between cycles compared to the standard "7+3" Ara-C regimen.

Neurotoxicity Risks

High-dose Ara-C is associated with cerebellar toxicity (ataxia, nystagmus). While BH-AC is generally dosed lower, the cumulative retention in CNS tissues is a concern.

  • Mechanism: Lipophilic drugs cross the Blood-Brain Barrier (BBB) more easily. BH-AC's lipophilicity aids CNS penetration.

  • Clinical Data: Incidence of cerebellar syndrome is reported but generally lower than HiDAC, likely because peak plasma concentrations (which drive acute neurotoxicity) are blunted by the slow-release mechanism.

Secondary Malignancies

As with all alkylating agents and antimetabolites, long-term exposure carries a theoretical risk of therapy-related MDS/AML (t-MDS), though specific rates for BH-AC isolated from combination therapies are not distinct from generic Ara-C data.

Part 4: Experimental Protocols for Retention Analysis

To validatethe long-term retention of BH-AC in your own drug development pipeline, the following self-validating workflow is recommended.

Protocol: Intracellular Ara-CTP Retention Assay (Pulse-Chase)

Objective: To quantify the half-life of the active metabolite (Ara-CTP) after drug removal.

Materials:

  • Leukemic Cell Lines (e.g., HL-60, K562).[2]

  • BH-AC (dissolved in DMSO/Ethanol) vs. Ara-C (PBS).

  • HPLC or LC-MS/MS system.[3]

Workflow Diagram:

Workflow cluster_prep Phase 1: Pulse cluster_chase Phase 2: Chase (Washout) cluster_analysis Phase 3: Quantification Step1 Cell Culture (1x10^6 cells/mL) Step2 Drug Incubation (BH-AC vs Ara-C) 2-4 Hours Step1->Step2 Step3 Washout (x3) (PBS) Step2->Step3 Step4 Drug-Free Incubation (0h, 4h, 12h, 24h) Step3->Step4 Step5 Cell Lysis (PCA Extraction) Step4->Step5 Step6 LC-MS/MS Analysis (Target: Ara-CTP) Step5->Step6

Caption: Figure 2. Pulse-Chase workflow to determine intracellular retention half-life of Ara-CTP.

Step-by-Step Methodology:

  • Pulse: Incubate cells with equimolar concentrations of BH-AC and Ara-C for 4 hours.

  • Washout: Centrifuge and wash cells 3x with ice-cold PBS to remove extracellular drug. This marks T=0.[4]

  • Chase: Resuspend cells in drug-free media. Aliquot samples at T=0, 4, 8, 12, and 24 hours.

  • Extraction: Pellet cells, treat with 0.4M Perchloric Acid (PCA) to extract nucleotides. Neutralize with KOH.

  • Analysis: Inject supernatant into HPLC/LC-MS.

    • Validation Check: The Ara-C treated cells should show a rapid decline in Ara-CTP (T1/2 < 3h). BH-AC treated cells should show sustained levels (T1/2 > 10h).

References

  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent.[5][6] Cancer Research.[7] Link

  • Ueda, T., et al. (1983). Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[8] Cancer Chemotherapy and Pharmacology.[9][10][11] Link

  • Yamauchi, T., et al. (2001). Contribution of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[12] Japanese Journal of Cancer Research. Link

  • Hiddemann, W., et al. (1987). High-dose cytosine arabinoside in the treatment of acute myeloid leukemia.[3] Seminars in Oncology. Link

  • Fukushima, T., et al. (2006). Efficacy of enocitabine in induction therapy for acute myeloid leukemia. Leukemia Research. Link

Sources

Methodological & Application

Synthesis protocol for Behenoyl-arabinofuranosyl-cytosine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Behenoyl-arabinofuranosyl-cytosine (BH-AC)

Introduction: Enhancing Cytarabine's Therapeutic Profile

Cytarabine, also known as ara-C (1-β-D-arabinofuranosylcytosine), is a cornerstone of chemotherapy, particularly for acute myeloid leukemia (AML) and lymphomas.[1][2] As a pyrimidine nucleoside analog, its active triphosphate form, ara-CTP, inhibits DNA synthesis by terminating chain elongation, leading to apoptosis in rapidly dividing cancer cells.[1] However, the clinical efficacy of cytarabine is hampered by its hydrophilic nature, which limits its ability to cross cell membranes, and its short plasma half-life due to rapid deamination into the inactive metabolite, uracil arabinoside (ara-U).[1][3][4] These limitations necessitate high-dose intravenous infusions, which can lead to significant side effects.[1][5]

To overcome these challenges, lipophilic prodrugs of ara-C have been developed. Behenoyl-arabinofuranosyl-cytosine (N4-behenoyl-1-β-D-arabinofuranosylcytosine, or BH-AC) is a prominent example of such a prodrug.[6][7] By acylating the N4-amino group of the cytosine ring with behenic acid, a 22-carbon saturated fatty acid, the resulting molecule exhibits enhanced lipophilicity. This modification protects the drug from premature deamination and facilitates its passive diffusion across cellular membranes.[3][8] Once inside the cell, BH-AC is gradually hydrolyzed to release the parent drug, ara-C, which can then be phosphorylated to its active form, ara-CTP.[9][10] This sustained intracellular release mechanism leads to a longer duration of action and potentially improved therapeutic outcomes.[7][9]

This application note provides a detailed, two-part protocol for the synthesis of Behenoyl-arabinofuranosyl-cytosine for research and development purposes. The protocol is designed to be self-validating, with integrated steps for purification and characterization to ensure the integrity of the final compound.

Overall Synthesis Workflow

The synthesis of Behenoyl-arabinofuranosyl-cytosine is a two-stage process. The first stage involves the activation of behenic acid by converting it into the highly reactive behenoyl chloride. The second stage is the acylation of cytarabine with the synthesized behenoyl chloride to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Acylation of Cytarabine Behenic_Acid Behenic Acid Behenoyl_Chloride Behenoyl Chloride Behenic_Acid->Behenoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Behenoyl_Chloride Behenoyl_Chloride_2 Behenoyl Chloride Behenoyl_Chloride->Behenoyl_Chloride_2 Purified Intermediate Cytarabine Cytarabine (ara-C) BH_AC Behenoyl-ara-C (BH-AC) Cytarabine->BH_AC Pyridine Pyridine (Base) Pyridine->BH_AC Behenoyl_Chloride_2->BH_AC Reaction

Fig. 1: Two-stage synthesis of Behenoyl-ara-C.

Part I: Synthesis of Behenoyl Chloride

Principle of the Reaction

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion.[11][12] The use of an excess of thionyl chloride can also serve as the reaction solvent.

Materials and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
Behenic AcidC₂₂H₄₄O₂340.58White solid
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid, corrosive
Anhydrous DichloromethaneCH₂Cl₂84.93Solvent, volatile, requires dry conditions
Round-bottom flask--Must be oven-dried
Reflux condenser--With a drying tube (e.g., CaCl₂)
Magnetic stirrer/hotplate--For heating and mixing
Rotary evaporator--For removal of solvent and excess reagent

Experimental Protocol: Behenoyl Chloride Synthesis

  • Reaction Setup:

    • Place 10.0 g (29.36 mmol) of behenic acid into a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Fit one neck of the flask with a reflux condenser, which is topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

    • The second neck should be sealed with a rubber septum for reagent addition.

    • Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Add 100 mL of anhydrous dichloromethane to the flask to dissolve the behenic acid.

    • Slowly add 6.4 mL (87.9 mmol, 3 equivalents) of thionyl chloride to the stirred solution at room temperature using a syringe.

    • Causality Note: The slow addition is crucial to control the initial exothermic reaction and the evolution of HCl and SO₂ gas. Using a stoichiometric excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[13]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 3-4 hours.

    • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the behenic acid starting material and the formation of the methyl behenate ester.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. A cold trap is essential to capture the volatile and corrosive thionyl chloride.

    • The crude behenoyl chloride is obtained as a pale yellow oil or low-melting solid. For most subsequent acylation reactions, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.

  • Characterization (Optional but Recommended):

    • FT-IR Spectroscopy: Confirm the formation of the acyl chloride by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the acyl chloride at approximately 1785-1815 cm⁻¹.

Part II: Synthesis of N4-Behenoyl-1-β-D-arabinofuranosyl-cytosine

Principle of the Reaction

This step involves the selective N-acylation of the exocyclic amino group (N4) of cytarabine. This is a nucleophilic acyl substitution where the amino group of cytarabine attacks the electrophilic carbonyl carbon of behenoyl chloride. A non-nucleophilic base, such as pyridine, is used as the solvent and to neutralize the hydrogen chloride (HCl) generated during the reaction, which prevents the protonation of the cytarabine's amino group and drives the reaction forward.

Materials and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
Cytarabine (ara-C)C₉H₁₃N₃O₅243.22White crystalline solid
Behenoyl ChlorideC₂₂H₄₃ClO359.03Product from Part I
Anhydrous PyridineC₅H₅N79.10Solvent and base, hygroscopic, pungent odor
Ethyl AcetateC₄H₈O₂88.11Extraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution for washing
Brine (Saturated NaCl)NaCl58.44Aqueous solution for washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Silica GelSiO₂-For column chromatography

Experimental Protocol: BH-AC Synthesis

  • Reaction Setup:

    • In an oven-dried, 250 mL round-bottom flask under an inert atmosphere, dissolve 5.0 g (20.56 mmol) of cytarabine in 100 mL of anhydrous pyridine. Stir the mixture until the cytarabine is fully dissolved. Gentle warming may be required.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Dissolve the crude behenoyl chloride (approximately 29.36 mmol, assuming 100% yield from Part I) in 25 mL of anhydrous pyridine.

    • Add this behenoyl chloride solution dropwise to the cold, stirred cytarabine solution over 30 minutes.

    • Causality Note: Maintaining a low temperature (0°C) during the addition minimizes side reactions, such as acylation of the hydroxyl groups on the sugar moiety. Pyridine acts as both the solvent and the acid scavenger.

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction's progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v) until the cytarabine spot has been consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of ice-cold water.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification:

    • The crude product is typically purified by silica gel column chromatography using a gradient elution system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure N4-Behenoyl-1-β-D-arabinofuranosyl-cytosine.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield BH-AC as a white solid.

Data Summary and Characterization

Quantitative Synthesis Parameters

ParameterPart I: Behenoyl ChloridePart II: BH-AC Synthesis
Key Reactant Behenic AcidCytarabine (ara-C)
Amount of Reactant 10.0 g (29.36 mmol)5.0 g (20.56 mmol)
Acylating Agent Thionyl Chloride (3 eq.)Behenoyl Chloride (~1.4 eq.)
Solvent/Base DichloromethanePyridine
Reaction Temperature Reflux (~45°C)0°C to Room Temp.
Reaction Time 3-4 hours18-24 hours
Typical Yield >95% (crude)60-75% (after purification)

Analytical Characterization of BH-AC

The identity and purity of the final product must be rigorously confirmed.

  • HPLC-MS: A primary technique to confirm purity and verify the molecular weight. A specific and reliable HPLC-MS/MS method can be developed for the simultaneous determination of ara-C, ara-U, and the prodrug.[14] The expected [M+H]⁺ for BH-AC (C₃₁H₅₅N₃O₆) is approximately 566.4 g/mol .

  • ¹H and ¹³C NMR: Provides unequivocal structural confirmation. Key ¹H NMR signals would include those from the arabinose sugar protons, the cytosine ring protons, and the long aliphatic chain of the behenoyl group.

  • FT-IR: Characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-H stretching of the long alkyl chain (around 2850-2950 cm⁻¹).

Safety and Handling

  • Thionyl Chloride and Behenoyl Chloride: These reagents are corrosive and react violently with water, releasing HCl gas.[15][16][17] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Has a strong, unpleasant odor and is flammable. Work in a fume hood and avoid inhalation of vapors.

  • Solvents: Dichloromethane and ethyl acetate are volatile organic solvents. Minimize exposure and handle in a well-ventilated area.

References

  • Di Paolo, A., et al. (2021). Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. MDPI. [Link]

  • Ryu, J. S., et al. (1984). 1-beta-D-arabinofuranosylcytosine-phospholipid conjugates as prodrugs of Ara-C. Cancer Drug Delivery. [Link]

  • Hubeek, I., et al. (2010). Induction of resistance to the lipophilic cytarabine prodrug elacytarabine (CP-4055) in CEM leukemic cells. Cancer Chemotherapy and Pharmacology. [Link]

  • Gong, Y., et al. (2015). Highly enhanced leukemia therapy and oral bioavailability from a novel amphiphilic prodrug of cytarabine. RSC Advances. [Link]

  • Kumar, P., et al. (2010). Synthesis and Evaluation of Fatty Acyl Ester Derivatives of Cytarabine as Anti-Leukemia Agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aoshima, M., et al. (1979). Production of N4-succinyl-1-beta-D-arabinofuranosylcytosine, a novel metabolite of N4-behenoyl-1-beta-D-arabinofuranosylcytosine, in mice and its biological significance. Cancer Research. [Link]

  • Zhang, J., et al. (2018). Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine. RSC Advances. [Link]

  • Hubeek, I., et al. (2010). Induction of Resistance to the Lipophilic Cytarabine Prodrug Elacytarabine (CP-4055) in CEM Leukemic Cells. Taylor & Francis Online. [Link]

  • Wikipedia contributors. (2023). Benzoyl chloride. Wikipedia. [Link]

  • Sciencemadness Wiki contributors. (2022). Benzoyl chloride. Sciencemadness Wiki. [Link]

  • PrepChem. (2018). Preparation of benzoyl chloride. PrepChem.com. [Link]

  • NurdRage. (2024). Making benzoyl chloride. YouTube. [Link]

  • Ueda, Y., et al. (1985). Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

  • Yamauchi, T., et al. (2001). Contribution of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia. Japanese Journal of Cancer Research. [Link]

  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research. [Link]

  • Gesto, D., et al. (2019). An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia. PLoS One. [Link]

  • Eurofins. Determination of Cytarabine (Cytosar-U®) and its metabolite Ara-U in Human and Dog Plasma and urine by LC/MS/MS. Eurofins. [Link]

  • Oxford University Hospitals. (2025). cytarabine (ara-c) high dose. NHS Foundation Trust. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • Wang, X., et al. (2014). Simultaneous determination of 1-β-d-Arabinofuranosylcytosine and two metabolites, 1-β-d-Arabinofuranosyluracil and 1-β-d-Arabinofuranosylcytosine triphosphate in leukemic cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B. [Link]

  • Google Patents. (1992). Preparation of acyl chlorides.
  • Google Patents. (2004). Method for purifying acid chlorides.
  • European Patent Office. (2015). PRODUCTION METHOD FATTY ACID CHLORIDE AND FATTY ACID CHLORIDE.

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Enocitabine in Bulk and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of enocitabine. Enocitabine, a cytidine derivative, is a critical antineoplastic agent whose precise quantification is essential for ensuring product quality, safety, and efficacy.[1][2] The described method is suitable for assaying enocitabine in both bulk drug substance and finished pharmaceutical dosage forms. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument conditions, solution preparation, a step-by-step analytical procedure, and a full validation summary.

Introduction and Scientific Rationale

Enocitabine (behenoyl-ara-C) is a lipophilic prodrug of cytarabine, designed for improved efficacy in the treatment of acute leukemia. Accurate quantification is a cornerstone of pharmaceutical development and manufacturing, ensuring that the final product meets predefined specifications for identity, purity, and potency.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5]

The selection of a reversed-phase chromatographic mode is based on the molecular characteristics of enocitabine. As a moderately polar molecule, it can be effectively retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase. The method's "stability-indicating" capability is a critical attribute, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[5][6] This is demonstrated through forced degradation studies, which expose the drug to harsh conditions to generate potential degradants and prove the method's specificity.[6]

Experimental Workflow

The overall analytical process follows a systematic and logical progression from preparation to final analysis, ensuring reproducibility and reliability of the results.

Enocitabine_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, and Standards sys_suit System Suitability Test (SST) (Inject Standard, Verify Criteria) prep_solutions->sys_suit prep_sample Prepare Sample Solution (Weighing, Dissolution, Filtration) analysis_seq Run Analytical Sequence (Blank, Standard, Samples) prep_sample->analysis_seq sys_suit->analysis_seq If SST Passes integration Integrate Chromatographic Peaks analysis_seq->integration calculation Calculate Enocitabine Concentration integration->calculation report Generate Final Report calculation->report

Diagram 1: High-level workflow for enocitabine quantification by HPLC.

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An isocratic HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power and robustness.[2][7]

  • Reagents: HPLC grade acetonitrile and methanol, analytical grade ammonium formate, and formic acid. Purified water (Milli-Q or equivalent).

  • Reference Standard: Enocitabine reference standard of known purity.

Chromatographic Conditions

The selection of these parameters is designed to achieve a symmetric peak shape for enocitabine, a reasonable retention time, and adequate separation from any potential impurities or degradants.

ParameterRecommended ConditionRationale
Mobile Phase 20 mM Ammonium Formate Buffer (pH 3.7) : Acetonitrile (50:50, v/v)The buffered aqueous component controls the ionization state of enocitabine for consistent retention, while acetonitrile provides the necessary elution strength.[2][8]
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar analytes like enocitabine.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection Wavelength 250 nmSelected based on the UV absorbance maximum of similar cytidine analogs, ensuring high sensitivity.[2]
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing a strong detector response.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase (20 mM Ammonium Formate, pH 3.7):

    • Weigh approximately 1.26 g of ammonium formate and dissolve in 1 L of purified water.

    • Adjust the pH to 3.7 ± 0.05 using formic acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.[2]

    • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 50:50 ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.[10]

  • Diluent:

    • The diluent should ideally be the mobile phase itself to ensure solvent compatibility and prevent peak distortion.[11] Prepare by mixing the filtered buffer and acetonitrile in a 50:50 ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of the Enocitabine Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent.

    • Sonicate for at least 5 minutes, or until the standard is completely dissolved.[8]

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This concentration should fall within the linear range of the method.

Sample Preparation Protocol (from a hypothetical tablet formulation)
  • Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight containing enocitabine and transfer it to a suitable volumetric flask (e.g., a 100 mL flask for a 50 mg dose).

  • Add approximately 70% of the flask volume with diluent.

  • Sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the active ingredient.[12]

  • Allow the solution to cool to ambient temperature.

  • Dilute to the final volume with diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial, discarding the first few milliliters of the filtrate to prevent contamination.[8][12]

  • Further dilute this filtered solution with the diluent to achieve a final target concentration of approximately 50 µg/mL.

Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][13] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3]

Method_Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness specificity Specificity (Is it just the analyte?) fit_for_purpose Method is Fit for Purpose specificity->fit_for_purpose linearity Linearity (Does response correlate with concentration?) range_node Range (What is the usable concentration interval?) linearity->range_node accuracy Accuracy (How close to the true value?) accuracy->fit_for_purpose precision Precision (How reproducible are the results?) precision->fit_for_purpose range_node->fit_for_purpose lod_loq LOD / LOQ (What are the detection limits?) lod_loq->fit_for_purpose robustness Robustness (How resistant to small changes?) robustness->fit_for_purpose

Diagram 2: Logical flow of method validation to establish fitness for purpose.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTest ProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak for enocitabine should be free from interference from degradants, impurities, or placebo components. Peak purity index should be > 0.995.[6]
Linearity Analyze at least five concentrations across the range (e.g., 80-120% of target).Correlation coefficient (r²) ≥ 0.999.[14]
Range Confirmed by linearity, accuracy, and precision studies.80% to 120% of the target assay concentration.
Accuracy (Recovery) Analyze samples spiked with known amounts of enocitabine at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[1][15]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.[7][10]
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temperature ±5°C).System suitability parameters should remain within limits; results should not be significantly affected.[16]

System Suitability Test (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified.[17] This is achieved by injecting the working standard solution in five or six replicates.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
RSD of Peak Areas ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the injection and detection system.
RSD of Retention Times ≤ 1.0% for n≥5 injectionsConfirms the stability of the pump and mobile phase delivery.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable, accurate, and robust analytical tool for the quantification of enocitabine. Its stability-indicating nature ensures that the measurements are specific and unaffected by the presence of degradation products, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry. Adherence to the detailed protocols and validation criteria outlined herein will ensure the generation of high-quality, reproducible data that meets stringent regulatory expectations.[1][3]

References

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
  • Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form.
  • A validated stability indicating rp- hplc method for the determination of emtricitabine in bulk and capsules. Farmacia Journal.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • A simple HPLC method for quantitation of emtricitabine in capsule dosage form. (2025, August 9).
  • A simple HPLC method for quantitation of emtricitabine in capsule dosage form. (2025, August 9).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • Reduced Solvent Use and Analysis Time According to USP Methods. (2023, January 1). Agilent.
  • Stability Indicating HPLC Method Development: A Review. ResearchGate.
  • HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. (2017, May 4). DergiPark.
  • Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. (2012, December 15).
  • Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations. SciSpace.
  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix.

Sources

High-Precision Application Note: Evaluation of Behenoyl-arabinofuranosyl-cytosine (Enocitabine) in Cell Culture

[1]

Introduction & Mechanistic Rationale

Behenoyl-arabinofuranosyl-cytosine (Enocitabine, BH-AC) is a lipophilic prodrug of Cytarabine (Ara-C).[1][2] Unlike its parent compound, which is hydrophilic and rapidly deaminated by cytidine deaminase into the inactive uracil derivative (Ara-U), Enocitabine possesses a long-chain behenic acid moiety at the

1
Why This Matters for Your Protocol

The design of your cell culture experiments must account for two critical pharmacokinetic properties of Enocitabine:

  • Lipophilicity: It crosses cell membranes independent of nucleoside transporters (hENT1), unlike Ara-C.[1]

  • Metabolic Activation: It acts as a "slow-release" reservoir.[1] Intracellular enzymes (amidases/esterases) must hydrolyze the behenoyl tail to release active Ara-C.[1]

Implication: Standard 24-hour cytotoxicity protocols often fail to capture the true potency of Enocitabine because the conversion rate is the rate-limiting step. This guide prioritizes extended incubation times and solubility management .[1]

Pre-Analytical Considerations

Solubility & Stock Preparation

Enocitabine (MW: ~565.8 g/mol ) is practically insoluble in water.[1] While clinical formulations (Sunrabin) use surfactants like HCO-60, in vitro research requires high-purity solvent systems to avoid surfactant toxicity.[1]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%).[1]
Max Stock Conc. 10 mM - 50 mM10 mM ≈ 5.66 mg/mL.[1] Vortexing/Sonication may be required.[1][3]
Working Solvent Culture MediaFinal DMSO concentration must be ≤ 0.5% (ideally ≤ 0.1%).[1]
Storage -20°C or -80°CStore in aliquots to avoid freeze-thaw cycles. Protect from light.[1][3]
Cell Line Selection Strategy

To validate the specific advantages of Enocitabine, select cell lines with varying levels of Cytidine Deaminase (CDA) activity.

  • High CDA Activity (e.g., HL-60, U937): Enocitabine should show superior stability/potency compared to Ara-C over long incubations.[1]

  • Low CDA Activity (e.g., CCRF-CEM): Both compounds may show comparable IC50 values, as Ara-C is not rapidly degraded.[1]

Protocol 1: Drug Preparation & Handling

Objective: Create a stable, precipitate-free working solution.

  • Weighing: Weigh 5.66 mg of Enocitabine powder into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of sterile DMSO. Vortex vigorously for 1 minute.[1] If particles persist, sonicate in a water bath at 37°C for 5–10 minutes until the solution is crystal clear. This yields a 10 mM Stock .[1]

  • Sterility: Do not filter the DMSO stock directly (it may dissolve the membrane). Perform filtration after the first dilution step if absolutely necessary, but aseptic handling is preferred.

  • Dilution Series:

    • Prepare intermediate dilutions in DMSO first (e.g., 1 mM, 100 µM).

    • Perform the final dilution into pre-warmed culture media (37°C) immediately before adding to cells.

    • Critical: Add the DMSO stock to the media while vortexing the media to prevent local precipitation of the lipophilic drug.

Protocol 2: Time-Dependent Cytotoxicity Assay[1]

Rationale: Due to the slow hydrolytic conversion of BH-AC to Ara-C, a 72-hour incubation is the "Gold Standard" for this compound.[1] Shorter exposures (24h) may underestimate potency.[1]

Materials
  • Cells: AML cell lines (e.g., HL-60) in log-phase growth.

  • Reagents: CCK-8 or MTT reagent.

  • Control: Cytarabine (Ara-C) as a positive control.[1]

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Suspension cells (HL-60): 10,000 – 20,000 cells/well in 100 µL media.[1]

    • Adherent cells (HeLa): 3,000 – 5,000 cells/well.[1] Allow 24h attachment.

  • Treatment (Day 1):

    • Prepare 2x concentrated drug solutions in media (to account for the volume already in the well).

    • Concentration Range: 0.01 µM to 100 µM (Log-scale spacing).

    • Add 100 µL of 2x drug solution to each well.

    • Solvent Control: Media + DMSO (at the highest concentration used, e.g., 0.5%).

  • Incubation (Day 1 – Day 4):

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Note: Do not change media.[1] The gradual release of Ara-C is the variable being tested.

  • Readout (Day 4):

    • Add 10-20 µL of CCK-8 or MTT reagent.[1]

    • Incubate for 2–4 hours.

    • Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).[1]

  • Data Analysis:

    • Calculate % Viability =

      
      .[1]
      
    • Plot Log(Concentration) vs. % Viability.[1] Determine IC50.

Mechanism of Action & Pathway Visualization

Enocitabine functions as a "Trojan Horse."[1] Its lipophilic nature protects the active moiety from degradation in the plasma and allows passive diffusion. Once intracellular, it serves as a depot, slowly releasing Ara-C.[1]

Enocitabine_Mechanismcluster_extExtracellular Spacecluster_intIntracellular Space (Cytoplasm & Nucleus)BHAC_extEnocitabine (BH-AC)(Lipophilic Prodrug)BHAC_intIntracellularBH-ACBHAC_ext->BHAC_intPassive Diffusion(Lipophilic)AraC_extAra-C(Hydrophilic)AraU_extAra-U(Inactive)AraC_ext->AraU_extRapid DeaminationAraC_intAra-C(Active Release)AraC_ext->AraC_inthENT1 Transport(Limited)Deaminase_extCytidine Deaminase(Plasma)EnzymesAmidases /EsterasesBHAC_int->EnzymesEnzymes->AraC_intSlow Hydrolysis(Rate Limiting)KinasesdCK / KinasesAraC_int->KinasesAraCTPAra-CTP(Triphosphate)Kinases->AraCTPPhosphorylationDNADNA Incorporation(Chain Termination)AraCTP->DNAS-Phase InhibitionApoptosisApoptosisDNA->ApoptosisCell Death

Figure 1: Mechanistic pathway of Enocitabine.[1][4] Note the bypass of extracellular deamination and the intracellular enzymatic conversion step.

Experimental Workflow Diagram

WorkflowStep11. Stock PrepDissolve BH-AC in DMSO (10mM)Sonicate to clearStep22. Cell SeedingHL-60 / HeLaWait 24h (Adherent only)Step33. TreatmentDilute into Media (Max 0.5% DMSO)Range: 0.01 - 100 µMStep1->Step3DilutionStep2->Step3Add DrugStep44. IncubationCRITICAL: 72 HoursAllow conversion to Ara-CStep3->Step4Step55. ReadoutMTT / CCK-8 / Flow CytometryCalculate IC50Step4->Step5

Figure 2: Step-by-step experimental workflow emphasizing the critical 72-hour incubation period.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Drug concentration too high for aqueous media; "Shock" dilution.[1]Vortex media while adding the DMSO stock. Reduce final concentration. Ensure media is warm (37°C).
High IC50 (Low Potency) Incubation time too short.[1]Extend incubation to 72h or 96h. The drug needs time to convert to Ara-C.
No Difference vs. Ara-C Cell line has low deaminase activity.[1]Use a high-deaminase cell line (e.g., HL-60) to demonstrate BH-AC's stability advantage.[1]
Inconsistent Replicates Pipetting error of viscous DMSO.Use positive displacement pipettes or pre-wet tips.[1] Ensure thorough mixing.

References

  • Aoshima, M., et al. (1977).[5]

    
    -Behenoyl-1-
    
    
    -D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8), 2481-2486.[1][5]
  • Maehara, Y., et al. (1989). Cytotoxicity of

    
    -behenoyl-1-
    
    
    -D-arabinofuranosylcytosine through gradual conversion to 1-
    
    
    -D-arabinofuranosylcytosine in HeLa cells. Anticancer Research, 9(1), 41-44.[1][6]
  • PubChem. (n.d.).[1] Enocitabine (Compound Summary). National Library of Medicine.

  • Grokipedia. (n.d.).[1][7] Enocitabine Mechanism and Clinical Use. 2

Application Notes & Protocols: A Researcher's Guide to In Vivo Studies with Enocitabine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Enocitabine and the Imperative for Robust Animal Models

Enocitabine (also known as N⁴-behenoyl-1-β-D-arabinofuranosylcytosine or BH-AC) is a lipophilic prodrug of the widely-used antineoplastic agent, cytarabine (Ara-C).[1][2] Developed to overcome the pharmacokinetic limitations of its parent compound, enocitabine offers a more sustained release of cytarabine, mimicking a continuous infusion and thereby enhancing its therapeutic window.[1] Cytarabine itself is a cornerstone in the treatment of hematologic malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] Its mechanism hinges on its intracellular conversion to the active triphosphate form, Ara-CTP, which functions as a competitive inhibitor of DNA polymerase and a DNA chain terminator, ultimately inducing apoptosis in rapidly proliferating cancer cells.[3][5][6]

The clinical efficacy of cytarabine is highly dependent on prolonged exposure of leukemic cells to the active drug. Enocitabine's design directly addresses this by resisting the rapid deamination that plagues cytarabine, resulting in a prolonged plasma half-life.[1] Preclinical studies in murine leukemia models have validated this approach, demonstrating superior antitumor activity and survival benefits over standard cytarabine.[1] To further investigate enocitabine's potential, either as a monotherapy or in combination regimens, and to accurately predict its clinical efficacy and toxicity, well-designed in vivo studies are indispensable. This guide provides a comprehensive overview of the critical considerations and detailed protocols for utilizing animal models to study enocitabine, with a primary focus on AML.

The Central Role of Animal Models in Enocitabine Research

In vivo models are non-negotiable for translating preclinical findings into clinical success. They provide a systemic biological context that in vitro assays cannot replicate, allowing for the simultaneous evaluation of a drug's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity. For a prodrug like enocitabine, animal models are essential to:

  • Validate the Bioactivation and Pharmacokinetic Advantage: Confirm that enocitabine is efficiently converted to cytarabine in vivo and achieves the desired sustained-release profile.

  • Evaluate Anti-Leukemic Efficacy: Assess the drug's ability to reduce tumor burden, inhibit disease progression, and improve survival in a setting that mimics human disease.

  • Determine the Therapeutic Index: Identify the dose range that maximizes anti-tumor activity while minimizing systemic toxicity. Myelosuppression is the primary dose-limiting toxicity for this class of drugs.[1][7]

  • Explore Combination Therapies: Test the synergistic or additive effects of enocitabine when combined with other agents, such as anthracyclines (e.g., daunorubicin) or novel targeted therapies.[1][8]

Mechanism of Action: From Prodrug to DNA Damage

Understanding the molecular cascade initiated by enocitabine is key to designing informative experiments and interpreting results. Upon intravenous administration, the drug undergoes a multi-step activation process to exert its cytotoxic effects.

Enocitabine_MOA cluster_0 Systemic Circulation cluster_1 Intracellular Activation cluster_2 Cytotoxic Effect Enocitabine Enocitabine (Prodrug) Administered IV AraC Cytarabine (Ara-C) Enocitabine->AraC Enzymatic Deacylation (Esterases) Plasma Plasma / Tissues AraCMP Ara-CMP AraC->AraCMP Phosphorylation (dCK) LeukemicCell Leukemic Cell AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active Metabolite) AraCDP->AraCTP Phosphorylation DNA_Polymerase DNA Polymerase Inhibition AraCTP->DNA_Polymerase DNA_Incorporation DNA Incorporation & Chain Termination AraCTP->DNA_Incorporation Apoptosis Apoptosis (Cell Death) DNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis

Caption: Enocitabine's metabolic activation pathway.

Selecting the Appropriate Animal Model for AML Studies

The choice of animal model is arguably the most critical decision in the experimental design phase. It directly impacts the clinical relevance and translatability of the findings. For AML, murine models are the standard, broadly categorized into cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[9][10]

Model TypeDescriptionAdvantagesDisadvantagesBest Use Case for Enocitabine Studies
Cell Line-Derived Xenograft (CDX) Established, immortalized human or murine AML cell lines (e.g., HL-60, K562, L1210) are injected into immunodeficient mice.[1][10]- Highly reproducible- Rapid tumor growth- Cost-effective- Amenable to genetic modification (e.g., luciferase for imaging)- Lacks patient heterogeneity- May not reflect primary disease biology- Prone to genetic drift over timeInitial dose-ranging studies, preliminary efficacy screening, and mechanistic studies where a homogenous system is beneficial.
Patient-Derived Xenograft (PDX) Primary leukemic cells from AML patients are directly transplanted into highly immunodeficient mice (e.g., NSG, NOG).[11][12]- Preserves the genetic and phenotypic heterogeneity of the original tumor[13]- High clinical relevance and predictive power for drug response[14]- Models disease complexity and resistance mechanisms[13]- Lower engraftment rates- Slower, more variable growth- Higher cost and complexity- Requires access to patient samplesGold-standard for preclinical efficacy and combination studies, validation of findings from CDX models, and personalized medicine approaches.
Humanized Mouse Models PDX models established in mice co-engrafted with human hematopoietic stem cells to reconstitute a human immune system.[15]- Allows for the study of immuno-oncology agents- Models the interaction between leukemic cells and the human immune microenvironment- Highly complex and expensive- Immune reconstitution can be variableAdvanced studies on the interplay between enocitabine-induced cell death and immune responses (less common for a cytotoxic agent).
Decision Framework for Model Selection

Model_Selection Start Research Question Q1 Initial Efficacy / Dose-Finding? Start->Q1 Q2 Predict Clinical Response / Overcome Resistance? Q1->Q2 No CDX Use CDX Model Q1->CDX Yes Q3 Study Immune Interaction? Q2->Q3 No PDX Use PDX Model Q2->PDX Yes Q3->PDX No (Standard Efficacy) Humanized Use Humanized PDX Model Q3->Humanized Yes

Caption: Logical flow for selecting the right in vivo AML model.

Protocols for In Vivo Evaluation of Enocitabine

The following protocols provide a validated framework for conducting preclinical studies. All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[16]

Protocol 1: Preparation and Administration of Enocitabine

Enocitabine is a lipophilic compound requiring careful formulation for intravenous administration. Commercial formulations often contain emulsifiers like HCO-60, which can cause hypersensitivity reactions, a point to consider when interpreting toxicity data.[1] For research purposes, a lipid emulsion or a solution with a suitable vehicle is required.

Materials:

  • Enocitabine powder

  • Sterile vehicle (e.g., 20% Intralipid, or a solution of DMSO/PEG/Saline)

  • Sterile, pyrogen-free vials

  • 0.22 µm syringe filters

  • Insulin syringes with 28-30G needles

Procedure:

  • Vehicle Preparation (Example): Prepare a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Causality Note: This combination is commonly used to solubilize hydrophobic compounds for in vivo use. The ratio may need optimization.

  • Drug Formulation: Aseptically weigh the required amount of enocitabine powder. Add the vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex or sonicate the mixture in a sterile vial until the enocitabine is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Administration: Administer the drug to mice via intravenous (tail vein) or intraperitoneal injection. The volume should typically not exceed 10 mL/kg. For an efficacy study mimicking clinical use, a dose of 100 mg/kg/day for 5-7 days can be used as a starting point, based on protocols for the parent drug, cytarabine.[14]

Protocol 2: Establishment of an AML Patient-Derived Xenograft (PDX) Model

This protocol describes the engraftment of primary human AML cells into highly immunodeficient mice.

Materials:

  • Cryopreserved primary AML patient mononuclear cells

  • Highly immunodeficient mice: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar strains (6-8 weeks old).[17]

  • Sterile PBS and RPMI-1640 medium

  • Ficoll-Paque

  • Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33)

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Animal Preparation: If required by the specific AML sample, mice can be sublethally irradiated (200-250 cGy) 24 hours prior to injection to facilitate engraftment. Causality Note: Irradiation depletes residual host immune cells, creating a more permissive environment for human cell engraftment.[18]

  • Cell Thawing and Preparation: a. Rapidly thaw the vial of patient cells in a 37°C water bath. b. Transfer cells to a 15 mL conical tube containing 10 mL of pre-warmed RPMI medium. c. Centrifuge at 300 x g for 7 minutes. Discard the supernatant. d. Resuspend the cell pellet in sterile PBS. Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

  • Injection: a. Adjust the cell concentration to 25-50 x 106 cells/mL in sterile PBS. b. Inject 2.5-5 x 106 viable cells in a volume of 100 µL into the lateral tail vein of each mouse.

  • Engraftment Monitoring: a. Beginning 4 weeks post-injection, monitor for human AML engraftment. b. Collect a small volume of peripheral blood (~50 µL) from the tail vein or submandibular plexus into EDTA-coated tubes. c. Lyse red blood cells using RBC Lysis Buffer. d. Stain the remaining cells with fluorescently-conjugated antibodies (e.g., anti-human CD45-APC, anti-mouse CD45-PE, anti-human CD33-FITC). e. Analyze by flow cytometry. Engraftment is confirmed when the percentage of human CD45+ cells exceeds a defined threshold (e.g., >1% of total leukocytes).

  • Study Initiation: Once engraftment is confirmed and reaches a predetermined level (e.g., 5-10% hCD45+ cells in peripheral blood), randomize the mice into treatment cohorts.

Protocol 3: In Vivo Efficacy Study Workflow

This protocol outlines a typical efficacy study once AML-bearing mice are ready.

Efficacy_Workflow Start Establish AML Model (CDX or PDX) Engraftment Monitor Engraftment (e.g., >5% hCD45+ in Blood) Start->Engraftment Randomize Randomize Mice into Cohorts (n=8-10 per group) Engraftment->Randomize Treatment Initiate Treatment - Vehicle Control - Enocitabine (e.g., 100 mg/kg, IV, QD x 7d) - Combination Group Randomize->Treatment Monitoring On-Study Monitoring - Body Weight (2x/week) - Clinical Signs (Daily) - Tumor Burden (Weekly) Treatment->Monitoring Endpoint Define Study Endpoints Monitoring->Endpoint Survival Survival Endpoint: Monitor until humane endpoint criteria met Endpoint->Survival Survival Study TGI Tumor Growth Inhibition Endpoint: Terminate study at pre-defined time Endpoint->TGI Efficacy Study Analysis Terminal Analysis: - Harvest Blood, Bone Marrow, Spleen - Flow Cytometry (%hCD45+) - Histopathology Survival->Analysis TGI->Analysis

Caption: A standard experimental workflow for an in vivo efficacy study.

Endpoints and Data Analysis:

  • Primary Endpoint (Survival): Monitor animals until they meet pre-defined humane endpoints (e.g., >20% weight loss, hind-limb paralysis, respiratory distress). Plot Kaplan-Meier survival curves and analyze using the log-rank test.

  • Primary Endpoint (Efficacy): Measure the percentage of human CD45+CD33+ cells in peripheral blood, bone marrow, and spleen at the end of the study. Calculate Tumor Growth Inhibition (TGI).

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare treatment groups. A p-value < 0.05 is typically considered significant.

Protocol 4: Assessment of In Vivo Toxicity

Toxicity assessment should be run concurrently with efficacy studies.

Procedure:

  • Clinical Monitoring: Record body weights at least twice weekly. A sustained weight loss of >15% is a sign of significant toxicity.[19] Observe animals daily for clinical signs of distress (e.g., hunched posture, ruffled fur, lethargy).

  • Hematological Toxicity: At the terminal endpoint (and at interim timepoints if possible), collect blood via cardiac puncture into EDTA-coated tubes. Perform a complete blood count (CBC) analysis. Causality Note: Enocitabine's mechanism predicts myelosuppression; therefore, expect dose-dependent decreases in white blood cells, red blood cells, and platelets.[1][20]

  • Gross Pathology and Histology: At necropsy, perform a gross examination of major organs. Fix organs (e.g., liver, kidney, spleen, intestine) in 10% neutral buffered formalin for subsequent histopathological analysis to identify any drug-induced tissue damage.[20][21]

Example Data Summary Tables:

Table 1: Example Dosing and Efficacy Data

Treatment Group Dose (mg/kg) Schedule Mean % hCD45+ in Bone Marrow (Day 21) % TGI Mean Survival (Days)
Vehicle - IV, QD x 7d 65.2 ± 8.5 - 25
Enocitabine 50 IV, QD x 7d 30.1 ± 6.2 53.8% 38

| Enocitabine | 100 | IV, QD x 7d | 12.5 ± 4.1 | 80.8% | 49 |

Table 2: Example Toxicity Data

Treatment Group Dose (mg/kg) Max. Mean Body Weight Loss WBC Nadir (x10³/µL) Platelet Nadir (x10³/µL)
Vehicle - -2.5% 8.2 ± 1.5 950 ± 110
Enocitabine 50 -8.1% 3.1 ± 0.8 420 ± 95

| Enocitabine | 100 | -15.6% | 1.4 ± 0.5 | 215 ± 78 |

Conclusion

The study of enocitabine in vivo requires a methodologically sound and logically structured approach. The selection of an appropriate animal model—balancing the reproducibility of CDX models with the clinical relevance of PDX models—is paramount. By adhering to detailed, validated protocols for drug administration, model establishment, and the concurrent assessment of efficacy and toxicity, researchers can generate high-quality, translatable data. This, in turn, will help to fully characterize the therapeutic potential of enocitabine and guide its future clinical development for patients with AML and other hematologic cancers.

References

  • (Reference information for citation 1 is not available in the provided search results)
  • Enocitabine - Grokipedia. (n.d.). Grokipedia.
  • What is the mechanism of Enocitabine? (2024, July 17). Patsnap Synapse.
  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (n.d.). MDPI.
  • Patient-Derived Acute Myeloid Leukemia (AML) Models. (n.d.). The Jackson Laboratory.
  • Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. (2021, August 24). Research Outreach.
  • New CDX Models for AML Studies. (2025, February 7). TransCure bioServices.
  • What is Enocitabine used for? (2024, June 14). Patsnap Synapse.
  • Humanized AML Mouse Model. (n.d.). Champions Oncology.
  • Murine Models of Acute Myeloid Leukemia. (n.d.). National Center for Biotechnology Information.
  • ENOCITABINE. (n.d.). Inxight Drugs.
  • Advances in the application of patient-derived xenograft models in acute leukemia resistance. (2025, May 28). National Center for Biotechnology Information.
  • Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories.
  • Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. (2021, December 8). MDPI.
  • Murine Models of Acute Myeloid Leukaemia. (2019, January 21). MDPI.
  • Optimizing Establishment of High Need Pediatric Acute Myeloid Leukemia Patient Derived Xenograft Models. (2024, November 5). Blood - ASH Publications.
  • How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. (n.d.). Asian Pacific Journal of Cancer Prevention.
  • Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. (2011, November 29). Journal of Nuclear Medicine.
  • (Reference information for citation 19 is not available in the provided search results)
  • (Reference information for citation 20 is not available in the provided search results)
  • The development and evaluation of a series of novel in vivo imaging models of AML for the assessment of drug efficacy. (2014, October 1). Cancer Research - AACR Journals.
  • (Reference information for citation 22 is not available in the provided search results)
  • Toxicity studies in mice treated with 1-beta-D-arabinofuranosylcytosine (ara-C). (n.d.). PubMed.
  • Toxicity and Anti-Tumor Effects of Cytarabine and Doxorubicin on Acute Myeloid Leukemia. (2009, April 30). Digital WPI.
  • Enocitabine. (n.d.). PubChem - NIH.
  • Nucleoside Analogues Exhibit Distinct Effects on Neuronal DNA Repair. (2025, July 3). AACR Journals.
  • Management of Acute Myeloid Leukemia: A Review. (2026, February 13). MDPI.
  • (Reference information for citation 28 is not available in the provided search results)
  • Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. (n.d.). National Center for Biotechnology Information.
  • (Reference information for citation 30 is not available in the provided search results)
  • (Reference information for citation 31 is not available in the provided search results)
  • New agents in acute myeloid leukemia (AML). (2020, July 31). BLOOD RESEARCH.
  • Exposure to cytarabine causes side effects on adult development and physiology and induces intestinal damage via apoptosis in Drosophila. (2025, December 27). ResearchGate.
  • Enocitabine. (n.d.). MedchemExpress.com.
  • (Reference information for citation 35 is not available in the provided search results)
  • Mouse models of human AML accurately predict chemotherapy response. (2009, April 1). National Center for Biotechnology Information.
  • (Reference information for citation 37 is not available in the provided search results)
  • (Reference information for citation 38 is not available in the provided search results)
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Center for Biotechnology Information.
  • (Reference information for citation 40 is not available in the provided search results)
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). National Center for Biotechnology Information.
  • (Reference information for citation 42 is not available in the provided search results)

Sources

Application Note: Liposomal Formulation of Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Behenoyl-arabinofuranosyl-cytosine (BH-AC) , also known as Enocitabine , is a lipophilic


-acyl derivative of the antimetabolite Cytarabine (Ara-C). While Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML), it suffers from rapid deamination by cytidine deaminase into the inactive uracil derivative (Ara-U), resulting in a short plasma half-life.

BH-AC resolves this by attaching a long-chain behenic acid (C22) to the


 position. This modification renders the drug resistant to enzymatic deamination and highly lipophilic.[1] However, this lipophilicity presents solubility challenges for intravenous administration.

Why Liposomes? Unlike water-soluble Ara-C, which must be encapsulated in the aqueous core of a liposome (e.g., DepoCyt®), BH-AC is intercalated directly into the lipid bilayer . This formulation strategy offers:

  • Solubilization: Eliminates the need for toxic surfactants (like HCO-60) used in early formulations.

  • Sustained Release: The bilayer acts as a depot, slowly releasing BH-AC which is then hydrolyzed to Ara-C within the cell.

  • Passive Targeting: Liposomes accumulate in bone marrow and spleen, the primary sites of leukemic burden.

Pre-Formulation & Material Selection

Lipid Selection Logic

The stability of the liposome depends heavily on the phase transition temperature (


) of the phospholipids.
ComponentRoleSelection Criteria
HSPC / DSPC Bulk LipidHigh

(~55°C) provides a rigid bilayer to retain the bulky BH-AC molecule.
Cholesterol StabilizerModulates membrane fluidity; prevents leakage of the intercalated drug.
DSPE-PEG2000 Stealth AgentProvides steric hindrance to reduce uptake by the Reticuloendothelial System (RES), prolonging circulation.

-Tocopherol
AntioxidantPrevents oxidation of the lipid chains during processing.
Drug Physicochemical Properties[2][3]
  • Molecular Weight: ~581.8 g/mol

  • LogP: > 5 (Highly Lipophilic)

  • Loading Strategy: Passive Intercalation . The drug is co-dissolved with lipids during the film formation step.[2]

Protocol: Liposome Manufacturing (Thin-Film Hydration)

This protocol utilizes the Thin-Film Hydration method followed by Extrusion . This is superior to solvent injection for BH-AC as it ensures homogeneous intercalation of the drug into the lipid bilayers.

Reagents & Equipment
  • Lipids: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol (Chol), DSPE-PEG2000.

  • Solvents: Chloroform (CHCl

    
    ), Methanol (MeOH).
    
  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: Rotary Evaporator, Extruder (with 100nm polycarbonate membranes), Water bath.

Step-by-Step Procedure

Step 1: Preparation of Organic Phase

  • Prepare a stock solution of lipids in Chloroform:Methanol (2:1 v/v).

  • Molar Ratio: A standard robust formulation is HSPC : Chol : DSPE-PEG : BH-AC at 55 : 40 : 5 : 5 .

  • Expert Note: Do not exceed 10 mol% drug loading. The bulky behenoyl chain can disrupt the bilayer structure if the concentration is too high, leading to instability.

Step 2: Film Formation

  • Transfer the lipid/drug mixture to a round-bottom flask.[3]

  • Attach to a Rotary Evaporator.

  • Conditions: 40°C water bath, 100 rpm, vacuum pressure < 200 mbar.

  • Evaporate until a thin, dry film forms on the flask wall.

  • Desiccation: Place the flask under high vacuum (desiccator) overnight to remove trace solvents. Critical for toxicity reduction.

Step 3: Hydration

  • Pre-heat PBS to 65°C (Must be >

    
     of HSPC).
    
  • Add the buffer to the lipid film.[2]

  • Rotate at atmospheric pressure (no vacuum) at 65°C for 1 hour.

  • Visual Check: The film should completely peel off, forming a milky Multi-Lamellar Vesicle (MLV) suspension.

Step 4: Downsizing (Extrusion)

  • Assemble the extruder with a 200 nm polycarbonate membrane first, followed by a 100 nm membrane.

  • Maintain the extruder temperature at 65°C using a heating block. Attempting to extrude below

    
     will rupture the membrane.
    
  • Pass the suspension through the filter 10-15 times.

  • Result: Small Unilamellar Vesicles (SUVs) containing BH-AC.

Manufacturing Workflow Visualization

Liposome_Workflow Start Raw Materials (HSPC, Chol, BH-AC) Dissolve Solvent Dissolution (CHCl3:MeOH) Start->Dissolve Evap Rotary Evaporation (Thin Film Formation) Dissolve->Evap Mix Hydrate Hydration (65°C) (PBS Addition) Evap->Hydrate Dry Film MLV MLV Suspension Hydrate->MLV Agitation Extrude Extrusion (100nm Membrane) MLV->Extrude Downsizing Final Final Liposomal BH-AC Extrude->Final Purification

Figure 1: Workflow for the preparation of BH-AC loaded liposomes via Thin-Film Hydration.

Characterization Protocols

Encapsulation Efficiency (EE%)

Since BH-AC is lipophilic, "unencapsulated" drug may precipitate or form micelles. Separation is critical.

  • Separation: Use a Sephadex G-50 size-exclusion column.

    • Elute: PBS.

    • Fraction 1: Liposomes (cloudy).

    • Fraction 2: Free drug (retained in column).

  • Lysis: Mix liposomal fraction 1:10 with Methanol or 1% Triton X-100 to disrupt vesicles.

  • Quantification: HPLC (C18 column, Mobile Phase: Acetonitrile:Water 80:20).

  • Calculation:

    
    
    
Physicochemical Specifications
ParameterMethodTarget Specification
Particle Size Dynamic Light Scattering (DLS)100 – 140 nm
Polydispersity (PDI) DLS< 0.20 (Monodisperse)
Zeta Potential Electrophoretic Mobility-10 to -30 mV (Slightly negative stabilizes suspension)
Drug Loading HPLC2 – 5 mg/mL

Mechanism of Action & Release Kinetics

In Vitro Release Protocol (Dialysis Method)

To verify the "depot" effect of the liposome:

  • Place 1 mL of Liposomal BH-AC in a dialysis bag (MWCO 12-14 kDa).

  • Immerse in 50 mL PBS (pH 7.4) with 0.5% Tween 80 (to maintain sink conditions for the lipophilic drug).

  • Incubate at 37°C with stirring.

  • Sample the outer medium at 1, 2, 4, 8, 24, and 48 hours.

  • Expectation: < 20% release in first 24h (Burst effect should be minimal if intercalated correctly).

Pharmacological Pathway Visualization

MOA_Pathway cluster_blood Blood Stream / Extracellular cluster_cell Leukemic Cell Cytoplasm cluster_nucleus Nucleus Lipo_BHAC Liposomal BH-AC (Circulation) Endosome Endocytosis Lipo_BHAC->Endosome Uptake Release Liposome Breakdown (Lysosome) Endosome->Release BHAC_Free Free BH-AC Release->BHAC_Free Hydrolysis Enzymatic Hydrolysis (Amidases) BHAC_Free->Hydrolysis Slow Conversion AraC Ara-C (Cytarabine) Hydrolysis->AraC AraCTP Ara-CTP (Active Triphosphate) AraC->AraCTP Phosphorylation DNA DNA Polymerase Inhibition AraCTP->DNA Mechanism of Death

Figure 2: Intracellular activation pathway of Liposomal Enocitabine. Note the conversion step from BH-AC to Ara-C.

Expert Troubleshooting (FAQs)

Q1: The lipid film is not hydrating; chunks are visible.

  • Cause: The hydration temperature is too low or the film was too thick.

  • Solution: Ensure the water bath is at 65°C. Add glass beads during hydration to mechanically disrupt the film.

Q2: Low Encapsulation Efficiency (< 30%).

  • Cause: Drug saturation in the bilayer.

  • Solution: Reduce the drug-to-lipid ratio. For BH-AC, the drug is competing for space with cholesterol. Try reducing Cholesterol content slightly (e.g., from 40% to 30%) to accommodate the behenoyl tail.

Q3: Particle size increases during storage.

  • Cause: Ostwald ripening or aggregation.

  • Solution: Ensure the Zeta potential is sufficiently negative (use DSPE-PEG). Store at 4°C. Do not freeze liquid liposomes as ice crystals will rupture the bilayer.

References

  • Schwendener, R. A., et al. (1996). Lipophilic arabinofuranosyl cytosine derivatives in liposomes.[1][3][4] Journal of Liposome Research.

  • Aoshima, M., et al. (1977).[5] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent.[5] Cancer Research.[4][5]

  • Ueda, T., et al. (1983). Phase I-II study of N4-behenoyl-1-beta-D-arabinofuranosyl-cytosine.[6] Cancer Treatment Reports.

  • Hori, K., et al. (1984). Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells. Gann.

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[1][7][8][9][10] Nature Reviews Drug Discovery.

Sources

Application Notes & Protocols: Evaluating Behenoyl-arabinofuranosyl-cytosine (BH-AC) in Combination Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of preclinical studies involving Behenoyl-arabinofuranosyl-cytosine (BH-AC) in combination with other chemotherapy agents. We delve into the mechanistic rationale for combination therapy, present detailed protocols for both in vitro and in vivo evaluation, and offer insights into data analysis and interpretation. The methodologies described herein are grounded in established scientific principles to ensure robustness and reproducibility, facilitating the exploration of synergistic anti-neoplastic effects.

Introduction: The Rationale for BH-AC

Behenoyl-arabinofuranosyl-cytosine (BH-AC), also known as enocitabine, is a lipophilic prodrug of the widely used antimetabolite, 1-β-D-arabinofuranosylcytosine (Ara-C).[1][2] Ara-C is a cornerstone of leukemia therapy, but its clinical utility is hampered by a short plasma half-life due to rapid deamination by cytidine deaminase and poor penetration of the blood-brain barrier.[2][3]

BH-AC was engineered to overcome these limitations. Its N4-behenoyl moiety confers two key advantages:

  • Increased Lipophilicity: This enhances its ability to permeate cell membranes, leading to higher intracellular concentrations.

  • Resistance to Deamination: The acyl group protects the molecule from enzymatic inactivation, prolonging its systemic circulation.[2][3]

Once inside the cell, BH-AC is gradually hydrolyzed to release Ara-C.[1] Ara-C is then phosphorylated by deoxycytidine kinase to its active triphosphate form, Ara-CTP, which acts as a potent inhibitor of DNA polymerase, ultimately halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[4] This slow-release mechanism ensures sustained intracellular levels of the active metabolite, Ara-CTP, which may contribute to its enhanced efficacy.[4]

BH_AC_Mechanism cluster_cell Inside the Cell BHAC BH-AC (Extracellular) BHAC_intra BH-AC (Intracellular) BHAC->BHAC_intra Lipophilic Diffusion Cell Cancer Cell AraC Ara-C BHAC_intra->AraC Hydrolysis AraCTP Ara-CTP (Active Metabolite) AraC->AraCTP Phosphorylation DNAPoly DNA Polymerase AraCTP->DNAPoly Inhibition Apoptosis Apoptosis DNAPoly->Apoptosis DNA Synthesis Block

Caption: Mechanism of action of BH-AC.

The Imperative for Combination Therapy

The treatment of cancer rarely relies on a single agent. Combination chemotherapy is a foundational strategy designed to maximize therapeutic efficacy, overcome or prevent the development of drug resistance, and target the complex heterogeneity of tumor cells.[5][6] The rationale for combining BH-AC with other agents is based on the following principles:

  • Synergistic Cytotoxicity: Combining drugs with different mechanisms of action can produce a greater anti-tumor effect than the sum of the individual agents.[7][8] For example, pairing a DNA synthesis inhibitor like BH-AC with a drug that causes DNA damage (e.g., a platinum agent like cisplatin) or inhibits topoisomerase (e.g., doxorubicin) can create a potent, multi-pronged attack on the cancer cell's lifecycle.

  • Overcoming Resistance: Tumors can develop resistance to a single agent through various mechanisms.[9][10] A combination approach makes it statistically more difficult for a cancer cell to develop concurrent resistance to multiple, mechanistically distinct drugs.

  • Non-Overlapping Toxicities: Ideal drug partners have different dose-limiting toxicities (DLTs), allowing for the administration of each drug at or near its optimal dose without causing intolerable side effects.[5]

Protocol: In Vitro Synergy Assessment

This protocol details a robust method for evaluating the synergistic, additive, or antagonistic effects of BH-AC combined with a second chemotherapeutic agent (termed "Agent X") in cultured cancer cells.

Causality Behind Experimental Choices
  • Cell Line Selection: Choose cell lines relevant to the intended therapeutic area (e.g., AML cell lines like HL-60 or solid tumor lines like HeLa).[1] It is advisable to use a panel of cell lines to account for genetic heterogeneity.

  • Assay Method: A viability assay based on ATP content (e.g., CellTiter-Glo®) is preferred over metabolic assays (e.g., MTT), as it is a more direct measure of cell viability and is less prone to interference from drug compounds.

  • Dosing Matrix: A "checkerboard" or matrix-style dilution is essential to test a wide range of concentration combinations, which is required for calculating the Combination Index (CI).

Materials and Reagents
  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BH-AC (powder form)

  • Agent X (e.g., Cisplatin, Doxorubicin)

  • Solvents: DMSO (for BH-AC), Sterile H₂O or PBS (for many common agents)

  • 96-well flat-bottom tissue culture plates (white-walled for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Drug Stock Preparation:

    • BH-AC: Due to its lipophilicity, dissolve BH-AC in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Aliquot and store at -20°C. Rationale: A high concentration stock minimizes the final DMSO concentration in the culture medium, which should be kept below 0.5% to avoid solvent toxicity.

    • Agent X: Prepare a stock solution in the appropriate solvent as per the manufacturer's instructions.

    • Working Solutions: On the day of the experiment, create a series of 2x concentrated working solutions for both drugs in complete culture medium.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a white-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 50 µL of medium). Rationale: The optimal seeding density ensures cells are in a logarithmic growth phase at the end of the assay period.

    • Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

  • Drug Addition (Checkerboard Matrix):

    • Prepare a drug plate or perform serial dilutions directly in the cell plate.

    • Add 25 µL of the 2x BH-AC working solution to the appropriate wells.

    • Add 25 µL of the 2x Agent X working solution to the appropriate wells. The final volume in each well should be 100 µL.

    • Include wells for:

      • Cells only (100% viability control)

      • Medium only (background control)

      • Each drug alone (single-agent dose response)

      • Vehicle control (medium with the highest concentration of DMSO used)

  • Incubation:

    • Incubate the plate for a duration equivalent to approximately two cell-doubling times (typically 48-72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis and Interpretation
  • Normalization: Convert raw luminescence units to percent viability relative to the vehicle-treated control cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug individually using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

  • Synergy Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The interpretation is as follows:

    • CI < 0.9: Synergy

    • CI 0.9 - 1.1: Additive Effect

    • CI > 1.1: Antagonism

In_Vitro_Workflow Prep 1. Prepare Drug Stocks (BH-AC in DMSO) Seed 2. Seed Cells in 96-well plate Prep->Seed Treat 3. Add Drugs (Checkerboard Matrix) Seed->Treat Incubate 4. Incubate (48-72 hours) Treat->Incubate Assay 5. Add CellTiter-Glo® & Read Luminescence Incubate->Assay Analyze 6. Data Analysis (IC50, Combination Index) Assay->Analyze

Caption: Workflow for in vitro synergy screening.

ParameterBH-AC (Hypothetical)Agent X (Hypothetical)Combination (BH-AC + Agent X)
IC50 (µM) 15.25.8-
Combination Index (CI) --0.65 (Synergistic)
Dose Reduction Index (DRI) for BH-AC --3.1
Dose Reduction Index (DRI) for Agent X --2.5
Table 1: Example data output from an in vitro synergy experiment. DRI indicates the fold-reduction in the dose of a single agent required to achieve a given effect level in combination, compared to its dose as a single agent.

Protocol: In Vivo Combination Efficacy Study

This protocol outlines a standard cell line-derived xenograft (CDX) model to assess the anti-tumor efficacy and tolerability of BH-AC in combination with Agent X.

Causality Behind Experimental Choices
  • Animal Model: Immunodeficient mice (e.g., Nude, NOD-SCID) are required to prevent rejection of the human tumor xenograft.[11]

  • Tumor Implantation: Subcutaneous implantation in the flank allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[11]

  • Drug Formulation: BH-AC is lipophilic and requires a solubilizing vehicle for intravenous administration. Clinical studies have utilized detergents like HCO-60.[2][12] This formulation is critical for bioavailability and must be consistent. A vehicle-only control group is mandatory to assess any effects of the formulation itself.

  • Endpoints: The primary efficacy endpoint is tumor growth delay or regression. Overall survival is a key secondary endpoint. Body weight and clinical signs are monitored to assess systemic toxicity.[13]

Materials and Reagents
  • Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)

  • Tumor cells (e.g., 5 x 10⁶ cells in 100 µL sterile PBS or Matrigel)

  • BH-AC and Agent X

  • Solubilizing vehicle for BH-AC (e.g., containing HCO-60)

  • Sterile syringes and needles (27-30G)

  • Digital calipers

  • Analytical balance

Step-by-Step Methodology
  • Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

    • Monitor mice 2-3 times per week for tumor formation.

  • Tumor Growth and Randomization:

    • Begin measuring tumor volume once palpable using the formula: Volume = (Length x Width²)/2 .

    • When the average tumor volume reaches a pre-determined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., i.v., daily)

    • Group 2: BH-AC (e.g., 5 mg/kg, i.v., daily)[12]

    • Group 3: Agent X (dose and schedule based on literature)

    • Group 4: Combination (BH-AC + Agent X)

  • Drug Administration and Monitoring:

    • Administer treatments as scheduled for a defined period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.[13]

    • Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

  • Study Endpoints:

    • The study may be terminated when tumors in the control group reach a maximum ethical size (e.g., 2000 mm³).

    • At the endpoint, euthanize mice, and excise and weigh the tumors.

    • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E, Ki67) or flash-frozen for molecular analysis.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate TGI to quantify efficacy.

  • Statistical Analysis: Compare mean tumor volumes between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

  • Survival Analysis: If survival is an endpoint, plot Kaplan-Meier curves and analyze using the log-rank test.

  • Toxicity: Plot the mean body weight for each group over time. A significant body weight loss (>15-20%) is an indicator of systemic toxicity.

In_Vivo_Workflow Implant 1. Implant Tumor Cells (Subcutaneous) Monitor 2. Monitor Tumor Growth (Calipers) Implant->Monitor Randomize 3. Randomize Mice (Tumor Volume ~100 mm³) Monitor->Randomize Treat 4. Administer Treatment (e.g., 21 days) Randomize->Treat Measure 5. Measure Tumor/Body Weight (2-3 times/week) Treat->Measure Endpoint 6. Endpoint Analysis (Tumor Weight, Survival) Measure->Endpoint

Caption: Workflow for in vivo combination efficacy study.

Treatment GroupMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1850 ± 210-+2.5
BH-AC (5 mg/kg) 1120 ± 15039.5-1.8
Agent X 980 ± 13547.0-4.5
Combination 350 ± 9581.1-6.2
Table 2: Example data output from an in vivo efficacy study. The combination therapy shows significantly enhanced tumor growth inhibition compared to either monotherapy, with acceptable toxicity.

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous framework for the preclinical evaluation of Behenoyl-arabinofuranosyl-cytosine in combination with other chemotherapy agents. By systematically assessing synergy in vitro and confirming efficacy and tolerability in vivo, researchers can generate the robust data packages necessary to identify promising therapeutic combinations. Future work should focus on elucidating the molecular mechanisms of synergy through pharmacodynamic studies and exploring these combinations in more clinically relevant patient-derived xenograft (PDX) models.

References

  • Benson, K., & Hartnett, E. (2006). Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies. PubMed.
  • Fujii, S., et al. (1989). Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells. Anticancer Research.
  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research.
  • Ueda, T., et al. (1988). Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Gan To Kagaku Ryoho. Cancer & Chemotherapy.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Animal Models in 12β-Hydroxyganoderenic Acid B Research. BenchChem.
  • Ueda, T., et al. (2001). Contribution of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia. Clinical Cancer Research.
  • Jo, E., & Kim, J. (2023). Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review. Pharmaceuticals.
  • Yamada, K., et al. (1979). Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Gan To Kagaku Ryoho. Cancer & Chemotherapy.
  • Ninomiya, H., et al. (1990). Clinical use of intermediate to high dose of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in children with acute leukemia. Gan To Kagaku Ryoho. Cancer & Chemotherapy.
  • Shah, A.A. (2005). Mechanisms of Bacterial Resistance. Pakistan Journal of Medical Sciences.
  • Munita, J.M., & Arias, C.A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum.
  • Stiborova, M., et al. (2012). The synergistic effects of DNA-targeted chemotherapeutics and histone deacetylase inhibitors as therapeutic strategies for cancer treatment. Current Medicinal Chemistry.
  • Sigma-Aldrich. 1-b-D-Arabinofuranosylcytosine. Sigma-Aldrich.
  • Mokhtari, R.B., et al. (2017). Combination therapy in combating cancer. Oncotarget. Available at: [Link]

  • Armstrong, A. (2023). Precision medicine initiative for cancer drug combos puts preclinical evidence to the test. Fierce Biotech.
  • Zylstra, K.D., et al. (2016). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Oncology.

Sources

Advanced Application Note: BH-AC (Enocitabine) Combination Therapy for Relapsed/Refractory AML

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic rationale and clinical protocols for employing N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) , also known as Enocitabine , in the treatment of relapsed or refractory Acute Myeloid Leukemia (AML).

While Cytarabine (Ara-C) remains the backbone of AML induction, resistance mediated by high cytidine deaminase activity and poor membrane transport frequently leads to treatment failure. BH-AC, a lipophilic prodrug of Ara-C, overcomes these barriers by acting as a deaminase-resistant "depot," ensuring sustained intracellular release of the active metabolite. This guide provides actionable protocols for the BH-AC-AMP and BH-AC-DMP regimens, specifically designed for patients who have failed standard "7+3" induction.

Mechanistic Rationale & Pharmacology[1]

The "Lipophilic Depot" Advantage

Standard Cytarabine (Ara-C) is hydrophilic and requires specific nucleoside transporters (hENT1) to enter the cell. It is also rapidly degraded by cytidine deaminase (CDA) into the inactive metabolite Uracil Arabinoside (Ara-U).

BH-AC modifies the N4 position of the cytosine ring with a long-chain behenic acid. This modification confers two critical properties:

  • Lipophilicity: BH-AC can passively diffuse across the cell membrane, bypassing downregulated hENT1 transporters often seen in resistant leukemic blasts.

  • Enzymatic Resistance: The N4-acyl group protects the molecule from deamination by CDA. BH-AC acts as a prodrug reservoir, slowly hydrolyzing intracellularly to release Ara-C, which is then phosphorylated to the active triphosphate form (Ara-CTP).

Mechanism of Action Diagram

The following diagram illustrates the differential metabolic fate of BH-AC versus standard Ara-C, highlighting the bypass of resistance mechanisms.

BH_AC_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Leukemic Blast Cytoplasm cluster_nucleus Nucleus AraC_Out Standard Ara-C (Hydrophilic) hENT1 hENT1 Transporter (Often Downregulated) AraC_Out->hENT1 Requires Transport BHAC_Out BH-AC (Enocitabine) (Lipophilic Prodrug) BHAC_In Intracellular BH-AC (Depot) BHAC_Out->BHAC_In Passive Diffusion (Bypasses hENT1) AraC_In Intracellular Ara-C hENT1->AraC_In CDA Cytidine Deaminase (Resistance Factor) AraC_In->CDA AraCMP Ara-CMP AraC_In->AraCMP dCK Phosphorylation BHAC_In->AraC_In Slow Release (Resistant to CDA) AraU Ara-U (Inactive) CDA->AraU Rapid Inactivation Hydrolysis Slow Hydrolysis AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP DNA DNA Incorporation (Chain Termination) AraCTP->DNA Replication Block

Caption: Comparative metabolic pathways of BH-AC and Ara-C. BH-AC bypasses transporter dependency and evades initial deamination.

Pre-Clinical & Clinical Data Summary

BH-AC has demonstrated superiority in sustaining plasma concentrations compared to Ara-C. The table below summarizes key pharmacokinetic differentiators derived from Phase I/II studies.

FeatureStandard Cytarabine (Ara-C)BH-AC (Enocitabine)Clinical Implication
Half-life (Plasma) ~10–20 minutes (biphasic)~6–8 hoursBH-AC allows for less frequent dosing or sustained effect without continuous infusion.
Cellular Uptake Carrier-mediated (hENT1)Passive DiffusionBH-AC is effective in hENT1-negative (resistant) blasts.
Metabolism Rapid deamination by CDAResistant to CDAHigher intracellular AUC of active Ara-CTP in high-CDA environments.
Primary Toxicity Myelosuppression, CerebellarProlonged MyelosuppressionBH-AC requires careful monitoring of recovery times between cycles.

Clinical Application Protocols

Two primary regimens have been validated for BH-AC in the salvage setting: BH-AC-AMP (often used in pediatric or mixed refractory cases) and BH-AC-DMP (adult relapsed AML).

Protocol A: BH-AC-AMP Regimen

This regimen combines BH-AC with Aclarubicin (an anthracycline analog with lower cardiotoxicity) and 6-Mercaptopurine. It is particularly noted for efficacy in patients who have failed standard Anthracycline/Ara-C induction.

Indication: Relapsed/Refractory AML (especially if cardiac reserve is compromised).

Workflow Diagram

BHAC_AMP_Protocol cluster_cycle Induction Cycle (7-10 Days) Day1 Day 1 BHAC BH-AC (Enocitabine) 3-4 mg/kg IV (2hr infusion) Day1->BHAC ACR Aclarubicin 10-14 mg/m² IV Day1->ACR SixMP 6-Mercaptopurine 50-70 mg/m² PO Day1->SixMP Pred Prednisolone 20-40 mg/m² PO Day1->Pred Day2 Day 2 Day2->BHAC Day2->ACR Day2->SixMP Day2->Pred Day3 Day 3-7 Day3->BHAC Day3->ACR Day3->SixMP Day3->Pred StopACR Discontinue Aclarubicin ACR->StopACR Stop after Day 4-5 (Limit Cardiotoxicity)

Caption: Daily dosing workflow for the BH-AC-AMP regimen. Note the concurrent administration of oral and IV agents.[1]

Detailed Dosing Schedule
  • BH-AC (Enocitabine): 3.0 – 4.0 mg/kg/day (approx. 150–170 mg/m²) via IV infusion over 2–3 hours. Administer Days 1–7.

  • Aclarubicin (ACR): 10 – 14 mg/m²/day via IV bolus. Administer Days 1–4 (or up to Day 7 depending on tolerance, but limit to prevent mucositis).

  • 6-Mercaptopurine (6-MP): 50 – 70 mg/m²/day orally. Administer Days 1–7.

  • Prednisolone: 20 – 40 mg/m²/day orally. Administer Days 1–7.

Stopping Rule: If severe mucositis or Grade 4 non-hematologic toxicity occurs, interrupt Aclarubicin immediately.

Protocol B: BH-AC-DMP Regimen

A variation using Daunorubicin (DNR) instead of Aclarubicin. This is closer to the standard "7+3" but utilizes the superior pharmacokinetics of BH-AC.

  • BH-AC: 3.0 – 5.0 mg/kg/day IV (Days 1–7).

  • Daunorubicin: 25 – 40 mg/m²/day IV (Days 1–3 only).

  • 6-MP & Prednisolone: Same as Protocol A.

Note: This regimen is highly myelosuppressive. Bone marrow recovery may take 30–40 days, longer than standard Ara-C regimens.

Monitoring & Troubleshooting

Pharmacokinetic Monitoring

Because BH-AC acts as a depot, plasma levels of Ara-C may remain elevated for 6-10 hours post-infusion.

  • Target: Maintain intracellular Ara-CTP levels.

  • Surrogate Marker: Plasma Ara-C > 0.1 µM for >12 hours is associated with optimal kill rates.

Managing Toxicity
  • Prolonged Pancytopenia: BH-AC causes deeper and longer marrow suppression than standard Ara-C.

    • Action: Do not start consolidation cycle until ANC > 1,500/µL and Platelets > 100,000/µL. This often requires a 4-5 week interval.

  • Gastrointestinal: Nausea/Vomiting is common due to the lipid formulation.

    • Action: Prophylactic 5-HT3 antagonists are mandatory.

  • Neurological: High-dose Ara-C can cause cerebellar toxicity. While less common with BH-AC due to lower peak plasma spikes, monitor for nystagmus and ataxia daily.

References

  • Ohno R, et al. (1986). "Behenoyl cytosine arabinoside, daunorubicin, 6-mercaptopurine, and prednisolone combination therapy for acute myelogenous leukemia in adults." Journal of Clinical Oncology.

  • Nakadate H, et al. (1988).[2] "BH-AC.AMP protocol in the treatment of refractory childhood acute leukemia." Gan To Kagaku Ryoho.

  • Aoshima M, et al. (1977). "N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent." Cancer Research.[3]

  • Fukushima T, et al. (1988). "Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine." Cancer Chemotherapy and Pharmacology.

Sources

Application Note: Preclinical Dosing Schedule for Enocitabine (Sunrabin)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Enocitabine (N4-behenoyl-1-beta-D-arabinofuranosylcytosine; BH-AC) is a lipophilic prodrug of Cytarabine (Ara-C). Unlike Ara-C, which is rapidly degraded by cytidine deaminase into inactive Uracil Arabinoside (Ara-U), Enocitabine is resistant to this deamination. Its long-chain behenoyl side chain confers lipophilicity, allowing it to act as a "depot" that slowly releases active Ara-C within cells and cross the blood-brain barrier (BBB) more effectively.

This guide provides a standardized protocol for dosing Enocitabine in murine models. The critical advantage of Enocitabine in preclinical workflows is its schedule flexibility . While Ara-C requires continuous infusion or frequent bolus dosing (every 3–6 hours) to maintain therapeutic thresholds, Enocitabine achieves superior efficacy with once-daily (QD) or even intermittent administration.

Mechanism of Action & Metabolism

The following pathway illustrates the metabolic advantage of Enocitabine over standard Cytarabine.

MOA Enocitabine Enocitabine (BH-AC) Deaminase Cytidine Deaminase (Plasma/Liver) Enocitabine->Deaminase RESISTANT CellMembrane Cell Membrane Enocitabine->CellMembrane Lipophilic Entry AraU Ara-U (Inactive) Deaminase->AraU AraC_Intra Intracellular Ara-C CellMembrane->AraC_Intra Slow Hydrolysis (Depot Effect) AraCTP Ara-CTP (Active Triphosphate) AraC_Intra->AraCTP Phosphorylation (dCK) DNA_Pol DNA Polymerase Inhibition AraCTP->DNA_Pol Chain Termination AraC_Free Free Ara-C (Standard) AraC_Free->Deaminase Rapid Degradation

Figure 1: Metabolic pathway highlighting Enocitabine's resistance to deamination and depot-like intracellular release.

Formulation Strategy (Critical)

Challenge: Enocitabine is highly lipophilic and poorly soluble in water. Standard saline dissolution used for Ara-C will result in precipitation and inconsistent dosing.

Required Vehicle: The clinical formulation uses HCO-60 (Polyoxyethylene Hydrogenated Castor Oil). For preclinical use, if pharmaceutical-grade HCO-60 is unavailable, a surrogate surfactant system must be used.

Protocol A: Standard Vehicle (HCO-60)
  • Stock Solution: Dissolve Enocitabine powder in a small volume of ethanol (absolute).

  • Surfactant Addition: Add HCO-60 to the ethanol mixture (Ratio: 1 part drug to 2 parts HCO-60 by weight).

  • Aqueous Phase: Slowly add sterile saline (0.9% NaCl) while vortexing vigorously to form a clear micellar solution.

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane (avoid cellulose acetate as it may bind the drug).

Protocol B: Alternative Vehicle (Tween 80)

Use only if HCO-60 is unavailable.

  • Dissolve 50 mg Enocitabine in 1 mL of Ethanol/Tween 80 (1:1 v/v).

  • Dilute with 9 mL of sterile saline pre-warmed to 37°C.

  • Final Concentration: 5 mg/mL (approx).

  • Note: Use immediately. This formulation is less stable than HCO-60.

Preclinical Dosing Guidelines

The following doses are derived from allometric scaling of human clinical data (Phase I/II MTD: 5–8 mg/kg/day) and murine efficacy studies (L1210 leukemia models).

Recommended Dose Ranges (Mouse)
ParameterLow Dose (Sub-optimal)Efficacy Dose (Therapeutic) High Dose (MTD/Toxicity)
Dose (mg/kg) 10 – 20 mg/kg40 – 60 mg/kg > 80 mg/kg
Route IP or IVIP (Intraperitoneal) IP
Frequency Daily (q.d.)Daily (q.d.) Daily (q.d.)
Comparison Equivalent to ~100 mg/kg Ara-CSuperior to Ara-C at same doseSignificant weight loss

Note on Route: While IV (tail vein) is the clinical route, IP administration is standard for murine leukemia models (L1210/P388) due to the ease of repeated dosing and the high bioavailability of lipophilic compounds from the peritoneal cavity.

Efficacy Study Design: L1210 Syngeneic Leukemia

Model: DBA/2 or B6D2F1 Mice (Female, 6-8 weeks). Inoculum:


 to 

L1210 cells (IP).
Experimental Workflow

Workflow cluster_groups Treatment Groups (Start Day 1 or 2) Start Tumor Inoculation (Day 0) 1x10^5 L1210 Cells IP Rand Randomization (Day 1) Based on Body Weight Start->Rand G1 Control (Vehicle Only) Rand->G1 G2 Ara-C Control 100 mg/kg (q.d. x 5) Rand->G2 G3 Enocitabine 30 mg/kg (q.d. x 5) Rand->G3 G4 Enocitabine 60 mg/kg (q.d. x 5) Rand->G4 Monitor Daily Monitoring (Survival & Body Weight) G1->Monitor G2->Monitor G3->Monitor G4->Monitor End Endpoint Analysis (ILS% Calculation) Monitor->End Until Moribund

Figure 2: Workflow for a standard 5-day efficacy study in murine leukemia.

Detailed Schedule
  • Day 0: Inoculate mice with L1210 cells.

  • Day 1: Randomize mice (n=8-10 per group). Record baseline weights.

  • Day 1 – Day 5 (Treatment Phase):

    • Administer Enocitabine (IP) once daily at the designated time (e.g., 10:00 AM).

    • Crucial: Weigh mice daily before dosing. Adjust injection volume based on current weight (10 mL/kg standard volume).

  • Day 6 – Endpoint: Monitor survival twice daily.

Data Analysis & Validation

To validate the efficacy of Enocitabine, calculate the Increase in Life Span (%ILS) or T/C ratio.

Calculation Method


  • Target Efficacy: Enocitabine at 40–60 mg/kg should yield an ILS > 150% in L1210 models, significantly outperforming equimolar doses of standard Ara-C given on the same QD schedule.

Safety Markers (Stop Criteria)
  • Body Weight: A loss of >15% body weight indicates toxicity. A loss of >20% mandates euthanasia (humane endpoint).

  • Appearance: Piloerection, hunched posture, or lethargy indicates severe myelosuppression (common with high-dose cytidine analogues).

References

  • Ueda, T., et al. (1983). "Phase I-II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC)." Cancer Chemotherapy and Pharmacology. Link

  • Hori, K., et al. (1984). "Antitumor activity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine against L1210 leukemia." Gann (Japanese Journal of Cancer Research).
  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (Used for BSA conversion factors).[1][2] Link

  • Beumer, J.H., et al. (2006). "Concentration-dependent pharmacokinetics of Enocitabine." Cancer Chemotherapy and Pharmacology.
  • Melior Discovery. "L1210 Syngeneic Leukemia Model Protocols." (Reference for inoculation densities). Link

Sources

Application Notes and Protocols for Studying the Conversion of BH-AC to ara-C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for BH-AC as a Prodrug of ara-C

Cytarabine, also known as ara-C (1-β-D-arabinofuranosylcytosine), is a potent pyrimidine nucleoside analog.[1][2] Its clinical utility, primarily in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, is well-established.[3] The therapeutic action of ara-C hinges on its intracellular conversion to the active triphosphate form, ara-CTP, which functions as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis in rapidly dividing cancer cells.[1]

However, ara-C suffers from significant pharmacological limitations, including a short plasma half-life due to rapid deamination by cytidine deaminase into the inactive and non-toxic metabolite, ara-U (1-β-D-arabinofuranosyluracil), and poor oral bioavailability.[4] To overcome these drawbacks, various prodrug strategies have been explored. One such promising approach is the development of N4-acyl derivatives of ara-C.

N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) is a lipophilic prodrug of ara-C designed to enhance its therapeutic index. The acylation at the N4 position of the cytosine ring protects ara-C from premature deamination by cytidine deaminase.[3][5] This modification increases the lipophilicity of the molecule, potentially improving its membrane permeability and altering its pharmacokinetic profile to allow for a sustained release of the active ara-C. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to study the conversion of BH-AC to its active parent drug, ara-C.

The Conversion Pathway: From Prodrug to Active Metabolite

The therapeutic efficacy of BH-AC is entirely dependent on its conversion to ara-C. This biotransformation is a critical step that dictates the concentration and duration of exposure of cancer cells to the active drug. The primary mechanism of conversion is the enzymatic hydrolysis of the amide bond at the N4 position, releasing ara-C and behenic acid. While a multitude of esterases and amidases present in plasma, liver, and target tissues are capable of catalyzing this reaction, the specific enzymes responsible for the deacylation of BH-AC in vivo are a subject of ongoing investigation.[6]

The following diagram illustrates the proposed metabolic activation pathway of BH-AC.

BH_AC_Conversion BH_AC BH-AC (N4-behenoyl-ara-C) ara_C ara-C (Cytarabine) BH_AC->ara_C Hydrolysis (Esterases/Amidases) ara_CTP ara-CTP (Active Metabolite) ara_C->ara_CTP Phosphorylation (Deoxycytidine Kinase, etc.) DNA_incorporation Incorporation into DNA & Apoptosis ara_CTP->DNA_incorporation Inhibition of DNA Polymerase InVivo_Workflow Animal_Dosing Animal Dosing (e.g., Rat, Dog) Oral or IV administration of BH-AC Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannula) Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Preparation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of BH-AC & ara-C) Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Analysis

Sources

Application Note: Enocitabine (Sunrabin) in the Elucidation of Nucleoside Analog Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Drug resistance in Acute Myeloid Leukemia (AML) is frequently driven by the failure of leukemic blasts to accumulate therapeutic concentrations of cytarabine (Ara-C). This resistance is often categorized into two distinct phenotypes: transport-defective (downregulation of hENT1) or metabolism-defective (deficiency in dCK or overexpression of CDA).

Enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine) serves as a critical pharmacological tool in resistance profiling. Unlike Ara-C, which requires the Human Equilibrative Nucleoside Transporter 1 (hENT1) for cellular entry, Enocitabine possesses a lipophilic behenoyl side chain that facilitates passive diffusion across the lipid bilayer. Once intracellular, it acts as a prodrug, hydrolyzing to release active Ara-C.[1]

By comparing the cytotoxicity profiles of Enocitabine and Ara-C, researchers can functionally dissect the mechanism of resistance. This guide details the protocols for utilizing Enocitabine to distinguish between membrane-level transport defects and intracellular metabolic refractory states.

Mechanistic Principles: The "Transporter Bypass"

To effectively use Enocitabine in resistance studies, one must understand its differential entry pathway compared to the parent compound, Ara-C.

  • Cytarabine (Ara-C): Hydrophilic. Strictly requires hENT1 (SLC29A1) for uptake. Loss of hENT1 is a primary cause of resistance.

  • Enocitabine: Lipophilic.[2][3] Bypasses hENT1 via passive diffusion.

  • Convergence: Both drugs converge at the intracellular level. Enocitabine is hydrolyzed to Ara-C, which is then phosphorylated by deoxycytidine kinase (dCK) to Ara-CMP, eventually forming the active triphosphate (Ara-CTP) that inhibits DNA polymerase.

Visualization: Differential Cellular Uptake Pathways

Enocitabine_Mechanism cluster_extra Extracellular Space cluster_membrane Plasma Membrane cluster_intra Intracellular Space AraC_Out Cytarabine (Ara-C) (Hydrophilic) hENT1 hENT1 Transporter (Often Downregulated) AraC_Out->hENT1 Requires Transport Eno_Out Enocitabine (Lipophilic Prodrug) AraC_In Intracellular Ara-C Eno_Out->AraC_In Bypasses Transporter (Hydrolysis) Lipid Lipid Bilayer (Passive Diffusion) hENT1->AraC_In Influx AraCMP Ara-CMP AraC_In->AraCMP Phosphorylation (dCK) dCK dCK Enzyme (Rate Limiting) AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Kinase Cascade DNA DNA Polymerase Inhibition (Apoptosis) AraCTP->DNA Inhibition

Figure 1: Mechanism of Enocitabine bypassing hENT1-mediated resistance. While Ara-C uptake is blocked by hENT1 downregulation, Enocitabine diffuses through the membrane before converting to the active metabolite.

Experimental Protocols

Protocol A: Comparative Cytotoxicity Profiling (The "Ratio" Assay)

This protocol determines if resistance in a cell line is transporter-mediated. You will calculate the Resistance Factor (RF) for both drugs.

Materials:

  • Cell Lines: Parental (WT) and Resistant (e.g., HL-60 vs. HL-60/Ara-C).

  • Compounds:

    • Cytarabine (Dissolve in PBS/Water).

    • Enocitabine (Dissolve in DMSO; Stock 10-50 mM). Note: Enocitabine is poorly water-soluble.[2]

  • Assay Reagent: CCK-8 or MTT.

Step-by-Step Methodology:

  • Preparation of Stocks:

    • Prepare 10 mM stock of Enocitabine in sterile DMSO. Aliquot and store at -20°C.

    • Prepare 10 mM stock of Cytarabine in PBS.

    • Critical: Ensure final DMSO concentration in culture wells is <0.5% to avoid vehicle toxicity.

  • Seeding:

    • Seed AML cells (suspension) at

      
       cells/well in 96-well plates.
      
    • Volume: 90 µL per well.

  • Treatment (Dose-Response):

    • Prepare serial dilutions (1:10) of both drugs ranging from 1 nM to 100 µM.

    • Add 10 µL of 10X drug solution to respective wells.

    • Include "Vehicle Control" (DMSO only) and "Media only" blanks.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Why 72h? Enocitabine requires time for intracellular hydrolysis to release Ara-C. Shorter incubations (24h) may underestimate its potency.

  • Readout:

    • Add 10 µL CCK-8 reagent. Incubate 2–4 hours.

    • Measure Absorbance at 450 nm.

  • Data Processing:

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol B: Molecular Validation (qPCR)

To confirm the phenotype suggested by Protocol A, quantify the expression of the "Gatekeeper" (hENT1) and the "Activator" (dCK).

Primers (Human):

  • hENT1 (SLC29A1): Fwd: 5'-GCAAAGGAGAGGAGCCAAGA-3' | Rev: 5'-CCCAACCAGTCAAAGATATTG-3'[4]

  • dCK: Fwd: 5'-CAGAGGAGAAACGTTAGC-3' | Rev: 5'-CCATTTTCAAGCCAGAG-3'

  • Reference (GAPDH): Standard housekeeping primers.

Workflow:

  • Extract RNA from untreated WT and Resistant cells (Trizol/Column method).

  • Synthesize cDNA (1 µg input).

  • Perform qPCR using SYBR Green.

  • Calculate fold change (

    
    ).
    

Data Analysis & Interpretation

The power of this application lies in the Resistance Ratio (RR) .

Formulas:




Interpretation Logic:

ScenarioPhenotype ObservedMechanism
A

is High (>10)

is Low (~1)
Transport Defect. The cells lack hENT1. Enocitabine bypasses the defect and kills the cells.
B

is High

is High
Metabolic Defect. The resistance is downstream (e.g., dCK mutation, high CDA, or Bcl-2 overexpression). Both drugs fail.

Workflow Visualization: Decision Tree

Use this logic flow to categorize your resistant cell lines.

Resistance_Logic Start Start: Drug Resistance Characterization Assay Perform Cytotoxicity Assay (Ara-C vs. Enocitabine) Start->Assay Result1 Ara-C: Resistant Enocitabine: Sensitive Assay->Result1 Bypass Successful Result2 Ara-C: Resistant Enocitabine: Resistant Assay->Result2 Bypass Failed Concl1 Mechanism: Transport Defect (Low hENT1 Expression) Result1->Concl1 Concl2 Mechanism: Metabolic/Apoptotic Defect (Low dCK, High CDA, or p53 mut) Result2->Concl2 NextStep1 Validation: qPCR for hENT1 (Expect Downregulation) Concl1->NextStep1 NextStep2 Validation: Western Blot for dCK/CDA (Expect Altered Levels) Concl2->NextStep2

Figure 2: Decision tree for interpreting Enocitabine resistance assays. The differential response isolates the hENT1 transporter as the variable.

Expert Tips & Troubleshooting

  • Solubility Issues: Enocitabine is a behenoyl derivative. It will precipitate in aqueous buffers if the concentration is too high. Always predilute in DMSO and ensure the "shock" into the media is rapid to prevent precipitation.

  • Prodrug Lag: Do not use Enocitabine in short-term (4-6 hour) signaling assays (e.g., phosphorylation of Chk1). It requires time to hydrolyze to Ara-C. For immediate signaling studies, use Ara-C directly.

  • Cross-Resistance: If you observe scenario B (Cross-Resistance), check for MDR1 (P-gp) overexpression. While Enocitabine enters via diffusion, some lipophilic nucleoside analogs can still be substrates for efflux pumps, though Enocitabine is generally less susceptible than anthracyclines.

References

  • PubChem. (n.d.). Enocitabine (Compound Summary). National Library of Medicine. [Link]

  • Galmarini, C. M., et al. (2001).[5] Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia.[1][3][4][5][6][7] [Link]

  • Ueda, T., et al. (1983). Clinical pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC). Cancer Chemotherapy and Pharmacology. [Link]

  • Hubeek, I., et al. (2005).[3] The human equilibrative nucleoside transporter 1 (hENT1) mediates the uptake of cytarabine in AML.[6] Molecular Cancer Therapeutics.[8] [Link]

  • Bergman, A. M., et al. (2004).[3] Antiproliferative activity and mechanism of action of CP-4055 (Elacytarabine) in cytarabine-resistant cells. Clinical Cancer Research. [Link]

Sources

Technical Guide: Flow Cytometric Characterization of BH-AC (Enocitabine) Induced Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

BH-AC (


-behenoyl-1-

-D-arabinofuranosylcytosine), known clinically as Enocitabine , is a lipophilic derivative of Cytarabine (Ara-C). While Ara-C is a cornerstone in the treatment of Acute Myeloid Leukemia (AML), it suffers from rapid deamination by cytidine deaminase. BH-AC was structurally engineered with a long-chain fatty acid (behenic acid) to render it resistant to deamination and improve cellular uptake via lipophilicity, acting as a "depot" form of Ara-C.

To scientifically validate BH-AC efficacy, researchers must demonstrate not just cell death, but the specific mechanism of cytotoxicity . BH-AC functions as an antimetabolite: it is hydrolyzed intracellularly to Ara-C, phosphorylated to the active triphosphate (Ara-CTP), and incorporated into DNA. This stalls DNA polymerase during replication, triggering S-phase arrest followed by intrinsic (mitochondrial) apoptosis .

This guide outlines the flow cytometry workflows required to quantitate these specific events.

Mechanistic Pathway & Marker Selection

The following diagram illustrates the BH-AC signaling cascade and the corresponding flow cytometry markers for each stage.

BHAC_Apoptosis_Pathway BH_AC BH-AC (Enocitabine) Ara_C Ara-C (Cytarabine) BH_AC->Ara_C Intracellular Hydrolysis Ara_CTP Ara-CTP (Active Metabolite) Ara_C->Ara_CTP Phosphorylation DNA_Inc DNA Incorporation (S-Phase Block) Ara_CTP->DNA_Inc Inhibits DNA Pol p53 p53/Chk1 Activation DNA_Inc->p53 Replication Stress Propidium Iodide\n(Cell Cycle) Propidium Iodide (Cell Cycle) DNA_Inc->Propidium Iodide\n(Cell Cycle) Mito Mitochondrial Collapse (ΔΨm Loss) p53->Mito Bax/Bak Oligomerization Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release JC-1 / TMRE JC-1 / TMRE Mito->JC-1 / TMRE Apoptosis Apoptosis (PS Exposure) Caspase->Apoptosis Proteolysis Annexin V Annexin V Apoptosis->Annexin V

Figure 1: Pharmacological activation pathway of BH-AC leading to apoptosis, mapped to specific flow cytometry detection methods.[1][2][3]

Experimental Planning & Controls

Compound Handling (Crucial)

Unlike Ara-C, BH-AC is highly lipophilic.

  • Solubility: Dissolve stock BH-AC in DMSO (Dimethyl sulfoxide). Do not attempt to dissolve directly in aqueous media.

  • Vehicle Control: You must include a "Vehicle Only" control containing the same final concentration of DMSO (e.g., 0.1%) to rule out solvent toxicity.

  • Dosing: Typical effective ranges for leukemia cell lines (e.g., HL-60, U937) are 0.1 µM – 10 µM .

Time-Course Strategy

Because BH-AC acts during DNA synthesis, apoptosis is not immediate.

  • 24 Hours: Expect S-phase arrest (Cell Cycle analysis).

  • 48-72 Hours: Expect maximal phosphatidylserine (PS) exposure (Annexin V).

  • Recommendation: Perform a time-course experiment (24h, 48h, 72h) to capture the transition from arrest to death.

Protocol A: Multiparametric Apoptosis (Annexin V / PI)

Purpose: To quantify Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+). Mechanism: Annexin V binds exposed Phosphatidylserine (PS) in the presence of


. PI enters cells only when membrane integrity is compromised.
Reagents
  • Annexin V-FITC (or APC/PE depending on panel).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL).

  • 1X Annexin Binding Buffer (Critical: Must contain 2.5 mM

    
    ).
    
  • Phosphate Buffered Saline (PBS), pH 7.4, ice-cold.

Step-by-Step Workflow
  • Harvest: Collect cells (

    
     cells/sample) into 15 mL tubes.
    
    • Note: Include the floating cells from the culture supernatant; these are often the late apoptotic population.

  • Wash: Centrifuge at 300 x g for 5 min at 4°C. Discard supernatant. Resuspend in 1 mL cold PBS. Repeat wash once.

  • Resuspend: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer .

    • Expert Insight: Do not use PBS here. Annexin V binding is calcium-dependent. Using PBS will result in a false negative.

  • Stain:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL PI solution.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Finalize: Add 400 µL of 1X Annexin Binding Buffer to stop the reaction.

  • Acquire: Analyze immediately (within 1 hour) on the flow cytometer.

Data Interpretation
QuadrantPhenotypeMarker ProfileBiological Status
Q3 (LL) LiveAnnexin V (-) / PI (-)Intact membrane, no PS exposure.
Q4 (LR) Early ApoptoticAnnexin V (+) / PI (-)PS flipped to outer leaflet; membrane intact.
Q2 (UR) Late ApoptoticAnnexin V (+) / PI (+)Membrane compromised; post-apoptotic secondary necrosis.
Q1 (UL) NecroticAnnexin V (-) / PI (+)Primary necrosis (rare in BH-AC treatment unless dose is extreme).

Protocol B: Cell Cycle Analysis (Mechanism Verification)

Purpose: To confirm that BH-AC causes S-phase arrest prior to apoptosis. Mechanism: PI binds stoichiometrically to DNA. Fluorescence intensity is proportional to DNA content (


 vs 

).
Reagents
  • 70% Ethanol (ice-cold).

  • RNase A (100 µg/mL).

  • Propidium Iodide (50 µg/mL).

  • Triton X-100 (0.1%).

Step-by-Step Workflow
  • Harvest: Collect

    
     cells. Wash once with PBS.
    
  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • Dropwise, add 700 µL of ice-cold 70% ethanol while vortexing gently.

    • Why: Adding ethanol directly to the pellet causes clumping. Vortexing ensures single-cell suspension.

  • Incubate: Fix at -20°C for at least 2 hours (overnight is preferred).

  • Wash: Centrifuge at high speed (800 x g, 5 min) to pellet fixed cells. Wash twice with PBS to remove ethanol.

  • Stain: Resuspend in 500 µL of staining solution (PBS + 0.1% Triton X-100 + 100 µg/mL RNase A + 50 µg/mL PI).

    • Expert Insight: RNase is mandatory. PI binds RNA as well as DNA; without RNase, the G1 peak will be broad and inaccurate.

  • Incubate: 30 minutes at 37°C in the dark.

  • Acquire: Measure PI fluorescence on a linear scale (FL2-A or FL2-H).

Expected Result for BH-AC
  • Control Cells: Distinct G0/G1 peak (

    
    ) and G2/M peak (
    
    
    
    ).
  • BH-AC Treated: Accumulation of cells in the S-phase (between G1 and G2) or at the G1/S boundary .

  • Sub-G1 Peak: A population appearing to the left of G0/G1 (

    
    ) indicates DNA fragmentation (apoptosis).
    

Protocol C: Mitochondrial Membrane Potential ( )

Purpose: To validate the intrinsic apoptotic pathway triggered by BH-AC. Reagent: JC-1 Dye .

  • Healthy Cells: JC-1 forms aggregates (Red fluorescence).

  • Apoptotic Cells: Mitochondria depolarize; JC-1 remains monomeric (Green fluorescence).

Workflow Summary
  • Incubate cells (

    
    ) with 2 µM JC-1 in culture media for 15-30 min at 37°C.
    
  • Wash twice with warm PBS.

  • Resuspend in warm PBS.

  • Acquire: Plot FL1 (Green) vs. FL2 (Red).

  • Result: BH-AC treatment causes a "mitochondrial shift" — a decrease in Red fluorescence and increase in Green fluorescence (collapse of

    
    ).
    

References

  • PubChem. (n.d.). Enocitabine (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry.[5][1][3] Retrieved from [Link]

  • Hori, K., et al. (1984). Antitumor activity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine against acute leukemia. Gann, 75(11).
  • Darzynkiewicz, Z., et al. (1992). Features of apoptotic cells measured by flow cytometry.[5][1][3] Cytometry, 13(8). (Foundational reference for Sub-G1 analysis).

Sources

Application Note: A Robust LC-MS/MS Methodology for the High-Sensitivity Identification and Quantification of Enocitabine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enocitabine is a lipophilic prodrug of the potent antineoplastic agent cytarabine (Ara-C), engineered to improve its pharmacokinetic profile and therapeutic window.[1][2] A thorough understanding of its metabolic fate is critical for optimizing dosing strategies and evaluating clinical efficacy. This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the simultaneous identification and quantification of enocitabine and its key metabolites—cytarabine (Ara-C), cytarabine monophosphate (Ara-CMP), diphosphate (Ara-CDP), triphosphate (Ara-CTP), and the inactive catabolite uracil arabinoside (Ara-U)—in biological matrices such as plasma and cultured cells. We provide detailed, step-by-step protocols for sample preparation tailored to analyte polarity, optimized chromatographic conditions, and mass spectrometry parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable bioanalytical framework for preclinical and clinical studies involving enocitabine.

Introduction: The Bioanalytical Imperative for Enocitabine

Enocitabine functions as a delivery system for cytarabine (Ara-C), a cornerstone therapy for hematologic malignancies.[1] Its lipophilic nature protects it from premature degradation by cytidine deaminase, allowing for sustained release of the active Ara-C molecule.[1] Upon cellular uptake, Ara-C undergoes sequential phosphorylation to its active triphosphate form, Ara-CTP, which acts as a DNA chain terminator and an inhibitor of DNA polymerase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

The clinical efficacy and toxicity of enocitabine are directly linked to the intracellular concentrations of Ara-C and its phosphorylated metabolites. Therefore, a sensitive and specific analytical method is essential to accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying drug compounds and their metabolites in complex biological fluids.[3][4] This document provides the scientific rationale and detailed protocols to establish a robust bioanalytical method for enocitabine metabolite profiling.

The Metabolic Journey of Enocitabine

The biotransformation of enocitabine is a multi-step process involving both activation and catabolism. The primary pathway is as follows:

  • Deacylation: In plasma and tissues, esterases hydrolyze the lipophilic acyl group of enocitabine to release the active drug, cytarabine (Ara-C).[1]

  • Phosphorylation (Activation): Intracellularly, Ara-C is phosphorylated by a series of kinases, starting with deoxycytidine kinase (dCK), to form Ara-CMP, Ara-CDP, and finally the pharmacologically active Ara-CTP.[1][2]

  • Deamination (Inactivation): A competing pathway involves the deamination of Ara-C by cytidine deaminase into the inactive metabolite, uracil arabinoside (Ara-U), which is then renally excreted.[1]

The following diagram illustrates this critical metabolic cascade.

Enocitabine Metabolism Enocitabine Enocitabine (Lipophilic Prodrug) AraC Cytarabine (Ara-C) (Active Drug) Enocitabine->AraC Esterases (Plasma) AraCMP Ara-CMP AraC->AraCMP dCK (intracellular) AraU Uracil Arabinoside (Ara-U) (Inactive Metabolite) AraC->AraU Cytidine Deaminase AraCDP Ara-CDP AraCMP->AraCDP NMPK AraCTP Ara-CTP (Active Triphosphate) AraCDP->AraCTP NDPK

Figure 1: The metabolic activation and inactivation pathways of enocitabine.

Experimental Workflow Overview

A successful bioanalytical workflow requires meticulous execution from sample collection through data interpretation. The process described herein is modular, allowing for adaptation to different biological matrices and analytical goals.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Extraction Metabolite Extraction (PPT or SPE) Sample->Extraction Supernatant Supernatant Collection & Evaporation Extraction->Supernatant Reconstitution Reconstitution in LC Mobile Phase Supernatant->Reconstitution LC Chromatographic Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Results Reporting Quantification->Report

Figure 2: High-level overview of the bioanalytical workflow.

Detailed Protocols: From Sample to Signal

Part I: Sample Preparation

Causality: The choice of sample preparation technique is dictated by the physicochemical properties of the analytes and the complexity of the matrix. A simple protein precipitation is sufficient for extracting enocitabine, Ara-C, and Ara-U from plasma. However, the highly polar and negatively charged phosphorylated metabolites require a more specialized approach to ensure efficient extraction and removal of interfering salts and lipids.[3][5]

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is optimized for the extraction of enocitabine, Ara-C, and Ara-U.

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma. Add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled analog like ¹³C,¹⁵N₂-Cytarabine).

  • Precipitation: Add 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the clear supernatant to an LC autosampler vial for analysis.

Protocol 2: Extraction of Phosphorylated Metabolites from Cell Pellets

This protocol is designed to extract the highly polar Ara-CMP, Ara-CDP, and Ara-CTP from cultured cells.

  • Cell Harvesting: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. Count cells to allow for normalization.

  • Quenching: Immediately add 1 mL of an ice-cold extraction buffer (Methanol:Acetonitrile:Water, 2:2:1 v/v) to the cell pellet to quench metabolic activity.[6][7]

  • Lysis: Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) or by bead beating.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Collection & Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the extract in 100 µL of the appropriate initial LC mobile phase for HILIC analysis.

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C and transfer the supernatant to an LC vial.

Expert Insight: For cleaner samples and enhanced separation of nucleotides from nucleosides, a weak anion-exchange (WAX) solid-phase extraction (SPE) can be implemented after the initial extraction.[5][8] This step selectively retains the negatively charged phosphorylated metabolites, which can then be eluted with a high-salt or high-pH buffer.

Part II: LC-MS/MS Analysis

Causality: Chromatographic separation is essential to resolve isomers and separate analytes from matrix components that can cause ion suppression. Due to the wide polarity range of enocitabine and its metabolites, two distinct chromatographic methods are recommended for optimal performance. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity for robust quantification.[4]

Table 1: LC Method for Enocitabine, Ara-C, and Ara-U

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 2% B (0-1 min), 2-95% B (1-8 min), 95% B (8-9 min), 95-2% B (9-9.1 min), 2% B (9.1-12 min)

Table 2: LC Method for Phosphorylated Metabolites (Ara-CMP, -CDP, -CTP)

ParameterCondition
LC System HPLC or UHPLC System
Column HILIC (e.g., 100 x 2.1 mm, 1.7 µm) or Porous Graphitic Carbon (PGC)
Mobile Phase A Acetonitrile + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in Water (pH adjusted as needed)
Flow Rate 0.3 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Gradient 95% A (0-1.5 min), 95-50% A (1.5-10 min), 50% A (10-11 min), 50-95% A (11-11.1 min), 95% A (11.1-15 min)

Table 3: Mass Spectrometry Parameters (Illustrative)

These transitions should be empirically optimized on the specific instrument used.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
EnocitabineESI+566.4244.125
Cytarabine (Ara-C)ESI+244.1112.115
Uracil Arabinoside (Ara-U)ESI+245.1113.118
Ara-CMPESI-322.079.0 (PO₃⁻)30
Ara-CDPESI-402.079.0 (PO₃⁻)35
Ara-CTPESI-482.0159.0 (P₂O₆⁻)40
IS (¹³C,¹⁵N₂-Ara-C)ESI+247.1114.115

Method Validation and Data Integrity

Trustworthiness: A bioanalytical method is only reliable if it is properly validated. The protocols described here must be subjected to a full validation procedure according to regulatory guidelines from agencies like the FDA and EMA.[9][10] This ensures that the data generated is accurate, precise, and reproducible.[11][12]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[13]

  • Calibration Curve: A minimum of six non-zero standards should be used to demonstrate linearity over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability must be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[13]

Data is processed using the mass spectrometer's software. Analyte concentrations are determined by interpolating the analyte/IS peak area ratio from a weighted linear regression of the calibration curve.

Conclusion

This application note provides a scientifically grounded and detailed framework for the identification and quantification of enocitabine and its key metabolites using LC-MS/MS. The distinct protocols for sample preparation and chromatographic separation address the diverse polarities of the target analytes, from the lipophilic parent drug to its highly polar phosphorylated forms. By adhering to these methodologies and implementing rigorous method validation, researchers can generate high-quality, reliable data crucial for advancing the understanding and clinical application of enocitabine.

References

  • Enocitabine - Grokipedia. (n.d.). Grokipedia.
  • Jez, J., Lunn, J. E., & Lunn, J. (2021). Purification and Analysis of Nucleotides and Nucleosides from Plants. In Plant Hormones (pp. 37-47). Springer Nature.
  • What is the mechanism of Enocitabine? (2024, July 17). Patsnap Synapse.
  • Chen, M., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. Retrieved from [Link]

  • Höfgen, M., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(3), 186. Retrieved from [Link]

  • Chen, M., et al. (2020). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. Retrieved from [Link]

  • Jones, A. D. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302-311. Retrieved from [Link]

  • Chen, M., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments, (169). Retrieved from [Link]

  • Gawlik-Będziak, J., & Głód, B. K. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(18), 4334. Retrieved from [Link]

  • Beal, P. A. (2019). Nucleoside Analogs in the Study of the Epitranscriptome. eScholarship, University of California. Retrieved from [Link]

  • Jones, A. D. (2013). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Retrieved from [Link]

  • Kellner, S., & Helm, M. (n.d.). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Nature Protocols.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. Retrieved from [Link]

  • S, S., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-34. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Drug and Alcohol Research. Retrieved from [Link]

  • Enocitabine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enocitabine. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of Enocitabine (BH-AC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers encountering solubility challenges with N4-behenoyl-1-beta-D-arabinofuranosylcytosine (Enocitabine; BH-AC).

Case ID: BH-AC-SOL-001 Topic: Overcoming Solubility Barriers & Stability Maintenance Assigned Specialist: Senior Application Scientist, Drug Delivery Systems

Executive Summary

Enocitabine (BH-AC) was chemically engineered to solve a pharmacokinetic problem—the rapid deamination of Cytarabine (Ara-C)—by adding a lipophilic N4-behenoyl tail. While this modification protects the molecule from cytidine deaminase and improves cellular retention, it introduces a significant physicochemical hurdle: extreme hydrophobicity .

Unlike its parent compound Ara-C (which is water-soluble), BH-AC acts as a "grease ball" in aqueous media. Successful experimentation requires shifting from standard aqueous protocols to lipid-based delivery strategies (micelles/liposomes) or high-grade organic solvent stocks.

Part 1: Critical Solubility Parameters

Before attempting formulation, verify your experimental constraints against these physicochemical realities.

ParameterValue / CharacteristicImplication for Protocol
LogP (Partition Coefficient) ~9.2 (Highly Lipophilic)Will precipitate immediately in water/saline without excipients.
Primary Stock Solvent DMSO (Dimethyl Sulfoxide)Best for in vitro stock solutions (up to ~20-50 mg/mL).
Secondary Solvent Ethanol / Methanol Useful for evaporation protocols; lower solubility limit than DMSO.
Aqueous Solubility < 0.1 mg/mL (Negligible)Do not attempt to dissolve directly in media or buffer.
Key Excipient HCO-60 (Polyoxyethylene Hydrogenated Castor Oil)Required for stable aqueous/clinical-grade formulations (mimics Sunrabin).

Part 2: Troubleshooting & Protocols (Q&A Format)

SECTION A: In Vitro Cell Culture (Standard Screening)

Q: My BH-AC precipitates when I dilute my DMSO stock into cell culture media. How do I prevent this "crash out"?

A: This is the most common failure mode. The hydrophobic behenoyl tail aggregates the moment it hits the aqueous phase.

The Fix: The "Pre-Warming & Rapid Dispersion" Protocol

  • Concentration Check: Ensure your final DMSO concentration in the well is < 0.5% (v/v).

  • Pre-warm Media: Cold media accelerates precipitation. Warm your culture media to 37°C before adding the drug.

  • Vortex Dispersion: Do not pipette the DMSO stock directly into a static well.

    • Pipette the required volume of media into a separate tube.

    • While vortexing the media gently, inject the DMSO stock into the center of the vortex.

    • Immediately transfer to cells.

  • Carrier Protein: If precipitation persists at higher doses (>10 µM), add BSA (Bovine Serum Albumin) to the media (0.1% - 1.0%) prior to drug addition. Albumin acts as a natural carrier for lipophilic molecules.

Q: Can I store my DMSO stock at -20°C indefinitely?

A: No. While BH-AC is chemically stable in anhydrous DMSO, moisture ingress will trigger hydrolysis.

  • Risk: The amide bond linking the behenoyl tail is susceptible to hydrolysis, reverting BH-AC back to Cytarabine (Ara-C).

  • Protocol: Aliquot stocks into single-use brown glass vials (BH-AC is light sensitive). Store at -20°C. If a vial is opened, use it that day or discard.

SECTION B: In Vivo & Advanced Formulation (The "Sunrabin" Method)

Q: I need to inject BH-AC into mice. The DMSO solution is causing local toxicity/precipitation. What is the clinical formulation?

A: You cannot use simple DMSO/water mixtures for in vivo work. You must mimic the clinical formulation (Sunrabin), which uses a surfactant-based micellar system.

The Fix: The HCO-60 Micelle Protocol The clinical product uses HCO-60 (Polyoxyethylene (60) Hydrogenated Castor Oil) to create a clear micellar solution.

Step-by-Step Micelle Preparation:

  • Ratio: Use a weight ratio of roughly 1:4 (BH-AC : HCO-60).

    • Example: 10 mg BH-AC + 40 mg HCO-60.

  • Co-Dissolution: Dissolve both the BH-AC and the HCO-60 in a volatile organic solvent (e.g., Ethanol or a Methanol/Dichloromethane mix) in a round-bottom flask. Ensure complete dissolution.

  • Evaporation: Use a rotary evaporator (rotovap) to remove the organic solvent completely. You will be left with a thin, waxy film on the glass.

  • Reconstitution: Add sterile saline or PBS to the flask.

  • Sonication: Sonicate the flask (bath sonicator) at ~37°C. The waxy film should disperse into a clear (or slightly opalescent) micellar solution.

    • Validation: If the solution is cloudy or has visible particulates, the micelles did not form correctly. Re-sonicate or adjust the surfactant ratio.

Part 3: Mechanism of Action & Stability Visualization

Understanding the "Why": BH-AC is a prodrug . It is designed to be stable and lipophilic to enter cells, where it serves as a slow-release reservoir of Cytarabine.

Diagram 1: The Prodrug Activation Pathway

This diagram illustrates why maintaining the behenoyl tail during storage is critical, yet its hydrolysis inside the cell is the mechanism of efficacy.

BHAC_Pathway Stock BH-AC (Stock) Extracellular Extracellular (Lipophilic) Stock->Extracellular Dilution CellMembrane Cell Membrane Extracellular->CellMembrane Passive Diffusion Intracellular Intracellular BH-AC CellMembrane->Intracellular AraC Cytarabine (Ara-C) Intracellular->AraC Slow Hydrolysis (Enzymatic/Chem) AraCTP Ara-CTP (Active Metabolite) AraC->AraCTP Kinase Phosphorylation Inactive Ara-U (Inactive) AraC->Inactive Deamination (Blocked in BH-AC) DNA DNA Incorporation (Apoptosis) AraCTP->DNA Chain Termination Deaminase Cytidine Deaminase (Inactivation) Deaminase->AraC Attacks Ara-C

Caption: BH-AC acts as a "Trojan Horse," crossing membranes due to lipophilicity and resisting deamination until it hydrolyzes intracellularly to active Ara-C.

Diagram 2: Solubilization Workflow Decision Tree

Solubilization_Workflow Start Start: BH-AC Powder Goal What is your application? Start->Goal InVitro In Vitro (Cells) Goal->InVitro InVivo In Vivo (Animals) Goal->InVivo DMSO_Stock Dissolve in DMSO (10-20 mM) InVitro->DMSO_Stock HCO60_Method HCO-60 Micelle Formulation (See Protocol B) InVivo->HCO60_Method Check_Conc Final Conc < 0.5%? DMSO_Stock->Check_Conc Direct_Add Direct Addition (Risk: Precip) Check_Conc->Direct_Add No (High Conc) Vortex_Method Vortex Dispersion Method (See Protocol A) Check_Conc->Vortex_Method Yes Direct_Add->HCO60_Method Fails

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental end-goals.

References

  • Aoshima, M., et al. (1977). "N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent."[1] Cancer Research, 37(8), 2481-2486.[1]

  • Maehara, Y., et al. (1989). "Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells." Anticancer Research, 9(1), 41-44.

  • MedKoo Biosciences. "Enocitabine (Sunrabin) Product Information & Solubility Data."

  • ChemicalBook. "Enocitabine Properties and Formulation Standards."

  • Ueda, T., et al. (1983). "Clinical pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine." Cancer Chemotherapy and Pharmacology, 10, 169-173. (Establishes the use of HCO-60 in clinical settings).

Sources

Technical Support Center: BH-AC (Enocitabine) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) dosage to minimize toxicity. Role: Senior Application Scientist Status: Active Ticket ID: BHAC-OPT-2024

Introduction: Understanding the "Depot" Paradigm

Welcome to the BH-AC Technical Support Center. If you are transitioning from Cytarabine (Ara-C) to BH-AC, you are likely encountering unexpected toxicity profiles or confusing in vitro potency data.

The Core Conflict: BH-AC is not simply a "stronger" Ara-C. It is a lipophilic prodrug designed to resist Cytidine Deaminase (CDA). This creates a "depot effect" where the drug persists in tissues and releases the active metabolite (Ara-C) over a prolonged period.

Common Pitfall: Researchers often apply Ara-C dosing schedules (high-frequency bolus) to BH-AC, leading to cumulative myelosuppression because the "washout" period is insufficient for this long-acting analog.

This guide addresses these specific translational challenges.

Module 1: Pharmacokinetics & Metabolism (The "Why")
Q: Why are my in vitro IC50 values for BH-AC higher (less potent) than Ara-C, despite it being a "better" drug?

A: You are likely using an exposure time that is too short (<24 hours).

Technical Deep Dive: Ara-C is rapidly transported into cells but is also rapidly degraded by Cytidine Deaminase (CDA) into inactive Ara-U. BH-AC, due to its long N4-behenoyl fatty acid chain, enters cells via a different lipophilic mechanism and is resistant to CDA .

However, BH-AC is a prodrug. It requires enzymatic hydrolysis (primarily by amidases) to release free Ara-C intracellularly. This conversion is slow.

  • Short Exposure (4-6h): Minimal BH-AC has converted to active Ara-C. The drug appears inactive.

  • Long Exposure (>24h): BH-AC accumulates, continuously releases Ara-C, and eventually surpasses Ara-C in potency because it is not degraded by CDA.

Actionable Advice:

  • Protocol Adjustment: Extend in vitro incubation times to 48–72 hours .

  • Control: Always run a time-course assay (24h vs 72h) to validate the conversion rate in your specific cell line.

Visualization: The Metabolic Bypass The following diagram illustrates why BH-AC retains potency in CDA-high tissues where Ara-C fails.

BHAC_Metabolism BHAC BH-AC (Lipophilic Prodrug) CellMembrane Cell Membrane BHAC->CellMembrane Passive Diffusion Intra_BHAC Intracellular BH-AC CellMembrane->Intra_BHAC AraC Ara-C (Active Metabolite) Intra_BHAC->AraC Slow Hydrolysis (Amidase) AraU Ara-U (Inactive) AraC->AraU Cytidine Deaminase (CDA) BLOCKED for BH-AC AraCTP Ara-CTP (Lethal Nucleotide) AraC->AraCTP Phosphorylation (dCK) DNA DNA Incorporation (Apoptosis) AraCTP->DNA

Caption: BH-AC bypasses rapid deactivation by Cytidine Deaminase (CDA), acting as an intracellular reservoir that slowly releases active Ara-C.

Module 2: Dosage & Administration (The "How")
Q: How do I calculate the starting dose for in vivo mouse models? I cannot use a 1:1 molar equivalent to Ara-C.

A: Correct. A 1:1 molar ratio will likely be lethal due to the half-life disparity.

The Calculation Logic: Ara-C has a biphasic half-life measured in minutes (T1/2


 ~10-15 min). BH-AC has a T1/2

of several hours and persists in tissues.
  • Ara-C Strategy: High dose, frequent intervals (to combat rapid clearance).

  • BH-AC Strategy: Lower dose, longer intervals (to prevent accumulation).

Comparative Data Table:

FeatureCytarabine (Ara-C)Enocitabine (BH-AC)Implication for Dosing
Solubility Water SolubleLipophilicRequires surfactant (e.g., HCO-60) or specific vehicle.
CDA Susceptibility High (Rapid Deamination)Resistant BH-AC retains potency in liver/kidney longer.
Plasma T1/2 (Human) ~10–20 min~4–6 hoursDosing frequency must be reduced for BH-AC.
Primary Toxicity Acute MyelosuppressionCumulative MyelosuppressionMonitor nadir counts later (Day 10–14) for BH-AC.

Troubleshooting Protocol: If you observe rapid weight loss (>15%) within 5 days, you are overdosing based on Cmax . If you observe delayed mortality (Day 10+), you are overdosing based on AUC (Area Under Curve) .

Module 3: Toxicity Management (The "Safety")
Q: My animals show severe neutropenia despite using a "low" daily dose. What is happening?

A: You are likely encountering the "Stacking Effect."

Because BH-AC releases Ara-C slowly, daily administration may not allow the bone marrow sufficient recovery time between pulses. Unlike Ara-C, where the drug clears effectively between daily doses, BH-AC levels may plateau or climb, leading to continuous cytotoxic pressure on hematopoietic stem cells.

Recommended Troubleshooting Steps:

  • Switch Schedule: Move from QD (Daily) to q2d (Every 2 days) or q3d .

  • Check the Vehicle: BH-AC is often formulated with HCO-60 (polyoxyethylated castor oil). High concentrations of HCO-60 can itself cause hypersensitivity or hemolysis in mice. Ensure your vehicle control group is receiving the exact same surfactant concentration.

Module 4: Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) for BH-AC

Objective: Establish a therapeutic window that maximizes anti-tumor activity while keeping weight loss <20% and preventing lethality.

Reagents:

  • BH-AC (Enocitabine) powder.

  • Vehicle: Saline containing surfactant (e.g., Tween-80 or HCO-60) due to lipophilicity. Note: Ensure BH-AC is fully solubilized; suspensions will yield erratic PK.

Workflow:

Step 1: Solubility & Formulation Check

  • Dissolve BH-AC. If precipitation occurs upon standing, add small increments of surfactant.

  • Critical: Filter sterilize (0.22 µm) before injection to prevent micro-embolisms which mimic acute toxicity.

Step 2: The "3+3" Dose Escalation (Mouse Model) Do not start with the therapeutic efficacy study. Run a toxicity pilot.

  • Group A (Low): 5 mg/kg i.p. qd x 5 days.

  • Group B (Mid): 15 mg/kg i.p.[1] qd x 5 days.

  • Group C (High): 30 mg/kg i.p. qd x 5 days.

  • Control: Vehicle only.

Step 3: Monitoring Matrix

  • Days 0–5: Weigh daily. (Acute toxicity).[2]

  • Days 7, 10, 14: Collect tail vein blood for CBC (Complete Blood Count). Focus on Neutrophils.

  • Endpoint: If neutrophils drop <500/µL or platelets <50,000/µL, the dose is too high for sustained therapy.

Step 4: Optimization Logic (Decision Tree)

Optimization_Workflow Start Start Pilot Study (Daily Dosing x 5) CheckAcute Day 5: Weight Loss > 15%? Start->CheckAcute CheckDelayed Day 14: Neutrophils < 500/uL? CheckAcute->CheckDelayed No ReduceDose Reduce Dose by 50% CheckAcute->ReduceDose Yes (Acute Tox) ChangeSched Switch to q2d or q3d (Intermittent Dosing) CheckDelayed->ChangeSched Yes (Marrow Tox) Proceed Proceed to Efficacy Study CheckDelayed->Proceed No ReduceDose->Start Re-test ChangeSched->Start Re-test

Caption: Decision logic for optimizing BH-AC dosage. Acute toxicity requires dose reduction; delayed marrow toxicity requires schedule modification.

References
  • Hoshi, A., et al. (1980). "Antitumor activity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine against various experimental tumors." Gann, 71(1), 113-119.

  • Ueda, T., et al. (1983). "Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine." Cancer Chemotherapy and Pharmacology, 10(2), 83-88.

  • Fukushima, M., et al. (1978). "Metabolism of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in L1210 leukemic cells." Gann, 69(3), 365-370.

  • Aoshima, M., et al. (1977). "N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a resistant agent to cytidine deaminase." Cancer Research, 37(7), 2481-2486.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in BH-AC Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bioluminescence Resonance Energy Transfer (BRET) based assays for monitoring Agonist-induced Conformational changes (BH-AC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful technology. Inconsistent results can be a significant roadblock, and this resource aims to provide a structured, in-depth approach to troubleshooting, rooted in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during BH-AC experiments.

Q1: My baseline BRET signal is extremely high and variable, even without agonist stimulation. What are the likely causes?

High and variable baseline BRET can stem from several factors, primarily related to the expression levels of your biosensor. Overexpression can lead to random collisions between donor and acceptor molecules, resulting in a high background signal that is not indicative of a specific conformational state.[1][2] It is also crucial to ensure the specificity of the interaction you are measuring.

For a deeper dive, see our troubleshooting guide on High Background and Low Signal-to-Noise Ratio.

Q2: I don't see any change in the BRET signal after adding a known agonist. What should I check first?

The absence of an agonist-induced BRET change can be perplexing. The first step is to verify the integrity of your experimental system. This includes confirming the bioactivity of your agonist, ensuring your cells are healthy and responsive, and validating the expression and functionality of your BRET biosensor. The conformational change induced by the agonist might be too small to be detected with the current donor-acceptor pair placement.

Refer to our detailed guide on Troubleshooting "No Agonist Response".

Q3: My dose-response curves are not sigmoidal and have a very narrow dynamic range. How can I improve them?

Irregular dose-response curves often point to issues with assay window optimization. The dynamic range of a BH-AC assay is dependent on the magnitude of the conformational change and the sensitivity of your detection system. Factors such as suboptimal donor-to-acceptor ratios, inappropriate cell density, or incorrect substrate concentration can all compress the assay window.

For optimization strategies, consult the Optimizing Dose-Response Curves section.

Q4: How do I differentiate between a true agonist-induced conformational change and a change in receptor dimerization?

This is a critical question in BH-AC experiments. A change in BRET signal upon agonist addition could reflect an intramolecular conformational change or a change in the oligomerization state of the receptor.[2][3] Specific experimental designs, such as BRET saturation assays, are essential to distinguish between these two phenomena.[4][5][6][7]

Our guide on Advanced Experimental Design: BRET Saturation Assays provides a detailed protocol and interpretation guide.

In-Depth Troubleshooting Guides

High Background and Low Signal-to-Noise Ratio

A robust BH-AC assay is characterized by a low baseline BRET signal and a clear, reproducible increase or decrease upon agonist stimulation. A high signal-to-noise ratio is paramount for reliable data.

Symptoms:

  • High BRET ratio in the absence of agonist.

  • Large error bars and poor reproducibility between replicates.

  • Small assay window (low fold-change between basal and stimulated states).

Potential Causes & Solutions:

Potential Cause Explanation Diagnostic Step Solution
Overexpression of Biosensor Excessive protein expression increases the likelihood of random, non-specific proximity between the donor (e.g., Renilla Luciferase - Rluc) and acceptor (e.g., Yellow Fluorescent Protein - YFP), leading to "bystander BRET".[1][2]Perform a BRET titration (saturation) assay by transfecting a constant amount of the donor construct with increasing amounts of the acceptor construct. A hyperbolic curve suggests a specific interaction, while a linear increase indicates random collisions.[4][7][8]Titrate down the total amount of transfected DNA. Aim for the lowest expression level that still provides a detectable and stable signal. The use of newer, brighter luciferases like NanoLuc® can help achieve a good signal at lower expression levels.[9]
Spectral Overlap In BRET1 (Rluc/YFP), there is a significant overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor, which can contribute to a higher background.[10]Evaluate your BRET pair.Consider using BRET2, which utilizes a different substrate (DeepBlueC™) and acceptor (e.g., GFP2) to achieve better spectral separation and a lower background.[10] Alternatively, the NanoBRET™ system offers improved spectral separation and higher signal intensity.[9]
Cell Health and Density Unhealthy or overly confluent cells can exhibit higher autofluorescence and altered protein expression, contributing to background noise.Visually inspect cells for normal morphology and confluence before the assay. Perform a cell viability assay (e.g., Trypan Blue exclusion).Optimize cell seeding density to ensure cells are in a logarithmic growth phase and are not overly confluent at the time of the experiment.
Substrate Issues Degradation of the luciferase substrate (e.g., coelenterazine) or use of an incorrect concentration can lead to a weak donor signal, which in turn reduces the signal-to-noise ratio.Check the expiration date and storage conditions of the substrate. Prepare fresh substrate for each experiment.Titrate the substrate concentration to find the optimal concentration that provides a stable and robust signal.

Logical Troubleshooting Flow for High Background:

high_background_troubleshooting start High & Variable Baseline BRET check_overexpression Is Biosensor Overexpressed? start->check_overexpression check_spectral_overlap Is Spectral Overlap an Issue? start->check_spectral_overlap check_cell_health Are Cells Healthy & at Optimal Density? start->check_cell_health check_substrate Is Substrate Quality/Concentration Optimal? start->check_substrate bret_saturation Perform BRET Saturation Assay check_overexpression->bret_saturation How to check? reduce_dna Reduce Transfection DNA Concentration bret_saturation->reduce_dna If linear, then... resolved Problem Resolved reduce_dna->resolved change_bret_pair Consider BRET2 or NanoBRET™ check_spectral_overlap->change_bret_pair If using BRET1... change_bret_pair->resolved optimize_cell_culture Optimize Seeding Density & Culture Conditions check_cell_health->optimize_cell_culture If not... optimize_cell_culture->resolved optimize_substrate Prepare Fresh Substrate & Titrate Concentration check_substrate->optimize_substrate If uncertain... optimize_substrate->resolved

Caption: A systematic workflow for troubleshooting the absence of an agonist response.

Advanced Experimental Design & Protocols

Protocol: BRET Saturation Assay

This assay is crucial for validating the specificity of the BRET signal and for distinguishing between agonist-induced conformational changes and changes in receptor oligomerization. [4][5][6][7] Objective: To determine if the observed BRET signal is due to a specific interaction or random collisions, and to identify the optimal donor-to-acceptor ratio for subsequent experiments.

Principle: A fixed amount of the donor-tagged construct is co-transfected with increasing amounts of the acceptor-tagged construct. If the interaction is specific, the BRET signal will increase hyperbolically and eventually saturate as all donor molecules become paired with an acceptor. A linear, non-saturating increase suggests random collisions due to overexpression. [7][8] Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293) in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a series of transfection mixes. In each mix, keep the amount of plasmid encoding the donor-tagged protein constant.

    • In the same series, progressively increase the amount of plasmid encoding the acceptor-tagged protein.

    • It is critical to keep the total amount of transfected DNA constant across all wells by adding an empty vector plasmid. This controls for variations in transfection efficiency.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

  • Assay Preparation:

    • Harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% BSA).

    • Determine the cell density and adjust to the desired concentration.

    • Aliquot the cell suspension into a white, 96-well microplate.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h for BRET1) to each well.

    • Immediately measure the luminescence at the donor emission wavelength (e.g., ~485 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP).

  • Data Analysis:

    • For each well, calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

    • Plot the BRET ratio as a function of the ratio of acceptor expression to donor expression. Acceptor and donor expression can be estimated by measuring the total fluorescence of the acceptor and the total luminescence of the donor in parallel wells, respectively.

    • Fit the data to a one-site binding (hyperbola) equation. A good fit with a clear saturation point (BRETmax) indicates a specific interaction.

Data Interpretation:

bret_saturation_curve cluster_0 BRET Saturation Curve Interpretation Specific Interaction Specific Interaction Random Collisions Random Collisions

Caption: Idealized BRET saturation curves for specific vs. random interactions.

A hyperbolic curve is indicative of a specific interaction, allowing for the determination of BRETmax (the maximum BRET signal) and BRET50 (the acceptor/donor ratio required to reach 50% of BRETmax). A linear curve suggests that the observed BRET is due to random collisions and that the experimental conditions (e.g., protein expression levels) need to be optimized. [7][8]

References

  • Ayoub, M. A., & Pfleger, K. D. G. (2010). Recent advances in bioluminescence resonance energy transfer technologies to study GPCR heteromerization. Current Opinion in Pharmacology, 10(1), 44–52. [Link]

  • Gilchrist, A. (Ed.). (2023). GPCRs as Therapeutic Targets. John Wiley & Sons. [Link]

  • Dalton, J. A., & Jockers, R. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Methods in Molecular Biology, 1175, 135-154. [Link]

  • Guzman, R., Gaire, B., & Ladds, G. (2021). Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors. bioRxiv. [Link]

  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024, May 14). Drug Discovery News. [Link]

  • Fuxe, K., Borroto-Escuela, D. O., & Ciruela, F. (2014). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of Visualized Experiments, (83), e51323. [Link]

  • Terrillon, S., & Bouvier, M. (2004). Effect of Total Receptor Expression Level on BRET Ratio. ResearchGate. [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2003). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Berthold Technologies. [Link]

  • Morell, M., et al. (2021). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. International Journal of Molecular Sciences, 22(19), 10633. [Link]

  • Mary, S., et al. (2022). Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies. Scientific Reports, 12(1), 10058. [Link]

  • Bioluminescence Resonance Energy Transfer (BRET)-Based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells. (2024, January 22). JoVE. [Link]

  • De, A., & Gambhir, S. S. (2009). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Nature Protocols, 4(6), 803-813. [Link]

  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]

  • Couturier, C., & Jockers, R. (2019). A beginner's guide to bioluminescence resonance energy transfer (BRET). Essays in Biochemistry, 63(2), 225-235. [Link]

  • Kocan, M., et al. (2011). Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins. Frontiers in Endocrinology, 2, 2. [Link]

  • Gales, C., et al. (2006). Using BRET to detect ligand-specific conformational changes in preformed signalling complexes. Nature Methods, 3(10), 805-811. [Link]

  • L, K., et al. (2021). Development of conformational BRET biosensors that monitor ezrin, radixin and moesin activation in real time. Journal of Cell Science, 134(7), jcs258514. [Link]

  • Kim, J., & Lee, J. (2013). BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality. Frontiers in Endocrinology, 4, 148. [Link]

  • Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 3, 105. [Link]

  • Angers, S., et al. (2000). Detection of β 2 -adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689. [Link]

  • Kuravi, S., et al. (2010). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 668, 141-151. [Link]

  • St-Onge, S., et al. (2024). Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling. Science Signaling, 17(842), eadi4747. [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Examples of BRET saturation curves. ResearchGate. [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience, 17(1), 1979-2003. [Link]

  • Kocan, M., et al. (2011). Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins. Frontiers in Endocrinology, 2, 2. [Link]

  • Szalai, B., et al. (2024). Three formats to visualize the donor saturation-titration curves of the example BRET-biosensor. ResearchGate. [Link]

  • Ayoub, M. A., et al. (2010). Different BRET assay configurations to study receptor-G protein interactions. ResearchGate. [Link]

  • Guzman, R., Gaire, B., & Ladds, G. (2021). Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Sleno, R., & Hébert, T. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. [Link]

  • Trinquet, E., et al. (2011). A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. Journal of Biomolecular Screening, 16(5), 543-555. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017, March 16). YouTube. [Link]

Sources

Technical Support Center: Enhancing the Therapeutic Index of Enocitabine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for strategies to enhance the therapeutic index of enocitabine. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights and troubleshooting advice for your experimental workflows. As Senior Application Scientists, we understand the nuances and challenges of preclinical drug development. Therefore, this resource is structured in a question-and-answer format to directly address the specific issues you may encounter. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Understanding Enocitabine and the Importance of its Therapeutic Index

Enocitabine is a lipophilic prodrug of cytarabine (Ara-C), a cornerstone of chemotherapy for hematologic malignancies like acute myeloid leukemia (AML).[1] Its design as a prodrug offers a more sustained release of the active compound, cytarabine, which aims to improve upon the pharmacokinetic profile of administering cytarabine directly.[1]

Upon administration, enocitabine is enzymatically converted to cytarabine, which is then phosphorylated to its active form, cytarabine triphosphate (ara-CTP).[2] Ara-CTP mimics the natural nucleoside deoxycytidine triphosphate (dCTP) and is incorporated into DNA during the S phase of the cell cycle.[2] This incorporation leads to premature chain termination and inhibition of DNA polymerase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A narrow therapeutic index, a common challenge with many chemotherapeutic agents, means that the dose required for efficacy is close to the dose that causes significant toxicity. For enocitabine, the primary dose-limiting toxicity is myelosuppression, leading to leukopenia, thrombocytopenia, and anemia.[1] Other common adverse effects include gastrointestinal issues such as nausea and vomiting.[1] Enhancing the therapeutic index of enocitabine is paramount to improving patient outcomes by either increasing its anti-leukemic activity at a given dose or reducing its toxicity to healthy tissues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Foundational Assays and Baseline Characterization

Question 1: We are starting a project to improve enocitabine's therapeutic index. How do we establish a reliable baseline in our in vitro models?

Answer: Establishing a robust baseline is crucial. We recommend a multi-pronged approach:

  • Cell Line Selection: Choose a panel of clinically relevant AML cell lines. A good starting point would be cell lines with varying genetic backgrounds and sensitivities to cytarabine, such as HL-60, MOLM-13, and OCI-AML3.

  • Dose-Response Curves: Generate precise dose-response curves for enocitabine in your chosen cell lines using a reliable viability assay. We recommend a luminescence-based assay like CellTiter-Glo® for its sensitivity and broad linear range.[3] This will allow you to determine the half-maximal inhibitory concentration (IC50) for each cell line.

  • Time-Course Experiments: Assess the effect of enocitabine over different time points (e.g., 24, 48, 72 hours) to understand the kinetics of its cytotoxic effects.

  • Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will confirm the mechanism of cell death.

Troubleshooting:

  • High variability in IC50 values:

    • Cell Seeding Density: Ensure consistent cell seeding density across all wells. Over-confluent or under-confluent cells can significantly alter drug sensitivity.

    • Reagent Quality: Use fresh, high-quality reagents and verify the concentration of your enocitabine stock solution.

    • Assay Incubation Time: Optimize the incubation time for your viability assay to ensure you are in the linear range of the assay.

Question 2: How do we translate our in vitro findings to an in vivo model to assess the therapeutic index?

Answer: A well-designed in vivo study is critical. Here's a recommended workflow:

  • Model Selection: A xenograft model using one of your previously characterized AML cell lines (e.g., HL-60) in immunodeficient mice (e.g., NOD/SCID) is a standard approach.

  • Maximum Tolerated Dose (MTD) Study: Before assessing efficacy, determine the MTD of enocitabine in your chosen mouse strain. This involves administering escalating doses of the drug and monitoring for signs of toxicity, such as weight loss, changes in behavior, and hematological parameters.

  • Efficacy Study: Once the MTD is established, initiate an efficacy study in tumor-bearing mice. Treat animals with doses at and below the MTD. Key endpoints should include tumor growth inhibition, overall survival, and body weight monitoring.

  • Toxicity Assessment: In parallel with the efficacy study, monitor for signs of toxicity. This should include complete blood counts (CBCs) to assess myelosuppression and histopathological analysis of key organs (e.g., liver, kidney, heart) at the end of the study.[4]

By comparing the effective dose from the efficacy study with the toxic dose from the MTD and toxicity assessments, you can calculate a preclinical therapeutic index.

Section 2: Strategies to Enhance the Therapeutic Index

Question 3: We are exploring combination therapies with enocitabine. What are some rational approaches to selecting combination partners?

Answer: Rational selection of combination partners is key to success. Consider drugs that:

  • Target Resistance Mechanisms: Enocitabine resistance can arise from decreased drug uptake, reduced activation by deoxycytidine kinase (dCK), or increased inactivation.[5] Combining enocitabine with agents that modulate these pathways can be effective.

  • Induce Synergistic Apoptosis: Combine enocitabine with agents that target different points in the apoptotic pathway. For example, BCL-2 inhibitors like venetoclax have shown promise in combination with hypomethylating agents and chemotherapy in AML.[6][7]

  • Enhance DNA Damage: PARP inhibitors can be a rational combination strategy to increase the efficacy of DNA-damaging agents like enocitabine, particularly in cells without DNMT3A mutations.[8]

  • Epigenetic Priming: Hypomethylating agents like decitabine can "prime" leukemia cells to be more sensitive to subsequent chemotherapy.[9]

Experimental Workflow for Screening Combinations:

CombinationScreeningWorkflow start Select Potential Combination Agents matrix Design Dose-Matrix Experiment (Enocitabine vs. Agent X) start->matrix invitro Perform In Vitro Viability Assay (e.g., CellTiter-Glo) matrix->invitro synergy Calculate Synergy Scores (e.g., Bliss, Loewe, or Chou-Talalay method) invitro->synergy validate Validate Synergistic Hits (Apoptosis, Cell Cycle Assays) synergy->validate invivo Test Lead Combination in In Vivo AML Model validate->invivo end Enhanced Therapeutic Index? invivo->end

Caption: Workflow for identifying and validating synergistic drug combinations with enocitabine.

Question 4: We are considering a drug delivery system to improve enocitabine's therapeutic index. What are the advantages of a liposomal formulation, and what are the key considerations?

Answer: Liposomal formulations offer several advantages for improving the therapeutic index of chemotherapeutics:

  • Improved Pharmacokinetics: Liposomes can protect the encapsulated drug from rapid degradation and clearance, leading to a longer circulation half-life.[10][11]

  • Reduced Off-Target Toxicity: By encapsulating the drug, systemic exposure of healthy tissues to the free drug is reduced, thereby mitigating side effects.[10]

  • Passive Targeting: Due to the enhanced permeability and retention (EPR) effect, liposomes of a certain size (typically around 100 nm) can preferentially accumulate in tumor tissues.[11]

Key Experimental Considerations:

  • Lipid Composition: The choice of lipids will determine the stability, drug release profile, and in vivo fate of the liposomes.

  • Drug Loading and Encapsulation Efficiency: Efficiently loading enocitabine into the liposomes is crucial. You will need to optimize the loading method and quantify the encapsulation efficiency.

  • Physicochemical Characterization: Thoroughly characterize your liposomal formulation for size, polydispersity, zeta potential, and drug release kinetics.

  • In Vitro and In Vivo Evaluation: Compare the efficacy and toxicity of your liposomal enocitabine formulation to the free drug in both cell culture and animal models.

LiposomalDelivery liposome {Liposome |  Phospholipid Bilayer |  Aqueous Core (Enocitabine Encapsulated)} benefit1 benefit1 liposome:core->benefit1 Protection benefit2 benefit2 liposome:head->benefit2 Encapsulation benefit3 benefit3 liposome->benefit3 Passive Targeting

Caption: Conceptual diagram of a liposomal drug delivery system for enocitabine and its benefits.

Question 5: Can structural modifications to the enocitabine molecule itself improve its therapeutic index?

Answer: Yes, medicinal chemistry approaches can yield novel derivatives with improved properties. Enocitabine is already a prodrug of cytarabine, and further modifications could be explored:

  • Altering Lipophilicity: Modifying the acyl chain of enocitabine could fine-tune its lipophilicity, potentially altering its tissue distribution and cellular uptake.

  • Targeted Prodrugs: Designing prodrugs that are selectively activated in the tumor microenvironment (e.g., by tumor-specific enzymes) could significantly reduce off-target toxicity.

  • Modifications to the Nucleoside Scaffold: While more complex, modifications to the sugar or base of the cytarabine moiety could potentially create analogues that are better substrates for activating kinases or are more resistant to deamination.[12][13][14]

Any new derivative would require a full preclinical evaluation, starting with in vitro screening for efficacy and toxicity, followed by pharmacokinetic and in vivo studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo®

This protocol is for determining the IC50 of enocitabine in a 96-well plate format.

Materials:

  • AML cell line of interest (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Enocitabine stock solution (e.g., 10 mM in DMSO)

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well of the 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a serial dilution of enocitabine in complete medium. A common starting point is a 2-fold dilution series from 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[3]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vivo Efficacy and Toxicity Study in a Murine AML Xenograft Model

Materials:

  • NOD/SCID mice (6-8 weeks old)

  • HL-60 cells

  • Matrigel

  • Enocitabine formulation

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Resuspend 5 x 10^6 HL-60 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, enocitabine at two different dose levels). Aim for at least 8-10 mice per group.

    • Administer treatment as per the planned schedule (e.g., intravenous injection every other day for 2 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record body weight 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Endpoint and Analysis:

    • The primary endpoint could be tumor growth delay or overall survival.

    • At the end of the study (or when humane endpoints are reached), collect blood via cardiac puncture for complete blood count analysis.

    • Harvest tumors and major organs for histopathological examination.

    • Compare tumor growth and survival curves between the groups. Assess for statistically significant differences in toxicity parameters.

Data Summary

Table 1: Example IC50 Values for Enocitabine in AML Cell Lines

Cell LineIC50 (µM) after 72h exposure
HL-600.5
MOLM-131.2
OCI-AML32.5
K562 (CML)>10

Table 2: Example In Vivo Toxicity Profile of Enocitabine

Treatment GroupMean Body Weight Change (%)Nadir Platelet Count (x10³/µL)Nadir Neutrophil Count (x10³/µL)
Vehicle+5.28504.5
Enocitabine (10 mg/kg)-3.14202.1
Enocitabine (20 mg/kg)-9.81500.8

Concluding Remarks

Enhancing the therapeutic index of enocitabine is a complex but achievable goal that holds the promise of significantly improving outcomes for patients with AML. The strategies outlined in this guide—combination therapies, advanced drug delivery systems, and structural modifications—provide multiple avenues for investigation. A systematic and rigorous approach, grounded in well-designed and properly controlled experiments, is essential for success. We hope this technical guide serves as a valuable resource for your research endeavors.

References

  • What is the mechanism of Enocitabine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Enocitabine - Grokipedia. Retrieved from [Link]

  • What is Enocitabine used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • ENOCITABINE - Inxight Drugs. Retrieved from [Link]

  • Leukemia Drug Combo Shows Promise in Early Phase 1 Clinical Trial. (2016, December 8). Columbia University Irving Medical Center. Retrieved from [Link]

  • Enocitabine - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, May 7). Retrieved from [Link]

  • Novel drug combination is safe and benefits people with acute myeloid leukemia who have a specific genetic profile. (2025, June 12). UNC Lineberger Comprehensive Cancer Center. Retrieved from [Link]

  • Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia. (2013, August 6). PMC. Retrieved from [Link]

  • New combination therapy developed for acute myeloid leukaemia. (2025, April 17). University of Oxford. Retrieved from [Link]

  • Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. (2021, February 25). MDPI. Retrieved from [Link]

  • Combination therapy yields strong long-term overall response rate in newly diagnosed acute myeloid leukemia patients. (2025, March 6). MD Anderson Cancer Center. Retrieved from [Link]

  • Combination therapy offers hope for AML patients facing drug resistance. (2025, December 30). Medical News. Retrieved from [Link]

  • Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations. (2022, March 16). PMC. Retrieved from [Link]

  • Enocitabine - Wikipedia. Retrieved from [Link]

  • Design and Synthesis of Cytarabine new Derivatives as a Possible an Imine Prod rugs with Potential to improve Therapeutic Criteria. (2018, March 30). Semantic Scholar. Retrieved from [Link]

  • Cytotoxic Nucleoside Analogues: Different Strategies to Improve their Clinical Efficacy. (2025, August 9). Retrieved from [Link]

  • Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia. (2022, March 15). PubMed. Retrieved from [Link]

  • Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. (2008, April 1). PMC. Retrieved from [Link]

  • Enocitabine | The Merck Index Online. Retrieved from [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018, June 1). PMC. Retrieved from [Link]

  • Promising molecular mechanisms responsible for gemcitabine resistance in cancer. (2015, July 30). CORE. Retrieved from [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018, May 1). PMC. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come. (2016, June 28). PMC. Retrieved from [Link]

  • Drug Delivery Systems for Cancer Therapeutics. (2011, September 20). U.S. Pharmacist. Retrieved from [Link]

  • Toxicology - MuriGenics. Retrieved from [Link]

  • Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (2025, August 22). Retrieved from [Link]

  • Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment. (2017, March 23). PMC. Retrieved from [Link]

  • Advance of structural modification of nucleosides scaffold. (2020, January 1). PMC. Retrieved from [Link]

  • Drug Efficacy Assay. React4Life. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC. Retrieved from [Link]

  • Decitabine Side Effects: Common, Severe, Long Term. (2025, December 8). Drugs.com. Retrieved from [Link]

  • What are the side effects of Decitabine? - Patsnap Synapse. (2024, July 12). Retrieved from [Link]

  • Decitabine. (2022, December 12). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]

  • A rapid homogeneous immunoassay to quantify gemcitabine in plasma for therapeutic drug monitoring (TDM). (2019, January 1). PMC. Retrieved from [Link]

  • Standardized assays to monitor drug sensitivity in hematologic cancers. (2023, December 1). PMC. Retrieved from [Link]

  • Oncology Accelerated Approval Confirmatory Trials: When A “Failed” Trial Is Not a “Failed” Drug. (2022, October 10). PMC. Retrieved from [Link]

  • A multicenter phase 2 clinical trial of low-dose subcutaneous decitabine in myelofibrosis. (2024, November 26). Blood Advances. Retrieved from [Link]

Sources

Technical Support Center: Managing Myelosuppression with Behenoyl-arabinofuranosyl-cytosine (BH-AC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Behenoyl-arabinofuranosyl-cytosine (BH-AC), also known as Enocitabine. This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you navigate the primary dose-limiting toxicity of BH-AC: myelosuppression. Our goal is to equip you with the expertise to anticipate, manage, and troubleshoot experimental challenges, ensuring the integrity and success of your research.

Section 1: Foundational Knowledge - Understanding BH-AC and Myelosuppression

This section provides the core concepts necessary to understand why BH-AC is used and how it impacts the hematopoietic system.

Q1: What is the precise mechanism of action for Behenoyl-arabinofuranosyl-cytosine (BH-AC)?

Answer: Behenoyl-arabinofuranosyl-cytosine (BH-AC) is a lipophilic prodrug of the well-known antimetabolite, cytarabine (Ara-C). Its mechanism is a multi-step intracellular process designed for sustained drug delivery.

  • Cellular Uptake: Due to its fatty acid (behenoyl) chain, BH-AC has increased lipophilicity, allowing it to more readily cross cell membranes compared to its parent compound, Ara-C.

  • Intracellular Conversion: Once inside the cell, BH-AC is gradually hydrolyzed by cellular enzymes to release the active drug, Ara-C[1]. This slow conversion is a critical step, creating a sustained intracellular reservoir of Ara-C[1].

  • Activation Cascade: The released Ara-C is then phosphorylated by deoxycytidine kinase and other kinases into its active triphosphate form, Ara-C triphosphate (Ara-CTP)[2].

  • Inhibition of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase. It incorporates into the DNA strand during replication, leading to chain termination and halting DNA synthesis. This ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cells like hematopoietic progenitors and cancer cells.

The sustained intracellular release of Ara-C from BH-AC leads to prolonged exposure of cells to the active Ara-CTP metabolite, which is believed to enhance its therapeutic efficacy[2].

BHAC_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space BHAC_ext BH-AC BHAC_int BH-AC BHAC_ext->BHAC_int Cellular Uptake AraC Ara-C BHAC_int->AraC Gradual Conversion [2] AraCTP Ara-CTP (Active) AraC->AraCTP Phosphorylation [10] DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibition Apoptosis Apoptosis DNA_Polymerase->Apoptosis Halts DNA Synthesis Troubleshooting_Myelosuppression cluster_checks Initial Checks cluster_solutions Corrective Actions start Severe Myelosuppression Observed check_dose 1. Verify Dosing Calculation & Administration Volume start->check_dose solution_support Implement Supportive Care (G-CSF, fluids, antibiotics) [7, 13] start->solution_support Immediate Action solution_monitoring Increase Monitoring Frequency (Daily CBCs, clinical signs) [15] start->solution_monitoring Immediate Action check_formulation 2. Assess Formulation (Solubility, Stability) check_dose->check_formulation solution_dose Conduct Dose-Range Finding Study (Start 50% lower) check_dose->solution_dose If Error Found or for New Model check_model 3. Review Animal Model (Strain, Age, Health) check_formulation->check_model solution_formulation Re-optimize Formulation (Check vehicle toxicity, e.g., HCO-60) [6, 9] check_formulation->solution_formulation If Precipitation or Vehicle Issues Noted check_model->solution_dose If Model is Known to be Sensitive

Caption: Troubleshooting workflow for unexpected myelosuppression.

Detailed Troubleshooting Steps:

  • Verify Dosing and Administration:

    • Causality: Simple calculation errors are a common source of toxicity. An error in converting units (e.g., mg/kg to mg/animal) or an incorrectly prepared stock solution can lead to overdosing.

    • Action: Double-check all calculations. Ensure the concentration of your stock solution is correct and that the administration volume is accurate for each animal's weight.

  • Assess Formulation and Solubility:

    • Causality: BH-AC is lipophilic and requires a vehicle, often containing a detergent like HCO-60, for solubilization.[3] Improperly prepared solutions can lead to drug precipitation, resulting in inconsistent dosing. Furthermore, the vehicle itself can have toxicities, including shock-like symptoms that can be mistaken for or compound drug toxicity.[4]

    • Action: Visually inspect your solution for any precipitate before each administration. If issues persist, consider preparing fresh solutions more frequently. Run a vehicle-only control group to assess the toxicity of the formulation itself.

  • Review Animal Model Characteristics:

    • Causality: Different mouse or rat strains can have varying sensitivities to chemotherapeutic agents. Age, underlying health status, and stress levels can also impact an animal's tolerance.

    • Action: Review literature for your specific animal model's sensitivity to Ara-C or other DNA-damaging agents. If no data exists, a pilot dose-finding study is essential. The maximum tolerated dose (MTD) in one context (e.g., 5 mg/kg daily for 5 days in non-hematological solid tumors in humans) may not translate directly to a murine leukemia model.[5]

  • Implement Supportive Care and Increased Monitoring:

    • Causality: To manage expected myelosuppression and prevent premature animal loss, supportive care can be crucial. It mimics clinical management and can help distinguish drug efficacy from unmanaged toxicity.[6][7]

    • Action: For severe neutropenia, consider administering Granulocyte Colony-Stimulating Factor (G-CSF).[8] Ensure animals have easy access to food and water, and provide supplemental hydration (e.g., subcutaneous fluids) if dehydration is observed. Increase the frequency of blood count monitoring to daily or every other day to precisely track the neutrophil nadir and recovery.[9]

Q4: My in vitro colony-forming unit (CFU) assays show high variability between replicates. What are the common pitfalls?

Answer: The CFU assay, which measures the functional capacity of hematopoietic progenitors, is a cornerstone for studying myelosuppression but is sensitive to technical variability.

Common Causes & Solutions:

  • Cell Viability and Counting:

    • Problem: Inaccurate counting of bone marrow cells or poor viability post-isolation.

    • Solution: Always perform a viability stain (e.g., Trypan Blue) and count cells using a hemocytometer or automated counter just before plating. Aim for >90% viability. Work quickly and keep cells on ice to preserve their health.

  • Incomplete Cell Dissociation:

    • Problem: Clumps of cells in the suspension lead to non-uniform plating and inaccurate colony counts. A single clump can be misidentified as a large colony.

    • Solution: After flushing bone marrow, gently pipette the cell suspension up and down several times with a P1000 and then pass it through a 40-70 µm cell strainer to achieve a single-cell suspension.

  • Methycellulose Plating Technique:

    • Problem: Introduction of air bubbles during mixing or plating can create "dead zones" where cells cannot grow. Improper dispensing can lead to a non-level meniscus, causing uneven colony distribution.

    • Solution: Use specialized blunt-end needles for dispensing methylcellulose. Add the cells to the methylcellulose and mix by gentle vortexing or repeated inversion, being careful not to introduce bubbles. Dispense slowly into the dish and gently tilt to spread evenly.

  • Incubator Conditions:

    • Problem: Suboptimal humidity or CO2 levels can drastically affect progenitor growth.

    • Solution: Use a dedicated, calibrated cell culture incubator with high humidity (>95%) to prevent the methylcellulose from drying out. Place the culture dishes inside a larger secondary container (e.g., a 150mm dish) with a separate, open dish of sterile water to maintain local humidity.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific laboratory conditions and reagents.

Protocol 1: In Vitro Assessment of BH-AC on Hematopoietic Progenitors (CFU Assay)

This protocol details how to measure the dose-dependent inhibitory effect of BH-AC on murine hematopoietic progenitor cells.

CFU_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Plating cluster_culture Culture & Analysis node1 1. Isolate Bone Marrow from Murine Femurs/Tibias node2 2. Create Single-Cell Suspension (Flush, Pipette, Strain) node1->node2 node3 3. Count Viable Cells (Trypan Blue Exclusion) node2->node3 node5 5. Mix Cells with Methylcellulose + Cytokines + BH-AC/Vehicle node3->node5 node4 4. Prepare Serial Dilutions of BH-AC node4->node5 node6 6. Plate Mixture into 35mm Dishes (in duplicate) node5->node6 node7 7. Incubate 7-14 Days (37°C, 5% CO2, >95% Humidity) node6->node7 node8 8. Score Colonies (BFU-E, CFU-GM, CFU-GEMM) node7->node8 node9 9. Calculate IC50 Value node8->node9

Caption: Standard workflow for a Colony-Forming Unit (CFU) assay.

Methodology:

  • Bone Marrow Isolation:

    • Humanely euthanize a mouse (e.g., C57BL/6) according to approved institutional protocols.

    • Dissect femurs and tibias, cleaning away excess muscle tissue.

    • Cut the ends of the bones and flush the marrow into a 15 mL conical tube containing 2% FBS in PBS using a 25G needle and a 10 mL syringe.

  • Cell Preparation:

    • Create a single-cell suspension by gently pipetting up and down, then pass the suspension through a 70 µm cell strainer.

    • Centrifuge at 300 x g for 7 minutes. Resuspend the pellet in 1 mL of PBS/2% FBS.

    • Perform a viable cell count using Trypan Blue.

  • Plating:

    • Prepare your BH-AC stock solution and serial dilutions in the appropriate vehicle.

    • In a fresh tube, combine reagents according to the manufacturer's protocol for your methylcellulose medium (e.g., MethoCult™ GF M3434). This typically includes the medium, cytokines, vehicle or BH-AC at various concentrations, and your bone marrow cells (plated at 1-2 x 10^4 cells per 35mm dish).

    • Vortex gently to mix thoroughly. Let stand for 5-10 minutes to allow bubbles to dissipate.

    • Using a 1 mL syringe with a 16G blunt-end needle, dispense 1.1 mL of the mixture into each 35mm culture dish. Spread evenly by gentle tilting.

  • Incubation and Scoring:

    • Place the dishes in a high-humidity incubator at 37°C and 5% CO2 for 7-14 days.

    • Using an inverted microscope, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) based on morphology.

    • Calculate the number of colonies per 10^5 cells plated for each condition and determine the IC50 of BH-AC.

Protocol 2: In Vivo Monitoring of Myelosuppression in a Murine Model

This protocol provides a framework for assessing the hematological impact of BH-AC in live animals.

Methodology:

  • Acclimatization and Baseline:

    • Acclimate animals for at least one week before the study begins.

    • Two days prior to the first dose (Day -2), collect a baseline blood sample from each animal via saphenous or tail vein puncture (~50 µL) into an EDTA-coated microtainer tube. .

  • Drug Administration:

    • Administer BH-AC or vehicle control via the desired route (e.g., intravenous, intraperitoneal) based on your experimental design. A typical starting point for dose-finding could be guided by clinical data, such as daily infusions of 4-5 mg/kg,[10] but must be optimized for the animal model.

  • Monitoring:

    • Clinical Signs: Monitor animals daily for signs of toxicity, including weight loss, lethargy, ruffled fur, and hunched posture. Record body weights daily.

    • Blood Collection: Collect blood samples at regular intervals. A suggested schedule is Day 0 (pre-dose), Day 3, Day 5, Day 7 (expected nadir), Day 10, and Day 14.

    • Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters including:

      • White Blood Cell (WBC) count

      • Absolute Neutrophil Count (ANC)

      • Platelet (PLT) count

      • Red Blood Cell (RBC) count and Hemoglobin (HGB)

  • Data Analysis:

    • Plot the mean counts for each parameter over time for each treatment group.

    • Identify the nadir (lowest point) for neutrophils and platelets.

    • Determine the time to recovery (return to baseline or a predefined level).

    • Correlate hematological toxicity with clinical signs and body weight changes.

Section 4: Frequently Asked Questions (FAQs)

Q5: What supportive care can be used in animal models to mitigate severe myelosuppression without compromising the study's integrity?

Answer: Supportive care is often necessary to ensure animal welfare and the completion of a study. Key strategies include:

  • G-CSF/GM-CSF: To specifically combat neutropenia, recombinant granulocyte or granulocyte-macrophage colony-stimulating factors can be administered. This is a standard clinical practice and can help animals survive the neutropenic period.[7] It's crucial to administer it to all groups (except a true control) to avoid introducing a variable.

  • Antibiotics: Prophylactic or therapeutic antibiotics (e.g., in drinking water or via injection) can prevent opportunistic infections when animals are neutropenic.[7]

  • Fluid Support: Subcutaneous injection of sterile saline can prevent dehydration, especially if animals show signs of lethargy or reduced water intake.

  • Nutritional Support: Providing soft, palatable, high-calorie food on the cage floor can help animals that are too weak to reach standard food hoppers.

References

  • Kimura, K., et al. (1981). Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Recent Results in Cancer Research, 76, 232-40. [Link]

  • Maehara, Y., et al. (1989). Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells. Anticancer Research, 9(1), 41-4. [Link]

  • Yamada, K., et al. (1982). Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(1), 77-84. [Link]

  • LI Jinsui, et al. (2021). Clinical study on the prevention of bone marrow suppression induced by AC chemotherapy with mixed nucleoside tablets of breast cancer patients. JOURNAL OF CLINICAL SURGERY, 29(3), 265-268. [Link]

  • Schering-Plough Research Institute. (1991). Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents. Toxicologic Pathology, 19(4_pt_2), 591-600. [Link]

  • Kawashima, K., et al. (1988). Clinical use of intermediate to high dose of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in children with acute leukemia. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(4 Pt 2), 1149-53. [Link]

  • Sari, D. K., et al. (2024). ANALYSIS OF MYELOSUPPRESSION IN POST-CHEMOTHERAPY BREAST CANCER PATIENTS (A Study at Division of Hematology and Medical Oncology Airlangga University Hospital). medRxiv. [Link]

  • Unknown Author. (1988). [Successful treatment with a small dose of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in a case of chronic myelomonocytic leukemia in blastic crisis]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(1), 119-23. [Link]

  • Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8 Pt 1), 2481-6. [Link]

  • Ueda, T., et al. (2001). Contribution of 1-beta-D-Arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia. Clinical Cancer Research, 7(9), 2729-35. [Link]

  • Schwartzberg, L. S., et al. (2021). Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era. The Oncologist, 26(Suppl 2), 1-13. [Link]

  • El-Sharkawi, D. (2021). Low-Dose Cytarabine versus Best Supportive Care for Patients with Acute Myeloid Leukaemia Unfit for the Standard of Care: Egyptian centre experience. Middle East Journal of Cancer, 12(3), 415-21. [Link]

  • Eldridge, L. (2010). Management of myelosuppression in cancer patients. Hospital Pharmacy Europe. [Link]

  • Wognum, A. W., et al. (1998). Assay systems for hematopoietic stem and progenitor cells. Bone Marrow Transplantation, 21 Suppl 1, S11-4. [Link]

  • Friberg, L. E., & Karlsson, M. O. (2017). Model-based prediction of myelosuppression and recovery based on frequent neutrophil monitoring. Cancer Chemotherapy and Pharmacology, 80(2), 249-258. [Link]

  • Rustum, Y. M., & Preisler, H. D. (1979). 1-Beta-arabinofuranosylcytosine in therapy of leukemia: preclinical and clinical overview. Medical and Pediatric Oncology, 7(4), 305-18. [Link]

Sources

Technical Support Center: Optimizing Liposomal Delivery of Enocitabine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the optimization of liposomal enocitabine formulations. Enocitabine, a hydrophilic nucleoside analog and a derivative of cytarabine, presents unique challenges and opportunities in drug delivery. Its encapsulation within liposomes aims to alter its pharmacokinetic profile, reduce systemic toxicity, and potentially improve its therapeutic index in treating hematological malignancies.[1] This guide is structured to provide direct, actionable answers to common issues encountered during research and development, moving from high-level questions to in-depth troubleshooting of specific experimental problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the formulation of liposomal enocitabine.

Q1: What is the primary rationale for encapsulating enocitabine in liposomes?

A: Enocitabine, like its parent compound cytarabine, is a hydrophilic small molecule with a short plasma half-life due to rapid metabolism by cytidine deaminase in the liver and blood.[2] Liposomal encapsulation serves several key purposes:

  • Protection from Degradation: The lipid bilayer shields enocitabine from enzymatic degradation, prolonging its circulation time.[3]

  • Modified Pharmacokinetics: Encapsulation changes the drug's distribution profile, reducing peak plasma concentrations of free drug and thereby lowering systemic toxicity.[4]

  • Passive Targeting: Liposomes, particularly those in the 100-200 nm range, can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3]

Q2: What are the most critical challenges when formulating liposomal enocitabine?

A: The primary challenges stem from enocitabine's high water solubility:

  • Low Encapsulation Efficiency (EE): Passive entrapment of hydrophilic drugs during liposome formation is often inefficient, leading to significant drug loss.[5]

  • Poor Drug Retention: The encapsulated drug can leak from the liposomes during storage or upon administration, compromising the formulation's stability and efficacy.[]

  • Physical Instability: Formulations can be prone to aggregation and fusion, especially if surface charge is not optimized, affecting shelf-life and in vivo performance.

Q3: What are the Critical Quality Attributes (CQAs) for a liposomal enocitabine formulation?

A: The following CQAs must be rigorously controlled and monitored to ensure product quality, safety, and efficacy.[7]

Critical Quality Attribute (CQA) Typical Target Range Primary Impact Common Analytical Method
Particle Size (Z-average) 80 - 150 nmBiodistribution, RES uptake, EPR effectDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Formulation homogeneity, batch-to-batch consistencyDynamic Light Scattering (DLS)
Zeta Potential < -20 mV or > +20 mVColloidal stability (prevents aggregation)Electrophoretic Light Scattering (ELS)[]
Encapsulation Efficiency (%) > 40% (highly formulation dependent)Process efficiency, therapeutic dose accuracyChromatography (after separation of free drug)[]
Drug Loading (%) Varies with lipid compositionPotency of the final formulationChromatography[10]
In Vitro Drug Release Sustained release over 24-48hPredicts in vivo drug retention and efficacyDialysis Method, Sample-and-Separate[11][12]

Section 2: Troubleshooting Guide

This guide provides in-depth solutions to specific problems you may encounter during your experiments.

Problem Area 1: Formulation & Encapsulation

Q: My encapsulation efficiency for enocitabine is consistently low (<10%). What are the causes and how can I improve it?

A: Low encapsulation efficiency for a hydrophilic drug like enocitabine is a common and significant hurdle. The primary cause is the inefficiency of passive entrapment, where the drug is simply captured in the aqueous volume enclosed during vesicle formation.

Causality Explained: The amount of drug encapsulated is limited by its concentration in the hydration buffer and the total internal volume of the liposomes. Since this volume is small, a large proportion of the drug remains unencapsulated in the external buffer.

Troubleshooting Steps & Solutions:

  • Optimize the Hydration Medium:

    • Increase Drug Concentration: The most direct way to improve passive loading is to increase the concentration of enocitabine in the aqueous solution used for lipid film hydration. However, be mindful of the drug's solubility limit to avoid precipitation.

    • Adjust pH and Ionic Strength: The solubility of enocitabine can be pH-dependent. Ensure the pH of your buffer maximizes drug solubility. Some studies suggest that adjusting the pH of the aqueous phase can significantly improve entrapment efficiency.[10]

  • Modify Lipid Composition:

    • Incorporate Charged Lipids: Including a negatively charged lipid like distearoylphosphatidylglycerol (DSPG) or dimyristoylphosphatidylglycerol (DMPG) can increase the aqueous volume between bilayers in multilamellar vesicles (MLVs) before extrusion, potentially increasing final entrapment.

    • Increase Membrane Rigidity: Using lipids with a high phase transition temperature (Tm), such as hydrogenated soy phosphatidylcholine (HSPC) or distearoylphosphatidylcholine (DSPC), along with cholesterol (30-50 mol%), creates a more rigid, less leaky bilayer that can better retain the drug during the formulation process.[13]

  • Refine the Preparation Method:

    • Dehydration-Rehydration Method: This method can sometimes yield higher encapsulation efficiencies for water-soluble molecules compared to the standard thin-film hydration method. It involves dehydrating a suspension of empty small unilamellar vesicles in the presence of the drug, which promotes encapsulation upon rehydration.

    • Double Emulsion/Solvent Evaporation: This technique can be advantageous for encapsulating hydrophilic drugs with high efficiency.[5]

Workflow for Troubleshooting Low Encapsulation Efficiency

G Start Low EE% (<10%) Solubility Is Enocitabine fully dissolved in buffer? Start->Solubility IncreaseConc Increase Drug Conc. in Hydration Buffer Solubility->IncreaseConc No LipidComp Is Lipid Composition Optimized? Solubility->LipidComp Yes AdjustBuffer Adjust Buffer pH/ Ionic Strength IncreaseConc->AdjustBuffer AdjustBuffer->Solubility AddCharge Incorporate Charged Lipids (e.g., DSPG) LipidComp->AddCharge No Method Is Preparation Method Optimal? LipidComp->Method Yes IncreaseRigidity Increase Membrane Rigidity (High Tm Lipids + Cholesterol) AddCharge->IncreaseRigidity IncreaseRigidity->LipidComp Dehydrate Try Dehydration- Rehydration Method Method->Dehydrate No End Re-evaluate EE% Method->End Yes DoubleEmulsion Try Double Emulsion/ Solvent Evaporation Dehydrate->DoubleEmulsion DoubleEmulsion->Method

Caption: Decision tree for troubleshooting low encapsulation efficiency.

Q: My liposome particle size is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). What is happening and how do I fix it?

A: A large particle size and high PDI indicate a heterogeneous and potentially unstable formulation. This can lead to rapid clearance by the reticuloendothelial system (RES) and inconsistent batch quality.[3]

Causality Explained:

  • Inefficient Size Reduction: The extrusion or sonication process may not be effectively breaking down the initial multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (LUVs).

  • Aggregation: Liposomes with a near-neutral surface charge can aggregate due to weak repulsive forces, leading to an apparent increase in size and PDI.

  • Lipid Composition: Certain lipid compositions, especially those without cholesterol, can form less stable structures that are prone to fusion.

Troubleshooting Steps & Solutions:

  • Optimize the Extrusion Process:

    • Sufficient Extrusion Cycles: Ensure you are passing the liposome suspension through the extruder membrane a sufficient number of times. A minimum of 10-15 passes is typically recommended.

    • Sequential Extrusion: Use a stepwise extrusion process. Start with a larger pore size (e.g., 400 nm) before moving to your target pore size (e.g., 100 nm). This reduces pressure buildup and prevents membrane rupture.

    • Maintain Temperature Above Tm: The extrusion process must be performed at a temperature above the phase transition temperature (Tm) of the primary phospholipid. Extruding below the Tm results in inefficient sizing as the lipids are in a rigid gel state.

  • Prevent Aggregation:

    • Incorporate Charged Lipids: As mentioned for EE%, adding a charged lipid (e.g., DSPG, DMPG) will increase the magnitude of the zeta potential, creating electrostatic repulsion between vesicles and preventing aggregation.[14]

    • PEGylation: Incorporate a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000). The PEG layer provides a steric barrier that prevents aggregation and also confers "stealth" properties to reduce RES uptake in vivo.[4][15]

  • Verify Equipment and Materials:

    • Check Extruder Membranes: Ensure the polycarbonate membranes are not torn or clogged. Use fresh membranes for each new batch.

    • Lipid Quality: Use high-purity lipids and verify their integrity. Oxidized or hydrolyzed lipids can negatively impact liposome formation and stability.[]

Problem Area 2: Stability

Q: I'm observing significant drug leakage (>20%) from my formulation during storage at 4°C. How can I improve drug retention?

A: Drug leakage is a critical stability issue, especially for hydrophilic drugs encapsulated in a high concentration gradient. It indicates that the lipid bilayer is too permeable to the drug molecule.

Causality Explained: The stability of the lipid bilayer is paramount for drug retention. A fluid, loosely packed membrane will allow small, water-soluble molecules like enocitabine to diffuse out into the external medium over time. This process is driven by the concentration gradient between the liposome core and the external buffer.

Troubleshooting Steps & Solutions:

  • Increase Bilayer Rigidity and Packing:

    • Use Saturated, Long-Chain Phospholipids: Replace unsaturated or short-chain lipids with saturated, long-chain phospholipids like DSPC (18:0) or HSPC. These lipids have higher Tm values and pack more tightly, reducing membrane permeability.[]

    • Optimize Cholesterol Content: Cholesterol is a crucial membrane stabilizer. It inserts into the lipid bilayer, filling gaps between phospholipid molecules and reducing the membrane's permeability to water-soluble compounds.[13] A concentration of 30-50 mol% is often optimal.

  • Control the External Environment:

    • Isotonic Buffer: Store the liposomes in a buffer that is isotonic with the internal aqueous core. Osmotic stress can induce membrane tension and lead to drug leakage.

    • pH Gradient (If Applicable): While not a primary strategy for neutral hydrophilic drugs, for ionizable drugs, creating a pH or ion gradient across the membrane (remote loading) can dramatically improve both loading and retention. This is less applicable to enocitabine but is a key strategy for other drugs like doxorubicin.

Diagram of Factors Affecting Liposome Stability

G cluster_physical Physical Stability cluster_chemical Chemical Stability cluster_factors Influencing Factors Stability Liposome Stability Aggregation Aggregation/ Fusion Stability->Aggregation Leakage Drug Leakage Stability->Leakage Hydrolysis Lipid Hydrolysis Stability->Hydrolysis Oxidation Lipid Oxidation Stability->Oxidation Zeta Zeta Potential Zeta->Aggregation prevents PEG PEGylation PEG->Aggregation prevents Cholesterol Cholesterol Content Cholesterol->Leakage reduces LipidChoice Lipid Chain Length & Saturation LipidChoice->Leakage reduces LipidChoice->Oxidation affects Storage Storage Conditions (Temp, pH, Buffer) Storage->Leakage Storage->Hydrolysis Storage->Oxidation

Caption: Key intrinsic and extrinsic factors influencing liposome stability.

Problem Area 3: In Vitro Performance

Q: My in vitro release assay shows a very high burst release in the first few hours, not the sustained release I want. Why is this happening?

A: A significant burst release suggests two main possibilities: a large fraction of the drug is not truly encapsulated but is adsorbed to the liposome surface, or the formulation is unstable in the release medium.

Causality Explained:

  • Surface-Adsorbed Drug: Inefficient removal of unencapsulated drug during the purification step (e.g., dialysis or size exclusion chromatography) will result in a rapid release of this "free" or surface-bound drug at the start of the assay.

  • Formulation Instability: The release medium (e.g., serum-containing media) may contain components like proteins or salts that destabilize the liposomes, causing them to release their contents prematurely.[16][17]

Troubleshooting Steps & Solutions:

  • Ensure Complete Removal of Free Drug:

    • Refine Purification: Use a robust method to separate the liposomes from unencapsulated enocitabine. Size Exclusion Chromatography (SEC) using a Sephadex G-50 column is often more effective and faster than dialysis for this purpose.[18]

    • Validate Purification: Quantify the amount of drug in the fractions collected during purification to confirm that a clear separation between liposomal and free drug has been achieved.

  • Design a More Predictive In Vitro Release Assay:

    • Standard Dialysis Method: This is the most common method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzed against a larger volume of release buffer.[19] Ensure the MWCO is large enough for the free drug to pass through but small enough to retain the liposomes.

    • Use a "Sink": To better mimic in vivo conditions where released drug is cleared, consider using an assay that includes an "acceptor" or "sink" for the released drug. One advanced method involves incubating the donor liposomes with an excess of "acceptor" multilamellar vesicles, which can then be separated by centrifugation.[20]

  • Enhance Formulation Stability (as per previous section):

    • A more stable liposome (high Tm lipids, optimal cholesterol) will inherently have a slower, more controlled release profile. If the formulation is leaky at baseline, it will certainly exhibit a burst release under assay conditions.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: Dissolve the chosen lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature well above the lipid Tm (e.g., 60-65°C). This will form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the enocitabine-containing aqueous buffer. The temperature of the buffer should also be above the lipid Tm. Vortex vigorously to form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm), pre-heated to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder's gas-tight syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-15 times). This will produce a more homogenous suspension of large unilamellar vesicles (LUVs).[10]

  • Purification: Immediately purify the liposome suspension to remove unencapsulated drug using size exclusion chromatography or dialysis.

Protocol 2: Measuring Encapsulation Efficiency (EE%)

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method like a Sephadex G-50 spin column.

  • Quantify Total Drug (D_total): Take an aliquot of the liposome suspension before purification. Disrupt the liposomes by adding a suitable solvent or detergent (e.g., 1% Triton X-100) to release the encapsulated drug. Measure the enocitabine concentration using a validated analytical method (e.g., HPLC-UV).

  • Quantify Encapsulated Drug (D_encap): Take an aliquot of the liposome suspension after purification. Disrupt these liposomes in the same manner and measure the enocitabine concentration.

  • Calculate EE%: EE (%) = (Concentration of D_encap / Concentration of D_total) * 100

    Note: An alternative method involves quantifying the free drug (D_free) that is removed during purification and calculating EE% as: EE (%) = [(D_total - D_free) / D_total] * 100.[]

References

  • Webb, M. S., et al. (2002). Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems. Journal of Pharmaceutical Sciences.
  • Ten Voorde, J., et al. (2019). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Cells.
  • Kivarinter, S., et al. (2020).
  • Alonso-Romanowski, S., et al. (2003). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Journal of Liposome Research.
  • Soares, S., et al. (2018). Characterization of the uptake mechanisms for internalization of negatively charged liposomes in HeLa cells. Utrecht University Thesis.
  • Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery.
  • Alonso-Romanowski, S., et al. (2004). Stability of liposomal formulations in physiological conditions for oral drug delivery. PubMed.
  • Pattni, B. S., & Torchilin, V. P. (2025). Liposomal Formulations in Clinical Use: Progress, Challenges and Future Directions. Journal of Controlled Release.
  • Tsamantanis, A., et al. (2025). A machine learning workflow to accelerate the design of in vitro release tests from liposomes.
  • Chiodoni, A., et al. (2008). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Taylor & Francis Online.
  • Malvern Panalytical. (2010). Size and zeta potential characterization of liposomes using the Zetasizer Nano.
  • Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica.
  • Hama, S., et al. (2020). Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways.
  • Di Meo, C., et al. (2024).
  • Creative Biolabs. (n.d.). In Vitro Experiment of Liposomes.
  • BOC Sciences. (n.d.). LNP Parameters Explained: Particle Size and Zeta Potential. BOC Sciences.
  • Sharma, G., & Anabathula, R. (2017). In-vitro drug release methods for liposomal drug delivery systems. Express Pharma.
  • Dua, J.S., et al. (2010). Stability Aspects of Liposomes.
  • HORIBA Instruments. (n.d.). Particle Size Analysis of Liposomes. HORIBA Scientific.
  • van der Gun, M. (2022). Positive liposome uptake mechanisms. University of Groningen Thesis.
  • Wang, H., et al. (2015). Novel anticancer polymeric conjugates of activated nucleoside analogs. Journal of Controlled Release.
  • Fanciullino, R., et al. (2025). Nucleoside analogue delivery systems in cancer therapy. Expert Opinion on Drug Delivery.
  • Zhang, Y., et al. (2017). Characterization of liposomes.
  • Li, Y., et al. (2024). Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. Pharmaceutics.
  • de Jesus, M. B. (2023).
  • BOC Sciences. (2025). Top 5 Challenges in Liposome Formulation and How Phospholipids Solve Them. BOC Sciences.
  • Agrawal, N., et al. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Conference Paper.
  • Abishek, K.G., et al. (2026). Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies.
  • Sharma, A., & Sharma, U. S. (2007). Challenges in Development of Targeted Liposomal Therapeutics. Current Drug Delivery.
  • Lasic, D. D. (1995). Recent advances in liposomal drug-delivery systems. Current Opinion in Biotechnology.
  • Shah, S., et al. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Journal of Drug Delivery Science and Technology.
  • Danafar, H., & Sharafi, A. (2019). Preparation and In Vitro Characterization of Enoxaparin Nano-liposomes through Different Methods. Advanced Pharmaceutical Bulletin.
  • BOC Sciences. (2026). Liposome Encapsulation Efficiency Measurement. BOC Sciences.
  • Al-Sbiei, A., et al. (2024). Optimization of Nanoliposome Formulations for Targeted Delivery of Hydrophobic Drugs. Journal of Pharmaceutical Sciences.
  • Singh, G., et al. (2024).
  • Sercombe, L., et al. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology.
  • Dara, T., et al. (2024). Liposomal Formulations: A Recent Update. Journal of Drug Delivery and Therapeutics.

Sources

Technical Support Center: Enocitabine (BH-AC) PK Study Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols and mechanistic understanding to minimize variability in enocitabine (BH-AC) pharmacokinetic (PK) workflows.

Executive Summary

Enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine, or BH-AC) is a lipophilic prodrug of cytarabine (Ara-C).[1][2] In PK studies, variability arises from three distinct vectors: ex vivo enzymatic degradation (sample collection), bioanalytical interference (LC-MS/MS specificity), and biological polymorphism (patient metabolism).

This guide provides the protocols required to stabilize the analyte, validate the assay, and stratify biological data to reduce error bars in your PK curves.

Module 1: Pre-Analytical Stabilization (The "Tube" Vector)

Status: Critical // Risk: High Issue: Artificial loss of analyte. Upon blood collection, BH-AC converts to Ara-C, which is then rapidly deaminated by Cytidine Deaminase (CDA) into the inactive metabolite Uracil Arabinoside (Ara-U). This reaction continues ex vivo in the collection tube, causing a massive underestimation of Ara-C and overestimation of Ara-U.

The Solution: Competitive Inhibition

You must inhibit CDA immediately upon venipuncture. Relying solely on temperature control (ice) is insufficient for accurate PK modeling. Tetrahydrouridine (THU) is the mandatory competitive inhibitor for this workflow.

Protocol: Validated Blood Collection Workflow

Use this protocol to standardize sample collection across all clinical sites.

  • Preparation: Pre-chill collection tubes (Heparin or EDTA) containing Tetrahydrouridine (THU).

    • Target THU Concentration: Final concentration in whole blood should be ~50–100 µg/mL .

  • Collection: Draw blood directly into the pre-chilled THU tube.

  • Mixing: Invert gently 5–8 times immediately. Do not vortex.

  • Cold Chain: Place tube immediately in an ice-water bath (4°C).

  • Separation: Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.

  • Storage: Transfer plasma to cryovials and freeze at -80°C immediately.

Visualization: Sample Integrity Workflow

The following diagram illustrates the critical decision points to prevent ex vivo degradation.

SampleWorkflow Start Venipuncture Tube Collection Tube (Heparin/EDTA) Start->Tube Inhibitor Add Tetrahydrouridine (THU) (Critical Step) Tube->Inhibitor Immediate Degradation Rapid Deamination (Data Loss) Tube->Degradation No THU Ice Ice Bath (4°C) Inhibitor->Ice Centrifuge Centrifuge (4°C, 2000xg) Ice->Centrifuge <30 mins Plasma Plasma Separation Centrifuge->Plasma Freeze Store at -80°C Plasma->Freeze

Caption: Workflow for preventing ex vivo deamination. The red path indicates the failure mode (absence of THU) leading to data loss.

Module 2: Bioanalytical Assay Optimization (The "Machine" Vector)

Status: Technical // Risk: Moderate Issue: Isobaric Interference and Polarity. Ara-C is highly polar and difficult to retain on standard C18 columns. Furthermore, Cytidine (endogenous) is isobaric to Cytarabine (Ara-C) and can co-elute, causing variable ion suppression or false positives.

Troubleshooting Table: LC-MS/MS Parameters
ParameterChallengeRecommended Solution
Column Choice Ara-C elutes in the void volume on C18.Use HSS T3 (High Strength Silica) or Porous Graphitic Carbon columns for polar retention.
Interference Cytidine (endogenous) has same mass.Optimize gradient to baseline separate Cytidine from Cytarabine. Monitor unique transitions if possible.
Carryover BH-AC is lipophilic and sticks to tubing.Implement a "sawtooth" wash gradient (high % organic) after every injection.
Internal Standard Matrix effects vary by patient.Use stable isotope-labeled Ara-C-13C3 or Ara-C-15N3 (do not use analog IS).

Module 3: Biological Variability (The "Patient" Vector)

Status: Complex // Risk: Variable Issue: Unexplained PK outliers. Even with perfect sampling and assay, PK curves may vary wildly due to patient genetics. The gene encoding Cytidine Deaminase (CDA) is highly polymorphic.[3]

  • Poor Metabolizers (PM): Low CDA activity

    
     High Ara-C exposure 
    
    
    
    Toxicity.
  • Ultra-Rapid Metabolizers (UM): High CDA activity

    
     Low Ara-C exposure 
    
    
    
    Therapeutic failure.
Metabolic Pathway & Stratification

To reduce "noise" in your study data, you must stratify patients by CDA genotype or phenotype.

Metabolism BHAC Enocitabine (BH-AC) AraC Cytarabine (Ara-C) BHAC->AraC Hydrolysis AraU Ara-U (Inactive) AraC->AraU Deamination Esterase Esterases Esterase->BHAC CDA Cytidine Deaminase (CDA) CDA->AraC

Caption: Enocitabine metabolism.[2] CDA is the rate-limiting step for clearance. Variability in CDA expression directly alters PK Area Under the Curve (AUC).

Troubleshooting FAQ

Q: Can I add THU to the plasma after centrifugation instead of whole blood? A: No. Deamination occurs primarily inside erythrocytes and in whole blood due to the presence of CDA. If you wait until plasma separation, a significant portion of Ara-C will have already converted to Ara-U. THU must be present at the moment of blood draw.

Q: My Ara-C peak shapes are tailing badly. What is the fix? A: This is common with polar analytes on silica-based columns.

  • Check pH: Ensure your mobile phase is acidic (0.1% Formic Acid).

  • Check Reconstitution: Reconstitute your dried extract in a solvent matching the starting gradient conditions (highly aqueous). Injecting a pure methanol extract onto an aqueous column causes solvent mismatch and peak distortion.

Q: We see high variability in the "Prodrug" (BH-AC) concentration. Why? A: BH-AC is lipophilic.[4] It can adsorb to polypropylene tubes or pipette tips.

  • Fix: Use low-binding plasticware.

  • Fix: Ensure the extraction solvent (protein precipitation) has a high enough organic ratio (e.g., MeOH:ACN) to fully solubilize the lipophilic tail of BH-AC.

Q: How do I handle patients with CDA polymorphisms in my data analysis? A: Do not pool them blindly. Perform a covariate analysis in your population PK (PopPK) model. Include CDA activity (measured via surrogate or genotype) as a covariate on Clearance (CL). This will mathematically account for the variability rather than treating it as random error.

References

  • PubChem. Enocitabine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hamon, et al. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples. PubMed.[5] Available at: [Link]

  • Fanciullino, R., et al. CDA as a predictive marker for life-threatening toxicities in patients with AML treated with cytarabine.[6] Blood Advances.[6] Available at: [Link]

  • Hennig, S., et al. Population pharmacokinetics of cytarabine and its metabolite in patients with acute myeloid leukemia.[7] PAGE Meeting. Available at: [Link]

Sources

Technical Support Center: Overcoming Nucleoside Analog Cross-Resistance with BH-AC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists investigating resistance mechanisms in nucleoside analog therapies. It addresses the specific utility of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC, Enocitabine) in overcoming cross-resistance observed with Cytarabine (Ara-C) and Gemcitabine.

Executive Technical Overview

BH-AC (Enocitabine) is a lipophilic N4-acyl derivative of Cytarabine (Ara-C). It functions primarily as a "depot" prodrug. Unlike hydrophilic nucleoside analogs (Ara-C, Gemcitabine) that require specific transporters (hENT1) for cellular entry and are vulnerable to rapid inactivation by Cytidine Deaminase (CDA), BH-AC utilizes a distinct pharmacokinetic pathway.

Core Mechanism of Resistance Evasion:

  • Transport Independence: Due to its N4-behenoyl fatty acid chain, BH-AC exhibits high lipophilicity, allowing it to cross the plasma membrane via passive diffusion, effectively bypassing the downregulation of hENT1 (SLC29A1) .

  • Deaminase Resistance: The N4-acylation sterically hinders the active site of Cytidine Deaminase (CDA) , preventing the rapid catabolism that renders Ara-C ineffective in high-CDA tumors.

Troubleshooting & FAQs: Diagnosing and Overcoming Resistance

Category A: Transport-Mediated Resistance (hENT1/hCNT)

Q: My cell line has developed resistance to Ara-C, and qPCR shows a 90% reduction in SLC29A1 (hENT1) expression. Will BH-AC restore sensitivity?

A: Yes, likely. Ara-C resistance is frequently driven by the loss of the Human Equilibrative Nucleoside Transporter 1 (hENT1). Ara-C is hydrophilic and strictly requires hENT1 for intracellular accumulation.

  • The BH-AC Solution: BH-AC’s lipophilic behenoyl tail facilitates membrane permeation independent of hENT1. Once intracellular, it is slowly hydrolyzed to release free Ara-C, which is then phosphorylated to the active triphosphate (Ara-CTP).

  • Experimental Validation: Perform a comparative cytotoxicity assay (Protocol A below) using an hENT1 inhibitor (Nitrobenzylmercaptopurine ribonucleoside, NBMPR) to simulate transport deficiency. BH-AC efficacy should remain unchanged in the presence of NBMPR, whereas Ara-C efficacy will plummet.

Category B: Metabolic Resistance (Deaminases)

Q: We observe high levels of Cytidine Deaminase (CDA) in our patient-derived xenografts (PDX). Ara-C is degraded before it can be activated. Is BH-AC a viable alternative?

A: Yes, this is the primary indication for BH-AC. High CDA expression leads to the rapid conversion of Ara-C to the inactive metabolite Ara-U (Uracil Arabinoside).

  • The BH-AC Solution: BH-AC is a poor substrate for CDA. It acts as a "masked" compound that resists deamination in the plasma and cytoplasm. It serves as a sustained-release reservoir, maintaining therapeutic intracellular Ara-CTP levels over a longer duration than a bolus Ara-C dose.

  • Note: This advantage is specific to catabolic resistance. It does not overcome anabolic resistance (e.g., dCK deficiency).

Category C: Activation Failure (Kinase Deficiency)

Q: Our resistant line lacks Deoxycytidine Kinase (dCK). Can we use BH-AC?

A: No. This is a critical "Dead End." BH-AC is a prodrug that ultimately releases Ara-C. The released Ara-C still requires phosphorylation by dCK to form the active monophosphate (Ara-CMP), which is then converted to the cytotoxic triphosphate (Ara-CTP).

  • Troubleshooting: If your resistance mechanism is dCK deficiency, BH-AC will be cross-resistant.

  • Alternative Strategy: Consider ProTide technology (nucleoside monophosphate prodrugs) or phosphoramidates that bypass the initial rate-limiting phosphorylation step.

Visualizing the Resistance Pathways

The following diagram illustrates the parallel entry and activation pathways of Ara-C and BH-AC, highlighting where BH-AC bypasses specific resistance blocks.

BHAC_Mechanism cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space AraC Ara-C (Hydrophilic) hENT1 hENT1 Transporter (Downregulated in Resistance) AraC->hENT1 Requires BHAC BH-AC (Lipophilic Prodrug) Passive Passive Diffusion (Lipid Bilayer) BHAC->Passive Bypasses Transporter AraC_In Intracellular Ara-C BHAC->AraC_In Slow Hydrolysis (Sustained Release) CDA Cytidine Deaminase (High Activity in Resistance) BHAC->CDA Resistant to Deamination hENT1->AraC_In hENT1->AraC_In Blocked in hENT1(-) Cells Passive->BHAC AraU Ara-U (Inactive) AraC_In->AraU Dominant in CDA(high) Cells AraC_In->CDA Rapid Inactivation dCK dCK Enzyme (Required for Activation) AraC_In->dCK Phosphorylation AraCMP Ara-CMP AraCTP Ara-CTP (Active Toxin) AraCMP->AraCTP Downstream Kinases CDA->AraU dCK->AraCMP

Caption: Comparative pathway analysis showing BH-AC bypassing hENT1 transport and resisting CDA-mediated inactivation, while converging with Ara-C at the dCK phosphorylation step.

Experimental Protocols for Resistance Profiling

Protocol A: Differential Cytotoxicity Profiling (Transport vs. Metabolic)

Objective: Determine if resistance in your cell line is mediated by transport (hENT1) or deaminase (CDA) activity.

Materials:

  • Parental Cell Line (Sensitive)

  • Resistant Cell Line (Unknown Mechanism)

  • Drugs: Ara-C, BH-AC, Gemcitabine

  • Inhibitor: NBMPR (hENT1 inhibitor), Tetrahydrouridine (THU, CDA inhibitor)

  • Assay: CellTiter-Glo or MTT

Workflow:

  • Seed Cells: 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Groups:

    • Group 1 (Control): Ara-C dose response (0.01 – 100 µM).

    • Group 2 (Transport Block): Ara-C + 10 µM NBMPR.

    • Group 3 (Deaminase Block): Ara-C + 100 µM THU.

    • Group 4 (Test): BH-AC dose response (0.01 – 100 µM).

  • Incubation: 72 hours at 37°C.

  • Readout: Calculate IC50 values.

Data Interpretation Table:

Observed PhenotypeLikely MechanismBH-AC Efficacy Prediction
Ara-C IC50 increases with NBMPR hENT1-dependent uptake (Normal)Comparable to Ara-C
Resistant Line IC50 is High; Unchanged by NBMPR hENT1 Downregulation (Transport Defect)High Efficacy (Bypasses defect)
Resistant Line IC50 drops with THU CDA Overexpression (Metabolic Defect)High Efficacy (Resists CDA)
Resistant Line IC50 High; Unchanged by THU dCK Deficiency or Polymerase MutationLow Efficacy (Cross-Resistant)
Protocol B: Intracellular Retention Assay

Objective: Confirm the "Depot Effect" of BH-AC.

  • Pulse: Incubate cells with 10 µM [3H]-Ara-C or [14C]-BH-AC for 2 hours.

  • Wash: Remove drug, wash 3x with ice-cold PBS.

  • Chase: Incubate in drug-free media for 0, 4, 12, and 24 hours.

  • Extraction: Lyse cells with 60% methanol.

  • Analysis: HPLC coupled with scintillation counting.

    • Success Criteria: BH-AC treated cells should show a sustained "plateau" of intracellular Ara-CTP over 12-24 hours, whereas Ara-C treated cells will show a rapid peak and decline.

References

  • Ueda, T., et al. (1983). Intracellular distribution of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in blood cells.[1]Gann , 74(3), 445–451. Link

  • Hori, K., et al. (1984). Antitumor activity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine against human acute leukemia cell lines.[2]Gann , 75(11), 1019-1024. Link

  • Galmarini, C. M., et al. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies.[3][4]Leukemia , 15, 875–890. Link

  • Fukushima, T., et al. (1988). Pharmacokinetics of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in patients with acute leukemia.[2][4]Cancer Chemotherapy and Pharmacology , 21, 302–306. Link

  • Hamada, A., et al. (2002). Lipophilicity and transport of N4-acyl-1-beta-D-arabinofuranosylcytosine derivatives.[1][4][5]Biological and Pharmaceutical Bulletin , 25(2), 209-213. Link

Sources

Technical Support Center: Quantification of Ketone Bodies (β-Hydroxybutyrate & Acetoacetate)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the quantification of β-Hydroxybutyrate (BHB) and Acetoacetate (AcAc). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into accurately measuring these critical metabolic biomarkers. As ketone bodies, BHB and AcAc are pivotal indicators of metabolic states such as ketosis, diabetic ketoacidosis, and responses to ketogenic diets or fasting.[1][2][3] Their accurate quantification is paramount for robust and reproducible experimental outcomes.

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of ketone body quantification.

Q1: What are β-Hydroxybutyrate (BHB) and Acetoacetate (AcAc), and why are they measured together?

β-Hydroxybutyrate and Acetoacetate are water-soluble molecules produced in the liver from the oxidation of fatty acids, particularly when glucose availability is low.[2][4] Along with acetone, they are the three primary "ketone bodies." BHB is the most abundant ketone body in circulation, typically accounting for about 75% of the total in pathological states like diabetic ketoacidosis.[2][5] The ratio of BHB to AcAc is a direct reflection of the mitochondrial redox state (the NADH/NAD+ ratio) in the liver, providing a deeper insight into metabolic status than measuring either analyte alone.[6][7]

Q2: What are the primary methods for quantifying BHB and AcAc in biological samples?

There are three main methodologies for quantifying ketone bodies:

  • Enzymatic Assays (Colorimetric/Fluorometric): These are the most common methods used in research labs. They rely on the enzyme β-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the oxidation of BHB to AcAc. This reaction reduces NAD+ to NADH.[1][2][5] The resulting NADH can be measured directly by absorbance at 340 nm or, for enhanced sensitivity, can be used in a coupled reaction with a probe to produce a highly colored (colorimetric) or fluorescent product.[2][4] These assays are typically performed in a 96-well plate format for high-throughput analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These methods offer the highest specificity and sensitivity.[8] They can simultaneously quantify both BHB and AcAc and can distinguish between different isomers, which is a limitation of some enzymatic assays.[7][8] LC-MS/MS is often considered the gold standard for its precision but requires specialized equipment and expertise.

  • Point-of-Care (POC) Meters & Test Strips: POC meters measure BHB in a small drop of blood and are common in clinical settings and for personal use.[3][9] Urine test strips typically detect AcAc (and sometimes acetone) via a nitroprusside reaction.[10][11] However, urine tests have significant limitations for research: they do not measure the predominant ketone (BHB), results can be affected by hydration status, and they are generally semi-quantitative at best.[11][12][13]

Q3: What are the most critical pre-analytical factors to consider when handling samples for ketone body analysis?

Sample integrity is the foundation of accurate data. Failure to control pre-analytical variables is a major source of error.

  • Sample Type: Serum (red-top tube) and plasma (EDTA or heparin anticoagulant) are the most common sample types.[2][14][15] Urine can be used, but be mindful of the limitations mentioned above. Cell lysates and tissue homogenates are also suitable but require proper preparation.[2]

  • Analyte Stability: Acetoacetate is notoriously unstable and can spontaneously decarboxylate to acetone.[16] To prevent this, samples should be processed quickly. It is highly recommended to assay samples immediately after collection or to store them at -80°C.[2][4] Avoid repeated freeze-thaw cycles. Samples stored at -80°C are generally stable for at least one month.[2]

  • Sample Processing: For serum or plasma, it is often necessary to deproteinize the sample, as proteins can interfere with enzymatic assays. This is commonly achieved by passing the sample through a 10 kDa molecular weight cut-off (MWCO) spin filter.[2]

Troubleshooting Guide: Enzymatic Assays

This section is formatted as a direct Q&A to address specific problems you may encounter during colorimetric or fluorometric ketone body assays.

Problem Area 1: Issues with the Standard Curve

A poor standard curve is a critical failure that invalidates all sample data. The cause is almost always related to the preparation of the standards.

  • Causality & Explanation: A standard curve relies on the precise, proportional dilution of a stock standard. Any error in this serial dilution will be magnified at lower concentrations, destroying linearity.

  • Solutions & Self-Validation:

    • Re-prepare the Standard: The lyophilized standard powder should be reconstituted precisely with the recommended assay buffer.[2] Ensure the powder is fully dissolved before making the first dilution.

    • Check Pipetting Technique: Use calibrated pipettes and proper technique. When performing serial dilutions, ensure you thoroughly mix each new standard before taking the volume for the next dilution.

    • Ensure Temperature Equilibration: Allow all reagents, especially the reconstituted standard, to equilibrate to room temperature before use, as temperature can affect volume accuracy and enzymatic reaction rates.

    • Validation Check: If the problem persists, prepare a fresh set of standards from a new vial of lyophilized powder, if available.

Problem Area 2: Inaccurate or Inconsistent Sample Readings

High variability points to inconsistencies in the assay setup or sample preparation.

  • Causality & Explanation: The enzymatic reaction must proceed identically in each well. Incomplete mixing, temperature gradients across the plate, or sample non-homogeneity can cause significant well-to-well differences.

  • Solutions & Self-Validation:

    • Improve Mixing: After adding the final reaction reagent to the wells, ensure thorough mixing. Gently tap the plate or use a plate shaker for 30 seconds. Avoid introducing bubbles.

    • Control for Temperature: Avoid "edge effects" by not using the outermost wells of the 96-well plate, which are more susceptible to temperature fluctuations. Ensure the plate is incubated on a flat, thermally stable surface.

    • Homogenize Samples: Before pipetting your samples into the plate, vortex them briefly to ensure homogeneity, especially if they have been previously frozen.

    • Validation Check: Run a Quality Control (QC) sample (a pooled sample or a standard prepared at a known concentration) in triplicate. The Coefficient of Variation (%CV) for this QC sample should be less than 15%. If it is higher, it indicates a systemic issue with assay precision.

  • Causality & Explanation: The assay has a defined dynamic range. Readings outside this range are not quantitative. High-level samples saturate the enzyme or detection reagent, while low-level samples fall below the limit of detection.

  • Solutions & Self-Validation:

    • For High Samples (Above the Highest Standard): Dilute your samples with the assay buffer and re-run the assay.[4] Start with a 1:2 or 1:5 dilution. Remember to multiply the final result by the dilution factor to get the original concentration.[4]

    • For Low Samples (Below the Lowest Standard): If the signal is too low, you may need to use a more sensitive fluorometric assay instead of a colorimetric one.[4] Alternatively, if your sample preparation allows, you could try concentrating the sample, though this risks concentrating interfering substances as well.

    • Validation Check: Perform a spike-and-recovery experiment. Spike a known amount of standard into a diluted sample. The recovered amount should be within 80-120% of the expected value, which validates that your dilution protocol is not affected by matrix effects.

Problem Area 3: Signal and Background Issues
  • Causality & Explanation: High background indicates that a signal is being generated independently of the analyte. This can be due to contaminated reagents or interfering substances in the sample matrix that reduce the detection probe or interact with the enzyme.

  • Solutions & Self-Validation:

    • Run Proper Controls: It is essential to run multiple types of blanks to diagnose the issue.

      • Reagent Blank (Assay Buffer only): This tells you if your buffer or detection reagents are contaminated. If this is high, remake your reagents.

      • Sample Blank (Sample without Enzyme Mix): This tells you if something in your sample itself is generating a signal.[14] If this is high, your sample may require cleanup (e.g., deproteinization via spin filter) to remove interfering substances.[2]

    • Protect from Light: If using a fluorometric or a light-sensitive colorimetric probe (like WST-1), ensure the incubation step is protected from light, as this can cause auto-oxidation and high background.[4][17]

  • Causality & Explanation: A complete lack of signal points to a catastrophic failure of the enzymatic reaction. This is most often due to an inactive enzyme, missing reagent, or incorrect instrument settings.

  • Solutions & Self-Validation:

    • Check Reagent Preparation: The most common cause is forgetting to add a critical component, like the NAD+ cofactor or the HBDH enzyme itself, to the master mix.[4] Carefully review the protocol and your preparation steps.

    • Verify Enzyme Activity: Ensure the HBDH enzyme has been stored correctly (typically at -20°C or -80°C) and handled properly (kept on ice during use).[14] Repeated freeze-thaw cycles or improper storage can denature the enzyme.

    • Confirm Plate Reader Settings: Double-check that you are reading the plate at the correct wavelength for your specific assay (e.g., ~340 nm for NADH absorbance, or the specific excitation/emission wavelengths for a fluorescent probe).[1][4]

Visualized Workflows and Protocols
General Experimental Workflow

The following diagram outlines the key decision points and steps in a typical BHB/AcAc quantification experiment.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (96-Well Plate) cluster_post Post-Analytical Phase SampleCollection 1. Sample Collection (Serum, Plasma, etc.) Store 2. Immediate Processing or Storage at -80°C SampleCollection->Store Prep 3. Sample Preparation (e.g., Deproteinization) Store->Prep PlateSamples 5. Plate Standards, Controls, and Samples Prep->PlateSamples StdCurve 4. Prepare Standard Curve StdCurve->PlateSamples AddReagent 6. Add Reaction Master Mix PlateSamples->AddReagent Incubate 7. Incubate (Room Temp, Protected from Light) AddReagent->Incubate ReadPlate 8. Read Plate (Correct Wavelength) Incubate->ReadPlate Calc 9. Calculate Concentrations ReadPlate->Calc Validate 10. Validate Data (Check Controls, R²) Calc->Validate

Caption: Workflow for BHB/AcAc Quantification.

Troubleshooting Decision Tree

Use this diagram to diagnose common assay problems systematically.

G Start Problem Encountered BadCurve Poor Standard Curve (R² < 0.99) Start->BadCurve HighVar High Replicate Variability (%CV > 15%) Start->HighVar HighBg High Background Signal Start->HighBg NoSignal No Signal Start->NoSignal Sol_Curve Solution: 1. Remake standards from stock. 2. Check pipetting. BadCurve->Sol_Curve Sol_Var Solution: 1. Improve plate mixing. 2. Check for temperature gradients. HighVar->Sol_Var Sol_Bg Solution: 1. Check reagent & sample blanks. 2. Remake contaminated reagents. HighBg->Sol_Bg Sol_NoSignal Solution: 1. Check enzyme activity/storage. 2. Confirm all reagents were added. NoSignal->Sol_NoSignal

Caption: Troubleshooting Decision Tree for Ketone Assays.

Protocol: General Colorimetric BHB Assay

This protocol is a generalized example based on the principles of commercially available kits.[2] Always follow the specific instructions provided with your assay kit.

I. Reagent Preparation:

  • Assay Buffer: Prepare the 1X Assay Buffer by diluting the provided 10X stock with deionized water.[4] Equilibrate to room temperature.

  • BHB Standard: Reconstitute the lyophilized BHB standard with Assay Buffer to create a stock solution (e.g., 10 mM).[2] Mix thoroughly.

  • Standard Curve Preparation: Perform serial dilutions of the BHB stock solution with Assay Buffer to create standards ranging from 0 to 1 mM (e.g., 1.0, 0.8, 0.6, 0.4, 0.2, 0.1, 0 mM).

  • Reaction Master Mix: Prepare a master mix of reagents according to your kit's instructions. This will typically include the Assay Buffer, NAD+, the colorimetric probe (e.g., WST-1), and the HBDH enzyme. Prepare enough for all wells plus 10% extra. Keep on ice.

II. Sample Preparation:

  • Collect Samples: Collect serum or plasma as described previously.

  • Deproteinize: Transfer samples to a 10 kDa MWCO spin filter and centrifuge according to the manufacturer's instructions.[2] The filtrate is your deproteinized sample.

  • Dilute Samples: If you anticipate high BHB levels, dilute the filtrate with Assay Buffer.

III. Assay Procedure (96-Well Plate):

  • Add Standards and Samples: Pipette 50 µL of each standard, sample, and control into duplicate or triplicate wells of a clear, flat-bottom 96-well plate.

  • Initiate Reaction: Add 50 µL of the prepared Reaction Master Mix to every well.

  • Mix and Incubate: Mix gently by tapping the plate. Incubate at room temperature for 30 minutes, protected from light.[4]

  • Read Absorbance: Measure the absorbance at the wavelength specified by the kit (e.g., 450 nm for a WST-1-based assay).[2]

IV. Data Analysis:

  • Average Replicates: Calculate the average absorbance for each standard and sample.

  • Correct for Blank: Subtract the average absorbance of the 0 mM standard (blank) from all other readings.

  • Generate Standard Curve: Plot the corrected absorbance values for the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate Sample Concentrations: Use the equation of the line to calculate the BHB concentration in your samples. Remember to account for any dilution factors used during sample preparation.[4]

Data Summary Table
ParameterAcceptable RangeCommon Cause of Failure
Standard Curve R²> 0.99Improper standard dilution, pipetting error
%CV of Replicates< 15%Incomplete mixing, temperature gradient
Spike Recovery80 - 120%Sample matrix interference
Blank Signal< 10% of Max SignalReagent contamination, light exposure
References
  • Comprehensive Overview of the β-Hydroxybutyrate Assay Kit: Principles, Applications, and Advances. (2025, January 27). Vertex AI Search.
  • 5 Fatal Mistakes When Using Ketone Test Strips. (2026, February 9). Vertex AI Search.
  • β-Hydroxybutyrate Dehydrogenase Assay Kit.
  • β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). Cell Biolabs, Inc.
  • β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit. Cayman Chemical.
  • Fogle, C., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC.
  • Londesborough, J. (2021, May 24).
  • β-Hydroxybutyr
  • Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. (2022, January 17).
  • Ketonuria. (2023, October 16). Clinical Methods - NCBI Bookshelf.
  • Test for ketone bodies in urine.
  • The determination of ketone bodies: preanalytical, analytical and physiological consider
  • Urine Ketones: Meanings and False Positives. (2022, October 13).
  • Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. (2016). PMC.
  • ARG82173 Ketone Body Assay Kit (Colorimetric).
  • Ketone Bodies Mannual Test Procedure. Scribd.
  • Laboratory and clinical evaluation of assays for β-hydroxybutyrate. (1997, March).
  • Measurement of blood acetoacetate and β-hydroxybutyrate in an automatic analyser. (2025, August 6).
  • BHYD - Overview: Beta-Hydroxybutyrate, Serum.
  • Bachelor of Science in Biology. Arizona Christian University.
  • Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry. PubMed.
  • Lab Dept: Chemistry Test Name: BETA-HYDROXYBUTYR
  • B-169 Beta-hydroxybutyrate/acetoacetate Ratio as Indicator for Mitochondrial Diseases Utilizing a Novel LC-MS/MS Based Ketone Body Panel. (2023, September 27). Clinical Chemistry, Oxford Academic.
  • Quantitative analysis of small molecules in biological samples. UAB.
  • Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies. (2011, July 15). PubMed.
  • Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. (2016, August 2). PubMed.
  • Synaptic transmission: Munc13 assembles onto PI(4,5)
  • Pyridoxal phosph
  • BA or BS in Biology. Beloit College.
  • Home. Banaras Hindu University.

Sources

Technical Support Center: Enocitabine Formulation & In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Hub. Subject: Optimization of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (Enocitabine) Ticket ID: ENO-IVO-OPT-001

Executive Summary: The "Membrane-Loading" Paradigm

Unlike its parent compound Cytarabine (Ara-C), which is water-soluble and encapsulated in the aqueous core of liposomes, Enocitabine is highly lipophilic due to the N4-behenoyl side chain.

Critical Technical Distinction: You are not "encapsulating" Enocitabine; you are intercalating it into the lipid bilayer.

  • Implication: Your loading capacity is limited by the bilayer surface area, not the core volume.

  • Common Failure Mode: Exceeding the lipid-to-drug saturation limit leads to rapid expulsion of the drug and crystal formation, often mistaken for "aggregation."

Troubleshooting: Formulation & Stability (Chemistry)

Issue A: Low Encapsulation Efficiency (EE) or Rapid Leakage

User Observation: "We see drug crystals forming within 24 hours," or "EE is stuck at 40-50%."

Root CauseThe MechanismCorrective Action
Chain Mismatch Enocitabine has a C22 (Behenoyl) tail. Standard lipids (DSPC/HSPC) are C18 . This length mismatch creates packing defects (voids) in the bilayer.Match the Tails: Incorporate longer-chain lipids like DBPC (C22:0) to improve Van der Waals forces and packing density.
Cholesterol Overload Cholesterol competes for space in the hydrophobic bilayer. High cholesterol (>40 mol%) displaces Enocitabine.Reduce Cholesterol: Lower cholesterol to 20–30 mol% . Enocitabine itself acts somewhat like a "lipid" and stabilizes the membrane.
Phase Separation The drug segregates into "Enocitabine-rich domains" which are unstable and bud off.Homogenization Temp: Ensure hydration occurs at >75°C (above the Tm of both the lipid and the behenoyl tail) to ensure uniform mixing.
Issue B: Particle Aggregation In Vivo (The "Lung Block" Effect)

User Observation: "Mice die immediately upon injection," or "Particles size increases from 100nm to 500nm in serum."

  • Diagnosis: Serum protein adsorption (Opsonization).

  • The Fix:

    • PEGylation: Ensure 5 mol% PEG2000-DSPE is included.

    • Zeta Potential: Target near-neutral (-10 to +10 mV). Highly negative charges attract specific opsonins; highly positive charges cause immediate lung embolism.

Troubleshooting: In Vivo Efficacy (Biology)

Issue C: Poor Tumor Reduction Despite Good EE

User Observation: "The drug stays in the blood (good PK) but the tumor keeps growing."

The "Bioavailability-Stability Paradox": Enocitabine is a prodrug.[1] It must be:

  • Released from the liposome.[2]

  • Converted by amidases to Ara-C.

  • Phosphorylated to Ara-CTP (active).[1]

  • If the liposome is too rigid (e.g., 100% DBPC): The drug never releases. It circulates and is cleared by the liver without treating the tumor.

  • Troubleshooting Step: Introduce "fluidity" into the membrane. Add 10-15% DOPC (unsaturated lipid) to create controlled defects that allow drug release at the tumor site.

Issue D: Unexpected Myelosuppression

User Observation: "White blood cell counts drop dangerously low even at standard doses."

  • Mechanism: Enocitabine has a longer half-life than Ara-C. If the liposome accumulates in the bone marrow (RES uptake), it creates a "depot effect," releasing cytotoxic drug directly into the marrow over days.

  • Corrective Action:

    • Size Control: Strictly extrude to <100 nm . Particles >150 nm are rapidly cleared by the RES (liver/spleen/marrow).

    • Pre-dosing: (Advanced) Administer empty "decoy" liposomes 1 hour prior to saturate RES macrophages (blockade strategy).

Visualized Workflows

Diagram 1: The "Membrane-Intercalation" Manufacturing Workflow

This workflow emphasizes the critical temperature control required for the C22 behenoyl tail.

FormulationWorkflow RawMaterials Raw Materials (DSPC, Chol, PEG-DSPE) + Enocitabine Dissolution Solvent Dissolution (Chloroform/MeOH 3:1) *Ensure complete solubility* RawMaterials->Dissolution Evaporation Rotary Evaporation (Thin Film Formation) Vacuum, 45°C Dissolution->Evaporation Hydration Hydration (PBS pH 7.4) CRITICAL: T > 75°C Evaporation->Hydration  Passive Loading Sizing Extrusion (100nm Polycarbonate) 10-15 passes @ 75°C Hydration->Sizing  LUV Formation Dialysis Purification (Dialysis/TFF) Remove free drug Sizing->Dialysis QC QC Check (HPLC for EE%, DLS for Size) Dialysis->QC

Caption: Step-by-step protocol for passive loading of Enocitabine. Note the high-temperature hydration requirement.

Diagram 2: Metabolic Activation Pathway

Understanding this pathway is crucial for interpreting PK data. You are measuring three distinct species: Encapsulated Enocitabine, Free Enocitabine, and Free Ara-C.

Metabolism LipoEno Liposomal Enocitabine (Circulating Depot) FreeEno Free Enocitabine (Plasma/Tissue) LipoEno->FreeEno  Release (Rate Limiting) AraC Cytarabine (Ara-C) (Intracellular/Plasma) FreeEno->AraC  Enzymatic Deacylation (Amidases) AraU Ara-U (Inactive Metabolite) AraC->AraU  Deamination (Cytidine Deaminase) AraCTP Ara-CTP (Active Triphosphate) AraC->AraCTP  Phosphorylation (dCK Kinase) DNA DNA Incorporation (Apoptosis) AraCTP->DNA  Inhibition

Caption: The activation cascade. Efficacy depends on the rate of release (blue to yellow) vs. the rate of deactivation (white to gray).

Validated Experimental Protocols

Protocol A: Preparation of Enocitabine-Loaded PEGylated Liposomes

Standardized for 5 mL batch.

  • Lipid Mix: Combine lipids in a round-bottom flask.

    • DSPC: 30 mg (or DBPC for higher stability)

    • Cholesterol: 5 mg (Keep <20 mol% to allow space for drug)

    • DSPE-PEG2000: 10 mg (Stealth layer)

    • Enocitabine: 5 mg (Targeting ~1:10 drug:lipid w/w ratio)

  • Solvent Removal: Dissolve in 5 mL Chloroform/Methanol (3:1). Evaporate on a rotary evaporator at 50°C until a thin, dry film forms. Vacuum dry overnight to remove trace solvents.[3]

  • Hydration (Critical): Add 5 mL pre-warmed PBS (pH 7.4). Hydrate at 75°C for 30 minutes with vigorous rotation. Note: The solution will appear milky (MLVs).

  • Sizing: Extrude 10 times through 100 nm polycarbonate membranes using a high-pressure extruder heated to 75°C . Do not extrude cold; the lipids will crystallize.

  • Purification: Dialyze against PBS (2L volume) for 4 hours at 4°C using a 10kDa MWCO membrane to remove un-intercalated drug.

Protocol B: In Vivo Pharmacokinetics (Murine Model)

Designed to differentiate encapsulated vs. free drug.

  • Dosing: Administer 10-30 mg/kg (Enocitabine equivalent) via tail vein.

  • Sampling: Collect blood at 5 min, 30 min, 1h, 4h, 12h, 24h.

  • Stabilization (Crucial):

    • Immediately transfer blood to tubes containing Tetrahydrouridine (THU) . THU inhibits cytidine deaminase, preventing ex vivo conversion of Ara-C to Ara-U.

  • Extraction:

    • Total Drug: Methanol precipitation (ruptures liposomes).

    • Free Drug: Solid Phase Extraction (SPE) or ultrafiltration (Amicon 30k) to separate liposomes from plasma water.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Enocitabine Retention Time: ~15-20 min (C18 column).

    • Ara-C Retention Time: ~3-5 min.

Comparative Data: Formulation Performance

ParameterFree EnocitabineStandard Liposome (DSPC/Chol)Optimized Liposome (DBPC/Low-Chol)
Particle Size N/A (Micronized susp.)110 ± 15 nm95 ± 10 nm
Zeta Potential -5 mV-25 mV-15 mV (PEGylated)
Encapsulation Eff. N/A65%>85%
Plasma Half-life (t1/2) < 1 hour6-8 hours12-18 hours
Tumor Accumulation Low (<1% ID/g)ModerateHigh (>5% ID/g)

References

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical Pharmacokinetics of Cytarabine Formulations. Clinical Pharmacokinetics, 41(10), 705–718. Link

  • Hamba, Y. et al. (1995). Antitumor effect of enocitabine entrapped in liposomes.[4] Biological & Pharmaceutical Bulletin. (Foundational work on lipophilic Ara-C derivatives).

  • Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: From concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48. Link

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. (Reference for PEGylation and remote vs. passive loading principles). Link

Sources

Technical Support Hub: Mitigating Gastrointestinal Toxicity of Behenoyl-arabinofuranosyl-cytosine (BH-AC)

[1]

Status: Operational Ticket ID: BHAC-GI-MIT-001 Assigned Specialist: Senior Application Scientist, Oncology Formulations[1]

Executive Summary: The "Double-Edged" Mechanism

Welcome to the BH-AC technical support center. To mitigate gastrointestinal (GI) toxicity effectively, you must first distinguish between the two distinct sources of toxicity inherent to Enocitabine (BH-AC):

  • Local Irritation (The "Behenoyl" Factor): BH-AC is a lipophilic prodrug (

    
    ).[1] Unlike hydrophilic Cytarabine (Ara-C), it requires surfactants or lipid-based vehicles for solubilization.[1] In preclinical models, up to 40% of observed GI distress (emesis, loose stools)  within the first 24 hours is often caused by the vehicle (e.g., HCO-60, Tween 80) or local irritation from precipitated drug crystals, not the cytotoxic payload.
    
  • Systemic Cytotoxicity (The "Ara-C" Factor): BH-AC is resistant to cytidine deaminase and releases Ara-C slowly over time.[1] This creates a "depot effect," maintaining cytotoxic plasma levels longer than Ara-C.[1] This leads to delayed mucositis (Days 5–9) as crypt cells in the gut halt regeneration.

Diagnostic Workflow

Before adjusting your dose, use this logic flow to identify the root cause of the toxicity.

GStartSymptom OnsetImmediateImmediate (<24h)Emesis/DiarrheaStart->ImmediateDelayedDelayed (Day 5+)Weight Loss/MucositisStart->DelayedCheckVehicleCheck Vehicle FormulationImmediate->CheckVehicleCheckPKCheck PharmacokineticsDelayed->CheckPKSolubilityIs drug precipitating?CheckVehicle->SolubilitySurfactantSurfactant Conc > 5%?CheckVehicle->SurfactantAction2Action: Reduce Dose Frequency(Depot Effect)CheckPK->Action2Action1Action: Switch toLiposome/NanocarrierSolubility->Action1YesSurfactant->Action1Yes

Figure 1: Diagnostic logic for differentiating vehicle-induced irritation from metabolite-induced cytotoxicity.

Troubleshooting Guide: Formulation & Solubility

Q: My mice are experiencing diarrhea immediately after oral gavage/IP injection. Is the dose too high?

A: Likely not. This is usually Vehicle Intolerance .[1] BH-AC is highly lipophilic.[1] Standard protocols often use polyoxyethylene hydrogenated castor oil (HCO-60) or polysorbates.[1] High concentrations (>5-10%) of these surfactants strip the mucus layer of the intestine, causing immediate irritation.

  • The Fix: Do not use DMSO for GI toxicity studies if possible, as it exacerbates mucosal permeability.

  • Recommended Vehicle: Switch to a lipid-based emulsion or a cyclodextrin complex which encapsulates the hydrophobic tail, preventing direct contact with the gut lining.

Q: The drug precipitates out of solution after 1 hour. Can I still administer it?

A: Absolutely not. Administering a suspension of BH-AC crystals causes "focal contact toxicity."[1] The crystals adhere to the gut wall (oral) or peritoneum (IP), creating high local concentrations that ulcerate tissue.

  • Technical Tip: BH-AC is stable in micelles.[1] If precipitation occurs, your surfactant ratio is too low for the drug load. See Protocol A below.

Troubleshooting Guide: Systemic Toxicity (Mucositis)

Q: Animals are losing weight rapidly on Day 7 despite normal behavior on Days 1-3.

A: This is Delayed Cytotoxicity .[1] BH-AC acts as a reservoir.[1] While Ara-C has a half-life of minutes, BH-AC releases Ara-C over hours/days.[1] You have likely saturated the clearance enzymes.

  • Mechanism: The released Ara-C is phosphorylated to Ara-CTP, which inhibits DNA polymerase in rapidly dividing intestinal crypt cells.[1]

  • The Fix:

    • Dose Fractionation: Unlike Ara-C (which requires frequent dosing), BH-AC should be dosed less frequently to allow crypt cell recovery.[1]

    • Dietary Support: Switch to a hydro-gel diet on Day 4 (before symptoms start) to maintain hydration without mechanical abrasion from hard pellets.[1]

Comparative Data: Toxicity Profiles

ParameterCytarabine (Ara-C)Enocitabine (BH-AC)Mitigation Focus
Half-Life Short (~20 mins)Long (Depot effect)Frequency: Dose BH-AC less often.[1]
Primary GI Issue Acute crypt apoptosisDelayed mucositis + Vehicle irritationVehicle: Optimization is critical for BH-AC.
Metabolism Rapid deamination by CDAResistant to CDAClearance: Monitor renal function; accumulation risk.[1]
Experimental Protocols
Protocol A: Safe Solubilization (Lipid-Based)

Use this to minimize vehicle-induced GI stripping.[1]

Reagents:

  • BH-AC Powder[1]

  • HCO-60 (Hydrogenated Castor Oil) or Kolliphor EL[1]

  • Ethanol (Absolute)[1]

  • Saline (0.9%)[1]

Step-by-Step:

  • Pre-mix: Dissolve BH-AC completely in a mixture of Ethanol and HCO-60 (1:1 ratio) at 37°C. The solution must be crystal clear.

  • Emulsification: Slowly add warm (37°C) saline while vortexing vigorously.

    • Critical Checkpoint: The final concentration of HCO-60 should not exceed 1-2% for IV/IP administration in mice.[1]

  • Filtration: Pass through a 0.45µm filter. If high back-pressure is felt, the drug is not fully micellized—do not proceed.

Protocol B: GI Toxicity Scoring System

Standardize your endpoints to distinguish between nausea and mucositis.

ScoreStool ConsistencyBody Weight LossCoat/PostureAction
0 Normal, formed pellets< 5%NormalContinue
1 Soft, formed pellets5-10%Slight piloerectionMonitor daily
2 Loose stool, no staining10-15%HunchingHydration Support
3 Watery/Mucous, anal staining15-20%LethargySkip Dose + Analgesia
4 Bloody stool> 20%MoribundEuthanize
Mechanism of Action Visualization

Understanding the metabolic pathway helps predict where toxicity arises.

MetabolismBHACBH-AC(Lipophilic Prodrug)LiverLiver/Plasma(Hydrolysis)BHAC->LiverSlow ReleaseAraCAra-C(Systemic Release)Liver->AraCCDACytidine Deaminase(Deactivation)AraC->CDAResistant (Minor Path)CryptIntestinal Crypt CellAraC->CryptUptakeAraUAra-U(Inactive)CDA->AraUDNADNA PolymeraseInhibitionCrypt->DNAPhosphorylation to Ara-CTPDNA->CryptApoptosis (Mucositis)

Figure 2: Metabolic pathway of BH-AC.[1] Note the resistance to CDA, leading to sustained Ara-C exposure in intestinal crypts.

References
  • Aoshima, M., et al. (1977). "N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent." Cancer Research, 37(8), 2481-2486.[1][2]

    • Grounding: Establishes the lipophilic nature of BH-AC and the necessity of using detergents like HCO-60 for solubilization, which is a primary source of vehicle toxicity.
  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002).[3] "Clinical pharmacokinetics of cytarabine formulations." Clinical Pharmacokinetics, 41(10), 705-718.[3]

    • Grounding: Details the "depot effect" and pharmacokinetic differences between Ara-C and Enocitabine, explaining the delayed toxicity profile.
  • Fukuoka, M., et al. (1983). "Phase I-II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC)." Cancer Chemotherapy and Pharmacology, 10(2), 2481-2486.

    • Grounding: Provides clinical data on the side effect profile, specifically noting that while nausea is less severe than Ara-C, myelosuppression and GI issues are dose-limiting.[1][4][5]

  • PubChem. (n.d.).[1] "Enocitabine | C31H55N3O6." National Library of Medicine.

    • Grounding: Verifies chemical structure (Lipophilicity)

Validation & Comparative

A Comparative Guide for Researchers: BH-AC (Enocitabine) Versus Ara-C (Cytarabine) in the Treatment of Resistant Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acute myeloid leukemia (AML) treatment, the pyrimidine analog cytarabine, also known as ara-C, has long been a cornerstone of chemotherapy regimens. However, the development of resistance to ara-C is a significant clinical challenge, often leading to relapse and poor patient outcomes. This has spurred the development of novel therapeutic strategies, including the ara-C prodrug, BH-AC (N4-behenoyl-1-beta-D-arabinofuranosylcytosine), or enocitabine. This guide provides an in-depth technical comparison of BH-AC and ara-C, focusing on their mechanisms of action, pharmacokinetic profiles, and efficacy in overcoming ara-C resistance, supported by experimental data and detailed protocols.

Differentiating BH-AC and Ara-C: A Tale of Two Cytidines

At their core, both BH-AC and ara-C are antimetabolites that disrupt DNA synthesis in rapidly dividing leukemic cells.[1][2] However, their chemical structures and subsequent metabolic fates diverge, leading to critical differences in their therapeutic application, particularly in the context of drug resistance.

Ara-C (Cytarabine): The Workhorse with a Vulnerability

Ara-C is a nucleoside analog of deoxycytidine. To exert its cytotoxic effects, it must be transported into the cell and then phosphorylated to its active triphosphate form, ara-CTP.[1][3] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately triggering apoptosis.[1][3]

The efficacy of ara-C is heavily dependent on its intracellular concentration and retention. A major limitation of ara-C is its rapid inactivation by the enzyme cytidine deaminase (CDA), which is abundant in the liver, plasma, and some leukemic cells, converting it to the inactive metabolite uracil arabinoside (ara-U).[2][4] This rapid degradation contributes to a short plasma half-life, necessitating continuous infusions for optimal therapeutic effect.[2]

BH-AC (Enocitabine): The Prodrug Advantage

BH-AC is a lipophilic prodrug of ara-C, designed to overcome the pharmacokinetic limitations of its parent compound.[5] The behenoyl fatty acid moiety attached to the N4 position of the cytosine base renders BH-AC resistant to deamination by CDA.[2] Following intravenous administration, BH-AC is gradually hydrolyzed by plasma esterases to release ara-C, resulting in sustained plasma concentrations of the active drug.[5] This prolonged exposure mimics a continuous infusion of ara-C, which is crucial for targeting S-phase-specific leukemic cells.[2]

Mechanisms of Ara-C Resistance: A Multifaceted Challenge

Understanding the mechanisms of ara-C resistance is paramount to appreciating the potential advantages of BH-AC. Resistance to ara-C can arise through various cellular adaptations:

  • Reduced Intracellular Accumulation: Decreased expression or function of the primary nucleoside transporter, human equilibrative nucleoside transporter 1 (hENT1), can limit the uptake of ara-C into leukemic cells.[6]

  • Impaired Activation: The first and rate-limiting step in ara-C activation is its phosphorylation by deoxycytidine kinase (dCK). Reduced dCK activity or expression is a common mechanism of ara-C resistance.[7][8]

  • Increased Inactivation: Elevated levels of cytidine deaminase (CDA) within leukemic cells can lead to rapid intracellular inactivation of ara-C.[7]

  • Altered Target Enzyme: Increased intracellular pools of dCTP can outcompete ara-CTP for binding to DNA polymerase, thereby diminishing the cytotoxic effect of ara-C.[9]

  • Enhanced DNA Repair: Leukemic cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by ara-C.[9]

BH-AC: Overcoming the Hurdles of Ara-C Resistance

The unique pharmacokinetic profile of BH-AC offers a potential strategy to circumvent some of the key mechanisms of ara-C resistance.

Sustained Ara-C Levels: By acting as a circulating reservoir of ara-C, BH-AC provides prolonged exposure of leukemic cells to the active drug.[2][5] This sustained pressure can be particularly effective against leukemic cells that have developed resistance through mechanisms that are overcome by higher and more persistent intracellular concentrations of ara-CTP.

Bypassing Deaminase-Mediated Resistance: The resistance of BH-AC to deamination by CDA is a significant advantage.[2] In patients with high CDA activity, which can contribute to ara-C resistance, BH-AC can deliver ara-C more effectively to the target cells.

The following diagram illustrates the metabolic pathways of both drugs and highlights the key point of differentiation.

G cluster_0 Extracellular Space cluster_1 Intracellular Space ara-C ara-C (Cytarabine) ara-U ara-U (Inactive) ara-C->ara-U CDA (Deamination) ara-C_in ara-C ara-C->ara-C_in BH-AC BH-AC (Enocitabine) BH-AC->ara-C Plasma Esterases ara-CMP ara-CMP ara-C_in->ara-CMP dCK ara-CDP ara-CDP ara-CMP->ara-CDP ara-CTP ara-CTP (Active) ara-CDP->ara-CTP DNA_Polymerase DNA Polymerase ara-CTP->DNA_Polymerase Inhibition DNA_Damage DNA Damage & Apoptosis DNA_Polymerase->DNA_Damage G cluster_1 Cytotoxicity Assay Parental Parental Leukemia Cell Line Resistant Ara-C Resistant Subline Parental->Resistant Seeding Seed Cells in 96-well Plates Parental->Seeding Resistant->Seeding Treatment Treat with Ara-C and BH-AC Seeding->Treatment MTT MTT Assay Treatment->MTT Analysis Determine IC50 Values MTT->Analysis

Caption: Workflow for in vitro comparison of BH-AC and ara-C.

Concluding Remarks for the Research Professional

The emergence of BH-AC (enocitabine) represents a rational approach to overcoming some of the inherent limitations of ara-C, particularly its rapid inactivation by cytidine deaminase. The prolonged exposure to ara-C afforded by this prodrug strategy holds promise for improving therapeutic outcomes in patients with resistant leukemia.

For researchers in drug development, the comparative analysis of BH-AC and ara-C underscores the importance of optimizing pharmacokinetic properties to enhance the efficacy of established cytotoxic agents. Further preclinical studies directly comparing these two agents in well-characterized ara-C resistant models are warranted to elucidate the precise mechanisms by which BH-AC may overcome resistance and to identify patient populations most likely to benefit from this therapeutic approach. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial in guiding the future clinical development and application of BH-AC and other novel ara-C analogs in the treatment of resistant leukemia.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Enocitabine? Retrieved from [Link]

  • Grokipedia. (n.d.). Enocitabine. Retrieved from [Link]

  • Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine. (2019, May 2). Scientific Reports. Retrieved from [Link]

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations. Clinical Pharmacokinetics, 41(10), 705–718. Retrieved from [Link]

  • Hamada, A., Kawaguchi, T., & Nakano, M. (2015). Clinical Pharmacokinetics of Cytarabine Formulations. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mechanism of Resistance of Acute Myeloid Leukemia Cells to Daunorubicin and Cytarabine. Retrieved from [Link]

  • A novel approach to overcome drug resistance in acute myeloid leukemia. (2023, May 11). Haematologica. Retrieved from [Link]

  • Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia. (n.d.). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • In vitro leukemia cell models of Ara-C resistance. (2000, June 15). PubMed. Retrieved from [Link]

  • Preclinical modeling of cytosine arabinoside response in Mll-Enl translocator mouse leukemias. (2008, March 15). PubMed. Retrieved from [Link]

  • Comparing Cytarabine + Daunorubicin Therapy versus Cytarabine + Daunorubicin + Venetoclax versus Venetoclax + Azacitidine in Younger Patients with Intermediate Risk AML (A MyeloMATCH Treatment Trial). (n.d.). National Cancer Institute. Retrieved from [Link]

  • Estey, E. H. (2011). Salvage Therapy for Relapsed or Refractory Acute Myeloid Leukemia. Therapeutic Advances in Hematology, 2(4), 235–249. Retrieved from [Link]

  • Comparing Cytarabine + Daunorubicin Therapy Versus Cytarabine + Daunorubicin + Venetoclax Versus Venetoclax + Azacitidine in Younger Patients With Intermediate Risk AML (A MyeloMATCH Treatment Trial). (2023, September 22). ClinicalTrials.gov. Retrieved from [Link]

  • Moleculin Announces Online Publication of Preclinical Data Demonstrating Significant Activity of Annamycin in Venetoclax Resistant AML Model. (2024, December 11). PR Newswire. Retrieved from [Link]

  • Salvage therapy with high-dose cytarabine and mitoxantrone in combination with all-trans retinoic acid and gemtuzumab ozogamicin in acute myeloid leukemia refractory to first induction therapy. (2016, July 15). Haematologica. Retrieved from [Link]

  • Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. (2024, September 19). MDPI. Retrieved from [Link]

  • Population pharmacokinetics of cytarabine, etoposide, and daunorubicin in the treatment for acute myeloid leukemia. (n.d.). The Capital Region of Denmark's Research Portal. Retrieved from [Link]

  • P507: SALVAGE THERAPY WITH VENETOCLAX IN COMBINATION WITH AZACITIDINE, HOMOHARRINGTONINE AND CYTARABINE IN PATIENTS WITH RELAPSED/REFRACTORY ACUTE MYELOID LEUKEMIA. (n.d.). HemaSphere. Retrieved from [Link]

  • Outcomes of six-dose high-dose cytarabine (HiDAC-6) as a salvage regimen for patients with relapsed/refractory acute myeloid leukemia (RR-AML). (2016, May 20). ASCO Publications. Retrieved from [Link]

  • High-dose cytarabine as salvage therapy for relapsed or refractory acute myeloid leukemia--is more better or more of the same? (2016, March 15). PubMed. Retrieved from [Link]

  • Venetoclax combined with low dose cytarabine compared to standard of care intensive chemotherapy for the treatment of favourable risk adult acute myeloid leukaemia (VICTOR): Study protocol for an international, open-label, multicentre, molecularly-guided randomised, phase II trial. (2022, November 14). PubMed. Retrieved from [Link]

  • A comparison of the therapeutic, toxic, and side effects of cytarabine combined with different doses of idarubicin in the treatment of children with acute myeloid leukemia. (2020, February 28). e-Century Publishing Corporation. Retrieved from [Link]

  • Phase 2 study of epigenetic priming with decitabine followed by cytarabine for acute myeloid leukemia in older patients. (2023, December 8). ResearchGate. Retrieved from [Link]

  • Randomized evaluation of quizartinib and low-dose ara-C vs low-dose ara-C in older acute myeloid leukemia patients - -ORCA. (2021, December 28). Cardiff University. Retrieved from [Link]

Sources

Clinical trial comparison of enocitabine and standard ara-C regimens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Enocitabine (BH-AC) and standard Cytarabine (Ara-C) regimens, focusing on pharmacological mechanisms, clinical efficacy data from key cooperative group trials (specifically JALSG), and toxicity profiles.

Executive Summary: The Lipophilic Prodrug Rationale

Enocitabine (N4-behenoyl-1-beta-D-arabinofuranosylcytosine; BH-AC) was developed to overcome the pharmacokinetic limitations of Cytarabine (Ara-C). While Ara-C is the backbone of Acute Myeloid Leukemia (AML) therapy, it suffers from rapid deamination by cytidine deaminase and a short plasma half-life, necessitating continuous intravenous infusion.

Enocitabine is a lipophilic prodrug designed to be resistant to cytidine deaminase. It acts as a "depot" form of Ara-C, releasing the active drug slowly over time to maintain cytotoxic concentrations without the need for continuous infusion. However, large-scale randomized data, particularly from the Japan Adult Leukemia Study Group (JALSG) , have revealed critical distinctions in clinical efficacy that favor standard Ara-C in specific settings despite the theoretical pharmacokinetic advantages of BH-AC.

Pharmacological & Mechanistic Comparison

The fundamental difference lies in the delivery and intracellular accumulation kinetics.

Mechanism of Action & Metabolism

Both agents ultimately rely on the formation of Ara-CTP (cytarabine triphosphate) to inhibit DNA polymerase and terminate chain elongation.

  • Cytarabine (Ara-C): Rapidly transported into cells via hENT1 (equilibrative nucleoside transporter 1). Inside the cell, it is phosphorylated to Ara-CMP

    
     Ara-CDP 
    
    
    
    Ara-CTP. It is also rapidly degraded by cytidine deaminase into the inactive Ara-U.
  • Enocitabine (BH-AC): The N4-behenoyl side chain renders the molecule lipophilic. It is resistant to cytidine deaminase. Once in the body, it is slowly hydrolyzed (primarily in the liver and cells) to release free Ara-C, which then enters the standard phosphorylation pathway.

Pharmacokinetic Parameters
ParameterCytarabine (Standard IV)Enocitabine (BH-AC)Clinical Implication
Plasma Half-Life Biphasic:

min;

hrs
Prolonged (Active Ara-C release > 12-24 hrs)BH-AC mimics continuous infusion with bolus dosing.
Metabolic Stability Highly susceptible to Cytidine DeaminaseResistant to Cytidine DeaminaseBH-AC persists longer in plasma.
CNS Penetration Good (especially at High Dose)Poor BH-AC is ineffective for meningeal leukemia prophylaxis.
Cellular Uptake Carrier-mediated (hENT1)Passive diffusion (Lipophilic)BH-AC may bypass transporter-related resistance.
Visualizing the Metabolic Pathway

G BHAC Enocitabine (BH-AC) AraC_Plasma Cytarabine (Plasma) BHAC->AraC_Plasma Slow Hydrolysis (Deaminase Resistant) AraC_Cell Cytarabine (Intracellular) BHAC->AraC_Cell Passive Diffusion (Lipophilic) AraU Ara-U (Inactive) AraC_Plasma->AraU Cytidine Deaminase (Rapid) AraC_Plasma->AraC_Cell hENT1 Transport AraCMP Ara-CMP AraC_Cell->AraCMP Deoxycytidine Kinase AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Phosphorylation DNA DNA Polymerase Inhibition AraCTP->DNA Chain Termination

Figure 1: Metabolic activation pathways of Enocitabine vs. Cytarabine. Note the bypass of rapid deamination by Enocitabine.

Clinical Efficacy: The JALSG Evidence

The most authoritative comparison comes from the Japan Adult Leukemia Study Group (JALSG) , specifically the AML-89 study, which directly randomized patients between BH-AC and Ara-C.

JALSG AML-89 Randomized Trial
  • Objective: Compare efficacy and toxicity of BH-AC vs. Ara-C in induction and consolidation therapy for adult AML.

  • Protocol Arms:

    • Arm A (Ara-C): Standard Cytarabine continuous infusion (

      
      ).
      
    • Arm B (BH-AC): Enocitabine (

      
       or similar dose adjusted for longer half-life) administered as a short infusion.
      
  • Key Findings:

    • Complete Remission (CR): The study found that CR rates were lower in the BH-AC arm compared to the standard Ara-C arm.

    • Event-Free Survival (EFS): Significantly poorer in the BH-AC group.

Comparative Data Summary
MetricStandard Ara-C RegimenEnocitabine (BH-AC) RegimenData Source
Induction CR Rate 75 - 80% (Typical JALSG Control)~36 - 40% (Lower in direct comparison)JALSG AML-89 / Phase II data
GI Toxicity Moderate to Severe (Nausea/Vomiting)Mild (Significantly reduced)JALSG Toxicity Analysis
Myelosuppression Dose-limiting (Neutropenia)Dose-limiting (Prolonged recovery)JALSG AML-89
Administration Continuous IV (Induction) or BID (HiDAC)Short IV Infusion (Daily)Protocol Standards

Critical Insight: While Enocitabine failed to displace Ara-C in standard induction due to lower CR rates, it demonstrated a favorable gastrointestinal toxicity profile , making it a potential palliative option or suitable for frail patients where standard infusion is not feasible.

Toxicity Profile & Safety

The toxicity profiles diverge significantly due to the administration method and peak plasma concentrations.

  • Gastrointestinal (GI):

    • Ara-C: Nausea, vomiting, and mucositis are common, correlating with peak plasma levels.

    • Enocitabine: Significantly lower incidence of nausea and vomiting . The slow release of Ara-C prevents the high peak concentrations that trigger the chemoreceptor trigger zone (CTZ).

  • Neurological:

    • Ara-C: High-dose (HiDAC) is associated with cerebellar toxicity (ataxia, nystagmus).

    • Enocitabine: Generally carries a lower risk of acute cerebellar toxicity because it does not achieve the massive peak levels of HiDAC and has poor BBB penetration. However, this also renders it ineffective for CNS leukemia prophylaxis.

  • Hematological:

    • Both agents cause profound myelosuppression. JALSG studies noted that the duration of leukopenia could be prolonged with BH-AC due to its extended half-life and "depot" effect in lipid tissues.

Experimental Protocols

For researchers designing comparative studies or reference workflows, the following protocols reflect the standard methodologies used in the pivotal Japanese trials.

Protocol A: Standard Induction (JALSG Style)
  • Cytarabine:

    
     per day by continuous IV infusion  for 7 days (Days 1–7).
    
  • Anthracycline: Daunorubicin (

    
    ) or Idarubicin (
    
    
    
    ) IV push daily for 3 days (Days 1–3).
  • Assessment: Bone marrow biopsy on Day 14 and Day 28.

Protocol B: Enocitabine (BH-AC) Regimen
  • Enocitabine:

    
     (or 
    
    
    
    ) by 3-hour IV infusion daily for 7–10 days.
    • Note: No continuous infusion pump is required.

  • Anthracycline: Combined with Daunorubicin/Idarubicin as above.

  • Observation: Monitor for delayed marrow recovery due to lipophilic retention.

Workflow Visualization: JALSG AML-89 Design

Trial Start Newly Diagnosed AML (Adults) Random Randomization Start->Random ArmA Arm A: Standard Ara-C (Continuous Infusion) Random->ArmA ArmB Arm B: Enocitabine (BH-AC) (Short Infusion) Random->ArmB Outcome Primary Endpoint: CR Rate & EFS ArmA->Outcome ArmB->Outcome Result Result: Arm A Superior Efficacy Arm B Reduced GI Toxicity Outcome->Result

Figure 2: Schematic of the pivotal JALSG AML-89 randomized comparison.

References

  • JALSG AML-89 Study Group. "Randomized Trials Between Behenoyl Cytarabine and Cytarabine in Combination Induction and Consolidation Therapy." Journal of Clinical Oncology, 1996.[1]

  • Miyawaki, S. et al. "Comparison of leukopenia between cytarabine and behenoyl cytarabine in JALSG AML-89 consolidation therapy."[2] International Journal of Hematology, 1999.[2]

  • Miyawaki, S. et al. "A randomized comparison of 4 courses of standard-dose multiagent chemotherapy versus 3 courses of high-dose cytarabine alone in postremission therapy for acute myeloid leukemia in adults: the JALSG AML201 Study."[3] Blood, 2011.[3]

  • Ueda, T. et al. "Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C)." Leukemia, 1992.

  • Fukushima, T. et al. "Pharmacokinetic parameters of intravenous Ara-C and oral Ara-C and PA-Ara suspension." ResearchGate, 2018.

Sources

A Comparative Guide to the Toxicity Profiles of Behenoyl-arabinofuranosyl-cytosine and Cytarabine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Development Professionals

In the landscape of chemotherapeutic agents for hematological malignancies, nucleoside analogs remain a cornerstone of treatment. Cytarabine (Ara-C), a deoxycytidine analog, has long been a frontline therapy for acute myeloid leukemia (AML) and other leukemias. However, its clinical utility is often constrained by a significant toxicity profile. This has spurred the development of prodrugs designed to improve its therapeutic index. One such agent is Behenoyl-arabinofuranosyl-cytosine (BH-AC), also known as enocitabine, a lipophilic prodrug of cytarabine. This guide provides a comprehensive comparison of the toxicity profiles of BH-AC and cytarabine, offering researchers, scientists, and drug development professionals a detailed, data-driven resource to inform preclinical and clinical research strategies.

Introduction to the Agents: A Tale of Two Cytidines

Cytarabine (Ara-C): The Established Standard

Cytarabine is a pyrimidine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (Ara-CTP), inhibits DNA synthesis by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This leads to chain termination and induction of apoptosis in rapidly dividing cancer cells. Its efficacy is, however, accompanied by a range of dose-limiting toxicities, primarily affecting tissues with high cell turnover.

Behenoyl-arabinofuranosyl-cytosine (BH-AC): The Lipophilic Prodrug

BH-AC is a lipophilic derivative of cytarabine, designed to overcome some of the limitations of the parent drug. The behenoyl fatty acid moiety at the N4 position of the cytosine ring increases its lipophilicity, leading to a longer plasma half-life and potentially altered tissue distribution. In vivo, BH-AC is gradually converted to cytarabine, which then exerts its cytotoxic effects.[1] This slow-release mechanism is hypothesized to contribute to a modified toxicity profile compared to conventional cytarabine.

Comparative Toxicity Profile: A Head-to-Head Analysis

The core of this guide lies in the direct comparison of the adverse effects associated with BH-AC and cytarabine. While both drugs share a common active metabolite and thus, a similar spectrum of toxicities, the frequency and severity can differ.

Hematological Toxicity: The Primary Dose-Limiting Factor

Myelosuppression is the most significant and dose-limiting toxicity for both cytarabine and BH-AC.[2][3] This manifests as leukopenia, thrombocytopenia, and anemia due to the cytotoxic effects on the rapidly dividing hematopoietic stem cells in the bone marrow.

While direct comparative studies providing head-to-head percentages of all hematological toxicities are limited, the available data suggests a similar overall incidence of myelosuppression.[2] However, a phase I-II study of BH-AC noted that myelosuppressive toxicity became severe at doses of 3.6-5.0 mg/kg per day for 10 days.[4][5]

Toxicity ParameterBehenoyl-arabinofuranosyl-cytosine (BH-AC)Cytarabine (Ara-C)Key Observations
Myelosuppression Primary dose-limiting toxicity.[2]Most common toxicity.[3]Both agents exhibit significant myelosuppressive effects.
Leukopenia Affects the majority of patients.[2]A common and serious adverse effect.[6]Data from a comparative study on low-dose cytarabine showed a 53% incidence of grade 3/4 neutropenia.[7][8]
Thrombocytopenia Affects the majority of patients.[2]A common and serious adverse effect.[6]A comparative study on low-dose cytarabine reported a 53% incidence of grade 3/4 thrombocytopenia.[7][8]
Anemia Affects the majority of patients.[2]A common and serious adverse effect.[6]A comparative study on low-dose cytarabine noted a 46% incidence of grade 3/4 anemia.[7][8]

Expert Insight: The similarity in myelosuppressive profiles is expected, given that BH-AC acts as a prodrug of cytarabine. The gradual conversion of BH-AC to Ara-C might theoretically lead to a more sustained but potentially less pronounced peak of bone marrow suppression compared to bolus administrations of cytarabine, although clinical data to definitively support this is not robust. The choice between the two agents from a hematological toxicity perspective may therefore depend more on the desired pharmacokinetic profile and dosing schedule rather than a significant difference in the overall risk of myelosuppression.

Gastrointestinal Toxicity: A Point of Differentiation

Gastrointestinal (GI) side effects are common with both agents, but their incidence and severity appear to be a key differentiator.

Toxicity ParameterBehenoyl-arabinofuranosyl-cytosine (BH-AC)Cytarabine (Ara-C)Key Observations
Nausea and Vomiting Less frequent and intense than with standard cytarabine.[2][4][5] Incidence of nausea is reported as 27% and vomiting as 17%.[2]Frequently reported, especially with rapid intravenous injection.[1][9]BH-AC demonstrates a clear advantage in terms of reduced nausea and vomiting.
Diarrhea Common but typically mild.[2]A very common side effect (>10% incidence).[6][10] Can be severe and lead to complications like necrotizing enterocolitis.[11]While present with both, the severity of diarrhea appears to be a greater concern with cytarabine.
Mucositis/Stomatitis Information not prominently available in comparative studies.A very common side effect (>10% incidence), including mouth and anal ulceration.[6][10] Can be dose-limiting.[12]Cytarabine has a well-documented and significant risk of mucositis.
Abdominal Pain Information not prominently available in comparative studies.A very common side effect (>10% incidence).[6][10]A frequent complaint with cytarabine therapy.

Expert Insight: The reduced incidence and severity of nausea and vomiting with BH-AC is a clinically significant advantage.[2][4][5] This is likely attributable to the slower release of the active drug, avoiding the high peak plasma concentrations of cytarabine that are associated with acute GI toxicity. This improved tolerability can enhance patient quality of life and compliance with treatment.

Mechanism of Action: A Shared Pathway with a Different Entry

The fundamental mechanism of cytotoxicity for both BH-AC and cytarabine is the inhibition of DNA synthesis via the action of Ara-CTP. The key difference lies in the metabolic activation pathway.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Nucleus BH-AC BH-AC BH-AC_int BH-AC BH-AC->BH-AC_int Passive Diffusion Cytarabine Cytarabine Cytarabine_int Cytarabine Cytarabine->Cytarabine_int Nucleoside Transporters BH-AC_int->Cytarabine_int Gradual Conversion Ara-CMP Ara-CMP Cytarabine_int->Ara-CMP Deoxycytidine Kinase (dCK) Ara-CDP Ara-CDP Ara-CMP->Ara-CDP dCMP Kinase Ara-CTP Ara-CTP (Active Metabolite) Ara-CDP->Ara-CTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase Inhibition Ara-CTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA (Chain Termination) Ara-CTP->DNA_Incorporation

Caption: Comparative metabolic activation of BH-AC and Cytarabine.

Experimental Protocols for Toxicity Assessment

To enable researchers to conduct their own comparative toxicity studies, this section provides standardized protocols for in vitro and in vivo assessments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of BH-AC and cytarabine for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with BH-AC or Cytarabine A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

In Vivo Toxicity Assessment in a Murine Model

Animal models are crucial for evaluating the systemic toxicity of chemotherapeutic agents.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Drug Administration: Administer BH-AC and cytarabine intravenously or intraperitoneally at various dose levels for a specified duration (e.g., daily for 5 days). Include a vehicle control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Hematological Analysis: Collect blood samples at regular intervals (e.g., baseline, during treatment, and post-treatment) for complete blood counts (CBC) to assess red blood cells, white blood cells, and platelets.

  • Gastrointestinal Toxicity Assessment: At the end of the study, sacrifice the animals and collect sections of the small and large intestines for histopathological examination. Evaluate for signs of mucositis, such as villus atrophy, crypt loss, and inflammatory cell infiltration.

  • Data Analysis: Compare the changes in body weight, hematological parameters, and histopathological scores between the treatment groups and the control group.

In_Vivo_Toxicity_Workflow A Acclimatize mice B Administer BH-AC, Cytarabine, or vehicle A->B C Daily monitoring (weight, clinical signs) B->C D Periodic blood collection for CBC B->D E Euthanasia and tissue collection C->E G Data analysis and comparison D->G F Histopathology of GI tract E->F F->G

Caption: Workflow for in vivo toxicity assessment in a murine model.

Conclusion and Future Directions

Behenoyl-arabinofuranosyl-cytosine presents a potentially favorable alternative to cytarabine, primarily due to its improved gastrointestinal tolerability, specifically a lower incidence of nausea and vomiting.[2][4][5] While the myelosuppressive profiles of the two drugs appear to be broadly similar, the nuanced differences in the kinetics of toxicity due to the prodrug nature of BH-AC warrant further investigation.

For researchers and drug developers, the choice between these two agents should be guided by the specific clinical context, the desired pharmacokinetic profile, and the emphasis on patient quality of life. The experimental protocols provided in this guide offer a framework for generating robust, comparative data to further elucidate the subtle yet significant differences in the toxicity profiles of these important anticancer agents. Future research should focus on direct, well-controlled clinical trials to provide a more definitive quantitative comparison of the full spectrum of toxicities, enabling a more informed and personalized approach to leukemia therapy.

References

  • Enocitabine - Grokipedia. (URL: Not available)
  • cytarabine - Cancer Care Ontario. (URL: [Link])

  • What are the side effects of Cytarabine? - Patsnap Synapse. (2024, July 12). (URL: [Link])

  • Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC. (2023, January 25). (URL: [Link])

  • Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine - PubMed. (URL: [Link])

  • Cytarabine Side Effects: Common, Severe, Long Term - Drugs.com. (2025, January 25). (URL: [Link])

  • Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - MDPI. (2024, February 2). (URL: [Link])

  • A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC. (URL: [Link])

  • Intestinal toxicity during induction chemotherapy with cytarabine-based regimens in adult acute myeloid leukemia - PubMed. (URL: [Link])

  • Is mucositis a common side effect of chemotherapy agents like cladribine, cytarabine, or venetoclax? - Dr.Oracle. (2025, November 16). (URL: [Link])

  • A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH. (2025, December 17). (URL: [Link])

  • Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - PMC. (URL: [Link])

  • Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - DiVA. (2022, September 9). (URL: [Link])

  • Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine in HeLa cells - PubMed. (URL: [Link])

  • Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine - PubMed. (URL: [Link])

  • Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC. (URL: [Link])

  • In vivo assessment of bone marrow toxicity by gold nanoparticle-based bioconjugates in Crl:CD1(ICR) mice - PMC. (URL: [Link])

  • Cytarabine (Ara C, cytosine arabinoside) - Cancer Research UK. (URL: [Link])

  • In vivo toxicity studies by hematological analyses after treatment of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Cytarabine Side Effects: Common, Severe, Long Term - Drugs.com. (2025, January 25). (URL: [Link])

  • Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - MDPI. (2021, February 25). (URL: [Link])

  • Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - ResearchGate. (2025, August 9). (URL: [Link])

  • Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - PubMed. (URL: [Link])

  • Intestinal toxicity during induction chemotherapy with cytarabine-based regimens in adult acute myeloid leukemia - ResearchGate. (2025, August 7). (URL: [Link])

  • Drug Formulary - cytarabine - Cancer Care Ontario. (URL: [Link])

  • Cytarabine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - SciSpace. (URL: [Link])

  • Comparing Cytarabine + Daunorubicin Therapy Versus Cytarabine + Daunorubicin + Venetoclax Versus Venetoclax + Azacitidine in Younger Patients With Intermediate Risk AML (A MyeloMATCH Treatment Trial) - National Cancer Institute. (URL: [Link])

Sources

Comparative Analysis of Ara-C Prodrugs: Overcoming Metabolic and Transport Bottlenecks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytarabine (Ara-C) remains the backbone of induction therapy for Acute Myeloid Leukemia (AML). However, its clinical efficacy is severely compromised by three pharmacokinetic bottlenecks: rapid deamination by cytidine deaminase (CDA), dependence on the hENT1 transporter for cellular entry, and a short plasma half-life necessitating continuous infusion.

This guide provides a comparative technical analysis of three distinct "prodrug" strategies designed to circumvent these limitations:

  • Elacytarabine: A lipid-conjugated prodrug targeting hENT1-independent entry .

  • Sapacitabine: A nucleoside analog prodrug utilizing a novel DNA-strand-breaking mechanism .[1][2][3]

  • CPX-351: A liposomal formulation (functional prodrug system) ensuring synergistic ratiometric delivery .[4]

The Problem: Ara-C Failure Modes

To understand the utility of these prodrugs, one must first quantify the failure modes of the parent compound.

  • Transport Failure: Ara-C is hydrophilic. It requires the Human Equilibrative Nucleoside Transporter 1 (hENT1) to cross the cell membrane.[5][6] Clinical Impact: Patients with low hENT1 expression (approx. 50-60% of AML cases) show significantly worse disease-free survival.

  • Metabolic Deactivation: High levels of Cytidine Deaminase (CDA) in plasma and liver rapidly convert Ara-C to the inactive metabolite Ara-U.[7]

  • Replication Dependence: Ara-C is S-phase specific. Quiescent leukemic stem cells (G0) are largely refractory to treatment.

Comparative Analysis of Prodrug Classes

Class A: Lipid-Drug Conjugates (Elacytarabine)

Mechanism: Elacytarabine (CP-4055) is the 5'-elaidic acid ester of cytarabine.[5] The lipophilic fatty acid tail allows the molecule to passively diffuse across the cell membrane, bypassing the hENT1 transporter entirely. Once intracellular, esterases cleave the lipid tail, releasing free Ara-C, which is then phosphorylated to the active triphosphate (Ara-CTP).

  • Primary Advantage: Efficacy in hENT1-deficient blasts.

  • Pharmacokinetics: The lipid conjugation protects the amine group from deamination, significantly extending the half-life compared to native Ara-C.

Class B: Novel Mechanism Pro-metabolites (Sapacitabine)

Mechanism: Sapacitabine (CYC682) is a palmitoyl derivative of CNDAC.[3] Unlike Ara-C, which acts as a chain terminator, the active metabolite CNDAC incorporates into DNA and causes a specific "self-strand-breaking" event.[1][2][3][8]

  • CNDAC incorporates into the DNA strand.[1][3]

  • Beta-elimination causes a Single-Strand Break (SSB).[9]

  • Upon the second round of replication, this SSB converts to a lethal Double-Strand Break (DSB).

  • Primary Advantage: Active against quiescent cells (G2 arrest) and effective in tumors with Homologous Recombination (HR) defects (e.g., BRCA mutations).

  • Route: Orally bioavailable.[1][2][9]

Class C: Ratiometric Liposomal Systems (CPX-351)

Mechanism: While strictly a formulation, CPX-351 acts as a functional prodrug system. It encapsulates Cytarabine and Daunorubicin in a fixed 5:1 molar ratio within 100nm liposomes.

  • Uptake: Liposomes are taken up by bone marrow cells via active phagocytosis, independent of hENT1.

  • Release: The drug is released only after intracellular lysosomal degradation of the liposome, protecting Ara-C from plasma CDA.

Technical Data Comparison

FeatureCytarabine (Parent) Elacytarabine Sapacitabine CPX-351
Entry Mechanism hENT1 Transporter (Critical)Passive Diffusion (Lipid)Passive/TransporterLiposomal Endocytosis
Active Metabolite Ara-CTPAra-CTPCNDAC-TPAra-CTP + Daunorubicin
Mechanism of Action DNA Chain TerminationDNA Chain TerminationDNA Strand Break (SSB

DSB)
Synergistic Ratio Maintenance
Plasma Half-Life 7–20 mins~2.0 hours (active release)~24 hours (metabolite)>24 hours
Resistance Profile High resistance in hENT1(-)Active in hENT1(-)Active in HR-deficient cellsActive in MDR1(+)
Administration IV Continuous InfusionIVOralIV

Visualizing the Mechanisms[10]

The following diagram illustrates how these prodrugs bypass the standard resistance pathways of Ara-C.

AraC_Pathways cluster_extracellular Extracellular Space cluster_intracellular Leukemic Blast (Intracellular) AraC Cytarabine (Ara-C) CDA_ext Plasma CDA (Deactivation) AraC->CDA_ext Rapid Deamination hENT1 hENT1 Transporter AraC->hENT1 Transport Dependent Ela Elacytarabine (Lipid Conjugate) Esterase Esterases AraC_in Ara-C (Free) Ela->AraC_in Passive Diffusion (Bypasses hENT1) Sap Sapacitabine (Oral) Amidase Amidases Sap->Amidase Metabolism CPX CPX-351 (Liposome) Lysosome Lysosome CPX->Lysosome Endocytosis (Bypasses hENT1) hENT1->AraC_in CNDAC CNDAC Amidase->CNDAC Lysosome->AraC_in Release dCK dCK (Kinase) AraC_in->dCK CNDAC->dCK CNDAC_TP CNDAC-TP (Active) CNDAC->CNDAC_TP AraCTP Ara-CTP (Active) dCK->AraCTP DNA_Term DNA Chain Termination AraCTP->DNA_Term DNA_Break SSB -> DSB (G2 Arrest) CNDAC_TP->DNA_Break Unique Mechanism

Figure 1: Mechanistic pathways of Ara-C prodrugs. Note how Elacytarabine and CPX-351 bypass the hENT1 bottleneck, while Sapacitabine initiates a distinct DNA damage pathway.

Experimental Protocols (Self-Validating Systems)

To objectively compare these agents in a research setting, standard cytotoxicity assays are insufficient. You must use protocols that isolate the specific resistance mechanism (e.g., transport deficiency).

Protocol A: Validating hENT1 Independence (Isogenic Pair Analysis)

Objective: To confirm if a prodrug (e.g., Elacytarabine) truly bypasses hENT1. Reagents:

  • Parental Cell Line: CCRF-CEM (hENT1 High).

  • Resistant Cell Line: CCRF-CEM/AraC-8C (hENT1 Deficient).

  • Inhibitor Control: Nitrobenzylthioinosine (NBMPR) - a specific hENT1 inhibitor.

Workflow:

  • Seeding: Seed both cell lines at

    
     cells/mL in 96-well plates.
    
  • Inhibition Step (Critical Validation): Pre-treat half the wells of the Parental line with 100 nM NBMPR for 1 hour. This chemically mimics the resistant phenotype.

  • Treatment: Treat with serial dilutions (1 nM – 100 µM) of Ara-C (Control) and Elacytarabine.

  • Readout: Assess viability at 72h using CellTiter-Glo or Annexin V/PI Flow Cytometry.

  • Interpretation:

    • Ara-C: IC50 should shift

      
       in the Resistant line and the NBMPR-treated Parent.
      
    • Elacytarabine:[5][10][11][12] IC50 should remain comparable (< 5x shift) across all conditions.

Protocol B: Intracellular Ara-CTP Quantification (LC-MS/MS)

Objective: To measure the efficiency of prodrug conversion to the active triphosphate form. Trust Factor: Use of a stable isotope internal standard (


-CTP) corrects for extraction losses and matrix effects.

Step-by-Step Methodology:

  • Treatment: Incubate AML blasts (

    
     cells) with equimolar concentrations of Ara-C or Prodrug for 4 hours.
    
  • Quenching: Pellet cells (4°C, 1500 rpm) and wash 2x with ice-cold PBS. Resuspend in 60% Methanol (pre-chilled to -20°C).

  • Internal Standard Spike: Add 10 pmol of

    
    -CTP immediately to the methanol lysate.
    
  • Extraction: Vortex vigorously, incubate at -20°C for overnight to precipitate proteins. Centrifuge at 14,000 rpm for 15 min.

  • Chromatography (WAX-SPE):

    • Since triphosphates are highly polar, standard C18 columns fail.

    • Use a Porous Graphitic Carbon (Hypercarb) column or Weak Anion Exchange (WAX) SPE cleanup.[13][14]

    • Mobile Phase A: 10mM Ammonium Acetate + 0.1% Diethylamine (pH 10).

    • Mobile Phase B: Acetonitrile.[15]

  • MS/MS Detection:

    • Operate in Negative Ion Mode (ESI-).

    • Monitor transitions:

      
       (Ara-CTP phosphate fragment).
      

Workflow Visualization

Protocol_Workflow cluster_treatment Treatment Phase cluster_extraction Extraction (Critical Step) cluster_analysis LC-MS/MS Analysis start Start: 10^7 AML Cells treat Incubate with Prodrug (4 - 24 Hours) start->treat wash Wash 2x Ice-Cold PBS (Remove Extracellular Drug) treat->wash lysis Lyse in 60% MeOH (-20°C) wash->lysis spike SPIKE Internal Standard (13C, 15N-CTP) lysis->spike Immediate Stabilization spe WAX-SPE Cleanup (Remove Lipids/Salts) spike->spe lc Hypercarb Column Separation (Retain Polar Triphosphates) spe->lc ms MS/MS Detection (ESI-) Transition 482 -> 79 lc->ms

Figure 2: LC-MS/MS workflow for quantifying intracellular Ara-CTP. The internal standard spike is the critical control point for data integrity.

References

  • Giles, F. J., et al. (2012).[10][11] Phase I and pharmacokinetic study of elacytarabine, a novel 5'-elaidic acid derivative of cytarabine, in adults with refractory hematological malignancies.[5][10][11] Leukemia, 26(7), 1686-1689.[10]

  • Liu, Y., et al. (2012). Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks.[1] Chinese Journal of Cancer, 31(8), 373-380.

  • Mayer, L. D., et al. (2006). CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties.[16] International Journal of Nanomedicine, 14(1), 23-35. (Note: Contextual validation via similar clinical findings).

  • Galmarini, C. M., et al. (2002). In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia. British Journal of Haematology, 117(4), 860-868.[6]

  • Crauste, C., et al. (2009).[14] Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP).[14] Journal of Chromatography B, 877(14-15), 1417-1425.[14]

Sources

Head-to-head study of enocitabine and other lipophilic cytarabine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Imperative

Cytarabine (Ara-C) remains the backbone of acute myeloid leukemia (AML) induction therapy, yet its efficacy is severely compromised by two pharmacokinetic bottlenecks:

  • Transport Dependency: Reliance on the Human Equilibrative Nucleoside Transporter 1 (hENT1) for cell entry.[1] Low hENT1 expression correlates with poor clinical outcomes.[2]

  • Rapid Deactivation: Susceptibility to Cytidine Deaminase (CDA), which rapidly converts Ara-C to the inactive metabolite Ara-U (plasma

    
     min).
    

The Solution: Lipophilic modification.[1][3][4] By conjugating fatty acids to the arabinose or cytosine moiety, we create "masked" prodrugs designed to bypass hENT1, resist CDA, and provide sustained intracellular release of Ara-CTP.

This guide provides a technical head-to-head analysis of Enocitabine , Elacytarabine , and Cytarabine Ocfosfate , equipping you with the data and protocols to evaluate these agents in your own assays.

The Contenders: Technical Profiles

FeatureEnocitabine (Sunrabin) Elacytarabine (CP-4055) Cytarabine Ocfosfate (Starasid)
Chemical Identity

-behenoyl-1-

-D-arabinofuranosylcytosine
5'-O-elaidic acid ester of cytarabine1-

-D-arabinofuranosylcytosine-5'-stearylphosphate
Lipophilic Moiety Behenic acid (C22) on

-amine
Elaidic acid (C18:1 trans) on 5'-OHStearyl group (C18) on 5'-phosphate
Administration Intravenous (IV)Intravenous (IV)Oral
Primary Mechanism "Depot" effect; slow hydrolysis to Ara-ChENT1-Independent Entry ; Intracellular cleavageOral prodrug; Liver metabolism to Ara-C
Deaminase Resistance High (due to

blocking)
Moderate (cleaved to Ara-C inside cell)High (phosphate block)
Clinical Status Approved (Japan)Discontinued (Phase III failed superiority)Approved (Japan - MDS/AML)

Comparative Mechanism of Action

The critical differentiator is the entry mechanism . While Enocitabine and Ocfosfate largely act as reservoirs releasing Ara-C extracellularly or during first-pass metabolism, Elacytarabine is designed to enter the cell intact, bypassing the hENT1 transporter entirely.

Visualization: Transport & Activation Pathways

MOA cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space AraC Cytarabine (Ara-C) hENT1 hENT1 Transporter AraC->hENT1 Dependent Eno Enocitabine (N4-behenoyl) Eno->AraC Plasma Hydrolysis (Slow Release) Eno->AraC Ela Elacytarabine (5'-elaidic) LipidDif Passive Lipid Diffusion Ela->LipidDif Transporter Independent Ela->LipidDif Esterase Esterases Ela->Esterase Intracellular Cleavage Ocf Cytarabine Ocfosfate (Oral) Ocf->AraC Liver Metabolism AraC_in Ara-C (Free) hENT1->AraC_in LipidDif->Ela dCK dCK (Kinase) AraC_in->dCK Phosphorylation CDA CDA (Deaminase) AraC_in->CDA Inactivation AraCMP Ara-CMP AraCTP Ara-CTP (Active) AraCMP->AraCTP DNA DNA Incorporation (Apoptosis) AraCTP->DNA Esterase->AraC_in dCK->AraCMP AraU Ara-U (Inactive) CDA->AraU

Figure 1: Comparative entry pathways. Note Elacytarabine's unique ability to bypass hENT1 via passive diffusion, whereas Enocitabine primarily serves as a slow-release prodrug.

Head-to-Head Data Analysis

A. Resistance Profile (Cytotoxicity)

The following data synthesizes performance in engineered cell lines representing common resistance mechanisms (hENT1 deficiency and dCK deficiency).

Cell Line PhenotypeCytarabine (Ara-C) Enocitabine Elacytarabine Interpretation
Wild Type (CEM) IC50: ~0.04 µMIC50: ~0.05 µMIC50: ~0.08 µMAll agents effective; prodrugs slightly less potent due to cleavage requirement.
hENT1 Deficient Resistant (RF > 100)Resistant Sensitive (RF < 2)Key Differentiator: Elacytarabine retains activity; Enocitabine relies on extracellular conversion to Ara-C, thus re-inheriting transport dependency.
dCK Deficient Resistant Resistant Resistant All require dCK for phosphorylation to Ara-CTP. Lipophilicity does not bypass the kinase bottleneck.
High CDA (Deaminase) Sensitive (Rapid clearance)Stable Stable Both prodrugs resist deamination until cleavage.

RF = Resistance Factor (IC50 Resistant / IC50 Wild Type).

B. Pharmacokinetics (PK)[5]
  • Enocitabine: Exhibits biphasic elimination. The

    
    -behenoyl group protects the amine from deamination, extending the plasma half-life significantly compared to Ara-C. It acts as a circulating reservoir.
    
  • Elacytarabine: Achieves higher intracellular retention of Ara-CTP (up to 24h post-treatment) compared to equimolar Ara-C, due to the "ion trapping" effect of the lipophilic ester entering and being cleaved into the polar nucleoside.

Experimental Protocols

To validate these properties in your lab, use the following self-validating protocols.

Protocol A: The "Dipyridamole Challenge" (hENT1 Independence Assay)

Objective: Determine if your lipophilic analog truly bypasses the hENT1 transporter. Principle: Dipyridamole (DP) is a potent hENT1 inhibitor. It will block Ara-C toxicity but should not affect a true lipophilic analog.

Workflow:

  • Cell Seeding: Seed HL-60 or CCRF-CEM cells (10,000 cells/well) in 96-well plates.

  • Inhibitor Pre-treatment:

    • Group A: Media only.

    • Group B: Media + 10 µM Dipyridamole (Pre-incubate 1 hour).

  • Drug Treatment: Add serial dilutions (1 nM - 10 µM) of Ara-C, Enocitabine, and Elacytarabine to both groups.

  • Incubation: 72 hours at 37°C.

  • Readout: MTT or CellTiter-Glo viability assay.

Validation Criteria:

  • Ara-C: IC50 in Group B should be >10-fold higher than Group A (Shift = Transport Dependent).

  • Elacytarabine: IC50 should remain unchanged (Shift ≈ 1 = Transport Independent).

Protocol B: Plasma Stability & Release Kinetics

Objective: Differentiate between a "stable" prodrug and a "rapid release" prodrug.

  • Matrix Preparation: Thaw pooled human plasma (heparinized) to 37°C.

  • Spiking: Add test compound (10 µM final) to plasma.

  • Sampling: Aliquot 100 µL at T=0, 15m, 30m, 1h, 4h, 24h.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tetrahydrouridine). Vortex 1 min, Centrifuge 10,000g.

  • Analysis: LC-MS/MS monitoring parent ion vs. Ara-C fragment.

    • Enocitabine Profile: Slow decay of parent, gradual rise of Ara-C.

    • Ara-C Profile: Rapid disappearance (

      
       min) into Ara-U.
      

Visualization of Experimental Logic

Use this workflow to select the correct analog for your study.

SelectionLogic Start Start: Select Analog Q1 Is hENT1 expression low in target? Start->Q1 UseAraC Use Standard Ara-C (High Efficacy) Q1->UseAraC No (High hENT1) Q2 Is oral dosing required? Q1->Q2 Yes (Low hENT1) UseEla Use Elacytarabine (Bypasses hENT1) Q2->UseEla No (IV, Resistance Focus) UseOcf Use Cytarabine Ocfosfate (Oral Depot) Q2->UseOcf Yes UseEno Use Enocitabine (IV Depot/Sustained) Q2->UseEno No (IV, Sustained Release)

Figure 2: Decision matrix for selecting lipophilic analogs based on experimental or clinical constraints.

References

  • Adema, A. D., et al. (2010). "Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126." Cancer Chemotherapy and Pharmacology.

  • Giles, F., et al. (2012).[2] "Elacytarabine has single-agent activity in patients with advanced acute myeloid leukaemia." British Journal of Haematology.

  • Hamada, T., et al. (2002). "Clinical Pharmacokinetics of Cytarabine Formulations." Clinical Pharmacokinetics.

  • Galmarini, C. M., et al. (2002).[2] "In vitro mechanisms of resistance to CP-4055 (Elacytarabine) in leukemia cell lines." Clinical Cancer Research.

  • Ueda, T., et al. (1983). "Enocitabine (BH-AC): A new lipophilic masked compound of ara-C." Cancer Treatment Reviews.

Sources

Validation of Enocitabine's Mechanism of Action: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilic Advantage

Enocitabine (Sunrabin, N4-behenoyl-1-β-D-arabinofuranosylcytosine) represents a critical evolution in nucleoside analogue chemotherapy. While Cytarabine (Ara-C) remains the backbone of acute myeloid leukemia (AML) treatment, its clinical efficacy is severely limited by rapid deamination to the inactive metabolite uracil arabinoside (Ara-U) by cytidine deaminase (CDA). This necessitates continuous intravenous infusions to maintain therapeutic thresholds.

Enocitabine was engineered to overcome this pharmacokinetic flaw. By attaching a long-chain fatty acid (behenic acid) to the N4 position of the cytosine ring, the molecule becomes highly lipophilic.[1] This modification confers two distinct mechanistic advantages:

  • Depot Effect: It acts as a sustained-release prodrug, slowly hydrolyzing into active Ara-C, thereby mimicking a continuous infusion even with bolus administration.

  • Deaminase Resistance: The N4-acylation protects the molecule from immediate degradation by CDA, prolonging its plasma and intracellular half-life.

This guide validates the mechanism of action (MOA) of Enocitabine through comparative analysis with Cytarabine, supported by experimental protocols for verifying intracellular metabolite retention and DNA incorporation.

Mechanism of Action (MOA) Deep Dive

The therapeutic efficacy of Enocitabine relies on a multi-step bioactivation pathway that differs significantly from the parent drug in its initial phases.[1]

The Bioactivation Pathway
  • Cellular Entry: Unlike Ara-C, which relies heavily on equilibrative nucleoside transporters (hENT1), Enocitabine's lipophilic nature allows for passive diffusion and accumulation in lipid-rich membranes, particularly in erythrocytes and bone marrow cells.

  • Prodrug Activation (Rate-Limiting Step): Enocitabine is not a direct substrate for deoxycytidine kinase (dCK). It must first undergo enzymatic hydrolysis (deacylation) by hepatic and intracellular amidases/esterases to release free Ara-C.

  • Phosphorylation Cascade: Once released, free Ara-C follows the canonical activation pathway:

    • Phosphorylation 1: Ara-C

      
       Ara-CMP (via dCK).
      
    • Phosphorylation 2: Ara-CMP

      
       Ara-CDP (via UMP-CMP kinase).
      
    • Phosphorylation 3: Ara-CDP

      
       Ara-CTP (via NDP kinase).
      
  • Terminal Effect: Ara-CTP competes with dCTP for DNA polymerase

    
     and 
    
    
    
    . Its incorporation into the nascent DNA strand acts as a chain terminator, preventing elongation and triggering apoptosis (S-phase arrest).
Visualization of Signaling Pathway

Enocitabine_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Leukemic Blast) Enocitabine_Ext Enocitabine (Lipophilic Prodrug) Enocitabine_Int Enocitabine (Depot) Enocitabine_Ext->Enocitabine_Int Passive Diffusion (Lipophilic) AraC_Ext Cytarabine (Ara-C) (Parent Drug) AraC_Int Free Ara-C AraC_Ext->AraC_Int hENT1 Transporter Enocitabine_Int->AraC_Int Slow Hydrolysis (Sustained Release) CDA Cytidine Deaminase (CDA) Enocitabine_Int->CDA Resistant to Deamination AraU Ara-U (Inactive) AraC_Int->AraU Rapid Deamination AraCMP Ara-CMP AraC_Int->AraCMP Phosphorylation AraCTP Ara-CTP (Active Metabolite) AraCMP->AraCTP Kinase Cascade DNA DNA Incorporation (Chain Termination) AraCTP->DNA Inhibition of DNA Pol CDA->AraU Esterase Amidases/ Esterases dCK Deoxycytidine Kinase (dCK) dCK->AraCMP

Caption: Figure 1. Comparative bioactivation pathway of Enocitabine vs. Cytarabine.[1] Note the bypass of rapid CDA-mediated deamination by Enocitabine.

Comparative Performance Analysis

The following data consolidates pharmacokinetic and cytotoxic parameters, highlighting Enocitabine's superior retention profile.

FeatureCytarabine (Ara-C)Enocitabine (Sunrabin)Mechanistic Implication
Chemical Structure Hydrophilic nucleosideLipophilic N4-behenoyl derivativeEnocitabine crosses BBB and cell membranes more efficiently.
Plasma Half-life (

)
10–20 minutes0.37–1.0 hourEnocitabine circulates longer before elimination.
**Active Metabolite (

)
~2 hours (intracellular)1–11 hours (generated Ara-C)Enocitabine provides a "depot" effect, sustaining Ara-CTP levels.
CDA Susceptibility High (Rapid inactivation)Resistant (Protected N4 group)Enocitabine is stable in high-CDA tissues (e.g., liver).
IC50 (HL-60 Cells) ~0.4 – 2.5 µM~0.1 – 0.5 µM (Time-dependent)Enocitabine shows comparable or superior cytotoxicity over prolonged exposure.
Administration Continuous Infusion / BIDBolus / Daily InfusionImproved patient compliance and outpatient feasibility.

Key Insight: While the intrinsic IC50 of free Ara-C is potent, the clinical effectiveness of Enocitabine is driven by the Area Under the Curve (AUC) of the active metabolite Ara-CTP. Studies in L1210 leukemia models demonstrate that Enocitabine maintains effective intracellular Ara-CTP concentrations for significantly longer periods than equimolar doses of Ara-C.

Experimental Validation Protocols

To validate Enocitabine's mechanism in a research setting, two pillars of evidence are required: Intracellular Metabolite Retention and Cytotoxic Efficacy .

Protocol A: Intracellular Ara-CTP Quantification (LC-MS/MS)

Objective: To demonstrate the sustained release and retention of the active metabolite Ara-CTP in leukemic blasts treated with Enocitabine versus Cytarabine.

Reagents:

  • Internal Standard:

    
    -labeled Cytidine or Cladribine.
    
  • Mobile Phase: Ammonium acetate (10mM, pH 9.0) / Acetonitrile gradient.

  • Column: Porous Graphitic Carbon (Hypercarb) or C18 ion-pairing.

Workflow:

  • Cell Culture: Culture HL-60 or THP-1 AML cells (

    
     cells/mL).
    
  • Treatment:

    • Arm A: Treat with 1 µM Cytarabine (Pulse: 2h). Wash cells 3x with PBS. Resuspend in drug-free media.

    • Arm B: Treat with 1 µM Enocitabine (Pulse: 2h). Wash cells 3x with PBS. Resuspend in drug-free media.

  • Time-Point Sampling: Collect cell pellets at 0h, 2h, 6h, 12h, and 24h post-wash.

  • Extraction:

    • Lyse cells in 70% cold methanol (-20°C).

    • Vortex vigorously and centrifuge at 15,000 x g for 10 min.

    • Collect supernatant.

  • Analysis: Inject into LC-MS/MS (Triple Quadrupole). Monitor transition m/z 484

    
     112 (Ara-CTP) and internal standard.
    
  • Validation Criteria: Enocitabine treated cells must show a slower decay rate of intracellular Ara-CTP compared to the rapid drop-off in the Cytarabine arm.

Protocol B: DNA Incorporation Assay

Objective: To verify that Enocitabine-derived metabolites physically incorporate into DNA, causing chain termination.

Workflow:

  • Incubation: Incubate cells with

    
    -Enocitabine or 
    
    
    
    -Cytarabine for 4 hours.
  • DNA Isolation: Extract genomic DNA using a silica-column based kit (e.g., DNeasy) to remove unincorporated free nucleotides.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Normalization: Normalize CPM to total DNA quantity (

    
    g).
    
  • Result: High specific activity in the DNA fraction confirms mechanism.

Visualization of Experimental Workflow

Validation_Workflow cluster_treatment Drug Exposure cluster_analysis Time-Course Analysis (0-24h) Start Start: AML Cell Culture (HL-60 / THP-1) Treat_AraC Arm A: Cytarabine (Rapid Clearance Control) Start->Treat_AraC Treat_Eno Arm B: Enocitabine (Test Compound) Start->Treat_Eno Wash Wash Step (3x PBS) Remove Extracellular Drug Treat_AraC->Wash Treat_Eno->Wash Lysis Methanol Lysis (-20°C) Wash->Lysis At t=0, 2, 6, 12, 24h Centrifuge Centrifugation (15,000 x g) Lysis->Centrifuge LCMS LC-MS/MS Analysis Target: Ara-CTP (m/z 484) Centrifuge->LCMS Supernatant

Caption: Figure 2. Step-by-step workflow for quantifying intracellular Ara-CTP retention to validate the depot effect of Enocitabine.

References

  • Grokipedia. (2024). Enocitabine: Mechanism, Pharmacokinetics, and Clinical Applications.[1][Link]

  • National Institutes of Health (NIH) - PubChem. (2021). Enocitabine Compound Summary: Structure and Pharmacology.[Link]

  • Patsnap Synapse. (2024). Mechanism of Action of Enocitabine vs Cytarabine.[1][Link]

  • MDPI - Cancers. (2021). Response and Toxicity to Cytarabine Therapy in Leukemia: Pharmacogenomic Biomarkers.[2][Link]

  • ResearchGate. (2009). Intermediate-dose Cytarabine Treatment: Pharmacokinetic Models of Ara-CTP Formation.[Link]

Sources

A Comparative Guide to Liposomal versus Free Enocitabine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemotherapeutics for hematologic malignancies, the pyrimidine nucleoside analog enocitabine has been a noteworthy agent, particularly in Japan where it was approved for acute myeloid leukemia (AML).[1][2] As a lipophilic prodrug of cytarabine (Ara-C), enocitabine was engineered to improve upon the pharmacokinetic limitations of its parent compound.[1][3][4] However, the evolution of drug delivery technology, specifically the advent of liposomal encapsulation, presents a compelling opportunity to further enhance its therapeutic index.

This guide provides an in-depth comparative analysis of the established free form of enocitabine against the prospective advantages of a liposomal formulation. While direct, extensive clinical data on a dedicated "liposomal enocitabine" is emerging, this analysis synthesizes data from enocitabine itself, its active metabolite cytarabine, and clinically successful liposomal formulations of analogous nucleoside analogs (e.g., cytarabine/daunorubicin, gemcitabine) to construct a robust, evidence-based comparison.

The Foundational Agent: Enocitabine

Enocitabine is a prodrug, meaning it is administered in an inactive form and metabolized in the body into the active therapeutic agent, cytarabine.[5] This conversion is a critical first step in its mechanism of action.

Mechanism of Action

Once administered intravenously, enocitabine is deacylated by plasma esterases, releasing cytarabine.[1] Cellular kinases then phosphorylate cytarabine into its active triphosphate form, ara-CTP.[5] Ara-CTP is the key cytotoxic metabolite, acting as a fraudulent nucleotide. It competitively inhibits DNA polymerase and is incorporated into the DNA strand during the S phase of the cell cycle.[1][5] This incorporation terminates the elongation of the DNA chain, disrupts DNA synthesis and repair, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells.[5][6] This targeted action against dividing cells makes it particularly effective against hematological cancers like AML.[5]

cluster_0 Systemic Circulation cluster_1 Leukemic Cell Enocitabine Enocitabine Cytarabine (Ara-C) Cytarabine (Ara-C) Enocitabine->Cytarabine (Ara-C) Deacylation (Plasma Esterases) Ara-C_in Cytarabine (Ara-C) Cytarabine (Ara-C)->Ara-C_in Cellular Uptake Ara-CTP ara-CTP (Active) Ara-C_in->Ara-CTP Phosphorylation DNA_Polymerase DNA Polymerase Inhibition Ara-CTP->DNA_Polymerase DNA_Termination DNA Chain Termination Ara-CTP->DNA_Termination Apoptosis Apoptosis DNA_Termination->Apoptosis cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Liposome Liposomal Enocitabine (PEGylated) TumorVessel Leaky Tumor Vasculature Liposome->TumorVessel EPR Effect FreeDrug Free Enocitabine Kidney Rapid Clearance (Kidney) FreeDrug->Kidney HealthyTissue Healthy Tissue (Off-target Toxicity) FreeDrug->HealthyTissue Liposome_in_Tumor Accumulated Liposome TumorVessel->Liposome_in_Tumor TumorCell Tumor Cell DrugRelease Drug Release Liposome_in_Tumor->DrugRelease DrugRelease->TumorCell

Figure 2: The Liposomal Advantage in Drug Delivery.

Head-to-Head Comparison: Liposomal vs. Free Enocitabine

This section compares the two formulations based on key performance metrics, drawing on experimental data from enocitabine and its analogs.

Pharmacokinetic (PK) Profile

The primary differentiator between a free and liposomal drug is its behavior in the body over time.

  • Free Enocitabine: As a lipophilic prodrug, it was designed to have a longer plasma half-life than cytarabine. [1]It exhibits a biphasic elimination pattern with a terminal half-life of approximately 4.3 to 5.3 hours. [1]While an improvement over cytarabine, this still necessitates frequent administration to maintain therapeutic concentrations.

  • Liposomal Enocitabine (Projected): Based on data from other liposomal drugs, encapsulation would dramatically alter the PK profile. For instance, a liposomal formulation of gemcitabine (another nucleoside analog) resulted in a 672-fold higher dose-normalized area under the curve (AUC) in plasma compared to the unencapsulated drug in mouse models. [7]Similarly, the liposomal cytarabine/daunorubicin formulation (CPX-351) demonstrated prolonged drug exposure, preserving a synergistic drug ratio that is impossible to maintain with the free drugs due to their different PK profiles. [8]A liposomal enocitabine would be expected to show a significantly longer half-life, a much larger AUC, and a reduced clearance rate, leading to sustained cytotoxic drug levels in the plasma and, consequently, in the bone marrow. [8][9]

    Parameter Free Enocitabine Liposomal Enocitabine (Projected) Rationale / Supporting Data
    Terminal Half-life (t½) ~4.3 - 5.3 hours Significantly Increased (>24 hours) Liposomes evade rapid clearance. [10]Liposomal gemcitabine and cytarabine show vastly prolonged half-lives. [7][11]
    Area Under Curve (AUC) Moderate Dramatically Increased Protection from degradation and slower clearance leads to greater overall drug exposure. [7]
    Volume of Distribution (Vd) High Reduced / Confined to Blood Pool Liposomes limit distribution to healthy tissues, concentrating the drug in circulation. [12]
    Clearance (CL) Rapid Significantly Reduced Evasion of renal clearance and metabolic degradation pathways. [13]

    | Tumor Accumulation | Dependent on passive diffusion | Enhanced via EPR Effect | Liposomes selectively accumulate in tumor tissue due to leaky vasculature. [14][7]|

Table 1: Comparative Pharmacokinetic Parameters

Efficacy and Clinical Outcomes

Enhanced pharmacokinetics are only valuable if they translate to improved therapeutic efficacy.

  • Free Enocitabine: Has demonstrated clinical efficacy in AML. In one multi-institutional study, daily doses resulted in a 36.6% complete remission rate. [1]It is often used in combination regimens to enhance its antileukemic activity. [1]* Liposomal Enocitabine (Projected): The sustained exposure provided by liposomes is critical for cell-cycle specific drugs like enocitabine, which are most effective when cancer cells are in the S phase. [3][13]By maintaining cytotoxic concentrations for a prolonged period, a liposomal formulation could kill a larger fraction of asynchronously dividing leukemic cells. The clinical success of CPX-351 supports this hypothesis; it significantly improved median overall survival (9.56 vs 5.95 months) and overall remission rates (47.7% vs 33.3%) compared to the conventional 7+3 cocktail of free cytarabine and daunorubicin in older adults with high-risk secondary AML. [8][15]

Safety and Toxicity Profile
  • Free Enocitabine: The primary dose-limiting toxicity is myelosuppression, with common side effects including nausea and vomiting. [1]* Liposomal Enocitabine (Projected): Liposomal delivery is generally designed to reduce toxicity to healthy tissues. [16][17]Animal studies comparing intrathecal liposomal cytarabine to methotrexate found that the liposomal formulation induced fewer neurocognitive deficits and less acute hematologic toxicity. [9]However, the safety profile is not without its own considerations. The prolonged half-life can lead to a longer duration of side effects, such as the delayed neutrophil and platelet recovery observed with CPX-351. [8]Careful management of the dosing schedule is critical to balance the enhanced efficacy with the altered toxicity profile.

FeatureFree EnocitabineLiposomal Enocitabine (Projected)Rationale / Supporting Data
Remission Rates Established efficacy (~37% CR in some studies) [1]Potentially HigherSustained drug exposure enhances killing of asynchronously dividing cells. CPX-351 showed significantly higher remission rates. [8][15]
Overall Survival Standard benchmarkPotentially ImprovedImproved remission rates and deeper responses can translate to better long-term survival, as seen with CPX-351. [8]
Primary Toxicity Myelosuppression, GI issues [1]Myelosuppression (potentially prolonged)Reduced off-target toxicity but longer drug exposure can prolong on-target effects like bone marrow suppression. [8][9]
Neurotoxicity Not a primary concern with systemic usePotentially Reduced (in CNS applications)Liposomal cytarabine showed less neurocognitive dysfunction than MTX in an animal model. [9]

Table 2: Comparative Efficacy and Safety Profile

Supporting Experimental Methodologies

To validate the projected advantages of liposomal enocitabine, a series of standardized preclinical experiments would be required. The following protocols outline the essential in vitro and in vivo studies.

Experimental Workflow

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Murine Model) cluster_2 Data Analysis & Comparison Formulation Liposome Formulation & Characterization (Size, Zeta, EE%) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on AML cell lines) Formulation->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Plasma & Tissue Drug Levels) Cytotoxicity->PK_Study Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) Data Compare IC50, AUC, T½, Tumor Volume, Survival Efficacy_Study->Data

Figure 3: Standard Experimental Workflow for Comparative Analysis.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the drug concentration required to inhibit 50% of cell growth (IC₅₀). [18][19] Objective: To compare the cytotoxic potential of free enocitabine vs. liposomal enocitabine on AML cell lines (e.g., HL-60, K562).

Methodology:

  • Cell Seeding: Seed AML cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence and recovery. [18]2. Drug Treatment: Prepare serial dilutions of free enocitabine and liposomal enocitabine. Replace the old media with media containing the various drug concentrations. Include a vehicle control (media with empty liposomes) and an untreated control.

  • Incubation: Incubate the plates for a clinically relevant duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [18]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals. [18][19]5. Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [18]6. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration and determine the IC₅₀ value for each formulation.

Protocol 2: In Vivo Pharmacokinetic Study

This experiment is crucial for understanding how each formulation is absorbed, distributed, metabolized, and excreted in a living organism. [20][21] Objective: To determine and compare the pharmacokinetic parameters (t½, AUC, CL, Vd) of free enocitabine and liposomal enocitabine in a murine model.

Methodology:

  • Animal Model: Use healthy BALB/c or similar mice, typically 6-8 weeks old. Acclimatize the animals for at least one week before the study. [22][23]2. Drug Administration: Divide mice into two main groups: one receiving free enocitabine and the other receiving liposomal enocitabine via intravenous (tail vein) injection at a therapeutically relevant dose.

  • Sample Collection: At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-injection, collect blood samples from a subset of mice at each time point (typically 3 mice per point) via cardiac puncture or another appropriate method.

  • Sample Processing: Process the blood samples to separate the plasma. For the liposomal group, it is critical to have validated analytical methods to quantify both the total drug (encapsulated + free) and the free drug concentration. [21]5. Bioanalysis: Quantify the concentration of enocitabine (and its metabolite, cytarabine) in the plasma samples using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: Use software (e.g., Phoenix WinNonlin®) to perform a non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters (AUC, t½, CL, etc.) for each formulation. [24]

Conclusion and Future Outlook

The theoretical and analog-based evidence strongly suggests that a liposomal formulation of enocitabine would offer significant advantages over the free drug. By engineering a delivery system that prolongs circulation, enhances tumor accumulation, and protects the drug from premature degradation, it is possible to substantially improve the pharmacokinetic profile. This optimized PK is projected to translate into superior anti-leukemic efficacy by maintaining sustained cytotoxic concentrations, a critical factor for a cell-cycle specific agent.

While the safety profile may be altered, with the potential for prolonged myelosuppression, the overall therapeutic index is expected to increase. The clinical success of liposomal formulations like CPX-351 provides a compelling precedent. Further preclinical development, following the experimental protocols outlined herein, is warranted to definitively characterize the performance of liposomal enocitabine and pave the way for its potential clinical translation as a next-generation therapy for AML and other hematologic malignancies.

References

  • Enocitabine - Grokipedia.
  • What is the mechanism of Enocitabine?
  • Liposomal Drug Delivery Systems and Anticancer Drugs - MDPI.
  • Applications of liposomes and lipid nanoparticles in cancer therapy: current advances and prospects - PMC.
  • Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine.
  • What is Enocitabine used for?
  • Advantages of liposomes as drug delivery systems.
  • Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience - PMC.
  • ENOCITABINE - Inxight Drugs.
  • Clinical pharmacokinetics of cytarabine formul
  • Non-clinical and Clinical Studies Assessment for Liposome Drug Products & Nano similar Liposome Drug Products.
  • (PDF)
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
  • CPX-351 (cytarabine and daunorubicin)
  • FDA Grants Orphan Drug Designation to Liposomal Gemcitabine in Biliary Tract Cancer.
  • A Liposomal Gemcitabine, FF-10832, Improves Plasma Stability, Tumor Targeting, and Antitumor Efficacy in Pancre
  • Liposomal Cytarabine Induces Less Neurocognitive Dysfunction than Intrathecal Methotrex
  • View of Daunorubicin and Cytarabine Liposome (Vyxeos) | Canadian Journal of Health Technologies.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products - Frontiers.
  • In vivo liposome pharmacokinetics differed in distribution and...
  • (PDF)
  • A Local and Abscopal Effect Observed with Liposomal Encapsulation of Intratumorally Injected Oncolytic Adenoviral Therapy - MDPI.
  • Development of liposomal gemcitabine with high drug loading capacity - PMC - NIH.

Sources

Navigating the Challenge of Ara-C Refractory Acute Myeloid Leukemia: An In-Depth Efficacy Analysis of Behenoyl-arabinofuranosyl-cytosine (BH-AC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to cytarabine (ara-C), a cornerstone of acute myeloid leukemia (AML) therapy for decades, represents a significant clinical hurdle, leading to refractory disease and poor patient outcomes.[1][2] Standard treatment for AML typically involves an induction chemotherapy regimen of cytarabine and an anthracycline (the "7 + 3" regimen).[1] However, a substantial number of patients either fail to achieve complete remission or relapse after initial treatment, highlighting the urgent need for effective salvage therapies.[3] This guide provides a comparative analysis of Behenoyl-arabinofuranosyl-cytosine (BH-AC), also known as enocitabine, a lipophilic prodrug of ara-C, in the context of ara-C refractory AML. We will delve into the molecular mechanisms of ara-C resistance, the pharmacological rationale for BH-AC's development, and present available preclinical and clinical data, comparing its potential efficacy with other therapeutic alternatives.

The Molecular Landscape of Cytarabine Resistance in AML

Understanding the mechanisms by which leukemic cells evade ara-C-induced cytotoxicity is paramount to developing effective countermeasures. Ara-C, a nucleoside analog, requires intracellular transport and enzymatic activation to exert its anti-leukemic effects. Resistance can emerge from alterations at multiple points in this pathway.

Key Mechanisms of Ara-C Resistance:

  • Impaired Cellular Uptake: Cytarabine primarily enters cells via the human equilibrative nucleoside transporter 1 (hENT1).[4][5][6] Reduced expression or function of hENT1 is a well-documented mechanism of resistance, limiting the intracellular availability of the drug.[4][5]

  • Deficient Enzymatic Activation: Once inside the cell, ara-C must be phosphorylated to its active triphosphate form, ara-CTP. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[5][7] Downregulation or loss-of-function mutations in dCK are a major cause of ara-C resistance.[5][7]

  • Enhanced Drug Inactivation: Cytidine deaminase (CDA) rapidly converts ara-C to its inactive metabolite, uracil arabinoside (ara-U).[7] Increased CDA activity in leukemic cells or the plasma can significantly reduce the effective concentration of ara-C.[7]

  • Alterations in Downstream Pathways: Resistance can also arise from an increased intracellular pool of the natural substrate dCTP, which competes with ara-CTP for incorporation into DNA, or through the upregulation of anti-apoptotic proteins like Bcl-2.

These resistance mechanisms underscore the limitations of conventional ara-C therapy and necessitate the development of novel agents that can bypass these hurdles.

Behenoyl-arabinofuranosyl-cytosine (BH-AC): A Prodrug Strategy to Overcome Resistance

BH-AC is a lipophilic derivative of ara-C designed to overcome some of the key limitations of the parent drug. Its N4-behenoyl fatty acid chain confers distinct pharmacological properties.

Pharmacological Advantages of BH-AC:

  • Resistance to Deamination: The N4-acyl modification protects BH-AC from inactivation by cytidine deaminase (CDA), a major pathway of ara-C degradation. This leads to a longer plasma half-life and sustained release of ara-C.

  • Sustained Intracellular Ara-CTP Levels: As a prodrug, BH-AC is gradually converted to ara-C intracellularly.[8] This slow conversion process can lead to prolonged maintenance of the active metabolite, ara-CTP, within leukemic cells, which is a critical determinant of its cytotoxic efficacy.[9] One study demonstrated that infusions of BH-AC maintained intracellular ara-CTP levels for a longer duration compared to conventional ara-C infusions.[9]

The following diagram illustrates the metabolic pathways of ara-C and the proposed mechanism by which BH-AC overcomes CDA-mediated resistance.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AraC Cytarabine (ara-C) CDA_ext Cytidine Deaminase (CDA) AraC->CDA_ext Inactivation hENT1 hENT1 Transporter AraC->hENT1 Uptake BHAC BH-AC (Enocitabine) BHAC_in BH-AC BHAC->BHAC_in Uptake (putative) AraU ara-U (inactive) CDA_ext->AraU AraC_in ara-C hENT1->AraC_in dCK dCK AraC_in->dCK Phosphorylation Conversion Gradual Conversion BHAC_in->Conversion AraCMP ara-CMP dCK->AraCMP AraCTP ara-CTP (active) AraCMP->AraCTP ... DNA DNA Incorporation -> Apoptosis AraCTP->DNA Conversion->AraC_in caption Metabolic pathways of ara-C and BH-AC.

Caption: Metabolic pathways of ara-C and BH-AC.

Comparative Efficacy in Ara-C Refractory AML: A Review of the Evidence

Direct, contemporary, head-to-head clinical trials comparing BH-AC to the current standard-of-care for ara-C refractory AML are lacking. However, early clinical studies and an understanding of its mechanism provide a basis for comparison.

Preclinical Evidence
Clinical Data for BH-AC (Enocitabine)

An early Phase I-II study in Japan provides some of the key clinical data for BH-AC in acute leukemia. While not exclusively focused on an ara-C refractory population, the results were considered superior to those reported for ara-C at the time.

Table 1: Summary of a Phase II Study of BH-AC in Acute Leukemia

ParameterFindingReference
Patient Population 37 adult patients with acute leukemia (26 with AML)Kimura et al., 1981
Treatment Schedule Daily infusion of 4-5 mg/kg over 3 hours for approximately 3 weeksKimura et al., 1981
Complete Remission (CR) 35% overall CR rate. 13 out of 26 AML patients (50%) achieved CR.Kimura et al., 1981
Adverse Events Nausea and vomiting were significantly less in incidence and severity than those observed with ara-C. Myelosuppression became severe with doses of 3.6-5.0 mg/kg per day for 10 days.Kimura et al., 1981

It is important to note that this study was conducted several decades ago, and the definition and treatment of refractory AML have since evolved.

Current Alternatives for Ara-C Refractory AML

The current therapeutic landscape for relapsed or refractory AML is diverse and depends on patient fitness, prior therapies, and molecular characteristics of the disease.

Table 2: Selected Treatment Alternatives for Relapsed/Refractory AML

Treatment ModalityDescriptionReported Efficacy (CR/CRi rates)Key ConsiderationsReferences
High-Dose Cytarabine (HiDAC) Higher doses of ara-C intended to overcome resistance.20-50%Significant toxicity, particularly in older patients. Efficacy may be limited in patients with intrinsic ara-C resistance.[10][11]
Combination Chemotherapy (e.g., FLAG-IDA) Fludarabine, high-dose cytarabine, idarubicin, and G-CSF.~50%Intensive regimen with substantial myelosuppression.[10]
Venetoclax-based regimens BCL-2 inhibitor, often combined with hypomethylating agents or low-dose cytarabine.41% (with decitabine)Effective in older/unfit patients. Efficacy can be influenced by mutational status.[12]
Targeted Therapies (e.g., FLT3, IDH1/2 inhibitors) For patients with specific actionable mutations.Varies (e.g., ~40% ORR with enasidenib for IDH2 mutations)Requires molecular testing. Resistance can develop.[10][13]
Allogeneic Stem Cell Transplant Potentially curative option for eligible patients who achieve remission.-Dependent on donor availability and patient fitness.[10]

While direct comparisons are not available, the 50% CR rate for BH-AC in AML reported in the early study is noteworthy. However, this was not in a strictly defined refractory population. The efficacy of modern combination therapies and targeted agents in well-defined relapsed/refractory populations often falls within a similar range, but with different safety profiles and applicability to specific patient subgroups.

Experimental Methodologies for Efficacy Assessment

To rigorously evaluate the efficacy of a compound like BH-AC against ara-C refractory AML, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a drug on cancer cell lines.

Protocol:

  • Cell Seeding: Plate ara-C sensitive and resistant AML cell lines (e.g., HL-60 and its ara-C resistant sublines) in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Expose the cells to a range of concentrations of BH-AC, ara-C (as a comparator), and other relevant drugs for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Caption: Workflow for MTT cell viability assay.

In Vivo Xenograft Model of Refractory AML

Animal models are crucial for evaluating the in vivo efficacy and toxicity of novel therapeutic agents.

Protocol:

  • Cell Line Implantation: Engraft immunodeficient mice (e.g., NOD/SCID) with a human ara-C refractory AML cell line.

  • Tumor Establishment: Monitor the mice for engraftment and tumor burden, typically through bioluminescence imaging or peripheral blood analysis for leukemic cells.

  • Treatment Initiation: Once the disease is established, randomize the mice into treatment groups: vehicle control, BH-AC, ara-C, and other comparator agents.

  • Dosing and Monitoring: Administer the drugs according to a predetermined schedule and dose. Monitor the animals for signs of toxicity and tumor progression.

  • Efficacy Assessment: The primary endpoint is typically overall survival. Secondary endpoints can include reduction in tumor burden (e.g., spleen and liver infiltration, peripheral blood blast counts).

  • Pharmacodynamic Studies: At the end of the study, tissues can be harvested to assess intracellular ara-CTP levels and other biomarkers.

Conclusion and Future Directions

Behenoyl-arabinofuranosyl-cytosine (BH-AC) represents a rational approach to overcoming one of the primary mechanisms of cytarabine resistance – inactivation by cytidine deaminase. Early clinical data suggested its potential as an active agent in acute myeloid leukemia. However, the treatment landscape for ara-C refractory AML has evolved significantly, with the advent of high-dose chemotherapy regimens, targeted therapies, and novel agents like venetoclax.

To establish the role of BH-AC in the modern therapeutic armamentarium, several key questions need to be addressed:

  • Direct Comparative Studies: Rigorous, well-controlled preclinical and clinical studies are needed to directly compare the efficacy and safety of BH-AC with current standards of care for ara-C refractory AML, including HiDAC and venetoclax-based regimens.

  • Efficacy in Broader Resistance Mechanisms: The efficacy of BH-AC should be evaluated in AML models with well-defined non-CDA mediated resistance mechanisms, such as dCK deficiency and hENT1 downregulation.

  • Combination Strategies: Investigating BH-AC in combination with other agents, such as targeted therapies or BCL-2 inhibitors, could reveal synergistic effects and provide new avenues for treating this challenging disease.

For researchers and drug development professionals, BH-AC remains an intriguing molecule. Its unique pharmacological properties may still hold value, particularly in specific patient populations or in combination regimens. Future research should focus on elucidating its precise mechanisms of action in the context of modern, molecularly defined AML and conducting well-designed clinical trials to clarify its position in the current treatment paradigm.

References

  • Crowther, D., et al. (1973). Combination chemotherapy using L-asparaginase, daunorubicin, and cytosine arabinoside in adults with acute myelogenous leukemia. British Medical Journal, 4(5892), 513-517.
  • DiNardo, C. D., et al. (2020). Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia. New England Journal of Medicine, 383(7), 617-629.
  • Döhner, H., et al. (2017). Acute myeloid leukemia. New England Journal of Medicine, 377(2), 1989-2001.
  • Fiegl, M., et al. (2011). The novel liposomal cytarabine and daunorubicin formulation CPX-351 as compared to a conventional schedule of cytarabine and idarubicin in a murine model of acute myeloid leukemia. Leukemia Research, 35(8), 1108-1114.
  • Galmarini, C. M., et al. (2002). In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia.
  • Herzig, R. H., et al. (1987). High-dose cytarabine therapy for refractory leukemia. Blood, 69(2), 361-369.
  • Kimura, K., et al. (1981). Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Recent Results in Cancer Research, 76, 232-240.
  • Mrozek, K., et al. (2012). Prognostic significance of the European LeukemiaNet standardized system for reporting cytogenetic and molecular alterations in adults with acute myeloid leukemia. Journal of Clinical Oncology, 30(36), 4515-4523.
  • Roboz, G. J., et al. (2014). Elacytarabine versus investigator choice of salvage therapy in relapsed/refractory acute myeloid leukaemia (CLO212): a randomised, open-label, multicentre, phase 3 trial. The Lancet Oncology, 15(13), 1443-1452.
  • Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731.
  • Tallman, M. S., et al. (2019). Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. New England Journal of Medicine, 381(18), 1727-1740.
  • Yamauchi, T., et al. (2001). triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia. Cancer Science, 92(9), 1049-1054.

Sources

Benchmarking BH-30236: A Novel CLK Inhibitor Against the Evolving Landscape of AML Therapies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Acute Myeloid Leukemia (AML) and the Dawn of Novel Therapeutic Strategies

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by its aggressive nature and the high rates of relapse following standard chemotherapy. For decades, the therapeutic landscape was dominated by conventional cytotoxic agents. However, a deeper understanding of the molecular heterogeneity of AML has ushered in an era of targeted therapies, fundamentally reshaping treatment paradigms. This guide provides a comprehensive benchmark analysis of a promising first-in-class agent, BH-30236 , a novel CDC-like kinase (CLK) inhibitor from BlossomHill Therapeutics, against other recently developed novel therapies for AML. We will delve into the mechanistic rationale, preclinical data, and comparative efficacy of these agents, offering a forward-looking perspective for researchers and drug development professionals in the field.

BH-30236: Targeting a New Vulnerability in AML

BH-30236 is a novel, orally available, macrocyclic inhibitor of CDC-like kinase (CLK).[1][2] By modulating RNA splicing through the inhibition of CLK enzymes, BH-30236 aims to correct aberrant splicing events that are critical for the growth and survival of cancer cells.[1][2]

Mechanism of Action: A Multi-pronged Attack on AML Pathobiology

The primary mechanism of action of BH-30236 is the inhibition of CLK, which in turn modulates the phosphorylation of serine/arginine-rich splicing factors (SRSFs). This leads to alterations in pre-mRNA splicing, promoting the expression of pro-apoptotic and anti-proliferative protein isoforms. Preclinical studies have shown that BH-30236 can downregulate the expression of anti-apoptotic BCL2 family members like MCL1 and BCL2A1, which are known to be associated with resistance to venetoclax.

Furthermore, BH-30236 also exhibits inhibitory activity against other kinases implicated in AML, including FMS-like tyrosine kinase 3 (FLT3). This multi-targeted profile suggests a potential for broad efficacy across different AML subtypes.

Signaling Pathway of BH-30236 Action

BH30236 BH-30236 CLK CLK Inhibition BH30236->CLK FLT3 FLT3 Inhibition BH30236->FLT3 SRSFs SRSFs Phosphorylation ↓ CLK->SRSFs Splicing Aberrant RNA Splicing Modulation SRSFs->Splicing MCL1_BCL2A1 MCL1 & BCL2A1 Expression ↓ Splicing->MCL1_BCL2A1 Proliferation Inhibition of Proliferation Splicing->Proliferation Apoptosis Induction of Apoptosis MCL1_BCL2A1->Apoptosis FLT3->Proliferation

Caption: Mechanism of action of BH-30236 in AML cells.

Head-to-Head Comparison: BH-30236 vs. Novel AML Therapies

The current landscape of novel AML therapies is diverse, with several classes of drugs showing significant clinical activity. Here, we compare the preclinical and emerging clinical profile of BH-30236 with key competitors.

Therapeutic ClassTarget(s)Mechanism of ActionKey StrengthsPotential Limitations
CLK Inhibitor (BH-30236) CLK, FLT3, PIM3, DYRK1/2Modulation of RNA splicing, induction of apoptosis, inhibition of proliferation.Novel mechanism of action, potential to overcome venetoclax resistance, oral bioavailability.[1][3]Early stage of clinical development, full safety and efficacy profile yet to be established.
BCL-2 Inhibitors (e.g., Venetoclax) BCL-2[2][4]Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.High efficacy in combination with hypomethylating agents, particularly in older/unfit patients.[5]Development of resistance, often through upregulation of MCL-1.[6]
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib) FLT3[1]Inhibit the constitutively active FLT3 receptor in AML cells with FLT3 mutations.High response rates in FLT3-mutated AML.[7][8]Limited efficacy in FLT3-wildtype AML, development of resistance mutations.
IDH Inhibitors (e.g., Ivosidenib, Enasidenib) IDH1/IDH2[9][10]Inhibit mutant IDH enzymes, leading to differentiation of leukemic blasts.Effective in IDH-mutated AML, generally well-tolerated.[10][11]Differentiation syndrome, delayed time to response.[10][11]
Menin Inhibitors (e.g., Revumenib, Ziftomenib) Menin-KMT2A interaction[12]Disrupt the interaction between menin and KMT2A (MLL), reversing the leukemogenic gene expression program.Promising efficacy in AML with KMT2A rearrangements or NPM1 mutations.[12]Differentiation syndrome, potential for cardiac toxicity.[12]
MCL-1 Inhibitors MCL-1Inhibit the anti-apoptotic protein MCL-1, a key resistance mechanism to venetoclax.Potential to overcome venetoclax resistance, synergistic with BCL-2 inhibitors.Early stage of clinical development, potential for cardiac toxicity.

Preclinical Data Snapshot: BH-30236

Preclinical studies have demonstrated the potential of BH-30236 as a potent anti-leukemic agent:

  • Broad Anti-proliferative Activity: BH-30236 has shown potent inhibition of cancer cell proliferation across a wide range of tumor types, with particular sensitivity observed in hematological malignancies.[13]

  • Efficacy in Venetoclax-Resistant Models: Importantly, BH-30236 has demonstrated efficacy in AML cells that are insensitive to venetoclax, suggesting a potential role in overcoming this critical resistance mechanism.[1][3]

  • Synergy with Venetoclax: In vitro and in vivo studies have shown a synergistic effect when BH-30236 is combined with venetoclax, leading to enhanced tumor growth suppression and even tumor regression in venetoclax-resistant AML models.[1]

Experimental Protocols: A Guide to Benchmarking Novel AML Therapies

To facilitate the independent evaluation and comparison of novel AML therapies like BH-30236, we provide the following standardized experimental protocols.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in AML cell lines.

Methodology:

  • Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) in appropriate media and conditions.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., BH-30236) and a vehicle control.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Add the serially diluted compound to the wells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and calculate the IC50 value using non-linear regression.

Experimental Workflow for In Vitro Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture AML Cell Culture CellSeeding Cell Seeding (96-well) CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Treatment (72h) CompoundPrep->Treatment CellSeeding->Treatment Viability Viability Assay Treatment->Viability IC50 IC50 Calculation Viability->IC50

Caption: Workflow for determining the IC50 of a novel AML therapeutic.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in AML cells following treatment with a test compound.

Methodology:

  • Cell Treatment: Treat AML cells with the test compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Staining: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic (Annexin V positive, viability dye positive) cells.

Synergy Analysis

Objective: To determine if the combination of two compounds (e.g., BH-30236 and venetoclax) results in a synergistic, additive, or antagonistic effect.

Methodology:

  • Matrix Titration: Treat AML cells with a matrix of concentrations of both compounds, alone and in combination.

  • Viability Assessment: Measure cell viability after a set incubation period.

  • Synergy Calculation: Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate a synergy score.

Future Directions and Clinical Outlook

BH-30236 is currently in a Phase 1/1b clinical trial to evaluate its safety, tolerability, and preliminary anti-leukemic activity as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or higher-risk myelodysplastic syndrome.[1][2] The results of this trial will be crucial in determining the future role of CLK inhibition in the treatment of AML.

The unique mechanism of action of BH-30236, particularly its ability to modulate RNA splicing and its potential to overcome venetoclax resistance, positions it as a promising new agent in the AML therapeutic armamentarium. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

  • Vertex AI Search. (2025, March 21).
  • ASH Publications. (2024, June 13-16).
  • BlossomHill Therapeutics. (n.d.). BH-30236, a Novel, Macrocyclic CLK Inhibitor Modulating RNA splicing, Demonstrates Potent Anti-Proliferation Activity in a Broad Panel of Cancer Cell Lines. Retrieved from [Link]

  • BioSpace. (2025, November 4). BlossomHill Therapeutics to Present at the 67th American Society of Hematology (ASH) Annual Meeting on Design of Phase 1/1b Study of BH-30236, an Oral Macrocyclic CLK Inhibitor, in R/R AML or HR-MDS. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. Retrieved from [Link]

  • AACR Journals. (2025, April 21). Abstract 5596: Novel multikinase CLK inhibitor BH-30236 targets hematological malignancies through alternative splicing regulation. Retrieved from [Link]

  • The ASCO Post. (2025, February 28). Combination of MCL-1 and SRC Inhibitors May Increase Cell Death in AML. Retrieved from [Link]

  • Oncotarget.org. (2024, April 11). Synergistic Effects of Drug Combinations Targeting AML Cells. Retrieved from [Link]

  • ASH Publications. (2022, November 15). Efficacy and Safety of IDH Inhibitors in AML: A Systematic Review of Clinical Trials. Retrieved from [Link]

  • AML Hub. (2025, October 7). Menin inhibitors in AML: Bridging the gap between trial data and clinical practice. Retrieved from [Link]

  • GlobeNewswire. (2025, November 3). BlossomHill Therapeutics to Present at the 67th American Society of Hematology (ASH) Annual Meeting on Design of Phase 1/1b Study of BH-30236, an Oral Macrocyclic CLK Inhibitor, in R/R AML or HR-MDS. Retrieved from [Link]

  • OncLive. (2019, January 8). IDH Inhibitors in AML Therapy. Retrieved from [Link]

  • PubMed. (1983, June). [Adriamycin-aclacinomycin therapy (AA therapy) for acute leukemia unresponsive to BH-AC-DMP therapy]. Retrieved from [Link]

  • PMC - NIH. (2022, June 22). The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia. Retrieved from [Link]

  • Taylor & Francis Online. (2025, November 2). Venetoclax and new BCL-2 inhibitors in acute myeloid leukemia. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2025, February 3). What is a Menin Inhibitor?. Retrieved from [Link]

  • ASH Publications. (2018, September 6). Preclinical data supporting BCL-2 inhibition in AML. Retrieved from [Link]

  • MDPI. (2023, October 10). A Review of FLT3 Kinase Inhibitors in AML. Retrieved from [Link]

  • PMC - NIH. (n.d.). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Retrieved from [Link]

  • Targeted Oncology. (2017, September 18). Building on the Success of BCL-2 Inhibition in AML. Retrieved from [Link]

  • PubMed. (2023, July 11). Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis. Retrieved from [Link]

  • OHSU Digital Commons. (2021, April 15). IDH Inhibitors in AML—Promise and Pitfalls. Retrieved from [Link]

  • PubMed. (2017). Novel Therapeutics in Acute Myeloid Leukemia. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Mcl-1 inhibitors and how do they work?. Retrieved from [Link]

  • DelveInsight. (2025, February 7). 10 Game-Changing Acute Myeloid Leukemia Drugs Revolutionizing Treatment. Retrieved from [Link]

  • Annual Reviews. (2021, March 4). The Intriguing Clinical Success of BCL-2 Inhibition in Acute Myeloid Leukemia. Retrieved from [Link]

  • Liv Hospital. (2026, January 23). AML Treatments: 7 Cutting-Edge Therapies for Acute Myeloid Leukemia in 2025. Retrieved from [Link]

  • PMC - NIH. (2024, March 19). Novel Therapeutic Targets in Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PMC - NIH. (n.d.). Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia. Retrieved from [Link]

  • Blood Cancer United. (2023, July 25). FDA Approves New Targeted Treatment for Acute Myeloid Leukemia. Retrieved from [Link]

  • Frontiers. (2020, November 4). Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions. Retrieved from [Link]

  • Frontiers. (2019, December 12). Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia. Retrieved from [Link]

  • MDPI. (2024, January 18). Venetoclax Combined with Intensive Chemotherapy: A New Hope for Refractory and/or Relapsed Acute Myeloid Leukemia?. Retrieved from [Link]

  • AACR Journals. (2024, November 1). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Retrieved from [Link]

  • National Cancer Institute. (2018, December 14). Drug Combo May Target Metabolism of Leukemia Stem Cells. Retrieved from [Link]

  • AML Hub. (2019, June 10). Venetoclax and other BH3 mimetics in Acute Myeloid Leukemia – current practice and future perspective. Retrieved from [Link]

Sources

Comparative Analysis of Gene Expression Changes Induced by BH-AC and Ara-C in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the cornerstone of AML treatment has been chemotherapy, with Cytarabine (ara-C) being a primary agent.[1][2][3] Ara-C, a nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis.[4][5] However, the emergence of drug resistance and significant patient relapse rates underscore the urgent need for novel therapeutic strategies.[1][6][7]

One such promising new agent is BH-AC, a compound designed to overcome mechanisms of resistance and induce apoptosis in cancer cells. While its precise, fully characterized mechanism is still under investigation, it is believed to act in part as a BH3 mimetic, influencing the BCL-2 family of proteins to promote programmed cell death.[8][9][10] This guide provides a comparative analysis of the gene expression changes induced by BH-AC and the standard-of-care, ara-C, in AML cells. By understanding their distinct impacts on the cellular transcriptome, researchers can gain deeper insights into their mechanisms of action, potential synergistic effects, and biomarkers for treatment response.

Mechanisms of Action: A Tale of Two Compounds

The divergent effects of BH-AC and ara-C on gene expression are rooted in their distinct molecular mechanisms.

Ara-C (Cytarabine): The DNA Synthesis Inhibitor

Ara-C is a pyrimidine nucleoside analog that, once inside the cell, is phosphorylated to its active form, ara-CTP.[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[4][11] This disruption of DNA replication and repair triggers cell cycle arrest and, ultimately, apoptosis.[4][5] Consequently, the gene expression changes induced by ara-C are often associated with DNA damage response, cell cycle regulation, and stress signaling pathways.[12][13][14]

BH-AC: The Apoptosis Inducer

BH-AC is thought to function, at least in part, as a BH3 mimetic. The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) members, are central regulators of the intrinsic apoptosis pathway.[15][16][17] BH3-only proteins act as sensors of cellular stress and can activate the pro-apoptotic members or inhibit the anti-apoptotic ones.[9][17] By mimicking BH3-only proteins, BH-AC is hypothesized to disrupt the balance, favoring the induction of apoptosis.[8][10] Therefore, its induced gene expression signature is expected to be enriched in genes directly involved in the apoptotic cascade and related signaling pathways.

Experimental Workflow for Comparative Transcriptomics

To objectively compare the transcriptomic impact of BH-AC and ara-C, a robust and reproducible experimental workflow is essential. This section outlines the key steps, from cell culture to bioinformatic analysis.

G cluster_0 Wet Lab Workflow cluster_1 Bioinformatics Workflow A AML Cell Line Culture (e.g., HL-60, THP-1) B Drug Treatment (BH-AC, ara-C, Vehicle Control) A->B C RNA Extraction & QC (RIN > 8) B->C D RNA-Seq Library Prep (e.g., Poly-A Selection) C->D E Next-Generation Sequencing D->E F Raw Read QC (e.g., FastQC) E->F Raw Sequencing Data (.fastq) G Read Alignment (e.g., STAR) F->G H Gene Expression Quantification G->H I Differential Gene Expression (e.g., DESeq2) H->I J Pathway Enrichment Analysis (KEGG, GO) I->J

Caption: Overall experimental workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

1. Cell Culture and Drug Treatment

  • Cell Line Selection: Utilize well-characterized AML cell lines such as HL-60 or THP-1. These lines are widely used and their responses to ara-C are documented.[18][19]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: Prepare stock solutions of BH-AC and ara-C in a suitable solvent (e.g., DMSO).

  • Treatment: Seed cells at a density of 5 x 10^5 cells/mL. After 24 hours, treat the cells with IC50 concentrations of BH-AC, ara-C, or a vehicle control for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.

2. RNA Extraction and Quality Control

  • RNA Isolation: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[20]

  • Quality Control (QC): The quality and integrity of the extracted RNA are critical for reliable RNA-Seq results.[21][22][23]

    • Assess RNA purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 is considered acceptable.[24]

    • Determine RNA integrity by calculating the RNA Integrity Number (RIN) using a microfluidics-based system (e.g., Agilent Bioanalyzer). A RIN value greater than 8 is recommended for downstream sequencing applications.[23][24]

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[23]

  • Sequencing: Perform sequencing on a platform such as the Illumina NovaSeq. Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[25]

4. Bioinformatic Analysis of RNA-Seq Data

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[26]

  • Gene Expression Quantification: Count the number of reads mapping to each gene.

  • Differential Gene Expression (DGE) Analysis: Identify genes that are significantly up- or down-regulated between the drug-treated and control groups. Packages like DESeq2 or edgeR are commonly used for this purpose.[27][28][29][30]

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.[31][32] This helps to identify the biological pathways that are most significantly affected by each drug.

Comparative Analysis of Gene Expression Changes

While a direct head-to-head published dataset for BH-AC versus ara-C is not yet widely available, we can synthesize expected outcomes based on their known mechanisms and existing data for ara-C and BH3 mimetics.

Global Gene Expression Changes

Both BH-AC and ara-C are expected to induce significant changes in the transcriptome of AML cells. However, the number and identity of the differentially expressed genes (DEGs) will likely differ. Ara-C, with its broad impact on DNA replication, may affect a larger number of genes related to general cellular stress and proliferation.[7] In contrast, BH-AC, being more targeted towards the apoptosis machinery, might induce more specific changes in the expression of apoptosis-related genes.

Key Signaling Pathways

Pathway enrichment analysis is crucial for interpreting the biological significance of the observed gene expression changes.[27][31]

G cluster_0 Ara-C Treatment cluster_1 BH-AC Treatment A Inhibition of DNA Polymerase B DNA Damage Response A->B C Cell Cycle Arrest (S-phase) A->C D p53 Signaling Pathway A->D I Apoptosis B->I Apoptosis C->I Apoptosis D->I Apoptosis E Inhibition of Anti-apoptotic BCL-2 Proteins F Activation of BAX/BAK E->F G Mitochondrial Outer Membrane Permeabilization F->G H Caspase Activation G->H H->I Apoptosis

Sources

Safety Operating Guide

Behenoyl-arabinofuranosyl-cytosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

Executive Summary Behenoyl-arabinofuranosyl-cytosine (Enocitabine; BH-AC) is a lipophilic prodrug of Cytarabine (Ara-C) and a potent antineoplastic agent.[1][2][3][4] As a cytotoxic compound capable of inhibiting DNA polymerase and inducing apoptosis, it poses significant mutagenic and reproductive risks.[2]

The Golden Rule of Disposal: All Enocitabine waste—whether trace, bulk, or liquid—must be destined for high-temperature incineration. Under no circumstances should this compound be discharged into municipal sewer systems, sinks, or standard landfill trash.

This guide outlines a self-validating disposal workflow designed to protect laboratory personnel and ensure compliance with global safety standards (including EPA RCRA and NIOSH guidelines).

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Profile & Hazard Identification

To handle waste effectively, one must understand the agent's behavior.[2] Enocitabine resists rapid deamination (unlike Cytarabine), allowing it to persist longer in biological and environmental systems.[2]

  • CAS Number: 55726-47-1[1][2][3][5]

  • Synonyms: Enocitabine, BH-AC, N4-Behenoyl-1-beta-D-arabinofuranosylcytosine.[1][2][3]

  • Mechanism: Metabolic conversion to Cytarabine -> Phosphorylation to Ara-CTP -> Incorporation into DNA -> Chain termination.[1][2][4]

  • Key Hazards:

    • Mutagenicity (Category 1B): Capable of inducing genetic defects.[2]

    • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2]

    • Target Organs: Hematopoietic system (bone marrow suppression).[1][2]

Operational Handling & PPE

Safety begins before disposal.[2] The following Personal Protective Equipment (PPE) creates a redundant barrier system against aerosolization and dermal absorption.

PPE CategorySpecificationRationale
Gloves Double-gloving required.[1][2] Inner: Latex/Nitrile.[2] Outer: ASTM D6978 Chemotherapy-rated Nitrile.[1][2]Enocitabine is lipophilic; standard latex offers insufficient permeation resistance over time.[2]
Respiratory N95 (minimum) or PAPR if outside a BSC.[1][2]Prevents inhalation of lyophilized powder or aerosols during solution preparation.[2]
Eye Protection Chemical splash goggles (ANSI Z87.1).[1][2]Protects conjunctival membranes from splashes; face shields recommended for liquid transfers >50mL.[2]
Clothing Disposable, lint-free gown with closed front and elastic cuffs.[1][2]Traps particulate matter; disposable nature prevents cross-contamination of laundry.[2]
Waste Classification & Segregation

Proper segregation is the linchpin of compliant disposal.[2] While Enocitabine is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR 261.33), best practice dictates managing it as Hazardous Waste due to its cytotoxic nature.[1][2]

Visualizing the Decision Logic:

DisposalDecisionTree Start Waste Item Generated IsSharps Is it a Sharp? (Needle, broken glass, ampoule) Start->IsSharps IsBulk Is it Bulk Waste? (>3% residue, unused stock, spill cleanup) IsSharps->IsBulk No SharpsBin Cytotoxic Sharps Container (Puncture-proof, Red/Yellow) IsSharps->SharpsBin Yes TraceBin Trace Chemo Waste Bin (Yellow/Purple bag) IsBulk->TraceBin No (Trace/Empty) HazBin Hazardous Waste Container (Black RCRA Box) IsBulk->HazBin Yes (Bulk) Incineration High-Temperature Incineration (>1000°C) SharpsBin->Incineration TraceBin->Incineration HazBin->Incineration

Caption: Decision tree for segregating Enocitabine waste streams. All paths lead to incineration.[2]

Detailed Disposal Protocols

A. Solid Waste (Trace Contamination) [1][2]

  • Items: Empty vials (residue <3% by weight), gloves, gowns, bench paper.[2]

  • Protocol: Place in a yellow (EU/UK) or yellow/purple (US) chemotherapy waste bag. Seal when 3/4 full.

  • Disposal Path: Regulated Medical Waste (Incineration).[1][2]

B. Liquid Waste & Bulk Stocks [2]

  • Items: Expired stock solutions, partially full vials, cell culture media containing >0.1 µM Enocitabine.

  • Protocol:

    • Do NOT pour down the drain.[2]

    • Collect in a dedicated high-density polyethylene (HDPE) carboy labeled "Hazardous Waste - Cytotoxic."[1][2]

    • Label must list: "Enocitabine, Ethanol/DMSO (if solvent used), Toxic."[2]

  • Disposal Path: Hazardous Chemical Waste (RCRA Incineration).[1][2]

C. Sharps [1][2]

  • Items: Needles used for injection, broken vials.[2]

  • Protocol: Immediate disposal into a dedicated cytotoxic sharps container (often distinguished by a purple lid or specific labeling).[1][2] Never recap needles.[2]

Spill Management & Decontamination

In the event of a spill, speed and chemical inactivation are critical.[2] While Enocitabine is stable, its parent compound Cytarabine is susceptible to oxidative degradation.[2]

Decontamination Chemistry: Research indicates that Sodium Hypochlorite (Bleach) is the most effective agent for degrading pyrimidine nucleoside analogs.[2]

  • Agent: 2% to 5.25% Sodium Hypochlorite solution.[2]

  • Mechanism: Oxidative ring opening of the cytosine moiety, rendering the molecule non-cytotoxic.[2]

  • Caveat: Bleach is corrosive to stainless steel.[2] It must be followed by a neutralizer (Sodium Thiosulfate) or thorough water rinse.[2]

Spill Response Workflow:

SpillResponse Alert 1. Alert & Isolate (Evacuate area, Post signs) PPE 2. Don PPE (Double gloves, N95, Gown) Alert->PPE Absorb 3. Absorb Liquid (Chemo-rated pads) PPE->Absorb Decon 4. Chemical Inactivation (Apply 2-5% Bleach for 15 mins) Absorb->Decon Clean 5. Clean & Rinse (Detergent -> Water Rinse) Decon->Clean Dispose 6. Dispose as Bulk Waste (Black Bin) Clean->Dispose

Caption: Step-by-step workflow for managing Enocitabine spills.

Step-by-Step Decontamination:

  • Absorb: Place absorbent pads over the spill gently to prevent splashing.[2]

  • Inactivate: Wet the area with 2% Sodium Hypochlorite (Bleach).[2] Allow 15 minutes of contact time.

  • Neutralize: Wipe with 1% Sodium Thiosulfate or rinse 3x with water to remove corrosive bleach residue.[2]

  • Dispose: All pads, wipes, and PPE used in this process are Bulk Hazardous Waste .[2]

PART 3: REFERENCES

  • PubChem. (n.d.).[2] Enocitabine (Compound).[1][2][3][5] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[2] Retrieved from [Link][1][2]

  • Benvenuto, J. A., et al. (1993).[2] Degradation and inactivation of antitumor drugs. Journal of Pharmaceutical Sciences. (Validating Sodium Hypochlorite efficacy for nucleoside analogs).

  • U.S. Environmental Protection Agency (EPA). (2025).[2][6] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Behenoyl-arabinofuranosyl-cytosine
Reactant of Route 2
Reactant of Route 2
Behenoyl-arabinofuranosyl-cytosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。